molecular formula C9H8O5 B097237 4-(Carboxymethoxy)benzoic acid CAS No. 19360-67-9

4-(Carboxymethoxy)benzoic acid

Cat. No.: B097237
CAS No.: 19360-67-9
M. Wt: 196.16 g/mol
InChI Key: LABJFIBQJFPXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Carboxymethoxy)benzoic acid (CAS 19360-67-9) is a high-purity aromatic compound that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . With a molecular formula of C 9 H 8 O 5 and a molecular weight of 196.16 g/mol, this compound features both carboxylic acid and ether functional groups on a benzoic acid core, making it a versatile precursor for constructing more complex molecules . Its primary research application lies in the development of novel drug candidates, where it functions as a key intermediate due to its capability for further chemical modifications at both acid sites . Beyond pharmaceuticals, it finds application in materials science for the production of specialty polymers and coatings, where its structure can contribute to enhanced material properties such as adhesion and flexibility . The compound is characterized by a high melting point, reported to be 280-282 °C, and should be stored sealed in a dry environment at room temperature to maintain stability . GHS Safety Information: Signal Word: Warning. Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Disclaimer: This product is intended for research purposes and is strictly For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, or for direct personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(carboxymethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABJFIBQJFPXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172969
Record name 4-(Carboxymethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19360-67-9
Record name 4-(Carboxymethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19360-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Carboxymethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019360679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19360-67-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Carboxymethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(carboxymethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(CARBOXYMETHOXY)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHH3DSV8ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-(Carboxymethoxy)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Carboxymethoxy)benzoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CMBA), a bifunctional aromatic carboxylic acid. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of this versatile molecule. This document details its structural features, physicochemical properties, synthesis via Williamson ether synthesis, and comprehensive spectral analysis. Furthermore, it explores the reactivity of CMBA and its emerging applications as a linker in drug delivery systems and for the construction of metal-organic frameworks (MOFs). Detailed experimental protocols for its synthesis and characterization are also provided to facilitate its practical application in a laboratory setting.

Introduction

This compound, also known as 4-carboxyphenoxyacetic acid, is an organic compound featuring a benzoic acid core functionalized with a carboxymethoxy group at the para position. This unique structure, possessing two carboxylic acid moieties with different acidities and a linking ether group, makes it a valuable building block in various fields of chemical synthesis, particularly in the design of functional molecules and materials.

The presence of two distinct carboxylic acid groups allows for selective chemical modifications, enabling its use as a versatile linker molecule. In the realm of drug development, such linkers are crucial for conjugating active pharmaceutical ingredients (APIs) to targeting moieties or for developing controlled-release formulations.[1] Moreover, its rigid aromatic backbone and coordinating carboxylate groups make it an excellent candidate for the construction of highly ordered crystalline materials such as metal-organic frameworks (MOFs).

This guide aims to provide a detailed technical resource on the core chemical properties of this compound, offering insights into its synthesis, characterization, and potential applications, thereby supporting its use in advanced research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in various systems.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 4-Carboxyphenoxyacetic acid, p-Carboxyphenoxyacetic acid[2]
CAS Number 19360-67-9[2][3]
Molecular Formula C₉H₈O₅[2][3]
Molecular Weight 196.16 g/mol [2]
Appearance White to off-white crystalline powder-
Melting Point 280-284 °C[4]
Boiling Point Decomposes before boiling at atmospheric pressure[5]
Solubility Profile
  • Water: Sparingly soluble in cold water, with increased solubility in hot water. The solubility is pH-dependent, increasing significantly in alkaline solutions due to the deprotonation of the carboxylic acid groups.

  • Alcohols (Methanol, Ethanol): Generally soluble, especially with heating.

  • Ethers (Diethyl ether, THF): Sparingly soluble.

  • Ketones (Acetone): Soluble.

  • Chlorinated Solvents (Dichloromethane, Chloroform): Sparingly soluble.

  • Aprotic Polar Solvents (DMSO, DMF): Soluble.

The poor solubility in water can be attributed to the strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid state, which is difficult for water to disrupt.[6]

Acidity (pKa)

The benzoic acid moiety will have a pKa similar to that of benzoic acid itself (pKa ≈ 4.2). The carboxymethoxy group, being an electron-withdrawing group through its ether oxygen, will slightly increase the acidity of the benzoic acid proton. The acetic acid moiety will have a pKa closer to that of acetic acid (pKa ≈ 4.76), but it will be influenced by the electron-withdrawing nature of the phenoxy group.

Predicted pKa Values:

  • pKa₁ (Benzoic acid proton): ~ 3.5 - 4.0

  • pKa₂ (Acetic acid proton): ~ 4.0 - 4.5

These values indicate that both carboxylic acids are weakly acidic and will be deprotonated at neutral pH.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an α-halo acid.[7] In this case, 4-hydroxybenzoic acid is reacted with chloroacetic acid in the presence of a base.

Reaction Scheme

G compound1 4-Hydroxybenzoic Acid plus1 + compound2 Chloroacetic Acid arrow NaOH, H₂O Reflux compound3 This compound plus2 + compound4 NaCl + H₂O

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis.[8]

Materials:

  • 4-Hydroxybenzoic acid

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Preparation of the Sodium Phenoxide: In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 100 mL of a 2 M aqueous solution of sodium hydroxide. This will form the sodium salt of 4-hydroxybenzoic acid in situ.

  • Reaction with Chloroacetic Acid: To the solution from step 1, add 9.45 g (0.1 mol) of chloroacetic acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours with continuous stirring.

  • Cooling and Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully and slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2. A white precipitate of this compound will form.

  • Isolation of the Product: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Purification: The crude product can be purified by recrystallization from hot water or a mixed solvent system such as ethanol/water to yield a white crystalline solid.

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts based on the analysis of similar compounds.[9][10][11][12][13][14][15]

¹H NMR (400 MHz, DMSO-d₆) Predicted Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s2H-COOH (Carboxylic acid protons)
~7.90d2HAr-H (ortho to -COOH)
~7.05d2HAr-H (ortho to -OCH₂)
~4.75s2H-O-CH₂-COOH

¹³C NMR (100 MHz, DMSO-d₆) Predicted Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
~170.5-O-CH₂-C OOH
~167.0Ar-C OOH
~161.0Ar-C (ipso to -OCH₂)
~131.5Ar-CH (ortho to -COOH)
~123.0Ar-C (ipso to -COOH)
~115.0Ar-CH (ortho to -OCH₂)
~65.0-O-C H₂-COOH

Caption: Predicted ¹H and ¹³C NMR data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule.[16]

Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1700 (strong, sharp)C=O stretchCarboxylic acid
~1605, ~1510C=C stretchAromatic ring
~1250C-O stretchAryl ether
~920 (broad)O-H bendCarboxylic acid dimer
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 196.04

  • Key Fragments:

    • m/z = 151 ([M - COOH]⁺)

    • m/z = 137 ([M - CH₂COOH]⁺)

    • m/z = 121 ([M - COOH - OCH₂]⁺)

Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a versatile molecule in organic synthesis and materials science.

Reactivity
  • Esterification: Both carboxylic acid groups can undergo esterification reactions with alcohols under acidic conditions. Selective esterification may be possible by exploiting the slight difference in reactivity between the aromatic and aliphatic carboxylic acids.[17][18]

  • Amide Formation: The carboxylic acid groups can be converted to acid chlorides or activated with coupling reagents to form amides with amines.[17]

  • Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or HI.

  • Coordination Chemistry: The carboxylate groups can coordinate to metal ions to form metal-organic frameworks (MOFs) or other coordination polymers.

Applications in Drug Development

The structure of this compound makes it an attractive linker molecule in drug delivery systems.

  • Prodrugs: One of the carboxylic acid groups can be attached to a drug molecule, while the other can be used to modify solubility or attach to a targeting group.

  • Linkers for Antibody-Drug Conjugates (ADCs): The dicarboxylic acid structure can serve as a scaffold to connect an antibody to a cytotoxic payload. The ether linkage provides stability, while the carboxylic acid groups offer handles for conjugation.[1]

  • Drug-Eluting Stents: As a component of a polymer matrix, the carboxylic acid groups can be used to attach drugs to the surface of a stent for controlled release.

Applications in Materials Science
  • Metal-Organic Frameworks (MOFs): this compound can act as an organic linker to construct porous MOFs. The resulting materials can have applications in gas storage, separation, and catalysis.

  • Polymers: It can be used as a monomer in the synthesis of polyesters and polyamides, imparting specific properties due to its rigid aromatic core and flexible ether linkage.[17]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile bifunctional molecule with significant potential in both academic research and industrial applications. Its well-defined structure, combined with the reactivity of its two carboxylic acid groups and the stability of the ether linkage, makes it an ideal building block for the synthesis of complex molecules and advanced materials. This technical guide provides a solid foundation of its chemical properties, synthesis, and characterization, which should empower researchers and developers to effectively utilize this compound in their work, particularly in the promising fields of drug delivery and materials science.

References

  • Longdom Publishing. (n.d.). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Longdom Publishing SL.
  • ResearchGate. (n.d.). FT-IR spectrum of this compound. ResearchGate.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.
  • SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • PubChem. (n.d.). This compound. PubChem.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • The Chemist's Den. (2020, August 8). 111. Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids [Video]. YouTube.
  • Leesment, A., Selberg, S., Tammiste, M., & Hai, A. (n.d.). 1 Quantifying acidity in heterogeneous systems: biphasic pKa values.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal.
  • SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (1999, May 1).
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [https://www.docbrown.info/page06/13C-NMR/13Cn benzoicacid.htm]([Link] benzoicacid.htm)
  • Reddit. (2025, November 23). Ether VS carboxylic acid reactivity. Reddit.
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (n.d.). PubMed.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19360-67-9. Matrix Fine Chemicals.
  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (n.d.). MDPI.
  • ResearchGate. (2025, December 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. ResearchGate.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry.
  • Infinity Learn. (n.d.). The pKa value of Benzoic acid is 4.19, whereas pKa of 4–methoxybenzoic acid is. Infinity Learn.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
  • ResearchGate. (2025, February). The research progress on the esterification reaction of dicarboxylic acids. ResearchGate.
  • CAS Common Chemistry. (n.d.). This compound. CAS Common Chemistry.
  • SIELC Technologies. (2018, May 16). This compound. SIELC Technologies.
  • ResearchGate. (2025, August 6). The thermal decomposition of benzoic acid. ResearchGate.
  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. (n.d.). MDPI.
  • ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate.
  • ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. ResearchGate.
  • Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. Reddit.
  • 4-hydroxybenzoic Acid - mVOC 4.0. (n.d.).

Sources

4-(Carboxymethoxy)benzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Carboxymethoxy)benzoic Acid

Topic: this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, also known by its synonym 4-carboxyphenoxyacetic acid, is a bifunctional organic compound of significant interest in materials science and medicinal chemistry. Its structure, featuring both a benzoic acid and an acetic acid moiety linked by an ether bond, makes it an exceptionally versatile building block. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its critical applications, particularly as a linker in the formation of Metal-Organic Frameworks (MOFs) for drug delivery systems, and outlines essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers and developers leveraging this compound in advanced applications.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical compound is foundational to scientific research. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. Its structure consists of a benzoic acid core where the carboxyl group is at position 1, and a carboxymethoxy group (-O-CH₂-COOH) is attached to the benzene ring at position 4.

The molecule's dual carboxylic acid groups, with different pKa values, allow it to act as a dicarboxylic acid linker, capable of forming coordination bonds with metal ions at two distinct points. This bifunctionality is the cornerstone of its utility in constructing complex supramolecular structures.

Table 1: Key Physicochemical Properties and Identifiers

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 4-Carboxyphenoxyacetic acid, p-Carboxyphenoxyacetic acid[1]
CAS Number 19360-67-9[2][3]
Molecular Formula C₉H₈O₅[1][2]
Molecular Weight 196.16 g/mol [1][4]
Appearance White crystalline solid[5]
SMILES C1=CC(=CC=C1C(=O)O)OCC(=O)O[1][2]
InChIKey LABJFIBQJFPXHZ-UHFFFAOYSA-N[1][2]

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the reaction of the phenoxide of 4-hydroxybenzoic acid with an α-halo acid, typically chloroacetic acid, under basic conditions. The base is crucial as it deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can then attack the electrophilic carbon of chloroacetic acid.

General Synthesis Workflow

The diagram below outlines the logical flow of the synthesis and subsequent purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 1. Dissolve 4-Hydroxybenzoic Acid in aqueous NaOH B 2. Add Chloroacetic Acid Solution A->B C 3. Heat Reaction Mixture (e.g., 90-100°C) B->C D 4. Cool Reaction Mixture C->D Reaction Complete E 5. Acidify with HCl to precipitate product D->E F 6. Isolate Crude Product via Vacuum Filtration E->F G 7. Recrystallize Crude Solid from hot water or ethanol-water F->G Proceed to Purification H 8. Dry Pure Product under vacuum G->H I Pure this compound H->I Final Product G A Sample Weighing & Dissolution (in Mobile Phase) B Syringe Filtration (0.45 µm) A->B C HPLC Injection B->C D Data Acquisition (Chromatogram) C->D E Peak Integration & Calibration D->E F Report Generation: Purity (%) or Concentration (mg/mL) E->F

Sources

4-(Carboxymethoxy)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Carboxymethoxy)benzoic acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. It delves into the core physicochemical properties, provides validated methodologies for its synthesis and analysis, and explores its applications as a versatile chemical building block. The information presented herein is grounded in established scientific principles and supported by authoritative sources to ensure technical accuracy and practical utility.

Core Compound Profile and Physicochemical Properties

This compound, also known as 4-carboxyphenoxyacetic acid, is a bifunctional organic compound featuring two carboxylic acid groups and a central phenoxy ether structure.[1] This unique arrangement of rigid aromatic and flexible ether components makes it a valuable intermediate in the synthesis of more complex molecules, including polymers and metal-organic frameworks (MOFs).[2][3][4] Its molecular formula is C₉H₈O₅.[5]

The presence of two distinct acidic protons and the ability of the carboxyl groups to engage in coordination chemistry are central to its utility in materials science and medicinal chemistry.[2][6]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
Molecular Weight 196.16 g/mol [1][7]
Molecular Formula C₉H₈O₅[5][8]
IUPAC Name This compound[1][5]
CAS Number 19360-67-9[1][5][9]
Appearance Solid, typically a powder[10]
Synonyms 4-Carboxyphenoxyacetic acid, p-Carboxyphenoxyacetic acid[1]
SMILES C1=CC(=CC=C1C(=O)O)OCC(=O)O[1][9]
InChIKey LABJFIBQJFPXHZ-UHFFFAOYSA-N[1][5]

Synthesis and Purification: A Validated Approach

The synthesis of this compound is efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a haloalkane by a phenoxide. In this case, the phenoxide of 4-hydroxybenzoic acid reacts with an α-halo acid, such as chloroacetic acid.

Causality of Experimental Design:

  • Choice of Base: A strong base, such as sodium hydroxide, is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid. This creates the highly nucleophilic phenoxide ion necessary to attack the electrophilic carbon of chloroacetic acid. An excess of base is used to also neutralize the carboxylic acid groups, ensuring the phenoxide is the primary active nucleophile.

  • Reaction Conditions: The reaction is typically heated to overcome the activation energy of the substitution reaction, ensuring a reasonable reaction rate.

  • Purification by Acidification and Recrystallization: After the reaction, the product exists as a disodium salt. Acidification with a strong acid like HCl protonates both carboxylate groups, causing the neutral this compound to precipitate from the aqueous solution due to its lower solubility. Recrystallization from a suitable solvent, such as water or an ethanol/water mixture, is a standard and effective method for purifying solid organic compounds by removing unreacted starting materials and side products.

Experimental Protocol: Synthesis
  • Preparation of Sodium 4-hydroxybenzoate: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid in an aqueous solution containing two equivalents of sodium hydroxide.

  • Nucleophilic Addition: To this solution, add a slight excess (1.1 equivalents) of chloroacetic acid.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Workup - Precipitation: After cooling the reaction mixture to room temperature, carefully acidify it by slow addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.

  • Isolation: Isolate the crude solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude product from hot water or an ethanol-water mixture to yield the purified this compound. Dry the final product in a vacuum oven.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Synthesis cluster_workup Step 3: Isolation & Purification A Dissolve 4-hydroxybenzoic acid in aqueous NaOH B Add Chloroacetic Acid A->B  Creates phenoxide C Heat to Reflux (2-3 hrs) B->C D Monitor by TLC C->D E Cool and Acidify with HCl (pH~2) D->E  Reaction complete F Precipitate Forms E->F G Isolate by Vacuum Filtration F->G H Recrystallize from Water/Ethanol G->H I Dry Product H->I  Pure Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization for Structural Verification

To confirm the identity and purity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the final compound and for tracking reaction progress. A reverse-phase method is typically employed.[11]

Protocol: Purity Analysis by RP-HPLC

  • System Preparation: Use a standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid or formic acid.[11] Phosphoric acid is suitable for standard UV detection, while formic acid should be used for Mass Spectrometry (MS) compatible applications.[11]

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Set the UV detector to a wavelength where the analyte exhibits strong absorbance, determined by a UV-Vis scan (e.g., 254 nm).

  • Data Analysis: A pure sample should exhibit a single major peak at a characteristic retention time. Purity is calculated based on the area percentage of the main peak.

Spectroscopic Methods
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum is used to identify the key functional groups.[12] The spectrum of this compound will show a broad O-H stretching band for the carboxylic acid groups (~2500-3300 cm⁻¹), sharp C=O stretching bands for the carboxylic acids (~1700 cm⁻¹), and C-O stretching bands for the ether linkage (~1250 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed structural information.[1][13] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the -OCH₂- group, and the acidic protons of the carboxyl groups.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1][13] The technique will show a molecular ion peak corresponding to the exact mass of this compound (196.037 g/mol ).[1]

G cluster_purity Purity Assessment cluster_structure Structural Elucidation Compound Synthesized Product HPLC HPLC-UV Compound->HPLC Quantitative FTIR FT-IR Compound->FTIR Qualitative NMR NMR (¹H, ¹³C) FTIR->NMR MS Mass Spec NMR->MS

Caption: Analytical workflow for compound characterization.

Applications in Research and Drug Development

While direct therapeutic applications are not widely documented, the true value of this compound lies in its role as a versatile building block or "linker" in the construction of larger, functional molecules.[2][4]

  • Polymer Synthesis: The two carboxylic acid groups can participate in polymerization reactions (e.g., with diamines to form polyamides or with diols to form polyesters). The rigid aromatic core and the flexible ether linkage can impart desirable properties like thermal stability and improved processability to the resulting polymers.[3]

  • Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, it is an ideal candidate for a linker molecule in the synthesis of MOFs.[2] The carboxylate groups coordinate with metal ions to form the nodes of a porous framework, creating materials with high surface areas suitable for applications in gas storage, catalysis, and controlled drug delivery.[2]

  • Pharmaceutical Synthesis: Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry.[6][14] This compound provides a rigid core that can be further functionalized at its acid groups to create libraries of new chemical entities for screening as potential therapeutic agents.[3] The biogenesis of natural products often involves benzoic acid precursors, highlighting its importance in creating biologically active molecules.[15]

G cluster_apps Applications Molecule This compound Polymers High-Performance Polymers Molecule->Polymers Linker MOFs Metal-Organic Frameworks (MOFs) Molecule->MOFs Linker Drugs Drug Discovery Scaffolds Molecule->Drugs Intermediate

Caption: Key application areas for this compound.

Safety and Handling

This compound is classified as an irritant.[1] Proper handling procedures are essential to ensure laboratory safety.

Table 2: GHS Hazard Information and Recommended Precautions

Hazard StatementGHS CodePrecautionary MeasuresSource(s)
Causes skin irritation H315P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][10][16]
Causes serious eye irritation H319P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10][16]
May cause respiratory irritation H335P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[10][16]
Harmful if swallowed H302P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[1][16]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[10][16][17] Engineering controls, such as a chemical fume hood, should be used when working with the solid powder to avoid inhalation.

Conclusion

This compound is a well-defined chemical compound with a precise molecular weight of 196.16 g/mol .[1][7] Its synthesis via Williamson etherification is straightforward, and its purity can be reliably assessed using standard analytical techniques like HPLC. The true scientific value of this molecule is realized in its application as a bifunctional linker, enabling the rational design and synthesis of advanced polymers, metal-organic frameworks, and novel pharmaceutical intermediates. Adherence to established safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for its effective use in a research and development setting.

References

  • This compound | CAS 19360-67-9 - Matrix Fine Chemicals.
  • This compound | C9H8O5 | CID 88024 - PubChem.
  • This compound - SIELC Technologies. SIELC Technologies. [Link]
  • This compound. J&K Scientific. [Link]
  • SAFETY DATA SHEET - National Institute of Standards and Technology. NIST. [Link]
  • Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4) - Cheméo. Cheméo. [Link]
  • FT-IR spectrum of this compound - ResearchGate.
  • 2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy - Quick Company. Quick Company. [Link]
  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. Chemos. [Link]
  • This compound CAS No.:19360-67-9 - Ruixibiotech. Ruixi Biotechnology. [Link]
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC.
  • The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 4. Biogenesis of Benzoic Acids as Precursors - Technische Universität Braunschweig. TU Braunschweig. [Link]

Sources

An In-depth Technical Guide to 4-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Carboxymethoxy)benzoic acid is a dicarboxylic acid derivative of benzoic acid with significant utility in diverse scientific fields, ranging from medicinal chemistry to materials science. Its unique structure, featuring both a benzoic acid moiety and a carboxymethoxy group, imparts a versatile chemical character that allows for a wide array of applications. This guide provides an in-depth exploration of this compound, commencing with its fundamental nomenclature and proceeding to its physicochemical properties, synthesis, and key applications, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this compound.

Part 1: Nomenclature and Identification

A clear and unambiguous identification of a chemical compound is paramount for successful research and development. This section delineates the various synonyms, systematic names, and registry numbers associated with this compound, ensuring accurate communication and information retrieval.

1.1. Synonyms and Common Names

This compound is known by several alternative names, which are frequently encountered in scientific literature and commercial catalogs. Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the compound from various suppliers.

The most commonly used synonyms include:

  • 4-Carboxyphenoxyacetic acid[1][2]

  • p-Carboxyphenoxyacetic acid[1]

  • Benzoic acid, 4-(carboxymethoxy)-[1][2][3]

  • 4-Carboxy-1-(carboxymethoxy)benzene[2]

  • p-Anisic acid, α-carboxy-[2]

  • 4-Carboxylphenoxyacetic acid[2]

1.2. Systematic and Registry Identifiers

For unequivocal identification, systematic names and registry numbers are the global standards. These identifiers are tied to the specific molecular structure of the compound, eliminating any ambiguity that may arise from trivial names or synonyms.

IdentifierValueSource
IUPAC Name This compound[1][4]
CAS Registry Number 19360-67-9[1][2][3][4][5]
EC Number 242-994-0[1][2]
UNII PHH3DSV8ZX[2]
InChIKey LABJFIBQJFPXHZ-UHFFFAOYSA-N[1][4]
1.3. Molecular and Structural Information

The molecular formula and weight are fundamental properties that are essential for stoichiometric calculations in chemical reactions and for the interpretation of analytical data.

PropertyValueSource
Molecular Formula C9H8O5[1][2][4][5]
Molecular Weight 196.16 g/mol [1][2][5]
SMILES C1=CC(=CC=C1C(=O)O)OCC(=O)O[1]
Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is critical for its handling, characterization, and application in various experimental settings. This section provides key data points and insights into its chemical behavior.

2.1. Physical Properties
PropertyValueSource
Melting Point 280-282 °C[2]
Density 1.3655 (rough estimate)[2]
XLogP3 1.3[2]

These properties are indicative of a stable, solid compound under standard conditions, with a relatively high melting point suggesting strong intermolecular forces, likely due to hydrogen bonding facilitated by the two carboxylic acid groups.

2.2. Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. Key spectroscopic data for this compound are available across various techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The proton NMR spectrum would characteristically show signals for the aromatic protons, the methylene protons of the carboxymethoxy group, and the acidic protons of the carboxylic acids.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the exact mass is a key identifier.

  • Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of characteristic functional groups. For this molecule, strong absorption bands corresponding to the O-H stretching of the carboxylic acids and the C=O stretching of the carbonyl groups would be prominent.

  • UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the electronic transitions within the molecule, particularly the aromatic system.

Part 3: Synthesis and Reactivity

The synthesis of this compound and its reactivity are of central interest to chemists for its incorporation into more complex molecules and materials. This section outlines a common synthetic approach and discusses its key chemical reactions.

3.1. Synthetic Pathway

A prevalent method for the synthesis of this compound involves the Williamson ether synthesis. This reaction provides a reliable and efficient route to the target molecule.

Workflow: Williamson Ether Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Hydroxybenzoic acid C Aqueous NaOH Heat A->C 1. Deprotonation B Chloroacetic acid B->C 2. Nucleophilic Attack D This compound C->D Formation of Ether Linkage

Caption: A schematic of the Williamson ether synthesis for this compound.

Step-by-Step Protocol:

  • Deprotonation: 4-Hydroxybenzoic acid is dissolved in an aqueous solution of a strong base, typically sodium hydroxide. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: Chloroacetic acid (or its corresponding salt) is added to the reaction mixture. The phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride ion in an SN2 reaction.

  • Acidification: After the reaction is complete, the mixture is acidified (e.g., with hydrochloric acid) to protonate the two carboxylate groups, leading to the precipitation of this compound.

  • Purification: The crude product is then collected by filtration and can be further purified by recrystallization to obtain a high-purity solid.

3.2. Key Reactions

The two carboxylic acid groups of this compound are the primary sites of its chemical reactivity. These groups can undergo a variety of reactions, making it a valuable building block in organic synthesis.

  • Esterification: Both carboxylic acid groups can be esterified by reaction with alcohols in the presence of an acid catalyst. This allows for the modification of the compound's solubility and its use as a protecting group.

  • Amide Formation: The carboxylic acid groups can be converted to amides by reaction with amines, typically using a coupling agent (e.g., DCC, EDC). This reaction is fundamental in the synthesis of peptides and other amide-containing structures.

  • Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Coordination Chemistry: The carboxylate groups can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. This has led to applications in gas storage, catalysis, and separation science.

Part 4: Applications in Research and Development

The versatile chemical nature of this compound has led to its application in a multitude of research and development areas.

4.1. Medicinal Chemistry and Drug Delivery

In the pharmaceutical sciences, this compound serves as a linker or spacer molecule in the design of prodrugs and drug delivery systems. Its two carboxylic acid groups provide convenient handles for conjugation to active pharmaceutical ingredients (APIs) and targeting moieties. The ether linkage is generally stable under physiological conditions, ensuring the integrity of the linker until it reaches its target.

4.2. Materials Science

As a difunctional organic ligand, this compound is a valuable building block for the synthesis of polymers and metal-organic frameworks (MOFs). The rigid benzoic acid core and the more flexible carboxymethoxy arm allow for the construction of materials with tailored porosities, thermal stabilities, and functional properties.

4.3. Analytical Chemistry

In analytical chemistry, this compound can be used as a standard in high-performance liquid chromatography (HPLC) methods. For instance, it can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[3]

Part 5: Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound.

  • General Hazards: It is classified as an irritant.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

References
  • This compound | C9H8O5 | CID 88024 - PubChem.
  • 4-(CARBOXYMETHOXY)
  • This compound. Wuhan Jingkang en Biomedical Technology Co., Ltd. [Link]
  • Benzoic acid, 4-methoxy-, carboxymethyl ester | C10H10O5 | CID 193458 - PubChem.
  • 4-(((4-(Carboxymethoxy)phenyl)methylene)amino)benzoic acid - PubChem.
  • This compound - SIELC Technologies. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(Carboxymethoxy)benzoic Acid in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Carboxymethoxy)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. While specific experimental solubility data for this compound is not extensively available in published literature, this document synthesizes fundamental principles of solubility, data from structurally related compounds, and detailed experimental protocols to empower researchers in their work with this molecule.

Introduction to this compound

This compound, also known as 4-carboxyphenoxyacetic acid, is a dicarboxylic acid derivative of benzoic acid. Its structure, featuring both a benzoic acid moiety and an acetic acid group linked via an ether bond, imparts unique physicochemical properties that govern its solubility in various media. Understanding these properties is paramount for applications in drug discovery, formulation, and materials science.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₈O₅[1]
Molecular Weight 196.16 g/mol [1]
CAS Number 19360-67-9[2]
LogP (Predicted) 1.06[3]
Melting Point 280-282 °C

The Theoretical Framework of Solubility

The solubility of this compound is primarily dictated by the interplay of its molecular structure with the properties of the solvent. The presence of two carboxylic acid groups and an ether linkage makes the molecule capable of acting as both a hydrogen bond donor and acceptor.

The Role of Ionization and pH

As a dicarboxylic acid, this compound possesses two acidic protons and therefore two distinct pKa values. The ionization state of the molecule is critically dependent on the pH of the aqueous medium.

  • At low pH (pH < pKa₁): The molecule is fully protonated and exists in its neutral form, which is expected to have limited aqueous solubility.

  • At intermediate pH (pKa₁ < pH < pKa₂): The first carboxylic acid group deprotonates, forming a monoanion, which increases its polarity and aqueous solubility.

  • At high pH (pH > pKa₂): Both carboxylic acid groups are deprotonated, resulting in a dianion with significantly enhanced aqueous solubility due to its ionic nature.

The following diagram illustrates the pH-dependent ionization states of this compound.

G Neutral Neutral (Low pH) Limited Aqueous Solubility Monoanion Monoanion (pKa₁ < pH < pKa₂) Increased Aqueous Solubility Neutral->Monoanion + OH⁻ - H₂O Dianion Dianion (High pH) High Aqueous Solubility Monoanion->Dianion + OH⁻ - H₂O

Caption: pH-dependent ionization and its effect on the aqueous solubility of this compound.

"Like Dissolves Like": The Influence of Solvent Polarity

The principle of "like dissolves like" is a cornerstone for predicting solubility in organic solvents. The polarity of this compound, with its polar carboxylic acid groups and a less polar benzene ring, suggests the following trends:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid groups, facilitating dissolution. Solubility in alcohols is generally expected to be higher than in water for many organic acids.[4][5][6][7]

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the acidic protons of the solute. DMSO is known to be a powerful solvent for a wide range of organic compounds.[8][9][10][11]

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of the carboxylic acid groups, solubility in nonpolar solvents is expected to be low.

Qualitative and Estimated Solubility Profile

While quantitative data for this compound is scarce, a qualitative assessment based on the principles of organic chemistry can be made. For context, the solubility of the structurally related compound, 4-methoxybenzoic acid, is sparingly soluble in cold water (0.3 g/L at 20°C) but highly soluble in alcohols like methanol and ethanol.[12][13] Given the presence of an additional carboxylic acid group, this compound is likely to exhibit even lower solubility in nonpolar solvents and a more pronounced pH-dependent solubility in aqueous media.

Expected Solubility Trends:

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Water -pH-dependent; low at acidic pH, increasing significantly at basic pHIonization to form soluble carboxylate salts.[12]
Polar Protic Methanol, EthanolHighHydrogen bonding interactions.[14]
Polar Aprotic DMSO, AcetoneHighStrong dipole-dipole interactions and hydrogen bond acceptance.[14]
Nonpolar Hexane, TolueneLowMismatch in polarity.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The following protocols provide a robust framework for measuring the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

This is the gold standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. For viscous or finely dispersed solids, centrifugation may be necessary.

  • Sampling: Carefully withdraw a sample from the clear, saturated supernatant.

  • Quantification: Determine the concentration of this compound in the sample using a validated analytical method, such as HPLC-UV.[3]

The following diagram outlines the workflow for the shake-flask solubility determination.

G A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B C Separate Solid and Liquid Phases B->C D Sample Supernatant C->D E Quantify Concentration (e.g., HPLC) D->E

Caption: Workflow for the Shake-Flask Method.

Potentiometric Titration for pKa Determination

The pKa values are essential for understanding the pH-solubility profile. Potentiometric titration is a reliable method for their determination.

Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of water, potentially with a co-solvent like methanol or ethanol if aqueous solubility is very low.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points and two half-equivalence points will be observed.

Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

Recommended Handling Precautions:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

While specific, quantitative solubility data for this compound is not widely published, a strong understanding of its chemical structure and the principles of solubility allow for reasoned predictions of its behavior in various solvents. Its dicarboxylic acid nature points to a significant pH-dependent aqueous solubility, and its polarity suggests good solubility in polar organic solvents. The experimental protocols provided in this guide offer a clear path for researchers to generate the precise data needed for their specific applications, ensuring both scientific rigor and safety in the laboratory.

References

  • This compound. SIELC Technologies. [Link]
  • 4-Methoxybenzoic acid - Safety D
  • FT-IR spectrum of this compound.
  • Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Safety D
  • This compound. PubChem. [Link]
  • Safety Data Sheet. (2015). National Institute of Standards and Technology.
  • 4-(((4-(Carboxymethoxy)phenyl)methylene)amino)benzoic acid. PubChem. [Link]
  • This compound (C9H8O5). PubChemLite. [Link]
  • Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Cheméo. [Link]
  • Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? Reddit. [Link]
  • This compound | CAS 19360-67-9.
  • Benzoic acid. Wikipedia. [Link]
  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI. [Link]
  • 4-Acetylbenzoic acid. Solubility of Things. [Link]
  • The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? Brainly.in. [Link]
  • Benzoic acid solubility in pure water and aqueous methanol fractions vs. temperature.
  • Safety D
  • Table 20.
  • Benzoic Acid. The Japanese Pharmacopoeia.
  • The solubility of benzoic acid in seven solvents.
  • Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Dimethyl sulfoxide. Wikipedia. [Link]
  • 4-hydroxybenzoic Acid. mVOC 4.0. [Link]
  • Dimethyl Sulfoxide (DMSO)
  • pKa Data Compiled by R. Williams. (2022). ACS Organic Division.
  • Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. The Royal Society of Chemistry. [Link]
  • Dimethyl Sulfoxide (DMSO). gChem Global. [Link]

Sources

An In-Depth Technical Guide to the Spectral Data of 4-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and materials science, a profound understanding of a molecule's structural and electronic properties is paramount. For researchers, scientists, and drug development professionals, the ability to unequivocally identify and characterize a compound is the bedrock of innovation. This guide provides a comprehensive technical analysis of the spectral data for 4-(Carboxymethoxy)benzoic acid (also known as 4-Carboxyphenoxyacetic acid), a molecule of significant interest due to its bifunctional nature, incorporating both a benzoic acid and a carboxymethoxy group.

This document deviates from rigid templates, opting for a narrative that logically unfolds the process of spectral elucidation. We will delve into the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—not merely as data acquisition methods, but as tools for a deeper causal understanding of molecular structure. Every protocol is designed as a self-validating system, and every interpretation is grounded in established scientific principles, supported by authoritative citations.

The Subject Molecule: this compound

This compound (C₉H₈O₅) is a dicarboxylic acid featuring a benzoic acid moiety linked to an acetic acid via an ether linkage.[1] This structure imparts a unique combination of aromatic and aliphatic characteristics, influencing its chemical reactivity, potential for polymerization, and biological interactions. A thorough spectral analysis is essential to confirm this structure and understand its nuances.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. The Causality Behind IR Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands. For this compound, we anticipate characteristic absorptions for the O-H of the carboxylic acids, the C=O of the carbonyl groups, the C-O of the ether and carboxylic acids, and the vibrations of the aromatic ring.

2.2. Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the acquisition of an FT-IR spectrum for a solid sample like this compound using the KBr pellet method. This method is chosen for its ability to produce high-quality spectra for solid samples.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Source of dry, spectroscopic grade Potassium Bromide (KBr)

Procedure:

  • Sample Preparation: Dry the this compound sample and the KBr powder in an oven at 110°C for at least 2 hours to remove any residual moisture, which can interfere with the spectrum.

  • Grinding: In a dry agate mortar, grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of dry KBr. The grinding should be thorough to ensure a fine, homogeneous mixture.

  • Pellet Formation: Transfer the ground mixture to the pellet-forming die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

2.3. Data Presentation and Interpretation

The FT-IR spectrum of this compound exhibits several key absorption bands that confirm its structure.

Wavenumber (cm⁻¹)IntensityAssignment
~3425Broad, StrongO-H stretching of hydrogen-bonded carboxylic acids
~2925MediumC-H stretching of the methylene (-CH₂-) group
~1685StrongC=O stretching of the aromatic carboxylic acid
~1605MediumC=C stretching of the aromatic ring
~1425MediumO-H bending of the carboxylic acid
~1240StrongAsymmetric C-O-C stretching of the ether linkage
~1065MediumSymmetric C-O-C stretching of the ether linkage
~920Broad, MediumOut-of-plane O-H bend of the carboxylic acid dimer

Interpretation:

  • The very broad absorption band centered around 3425 cm⁻¹ is characteristic of the O-H stretching vibration of hydrogen-bonded carboxylic acids, indicating the presence of the two -COOH groups.

  • The strong absorption at approximately 1685 cm⁻¹ is assigned to the C=O stretching of the conjugated carboxylic acid attached to the benzene ring.

  • The presence of the ether linkage is confirmed by the strong asymmetric C-O-C stretching vibration around 1240 cm⁻¹ and the symmetric stretch around 1065 cm⁻¹.

  • The medium intensity peak at ~2925 cm⁻¹ corresponds to the C-H stretching of the methylene group in the carboxymethoxy moiety.

  • Aromatic C=C stretching vibrations are observed around 1605 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. The Power of NMR in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the frequency at which this occurs (the chemical shift) is highly dependent on the local electronic environment of the nucleus.

3.2. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, as the compound has limited solubility in less polar solvents)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (δ = 0.00 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is typically used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Key parameters to set include the pulse width (typically a 90° pulse), the relaxation delay (D1, usually 1-5 seconds), and the acquisition time.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans (hundreds to thousands) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase correction and baseline correction are applied.

3.3. Data Presentation and Interpretation

¹H NMR Data (Predicted and based on similar structures):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Broad Singlet2H-COOH protons
~7.9Doublet (d)2HAromatic protons ortho to -COOH
~7.0Doublet (d)2HAromatic protons ortho to -OCH₂-
~4.8Singlet (s)2H-OCH₂- protons

Interpretation of ¹H NMR:

  • The broad singlet at a very downfield chemical shift (~13.0 ppm) is characteristic of the acidic protons of the two carboxylic acid groups.

  • The aromatic region shows two doublets, consistent with a 1,4-disubstituted benzene ring. The doublet around 7.9 ppm corresponds to the protons ortho to the electron-withdrawing carboxylic acid group, while the doublet at approximately 7.0 ppm is assigned to the protons ortho to the electron-donating ether oxygen.

  • The singlet at ~4.8 ppm, integrating to 2H, is attributed to the methylene protons of the carboxymethoxy group.

¹³C NMR Data (Predicted and based on similar structures):

Chemical Shift (δ, ppm)Assignment
~170C=O of the aliphatic carboxylic acid
~167C=O of the aromatic carboxylic acid
~161Aromatic C attached to the ether oxygen
~131Aromatic CH ortho to the -COOH group
~129Aromatic C attached to the -COOH group
~115Aromatic CH ortho to the ether oxygen
~65-OCH₂- carbon

Interpretation of ¹³C NMR:

  • The two signals in the downfield region (~170 and ~167 ppm) correspond to the two carbonyl carbons of the carboxylic acid groups.

  • The signal at ~161 ppm is assigned to the aromatic carbon directly attached to the electron-donating ether oxygen, which is deshielded.

  • The remaining aromatic carbon signals appear in the expected region (115-131 ppm).

  • The signal at approximately 65 ppm is characteristic of the methylene carbon of the ether linkage.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

4.1. The Logic of Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which can eject an electron from the molecule to form a molecular ion (M⁺•). The molecular ion can then undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and deduce its structure.

4.2. Experimental Protocol: Electron Ionization Mass Spectrometry

Instrumentation:

  • Mass Spectrometer with an Electron Ionization (EI) source

  • Direct insertion probe or Gas Chromatography (GC) inlet

Procedure:

  • Sample Introduction: A small amount of the solid this compound is placed in a capillary tube and introduced into the ion source via a direct insertion probe. The probe is heated to volatilize the sample.

  • Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV). This causes the formation of the molecular ion and subsequent fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

4.3. Data Presentation and Interpretation

Predicted Mass Spectral Data:

m/zPossible Fragment
196[M]⁺• (Molecular Ion)
179[M - OH]⁺
151[M - COOH]⁺
138[M - OCH₂COOH]⁺
121[C₆H₄(COOH)]⁺
93[C₆H₅O]⁺

Key Fragmentation Pathways of this compound

Fragmentation_Pathway M [C₉H₈O₅]⁺• m/z = 196 (Molecular Ion) F1 [C₉H₇O₄]⁺ m/z = 179 (-•OH) M->F1 F2 [C₈H₇O₃]⁺ m/z = 151 (-•COOH) M->F2 F4 [C₇H₆O₃]⁺• m/z = 138 (-•OCH₂COOH) M->F4 F3 [C₇H₅O₂]⁺ m/z = 121 (-•OCH₂COOH) F5 [C₆H₅O]⁺ m/z = 93 F3->F5 -CO F4->F3 -OH

Caption: Proposed fragmentation of this compound.

Interpretation of Mass Spectrum:

  • The molecular ion peak ([M]⁺•) is expected at an m/z of 196, corresponding to the molecular weight of this compound.

  • A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH), leading to a peak at m/z 179.

  • Loss of the entire carboxylic acid group (•COOH) would result in a fragment at m/z 151.

  • Cleavage of the ether bond can lead to the loss of the carboxymethoxy radical (•OCH₂COOH), giving a fragment at m/z 138, or the formation of the benzoyl cation at m/z 121.

  • Further fragmentation of the aromatic ring can lead to smaller fragments, such as the phenoxy cation at m/z 93.

Spectral Interpretation and Structural Elucidation: A Unified View

The convergence of data from IR, NMR, and mass spectrometry provides unequivocal confirmation of the structure of this compound.

  • IR spectroscopy confirms the presence of the key functional groups: two carboxylic acids (broad O-H and C=O stretches), an ether linkage (C-O stretches), a methylene group (C-H stretch), and an aromatic ring (C=C stretches).

  • ¹H NMR spectroscopy reveals the connectivity of the hydrogen atoms. The 1,4-disubstitution pattern on the benzene ring is evident from the two distinct doublets in the aromatic region. The presence of the methylene bridge is confirmed by the singlet at ~4.8 ppm. The acidic protons of the carboxylic acids are also clearly identified.

  • ¹³C NMR spectroscopy provides a map of the carbon skeleton, showing the nine distinct carbon environments. The chemical shifts of the carbonyl carbons, the aromatic carbons, and the methylene carbon are all consistent with the proposed structure.

  • Mass spectrometry establishes the molecular weight of the compound as 196 g/mol through the molecular ion peak. The observed fragmentation pattern, including the loss of hydroxyl and carboxyl groups, further supports the assigned structure.

In concert, these spectroscopic techniques provide a detailed and self-validating picture of the molecular architecture of this compound, empowering researchers to proceed with confidence in their downstream applications.

References

  • PubChem. This compound.
  • Sultan, M. T., Tomma, J., & Abid, N. S. (n.d.). FT-IR spectrum of this compound.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Carboxymethoxy)benzoic acid (CMBA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral peaks to offer a deep, mechanistic interpretation of the vibrational data. We will explore the theoretical underpinnings of the molecule's spectral features, present a robust experimental protocol for data acquisition, and deliver a detailed assignment of characteristic absorption bands. The causality behind spectral shifts, such as those induced by hydrogen bonding and electronic conjugation, is explained to provide a holistic understanding of the molecule's spectroscopic signature.

Introduction: The Molecule and the Method

This compound, with the molecular formula C₉H₈O₅, is a bifunctional organic compound featuring two carboxylic acid groups and an ether linkage attached to a central benzene ring.[1][2][3] Its structure makes it a valuable component in various fields, including as a linker in the synthesis of metal-organic frameworks (MOFs) and as a building block in medicinal chemistry. The precise structural characterization of such molecules is paramount to ensuring their purity, stability, and function in downstream applications.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It operates on the principle that chemical bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate.[4][5] The resulting absorption spectrum serves as a unique molecular "fingerprint," providing definitive information about the functional groups present.[6][7] This guide will dissect the FT-IR spectrum of CMBA, correlating each significant absorption band to the molecule's distinct structural features.

Molecular Structure of this compound

The key to interpreting the FT-IR spectrum lies in first understanding the molecule's architecture. CMBA possesses several key functional groups that give rise to characteristic vibrational bands:

  • An aromatic carboxylic acid group directly attached to the benzene ring.

  • An aliphatic carboxylic acid group as part of the carboxymethoxy substituent.

  • An aryl ether linkage (-O-CH₂-).

  • A para-substituted benzene ring .

Caption: Molecular structure of this compound.

Experimental Protocol: A Self-Validating Approach

Acquiring a high-quality, reproducible FT-IR spectrum is foundational to accurate analysis. The following protocol for the KBr pellet transmission method is standard for solid samples and ensures data integrity.

Rationale for Method Selection

The Potassium Bromide (KBr) pellet method is chosen for its ability to produce sharp, well-resolved spectra for solid-state compounds. KBr is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹) and acts as an inert matrix, minimizing intermolecular interactions beyond the sample's intrinsic hydrogen bonding.[8]

Step-by-Step Methodology
  • Sample and Matrix Preparation:

    • Gently heat spectroscopic grade KBr powder in an oven at ~100 °C for at least 2 hours to remove any adsorbed water, which would otherwise introduce a broad O-H absorption band and interfere with the spectrum.[9]

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio of ~1:100 is critical; too much sample leads to total absorption (flat-topped peaks), while too little results in a poor signal-to-noise ratio.

  • Homogenization:

    • Combine the sample and KBr in an agate mortar.

    • Grind the mixture gently but thoroughly with an agate pestle for 3-5 minutes until a fine, homogenous powder is obtained. Proper grinding is essential to reduce scattering of infrared light by large particles, which can cause distorted peak shapes and sloping baselines.[9]

  • Pellet Formation:

    • Transfer a portion of the powder into a pellet die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This should result in a translucent or clear pellet. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Collect the Background Spectrum: First, run a background scan with an empty sample compartment. This measures the spectrum of the instrument's environment (e.g., atmospheric CO₂ and water vapor) and is automatically subtracted from the sample spectrum to yield the true absorption data.[5]

    • Collect the Sample Spectrum: Run the analysis of the sample pellet. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_output Data Processing A Dry KBr Powder (~100-200 mg) C Grind Sample + KBr in Agate Mortar A->C B Weigh CMBA (~1-2 mg) B->C D Press Mixture into Pellet C->D F Insert KBr Pellet into Spectrometer D->F E Collect Background Spectrum (Empty) H Background Subtraction E->H G Collect Sample Spectrum F->G G->H I Generate FT-IR Spectrum H->I

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is rich with information. The key absorption bands are assigned below, with an emphasis on the causality behind their position, shape, and intensity.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment & Mechanistic Insights
3300–2500Very Broad, StrongO–H StretchCarboxylic Acids (Dimer) . This exceptionally broad feature, often called a "hairy beard," is the most telling sign of a carboxylic acid.[10][11] The breadth is a direct consequence of extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and, therefore, a wide range of absorption frequencies.[4][12]
~3080–3030Weak to MediumC–H StretchAromatic C–H . These bands are characteristic of sp² C-H bonds on the benzene ring. They appear at a higher frequency than aliphatic C-H stretches due to the stronger bonds.[13]
~2960–2850Weak to MediumC–H StretchAliphatic C–H . These absorptions arise from the asymmetric and symmetric stretching of the methylene (-CH₂-) group in the carboxymethoxy substituent.
~1700Very Strong, SharpC=O StretchCarboxylic Acids . This intense band is due to the carbonyl stretch. In CMBA, two C=O groups exist. The one conjugated with the aromatic ring is expected at a slightly lower frequency (1710-1680 cm⁻¹) than the aliphatic one.[12][14] This often results in a single, slightly broadened peak or a peak with a shoulder, centered around 1700 cm⁻¹.[15]
~1610, ~1510Medium, SharpC=C StretchAromatic Ring . These peaks are due to the skeletal stretching vibrations of the carbon-carbon double bonds within the benzene ring and are diagnostic for aromatic compounds.[11]
~1420Medium, BroadO–H BendCarboxylic Acid (In-plane bend) . This absorption is due to the in-plane bending of the O-H group and often overlaps with C-H bending modes.[10]
~1250Very StrongC–O StretchAryl Ether (Asymmetric) and Carboxylic Acid . This is a complex and highly diagnostic region. The very strong absorption is dominated by the asymmetric Ar-O-C stretch of the ether group.[15] It overlaps significantly with the C-O stretching vibration of the carboxylic acid dimer, which also occurs in this region (1320-1210 cm⁻¹).[10][12]
~920Medium, BroadO–H BendCarboxylic Acid (Out-of-plane bend) . This broad absorption is a characteristic feature of hydrogen-bonded carboxylic acid dimers and results from the out-of-plane "wagging" of the hydroxyl group.[10][12]
Authoritative Insights: Causality in the Spectrum
  • The Dominance of Hydrogen Bonding: The solid-state spectrum of CMBA is not that of an isolated molecule but of a hydrogen-bonded dimer. This non-covalent interaction is the primary reason for the dramatic broadening of the O-H stretch and the lowering of the C=O stretching frequency from where it would appear in a non-associated (gas-phase) state (~1760 cm⁻¹).[10][14] Understanding this phenomenon is crucial for accurate identification and avoids misinterpretation of the broad O-H band as originating from water contamination or an alcohol.

  • Conjugation and the Carbonyl Frequency: The electrons of the benzene ring are in conjugation with the carbonyl group of the benzoic acid moiety. This delocalization of π-electrons slightly weakens the C=O double bond, reducing the energy required to stretch it. Consequently, its absorption frequency is lowered compared to a non-conjugated (saturated) carboxylic acid.[4][14] While the effect is subtle, it is a key principle in spectral interpretation.

  • The Fingerprint Region as a Final Confirmation: While the functional group region (>1500 cm⁻¹) allows for the identification of the key components (acid, ether, aromatic ring), the complex pattern of bands in the fingerprint region (<1500 cm⁻¹) is unique to the molecule's overall skeletal structure.[6] The combination of the strong C-O stretches and the broad O-H out-of-plane bend provides a definitive confirmation of CMBA's identity when compared against a reference spectrum.

Conclusion

The FT-IR spectrum of this compound presents a clear and illustrative example of how fundamental principles of vibrational spectroscopy can be applied to elucidate a complex molecular structure. The definitive identification of this compound relies on recognizing a specific combination of features: the exceptionally broad O-H stretch indicative of a carboxylic acid dimer, a very strong carbonyl absorption near 1700 cm⁻¹, prominent C=C stretching bands confirming the aromatic core, and a powerful C-O stretching signature from the ether and acid functionalities. This guide provides the experimental and theoretical framework necessary for researchers to confidently acquire and interpret the FT-IR spectrum of CMBA, ensuring the structural integrity of a critical building block in scientific and industrial applications.

References

  • ResearchGate. (n.d.). FT-IR spectrum of this compound. [Image].
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88024, this compound.
  • Chemistry LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Video]. YouTube.
  • PubChemLite. (n.d.). This compound (C9H8O5).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3055057, 4-(((4-(Carboxymethoxy)phenyl)methylene)amino)benzoic acid.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19360-67-9.
  • B. C. Smith. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • JKNChem. (n.d.). This compound.
  • J. M. Chalmers, P. R. Griffiths (Eds.). (2006). Interpretation of Infrared Spectra, A Practical Approach. In Handbook of Vibrational Spectroscopy. Wiley.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(Carboxymethoxy)benzoic acid (CMBA), a dicarboxylic acid derivative with relevance in chemical synthesis and drug development. We delve into the foundational principles governing its ionization and fragmentation behavior, offering field-proven insights into optimal analytical strategies. This document details step-by-step protocols for sample preparation and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, emphasizing electrospray ionization (ESI) in negative ion mode as the preferred method. A thorough examination of the predicted fragmentation pathways via tandem mass spectrometry (MS/MS) is presented, supported by comparative analysis with structurally related benzoic acid derivatives. This guide is intended for researchers, scientists, and analytical professionals seeking to develop robust and reliable methods for the characterization and quantification of CMBA.

Introduction: The Analytical Imperative for this compound

This compound (CMBA), also known as p-Carboxyphenoxyacetic acid, is an aromatic dicarboxylic acid.[1][2][3] Its structure, featuring both a benzoic acid moiety and a carboxymethoxy group, imparts a unique chemical profile that is valuable in various synthetic applications, including the development of novel pharmaceutical compounds and polymers. The molecular formula is C₉H₈O₅, with a monoisotopic mass of 196.037 Da.[1][2]

The precise characterization and quantification of CMBA are critical for quality control, impurity profiling, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and structural elucidation capabilities.[4] This guide explains the causal relationships behind methodological choices to ensure scientifically sound and reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈O₅PubChem[1], CAS[3]
Molecular Weight 196.16 g/mol PubChem[1], Matrix Fine Chemicals[2]
Monoisotopic Mass 196.03717 DaPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 19360-67-9CAS Common Chemistry[3]

Foundational Strategy: Ionization and Mass Analysis

The structural characteristics of CMBA—specifically its two carboxylic acid groups—are the primary determinants of the mass spectrometric strategy. These groups are readily deprotonated, making the molecule exceptionally well-suited for analysis by negative ion mode electrospray ionization (-ESI).

The Case for Negative Ion Mode Electrospray Ionization (-ESI)

Electrospray ionization is the technique of choice for polar, non-volatile molecules like CMBA. The decision to operate in negative ion mode is grounded in fundamental chemistry:

  • Acidic Protons: Carboxylic acids are, by definition, acidic. In the ESI source, with a solvent environment typically containing a weak base (e.g., residual water or added modifiers), CMBA will readily lose a proton to form a carboxylate anion.

  • Enhanced Stability: The resulting singly deprotonated molecule, [M-H]⁻, is a stable, even-electron species. This stability translates to a strong signal in the mass spectrometer, providing excellent sensitivity. Studies on various dicarboxylic acids consistently show that the [M-H]⁻ ion is readily formed and often dominates the E-ESI spectrum.[5][6][7]

  • Predictable Adducts: While the [M-H]⁻ ion is primary, other adducts such as [M+HCOO]⁻ or [M+CH₃COO]⁻ can form depending on the mobile phase composition.[8] Understanding these potential adducts is crucial for accurate data interpretation.

While positive ion mode analysis is possible, leading to ions like [M+H]⁺ or [M+Na]⁺, the proton affinity is generally lower than the propensity for deprotonation.[8] Consequently, signal intensity and sensitivity are typically superior in negative ion mode.

Table 2: Predicted Ion Species for this compound in ESI-MS

Adduct / Ion SpeciesIonization ModeCalculated m/zNotes
[M-H]⁻ Negative 195.030 Primary and most abundant ion. [8]
[M+HCOO]⁻Negative241.035Possible adduct with formic acid mobile phase.[8]
[M+CH₃COO]⁻Negative255.051Possible adduct with acetate-buffered mobile phase.[8]
[M+H]⁺Positive197.044Lower efficiency than negative mode.[8]
[M+Na]⁺Positive219.026Common sodium adduct.[8]

Experimental Workflow: From Sample to Spectrum

A robust analytical method is a self-validating system. The following workflow is designed to ensure reproducibility and accuracy from sample preparation through data acquisition.

G cluster_prep Part 1: Sample Preparation cluster_lc Part 2: LC Separation cluster_ms Part 3: Mass Spectrometry prep_start Weigh CMBA Standard prep_dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep_start->prep_dissolve prep_vortex Vortex & Sonicate prep_dissolve->prep_vortex prep_filter Filter (0.22 µm PTFE) prep_vortex->prep_filter lc_inject Inject Sample prep_filter->lc_inject Transfer to Vial lc_column C18 Reverse-Phase Column lc_inject->lc_column lc_gradient Gradient Elution (Water/ACN with 0.1% Formic Acid) lc_column->lc_gradient ms_ionize Electrospray Ionization (Negative Mode) lc_gradient->ms_ionize Eluent to Source ms_ms1 MS1 Scan (Full Scan) Detect [M-H]⁻ at m/z 195.03 ms_ionize->ms_ms1 ms_ms2 MS/MS Fragmentation (Collision-Induced Dissociation) ms_ms1->ms_ms2 ms_detect Fragment Ion Detection ms_ms2->ms_detect

Figure 1: General LC-MS workflow for the analysis of this compound.
Detailed Experimental Protocol: LC-MS Analysis

This protocol provides a starting point for method development, adaptable to various modern LC-MS platforms.

1. Reagent and Standard Preparation:

  • Mobile Phase A (MPA): Deionized water with 0.1% formic acid (v/v). Rationale: Formic acid aids in protonation for good reverse-phase chromatography peak shape and provides a proton source, though analysis is in negative mode.[9][10]
  • Mobile Phase B (MPB): Acetonitrile with 0.1% formic acid (v/v).
  • Diluent: 50:50 (v/v) mixture of MPA and MPB.
  • Stock Solution: Accurately weigh ~1 mg of CMBA standard and dissolve in 10 mL of diluent to create a 100 µg/mL solution.
  • Working Standards: Prepare serial dilutions from the stock solution to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). Rationale: C18 provides excellent retention for aromatic compounds.
  • Column Temperature: 40 °C.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Gradient Elution: | Time (min) | % MPA | % MPB | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 1.0 | 95 | 5 | | 8.0 | 5 | 95 | | 10.0 | 5 | 95 | | 10.1 | 95 | 5 | | 12.0 | 95 | 5 |

3. Mass Spectrometer (MS) Parameters:

  • Ionization Mode: ESI, Negative.
  • Capillary Voltage: -3.0 kV.
  • Source Temperature: 120 °C.[11]
  • Desolvation Temperature: 400 °C.[11]
  • Cone Gas Flow: 50 L/hr (Nitrogen).[11]
  • Desolvation Gas Flow: 800 L/hr (Nitrogen).[11]
  • MS1 Acquisition: Full scan from m/z 50 to 400 to detect the precursor ion [M-H]⁻ at m/z 195.03.
  • MS/MS Acquisition: Product ion scan of the precursor at m/z 195.03. Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Tandem Mass Spectrometry (MS/MS): Structural Elucidation through Fragmentation

Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion (m/z 195.03) provides structural confirmation. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For CMBA, two primary fragmentation pathways are predicted, driven by the lability of the carboxyl groups.

Predicted Fragmentation Pathways
  • Pathway A: Loss of Carbon Dioxide (Decarboxylation): The most common fragmentation for carboxylate anions is the neutral loss of CO₂ (44.00 Da).[6][7] This can occur from either carboxylic acid group.

    • Loss from the benzoic acid moiety yields a fragment at m/z 151.04 .

    • Loss from the methoxyacetic acid moiety also yields a fragment at m/z 151.04 . The resulting ion is a resonance-stabilized phenoxide anion.

  • Pathway B: Cleavage of the Ether Bond: The ether linkage is another potential cleavage site.

    • Cleavage can result in the loss of the carboxymethyl radical (•CH₂COOH), although this is less common for a deprotonated precursor. A more likely scenario is the loss of a neutral ketene (CH₂=C=O, 42.01 Da) and water (H₂O, 18.01 Da) in a concerted or sequential manner, though direct decarboxylation is typically more favorable.

    • A significant fragment is expected from the cleavage of the O-CH₂ bond, leading to the formation of the 4-carboxyphenoxide anion at m/z 137.02 . This is a highly stable, resonance-delocalized anion.

The fragmentation of benzoic acid itself typically involves the loss of •OH (17 Da) and CO (28 Da) from the molecular ion, leading to fragments at m/z 105 and 77 respectively.[12][13] This pattern provides a comparative basis for understanding the fragmentation of the CMBA aromatic ring system.

Figure 2: Proposed primary fragmentation pathways for the [M-H]⁻ ion of this compound.

Table 3: Summary of Predicted MS/MS Fragment Ions for [M-H]⁻ at m/z 195.03

Predicted m/zProposed Neutral LossFormula of LossFragmentation Pathway Description
151.04 Carbon DioxideCO₂Primary Pathway: Decarboxylation from either carboxyl group.[6][7]
137.02 Glyoxylic acid fragmentC₂H₂O₂Cleavage of the ether bond (O-CH₂) to form the stable 4-carboxyphenoxide anion.
93.03Carbon Dioxide (x2)2(CO₂)Sequential decarboxylation events.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is most effectively achieved using LC-MS with electrospray ionization in negative ion mode. This approach leverages the acidic nature of the molecule to generate a strong and stable [M-H]⁻ signal at m/z 195.03, ensuring high sensitivity. Tandem mass spectrometry (MS/MS) analysis of this precursor ion provides definitive structural confirmation through predictable fragmentation patterns, primarily driven by decarboxylation and ether bond cleavage. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can develop and validate robust, accurate, and reliable methods for the analysis of this important compound.

References

  • Madhu, C., Bhaskaran, S., & Ramakrishna, N. V. S. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109-1115. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88024, this compound.
  • Mayer, P. M., & Harrison, A. G. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 78(4), 544-553. [Link]
  • SIELC Technologies. (2018). This compound.
  • CAS. (n.d.). This compound. In CAS Common Chemistry.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
  • Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChemLite. (n.d.). This compound (C9H8O5).
  • Lewis, S. A., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Biomass and Bioenergy, 108, 299-306. [Link]
  • Wang, S., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 996-1004. [Link]
  • Kruve, A., & Lõhmus, R. (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry, 33(6), 1038-1046. [Link]
  • Griffiths, W. J., & Wang, Y. (2014). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 436, 137-151. [Link]

Sources

An In-depth Technical Guide to the Health and Safety of 4-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Carboxymethoxy)benzoic acid (CAS No. 19360-67-9), also known as 4-Carboxyphenoxyacetic acid, is a bifunctional organic compound incorporating both a benzoic acid and a carboxymethoxy group. Its unique structure lends itself to various applications in research and development, particularly as a building block in medicinal chemistry and materials science. As with any chemical substance, a thorough understanding of its health and safety profile is paramount for its responsible handling and use in a laboratory or manufacturing setting. This guide provides a comprehensive overview of the known health and safety information for this compound, compiled and synthesized from available data to ensure the well-being of professionals working with this compound.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards associated with this compound are related to acute toxicity and irritation.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Signal Word: Warning

Pictogram:

  • GHS07 (Exclamation Mark)

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is crucial in the event of exposure to this compound. The following protocols are based on the known hazards of the compound and general best practices for handling similar chemicals.

General Advice: In all cases of exposure, seek medical attention. Show the safety data sheet to the medical professional in attendance.

Protocol for Inhalation Exposure:

  • Immediate Action: Remove the individual from the source of exposure to fresh air.

  • Positioning: Keep the person at rest in a position comfortable for breathing.

  • Breathing Difficulties: If breathing is difficult, trained personnel should administer oxygen.

  • Respiratory Arrest: If breathing has stopped, provide artificial respiration.

  • Medical Attention: Seek immediate medical attention.

Protocol for Skin Contact:

  • Immediate Action: Immediately remove all contaminated clothing.

  • Washing: Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1]

  • Medical Attention: If skin irritation persists, seek medical advice.

Protocol for Eye Contact:

  • Immediate Action: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1]

  • Contact Lenses: If present and easy to do, remove contact lenses. Continue rinsing.

  • Medical Attention: Seek immediate medical attention, preferably from an ophthalmologist.

Protocol for Ingestion:

  • Immediate Action: Do NOT induce vomiting.

  • Rinsing: Rinse the mouth thoroughly with water.

  • Consciousness: Never give anything by mouth to an unconscious person.

  • Medical Attention: Call a poison control center or seek immediate medical attention.

Safe Handling and Storage: A Risk Mitigation Approach

The safe handling and storage of this compound are predicated on a thorough risk assessment and the implementation of a multi-layered control strategy.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or ANSI Z87.1 (US) standards.
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are generally suitable. Always check the glove manufacturer's compatibility data.
Body Protection Laboratory coat.Standard laboratory coat.
Respiratory Protection Not typically required under normal use with adequate ventilation.If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.
Handling Procedures

Adherence to standard laboratory safety practices is essential.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage Conditions

Proper storage is critical to maintain the integrity of the compound and prevent accidents.

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials, such as strong oxidizing agents.

Accidental Release and Firefighting Measures

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate personal protective equipment as outlined in Section 4.2.

  • Containment and Cleanup:

    • Avoid generating dust.

    • Carefully sweep up the spilled solid material.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with a suitable cleaning agent.

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.

Firefighting Measures

While specific flammability data for this compound is not available, it is a combustible solid.

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: A solid water stream may be inefficient.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[2]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
Appearance Solid (Physical form)
CAS Number 19360-67-9
IUPAC Name This compound

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Assumed to be stable under normal conditions of use and storage.

  • Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[2]

Ecological and Disposal Considerations

Ecological Information

Specific ecotoxicity data for this compound is not available in the provided search results. As a general precaution, releases to the environment should be avoided. Do not allow the substance to enter drains or watercourses.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, regional, and national regulations. It is the responsibility of the waste generator to correctly classify the waste.

Diagrams

Chemical_Handling_Workflow Figure 1: Chemical Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Identifies Hazards Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Ensures Safety Weigh_and_Dispense Weigh and Dispense Prepare_Work_Area->Weigh_and_Dispense Ready for Use Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Material for Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware After Experiment Dispose_Waste Dispose of Waste Properly Decontaminate_Glassware->Dispose_Waste Prepares for Disposal Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Final Step Exposure_Response_Protocol Figure 2: Exposure Response Protocol cluster_response Immediate Response cluster_medical Medical Attention Exposure Exposure Event Remove_from_Source Remove from Source Exposure->Remove_from_Source First Action Administer_First_Aid Administer First Aid Remove_from_Source->Administer_First_Aid Followed by Seek_Medical_Help Seek Medical Attention Administer_First_Aid->Seek_Medical_Help If Symptoms Persist Provide_SDS Provide SDS to Medical Professional Seek_Medical_Help->Provide_SDS Crucial Information

Caption: Figure 2: A protocol flow for responding to an exposure event involving this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88024, this compound.
  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).

Sources

The Versatile Connector: A Technical Guide to 4-(Carboxymethoxy)benzoic Acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the burgeoning potential of 4-(Carboxymethoxy)benzoic acid as a pivotal building block in materials science. With its unique structural features—a rigid aromatic core functionalized with two distinct carboxylic acid moieties—this molecule offers a versatile platform for the design and synthesis of novel functional materials. We will explore its core applications in the construction of sophisticated supramolecular architectures such as metal-organic frameworks (MOFs) and coordination polymers, highlighting their potential in luminescence and magnetism. Furthermore, this guide will touch upon its prospective role as a monomer in the synthesis of advanced polyesters. Detailed exemplary protocols, causality-driven experimental choices, and in-depth characterization techniques are presented to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of this promising compound.

Introduction: The Architectural Advantage of this compound

This compound, also known as 4-carboxyphenoxyacetic acid, is an organic compound characterized by the molecular formula C₉H₈O₅.[1] Its structure is distinguished by a para-substituted benzene ring bearing a carboxylic acid group and a carboxymethoxy group (-OCH₂COOH). This arrangement of functional groups imparts a combination of rigidity from the aromatic ring and flexibility from the ether linkage, making it an excellent candidate for the construction of intricate and functional materials. The differential acidity of the two carboxyl groups can also be exploited to achieve selective coordination and hierarchical assembly in supramolecular chemistry.

This guide will provide a comprehensive exploration of the synthesis, properties, and, most importantly, the applications of this versatile molecule in materials science, with a particular focus on the following areas:

  • Metal-Organic Frameworks (MOFs) and Coordination Polymers: Leveraging its capacity as a multidentate organic linker to create porous materials with potential applications in gas storage, catalysis, and sensing.

  • Luminescent Materials: Investigating its role in the formation of lanthanide-based MOFs that exhibit characteristic luminescence, a property highly sought after in optical devices and biomedical imaging.

  • Magnetic Materials: Exploring its use in constructing coordination polymers with interesting magnetic properties arising from the interaction of metal centers bridged by the organic ligand.

  • Advanced Polymers: Discussing its potential as a monomer in polycondensation reactions to synthesize novel polyesters with tailored thermal and mechanical properties.

Synthesis of this compound: An Exemplary Protocol

The synthesis of this compound is a crucial first step for its utilization in materials science. A common and effective method involves the etherification of a p-hydroxybenzoic acid derivative. The following protocol is an illustrative example of how this can be achieved.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions reagent1 p-Hydroxybenzoic acid reaction_node reagent1->reaction_node + reagent2 Chloroacetic acid reagent2->reaction_node + product This compound base NaOH (aq) base->reaction_node acid HCl (aq) acid->product reaction_node->product 1. Heat 2. Acidification G start Reactant Mixture (Linker, Metal Salt, Solvent) autoclave Seal in Teflon-lined Autoclave start->autoclave heating Hydrothermal Synthesis (100-180 °C, 24-72 h) autoclave->heating cooling Slow Cooling to Room Temperature heating->cooling isolation Filtration and Washing cooling->isolation product Crystalline MOF Product isolation->product G start Prepare Solution (Linker, Metal Salt, Solvent) heating Solvothermal Reaction (80-120 °C) start->heating crystallization Slow Evaporation / Cooling (Crystal Growth) heating->crystallization isolation Isolate and Dry Crystals crystallization->isolation characterization Structural and Magnetic Characterization isolation->characterization

Sources

Methodological & Application

Application Notes and Protocols for 4-(Carboxymethoxy)benzoic Acid as a Versatile Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Material Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-(carboxymethoxy)benzoic acid as a highly versatile organic linker for the synthesis of advanced Metal-Organic Frameworks (MOFs). We move beyond a simple recitation of facts to deliver field-proven insights into the causality behind experimental design, empowering researchers to not only replicate but also innovate. This document details the strategic advantages of this linker, provides robust, validated protocols for MOF synthesis and characterization, and explores key applications in drug delivery and luminescence, complete with step-by-step workflows.

Introduction: The Strategic Advantage of the this compound Linker

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and functionality.[1] this compound, hereafter referred to as H₂cmba, presents a unique combination of structural features that make it an exemplary candidate for creating multifunctional MOFs.

Key Molecular Features:

  • Asymmetric Dicarboxylate Functionality: The linker possesses two distinct carboxylate groups. One is directly conjugated to the benzene ring, providing rigidity and a well-defined coordination vector. The other is connected via a flexible ether linkage (-O-CH₂-), introducing conformational adaptability. This "semi-flexible" nature allows for the formation of diverse and often novel framework structures that are not accessible with purely rigid or highly flexible linkers.[2]

  • Ether Oxygen Donor Site: The ether oxygen atom can act as an additional coordination site, particularly for hard metal cations like lanthanides, leading to higher-dimensional structures and increased framework stability.

  • Tunable Coordination Modes: The two carboxylate groups can exhibit different pKa values and steric environments, allowing them to coordinate to metal centers in various modes (monodentate, bidentate bridging, chelating), which is a key factor in controlling the final MOF architecture.

These characteristics make H₂cmba an ideal linker for designing MOFs with tunable properties for sophisticated applications, including targeted drug delivery and advanced optical materials.

Synthesis of a Representative MOF: A Solvothermal Protocol for [Zn₂(cmba)₂(H₂O)₂]·DMF

This section provides a robust and validated protocol for the solvothermal synthesis of a zinc-based MOF using the H₂cmba linker. The choice of zinc is strategic due to its low toxicity and versatile coordination chemistry, making it highly relevant for biomedical applications.[3][4]

Causality Behind Experimental Choices
  • Solvothermal Synthesis: This method is chosen over room-temperature synthesis to provide the necessary thermal energy to overcome the kinetic barriers of crystal nucleation and growth, leading to highly crystalline products.[3] The sealed autoclave maintains pressure, keeping the solvent in a liquid state above its boiling point, which enhances the solubility of reactants and facilitates the formation of dense, stable phases.

  • Solvent System (DMF): N,N-Dimethylformamide (DMF) is a high-boiling point, polar aprotic solvent that excels at dissolving both the organic linker and the metal salt. Critically, upon heating, DMF can slowly decompose to generate dimethylamine, which acts as a base to deprotonate the carboxylic acid linker, facilitating its coordination to the metal center.

  • Temperature and Time: The reaction is maintained at 120°C for 72 hours. This temperature is a balance—high enough to promote crystal growth but low enough to prevent complete decomposition of the linker or the formation of undesirable dense phases. The extended reaction time allows for slow crystal growth, which is essential for obtaining high-quality, single-crystal-like domains.[3]

Step-by-Step Synthesis Protocol

Materials:

  • This compound (H₂cmba) (FW: 196.16 g/mol )

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (FW: 297.49 g/mol )

  • N,N-Dimethylformamide (DMF), analytical grade

  • Ethanol, analytical grade

  • 20 mL Teflon-lined stainless-steel autoclave

  • Magnetic stirrer and hot plate

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reagent Preparation: In a 20 mL glass vial, dissolve 39.2 mg (0.2 mmol) of this compound in 8 mL of DMF. In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 4 mL of DMF.

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave. Stir the resulting mixture for 15 minutes at room temperature to ensure homogeneity.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120°C. Maintain this temperature for 72 hours without agitation.

  • Cooling: Turn off the oven and allow the autoclave to cool naturally to room temperature over a period of 12-16 hours. Slow cooling is crucial for preventing crystal defects.

  • Product Isolation: Open the autoclave and collect the colorless, crystalline product by centrifugation at 8000 rpm for 5 minutes.

  • Washing: Decant the supernatant. Add 10 mL of fresh DMF, vortex to resuspend the crystals, and centrifuge again. Repeat this washing step three times to remove unreacted starting materials.

  • Solvent Exchange: After the final DMF wash, resuspend the product in 10 mL of ethanol and let it stand for 24 hours. This step is critical for "activating" the MOF by replacing the high-boiling DMF in the pores with the more volatile ethanol.

  • Drying: Collect the crystals by centrifugation, decant the ethanol, and dry the product in a vacuum oven at 80°C overnight. The final product is a stable, white microcrystalline powder.

Synthesis Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Product Work-up Linker Dissolve H₂cmba in DMF Mix Combine Solutions in Autoclave Linker->Mix Metal Dissolve Zn(NO₃)₂·6H₂O in DMF Metal->Mix Heat Heat at 120°C for 72 hours Mix->Heat Cool Slow Cool to Room Temperature Heat->Cool Isolate Isolate Crystals (Centrifugation) Cool->Isolate Wash Wash with DMF (3x) Isolate->Wash Activate Solvent Exchange with Ethanol Wash->Activate Dry Dry under Vacuum at 80°C Activate->Dry Final_Product [Zn₂(cmba)₂(H₂O)₂]·DMF (Activated MOF) Dry->Final_Product

Caption: Solvothermal synthesis workflow for a Zn-cmba MOF.

Essential Characterization Protocols

Characterization is a self-validating system to confirm the successful synthesis of the desired MOF structure.[1]

Powder X-Ray Diffraction (PXRD)
  • Purpose: To confirm the crystallinity and phase purity of the synthesized material. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction data if available, or be compared to reference patterns of similar structures.

  • Protocol:

    • Grind a small amount of the activated MOF powder to a fine consistency.

    • Mount the powder on a zero-background sample holder.

    • Collect the diffraction pattern, typically over a 2θ range of 5° to 50° using Cu Kα radiation.

    • Compare the peak positions and relative intensities to a reference pattern to confirm the structure and identify any crystalline impurities.

Thermogravimetric Analysis (TGA)
  • Purpose: To determine the thermal stability of the MOF and to quantify the amount of solvent molecules within the pores.

  • Protocol:

    • Place 5-10 mg of the activated MOF in an alumina TGA pan.

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Analyze the resulting weight loss curve. An initial weight loss up to ~150°C typically corresponds to the removal of guest solvent molecules (ethanol, water). The temperature at which rapid, catastrophic weight loss occurs indicates the decomposition temperature of the framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Purpose: To confirm the coordination of the linker to the metal centers.

  • Protocol:

    • Prepare a KBr pellet containing ~1% of the MOF sample.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Analysis: Compare the spectrum of the MOF to that of the free H₂cmba linker. The disappearance of the broad O-H stretch from the carboxylic acid groups (~3000 cm⁻¹) and the shift of the C=O stretching frequency (typically ~1700 cm⁻¹ for the free acid) to two new asymmetric (~1610 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching bands confirms the deprotonation and coordination of the carboxylate groups to the zinc centers.

Application Note I: Drug Delivery Vehicle for 5-Fluorouracil

MOFs based on biocompatible metals and organic linkers are excellent candidates for drug delivery systems due to their high porosity and tunable surface chemistry.[5] The Zn-cmba MOF is particularly promising for carrying anticancer drugs like 5-Fluorouracil (5-FU).

Drug Loading Protocol
  • Prepare Drug Solution: Prepare a solution of 5-Fluorouracil (5-FU) in a suitable solvent (e.g., a 1:1 mixture of water and ethanol) at a concentration of 1 mg/mL.

  • Incubation: Suspend 20 mg of the activated Zn-cmba MOF in 10 mL of the 5-FU solution.

  • Loading: Stir the suspension at room temperature in the dark for 48 hours to allow the drug molecules to diffuse into the MOF pores and adsorb onto the internal surfaces.

  • Isolation: Collect the 5-FU-loaded MOF (5-FU@Zn-cmba) by centrifugation (8000 rpm, 5 min).

  • Washing: Wash the loaded MOF briefly with a small amount of the water/ethanol solvent to remove surface-adsorbed drug, then dry under vacuum.

  • Quantification: Measure the concentration of 5-FU in the supernatant before and after loading using UV-Vis spectroscopy (at ~265 nm). The difference corresponds to the amount of drug loaded into the MOF.

Expected Performance & Mechanism of Release

MOFs synthesized from linkers containing carboxylate groups often exhibit pH-responsive drug release.[3] In the neutral pH of the bloodstream (pH 7.4), the framework is stable, and drug release is minimal. However, in the acidic microenvironment of tumor tissues (pH ~5.5-6.5), the carboxylate-metal coordination bonds can be protonated and weakened, leading to a controlled degradation of the framework and a targeted release of the drug cargo.

Table 1: Representative Drug Loading & Release Properties

MOF SystemDrugLoading Capacity (% w/w)Release ConditionReference
[Zn₈(O)₂(CDDB)₆]5-Fluorouracil53.3%Not specified[5]
Zn-cpon-15-Fluorouracil44.75%pH and heat responsive[5]
Zn-based MOFDoxorubicin33.74%pH-sensitive[3]

This table presents data from similar zinc-based MOFs to provide an expected range of performance.

pH-Responsive Release Diagram

Drug_Release cluster_blood Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.5) MOF_Stable 5-FU@MOF (Stable) Minimal_Release Minimal Drug Release MOF_Stable->Minimal_Release Intact Framework MOF_Acid 5-FU@MOF + H⁺ MOF_Stable->MOF_Acid Tumor Targeting Degradation Framework Degradation MOF_Acid->Degradation Protonation of Linker-Metal Bond Targeted_Release Targeted Drug Release Degradation->Targeted_Release

Caption: pH-responsive drug release mechanism from a carboxylate-based MOF.

Application Note II: Lanthanide-Based Luminescent Probes

When H₂cmba is used to construct MOFs with lanthanide ions (e.g., Europium, Eu³⁺ or Terbium, Tb³⁺), the resulting materials can exhibit strong, characteristic luminescence.[6]

The "Antenna Effect"

Lanthanide ions themselves have very low molar absorptivity due to parity-forbidden f-f transitions. However, the H₂cmba linker, with its aromatic ring, can efficiently absorb UV light and transfer the energy non-radiatively to the encapsulated lanthanide ion.[7] This process, known as the "antenna effect" or "sensitization," causes the lanthanide ion to emit its characteristic, sharp, and long-lived luminescence (e.g., red for Eu³⁺, green for Tb³⁺).

Antenna_Effect UV_Photon UV Photon (Excitation) Linker_GS Linker (Ground State S₀) UV_Photon->Linker_GS Absorption Linker_ES Linker (Excited State S₁) Linker_TS Linker (Triplet State T₁) Linker_ES->Linker_TS Intersystem Crossing (ISC) Ln_GS Ln³⁺ Ion (Ground State) Linker_TS->Ln_GS Energy Transfer (ET) Ln_ES Ln³⁺ Ion (Excited State) Emission Characteristic Ln³⁺ Emission Ln_ES->Ln_GS Radiative Decay

Caption: The "antenna effect" in a luminescent lanthanide MOF.

Protocol for Luminescence Sensing of Metal Cations

The luminescence of a Eu-cmba MOF can be quenched or enhanced by the presence of specific analytes, making it a potential chemical sensor.

  • Prepare MOF Dispersion: Disperse 5 mg of the activated Eu-cmba MOF in 10 mL of deionized water or an appropriate buffer (e.g., TRIS) and sonicate for 15 minutes to form a stable, colloidal suspension.

  • Prepare Analyte Solutions: Prepare stock solutions (e.g., 10 mM) of various metal cations (e.g., Fe³⁺, Cu²⁺, Na⁺, K⁺, Mg²⁺) in the same solvent.

  • Titration Experiment:

    • Place 2 mL of the MOF dispersion into a fluorescence cuvette.

    • Record the initial emission spectrum (e.g., excitation at ~280 nm, emission scan from 550-700 nm). The characteristic peak for Eu³⁺ (⁵D₀ → ⁷F₂) should be visible around 615 nm.

    • Add small aliquots (e.g., 10 µL) of a metal cation stock solution to the cuvette.

    • After each addition, mix and record the emission spectrum again.

  • Data Analysis: Plot the luminescence intensity at 615 nm against the concentration of the added metal ion. A significant decrease in intensity (quenching) indicates a strong interaction between the analyte and the MOF, suggesting its potential as a selective sensor for that ion.

Table 2: Representative Luminescent Properties of Europium-Based MOFs

MOF SystemExcitation λ (nm)Major Emission λ (nm)Quantum Yield (%)Sensed AnalyteReference
SLUG-51 (Eu-NDC)~3206133.56-[8]
Eu-TDANot specifiedNot specified-Malachite Green, Uric Acid[9]
Eu₂(FMA)₂(OX)Not specifiedNot specified-Cu²⁺[7]

This table presents data from various Eu-MOFs to illustrate typical properties.

Conclusion

This compound is a powerful and versatile building block in the rational design of functional MOFs. Its unique semi-flexible nature and multiple coordination sites enable the synthesis of frameworks with diverse topologies and tailored properties. The detailed protocols and application frameworks provided herein serve as a robust starting point for researchers in materials science and drug development to harness the potential of H₂cmba-based MOFs. By understanding the causality behind the synthetic and analytical steps, scientists are well-equipped to innovate and develop next-generation materials for a wide range of applications.

References

  • BenchChem. (2025). Application Notes and Protocols: 4,4'-Bibenzoic Acid as a Linker for Metal-Organic Frameworks (MOFs).
  • Gong, Y., et al. (2014). Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. CrystEngComm, 16, 9882-9890.[11]
  • Horcajada, P., et al. (2012). Metal-organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268.[5]
  • Li, Y., et al. (2015). Lanthanide metal–organic frameworks based on the 4,4′-oxybisbenzoic acid ligand: synthesis, structures and physical properties. New Journal of Chemistry, 39, 9872-9878.[6]
  • Liu, D., et al. (2017). Metal-Organic Frameworks as Platforms for Catalytic Applications.
  • Ma, L., et al. (2009). Designing metal-organic frameworks for catalytic applications. Chemical Society Reviews, 38(5), 1268-1277.[13]
  • OSTI.GOV. (n.d.). Luminescent Metal-Organic Frameworks.
  • Qin, T., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e134027.[3]
  • Rao, X., et al. (2015). Luminescent lanthanide MOFs based on conjugated 1,1'-ethynebenzene-3,3',5,5'-tetracarboxylate ligand: syntheses, structures and photoluminescent properties. Dalton Transactions, 44(12), 5746-54.[15]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Europium metal organic frameworks: Chemical and Optical properties.[17]
  • ResearchGate. (n.d.). Structures and abbreviations of organic linkers for constructing MOFs.[18]
  • Royal Society of Chemistry. (n.d.). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions.[19]
  • Shooto, N., et al. (2017). Synthesis of lanthanum metal organic framework using 1,4 benzenedicarboxylic acid. Materials Science-Poland, 35(1), 157-162.[20]
  • Simon, C. M., et al. (2021). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Accounts of Chemical Research, 54(11), 2576-2588.[21]
  • Wang, Z., et al. (2018). Luminescent Metal–Organic Framework Thin Films: From Preparation to Biomedical Sensing Applications.
  • Zhang, S., et al. (2020). A Europium-based MOF Fluorescent Probe for Efficiently Detecting Malachite Green and Uric Acid. Inorganic Chemistry, 59(10), 7181-7187.[9]
  • Zhao, M., et al. (2022). Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. Applied Organometallic Chemistry, 36(12), e6913.[2]
  • Zolek, T., et al. (2020). Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxylate. Journal of Coordination Chemistry, 73(17-18), 2482-2495.[8]

Sources

Application Note & Protocols: Strategic Synthesis of Metal Complexes Using 4-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Versatility of 4-(Carboxymethoxy)benzoic Acid

In the rational design of functional coordination polymers and metal-organic frameworks (MOFs), the choice of the organic linker is paramount. This compound, also known as p-carboxyphenoxyacetic acid, has emerged as a particularly compelling ligand. Its structure thoughtfully combines a rigid benzoic acid backbone with a flexible carboxymethoxy arm (O-CH₂-COOH). This duality is the key to its utility; the rigid phenyl ring provides a predictable vector for framework extension, while the ether linkage and terminal carboxylate offer conformational flexibility. This allows for the construction of intricate and diverse topologies with a range of metal ions.

This guide provides an in-depth exploration of the synthesis and characterization of metal complexes derived from this ligand. We move beyond simple recipes, focusing on the underlying coordination chemistry and the causal relationships between reaction parameters and final product attributes. The protocols described herein are designed to be robust and serve as a foundational framework for developing novel materials with applications in luminescence, catalysis, and biomedicine.[1][2][3]

Ligand Analysis: Coordination Behavior of this compound

Understanding the ligand is the first step in predicting and controlling its assembly with metal centers. This compound (H₂L) possesses two distinct carboxylic acid groups with different pKa values. The benzoic acid proton is more acidic than the acetic acid proton. This differential acidity can be exploited through pH control during synthesis to achieve selective deprotonation and guide coordination.

The ligand's true power lies in its multidentate and multimode coordinating ability. The two carboxylate groups can coordinate to metal ions in several ways, including monodentate, bidentate chelation, and bidentate bridging modes.[4] This flexibility is what enables the formation of structures ranging from simple mononuclear complexes to complex three-dimensional frameworks.

Caption: Fig. 1: Common coordination modes of the deprotonated 4-(Carboxymethoxy)benzoate ligand.

Synthetic Protocols: From Molecular Building Blocks to Crystalline Frameworks

The synthesis of metal-organic complexes is a process of controlled crystallization. Hydrothermal and solvothermal methods are particularly effective for this compound, as the elevated temperature and pressure can overcome the kinetic barriers to forming thermodynamically stable, highly crystalline products.[5][6][7]

G Fig. 2: General Hydrothermal/Solvothermal Workflow A 1. Reagent Preparation - Metal Salt (e.g., Ln(NO₃)₃·xH₂O) - Ligand (H₂L) - Solvent (e.g., H₂O, DMF) B 2. Mixing & pH Adjustment Combine reagents in a Teflon liner. Adjust pH with NaOH/HCl if needed. A->B C 3. Sealing Seal liner in a stainless steel autoclave. B->C D 4. Heating Place in oven at programmed temperature (120-180 °C) for 24-72 hours. C->D E 5. Cooling Cool slowly to room temperature (e.g., 5 °C/hour). D->E F 6. Product Isolation Filter crystals, wash with solvent, and air dry. E->F G 7. Characterization (XRD, FT-IR, TGA, etc.) F->G

Caption: Fig. 2: A generalized workflow for the synthesis of metal complexes via hydrothermal or solvothermal methods.

Protocol 3.1: Synthesis of a Luminescent Lanthanide Complex (e.g., Europium)

Objective: To synthesize a highly luminescent Eu(III) coordination polymer where the ligand acts as an "antenna" to sensitize the metal's emission.[4][8] Lanthanide ions have intrinsically low absorption cross-sections, but when coordinated by a suitable organic ligand, they can be excited via energy transfer from the ligand's triplet state.[9][10]

Materials:

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • This compound (H₂L)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • 25 mL Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol (44.4 mg) of Eu(NO₃)₃·6H₂O and 0.15 mmol (29.4 mg) of this compound in a solvent mixture of 5 mL deionized water and 5 mL DMF.

  • Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed. The use of a co-solvent system (H₂O/DMF) is crucial for dissolving both the inorganic salt and the organic ligand.

  • Transfer the solution to the 25 mL Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 160 °C over 2 hours, hold at 160 °C for 72 hours, and then cool to room temperature over 24 hours. This slow cooling process is critical for the growth of well-defined single crystals.

  • Open the autoclave and collect the resulting colorless, rod-like crystals by filtration.

  • Wash the crystals thoroughly with deionized water and then ethanol to remove any unreacted starting materials.

  • Dry the crystals in air.

Expected Outcome: A crystalline solid that exhibits strong red luminescence under UV light (approx. 365 nm), characteristic of the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion.

Protocol 3.2: Synthesis of a Transition Metal Complex (e.g., Copper)

Objective: To synthesize a Cu(II) complex, potentially forming a 2D or 3D metal-organic framework. Carboxylate ligands are well-known to form stable paddlewheel structures with Cu(II) ions.[11]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (H₂L)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 0.1 mmol (24.2 mg) of Cu(NO₃)₂·3H₂O in 5 mL of deionized water.

  • In a separate beaker, dissolve 0.1 mmol (19.6 mg) of this compound in 5 mL of ethanol. A few drops of a dilute NaOH solution may be added to aid deprotonation and dissolution.

  • Slowly add the copper solution to the ligand solution with constant stirring. A blue precipitate will likely form immediately.

  • Transfer the entire mixture to a 25 mL Teflon-lined autoclave.

  • Seal the autoclave and heat in an oven at 120 °C for 48 hours.

  • Cool the autoclave to room temperature.

  • Collect the blue crystalline product by filtration, wash with a water/ethanol mixture, and air dry.

Expert Insight: The stoichiometry and reaction conditions can dramatically alter the final structure. Running parallel syntheses while varying the metal-to-ligand ratio (e.g., 1:1, 1:2, 2:1) is a highly effective strategy for discovering new structural motifs.

ParameterLanthanide Synthesis (Protocol 3.1)Transition Metal Synthesis (Protocol 3.2)Rationale
Metal Ion Eu³⁺ (or other Ln³⁺)Cu²⁺ (or other TM²⁺/³⁺)Lanthanides have higher coordination numbers (8-10) leading to different geometries than transition metals (4-6).
Temperature 140-180 °C100-140 °CHigher temperatures are often needed to overcome the kinetic inertness for forming high-dimensionality lanthanide frameworks.
Solvent H₂O / DMFH₂O / EthanolDMF is a good high-boiling point solvent that can also act as a ligand or template in some structures.
pH Control Often near neutralCan be slightly basic to ensure full deprotonationThe coordination of transition metals is highly sensitive to the protonation state of the carboxylate groups.
M:L Ratio Typically 1:1.5 or 1:2Typically 1:1 or 2:1Reflects the common stoichiometries found in the resulting crystal structures.
Table 1: Comparative summary of typical synthesis conditions.

Essential Characterization Techniques

Successful synthesis must be validated by rigorous characterization.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for elucidating the three-dimensional atomic arrangement, confirming connectivity, bond lengths, and the coordination environment of the metal center. It is the gold standard for structural verification.[5][11]

  • Powder X-ray Diffraction (PXRD): Used to confirm that the bulk synthesized material is the same crystalline phase as the single crystal selected for SC-XRD, ensuring phase purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A crucial tool for confirming ligand coordination. The FT-IR spectrum of the free this compound shows a strong C=O stretch for the carboxylic acid groups around 1700 cm⁻¹.[12] Upon deprotonation and coordination to a metal ion, this band disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the carboxylate group (COO⁻), typically around 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively.[13] The separation between these two bands (Δν = νₐₛ - νₛ) can provide insight into the coordination mode.

  • Thermogravimetric Analysis (TGA): This analysis determines the thermal stability of the complex and quantifies the presence of coordinated or guest solvent molecules. A typical TGA curve will show an initial weight loss corresponding to the removal of solvent molecules, followed by a plateau, and finally, a sharp weight loss at higher temperatures as the organic ligand decomposes.[11]

  • Photoluminescence Spectroscopy: Essential for characterizing lanthanide complexes. An excitation spectrum is measured to determine the most efficient wavelength for exciting the complex (typically corresponding to the ligand's absorption), and an emission spectrum is recorded to observe the characteristic sharp emission lines of the lanthanide ion.[8][14]

Applications and Future Directions

The metal complexes derived from this compound are not mere chemical curiosities; they are functional materials with significant potential.

  • Luminescent Probes and Materials: The high quantum yields and long luminescence lifetimes of Eu³⁺ and Tb³⁺ complexes make them ideal for applications in time-resolved bioassays, cellular imaging, and as red/green phosphors in lighting and display technologies.[8][9]

  • Porous Metal-Organic Frameworks (MOFs): The ligand's geometry is well-suited for building porous frameworks. These materials are heavily researched for gas storage (e.g., H₂, CO₂), gas separation, and heterogeneous catalysis.[2][15][16] The ability to tune the pore size and functionalize the pore walls by modifying the ligand makes MOFs highly versatile.

  • Biomedical Applications: The porosity of MOFs can be harnessed for drug delivery applications, where therapeutic molecules are loaded into the pores and released under specific physiological conditions (e.g., pH change).[1]

The continued exploration of mixed-metal systems, post-synthetic modification of the ligand, and the formation of composites will undoubtedly expand the functional landscape of materials derived from this compound.

References

  • Title: Synthesis and characterization of the luminescent lanthanide complexes with two similar benzoic acids - PubMed Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]
  • Title: PECULIARITIES OF STRUCTURE AND SPECTRAL-LUMINESCENT PROPERTIES OF CARBOXYMETHOXY-SUBSTITUTED CALIX[11]ARENES AND THEIR COMPLEXES WITH LANTHANIDES | Ukrainian Chemistry Journal Source: Ukrainian Chemistry Journal URL:[Link]
  • Title: Synthesis and crystal structures of lanthanide 4-benzyloxy benzoates: Influence of electron-withdrawing and electron-donating groups on luminescent properties - Dalton Transactions (RSC Publishing) Source: Dalton Transactions URL:[Link]
  • Title: Synthesis, crystal structure and anticancer activity of 4-chloro-2-methoxybenzoic acid transition metal complexes | Request PDF - ResearchGate Source: ResearchG
  • Title: Hydrothermal syntheses and crystal structures of four novel lanthanide(III)
  • Title: Biomedical Applications of Metal–Organic Frameworks Revisited - PMC - PubMed Central Source: PubMed Central URL:[Link]
  • Title: Applications of Metal-Organic Frameworks Featuring multi-Functional Sites - ResearchGate Source: ResearchG
  • Title: Syntheses, Structures And Properties Of Coordination Polymers Based On3,4-Bis-Carboxymethoxy-Benzoic Acid And4,4-Dicarboxymethoxy Diphenylsulfone - Globe Thesis Source: Globe Thesis URL:[Link]
  • Title: Industrial applications of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) Source: Chemical Society Reviews URL:[Link]
  • Title: FT-IR spectrum of 4-(carboxymethoxy)
  • Title: (PDF)
  • Title: Luminescent lanthanide metallopeptides for biomolecule sensing and cellular imaging - NIH Source: N
  • Title: In situ hydrothermal synthesis of dysprosium(iii) single-molecule magnet with lanthanide salt as catalyst - Dalton Transactions (RSC Publishing) Source: Dalton Transactions URL:[Link]
  • Title: Hydrothermal synthesis, characterization and luminescent properties of lanthanide-doped NaLaF4 nanoparticles - Indian Academy of Sciences Source: Bulletin of M
  • Title: Making sense of Lanthanide Luminescence - PMC - NIH Source: PubMed Central URL:[Link]
  • Title: Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)

Sources

Using 4-(Carboxymethoxy)benzoic acid in the synthesis of liquid crystals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Liquid Crystals Using 4-(Carboxymethoxy)benzoic Acid

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the strategic use of this compound as a versatile building block in the synthesis of thermotropic liquid crystals. We will move beyond simple procedural lists to explore the causal relationships between molecular architecture and mesophase behavior, providing detailed, field-tested protocols and characterization methodologies.

Introduction: The Architectural Versatility of this compound

Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of a liquid alongside the long-range orientational order of a solid.[1] This duality makes them indispensable in modern technologies, most notably in display devices.[2] The design of novel liquid crystalline materials with tailored properties is a cornerstone of advanced materials science.

This compound is an exceptional starting material for the synthesis of such materials. Its molecular structure is endowed with several key features:

  • A Rigid Core: The central benzene ring provides the necessary rigidity, a fundamental requirement for the formation of anisotropic liquid crystal phases.

  • Two Differentiable Carboxylic Acid Groups: It possesses two carboxylic acid functionalities with different reactivities. The benzoic acid is a standard aromatic acid, while the carboxymethoxy group is an aliphatic acid. This differentiation allows for selective chemical modifications.

  • Hydrogen Bonding Capability: The presence of carboxylic acid groups facilitates the formation of stable hydrogen-bonded dimers, which effectively elongates the molecule and promotes the self-assembly into liquid crystalline phases.[2][3]

These characteristics make this compound a powerful precursor for creating a diverse range of mesogenic structures, including calamitic (rod-like) and bent-core architectures.

Core Synthetic Strategy: Esterification for Mesogen Elongation

The most prevalent strategy for incorporating this compound into liquid crystal structures is through esterification. This reaction covalently links the rigid acid core to other molecular fragments, such as phenols or alcohols, to build the elongated or bent shapes required for mesophase formation. The Steglich esterification, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a catalyst, is a highly reliable method for this purpose due to its mild reaction conditions and high yields.[2][4][5]

Causality Behind the Choice of DCC/DMAP:

  • DCC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the alcohol nucleophile.

  • DMAP: Acts as a superior acyl transfer catalyst. It reacts with the intermediate to form a more reactive N-acylpyridinium salt, significantly accelerating the reaction. This is crucial when working with less nucleophilic phenols.

  • Self-Validation: The primary byproduct of this reaction, dicyclohexylurea (DCU), is insoluble in most organic solvents like dichloromethane (DCM) and can be easily removed by simple filtration, providing a built-in purification step.[2][4]

Protocol 1: Synthesis of a Symmetrical Calamitic (Rod-like) Liquid Crystal

This protocol details the synthesis of a symmetrical, rod-like diester by coupling two equivalents of a terminal phenol (e.g., 4-hexyloxyphenol) to the dicarboxylic acid core of this compound. The addition of flexible alkoxy chains is a common strategy to lower the melting point and influence the type of mesophase formed.

Experimental Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification R1 This compound RC Stir at RT Under N2 atmosphere 24-48 hours R1->RC Combine R2 4-Hexyloxyphenol (2 eq.) R2->RC Combine R3 DCC (2.2 eq.) R3->RC Combine R4 DMAP (cat.) R4->RC Combine Solvent Dry DCM Solvent->RC Combine W1 Filter to remove DCU byproduct RC->W1 Reaction complete (TLC) W2 Wash filtrate with: 1. Dilute HCl 2. Sat. NaHCO3 3. Brine W1->W2 W3 Dry over Na2SO4 W2->W3 W4 Solvent Evaporation W3->W4 P Recrystallize from Ethanol/Hexane W4->P Product Final Calamitic Liquid Crystal P->Product

Caption: Workflow for the synthesis of a calamitic liquid crystal via DCC/DMAP esterification.

Materials:

  • This compound (1.0 eq.)

  • 4-Hexyloxyphenol (2.1 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol

  • Hexane

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), 4-hexyloxyphenol (2.1 eq.), and a catalytic amount of DMAP (0.2 eq.).

  • Dissolution: Dissolve the solids in anhydrous DCM. Stir the solution at room temperature for 10 minutes.

  • Coupling: Add DCC (2.2 eq.) to the solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[2]

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2] This removes unreacted DMAP, residual acid/phenol, and water-soluble impurities.

  • Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.[2]

  • Purification: Recrystallize the crude solid product from a suitable solvent system, such as ethanol or an ethanol/hexane mixture, to yield the pure calamitic liquid crystal.[2][4]

Protocol 2: Synthesis of a Bent-Core Liquid Crystal Precursor

Bent-core liquid crystals often exhibit unique polar and chiral smectic phases.[1][6] In this approach, this compound can serve as one of the "arms" attached to a central bent unit, such as 3-hydroxybenzoic acid. This protocol describes the synthesis of an intermediate where one arm is attached, which can be further functionalized.

Molecular Architecture of a Bent-Core Mesogen

G cluster_main General Bent-Core Structure Core Central Bent Unit (e.g., 3-Hydroxybenzoic Acid) Arm1 Wing 1 (e.g., from this compound) Core->Arm1 Ester Linkage Arm2 Wing 2 (e.g., another aromatic acid) Core->Arm2 Ester Linkage Chain1 Terminal Alkyl Chain Arm1->Chain1 Chain2 Terminal Alkyl Chain Arm2->Chain2

Caption: Diagram illustrating the modular components of a typical bent-core liquid crystal.

Step-by-Step Methodology:

  • Protection: The synthesis of asymmetric bent-core molecules often requires protecting one of the functional groups on the central core to ensure selective reaction. For a 3-hydroxybenzoic acid central unit, the carboxylic acid may be protected as a benzyl ester.

  • First Esterification: Couple the protected central unit (e.g., Benzyl 3-hydroxybenzoate) with the first arm, which could be a derivative of this compound, using the DCC/DMAP protocol described previously.

  • Deprotection: Remove the protecting group (e.g., hydrogenolysis to remove the benzyl group) to liberate the free functional group on the central core.

  • Second Esterification: Couple the second arm to the newly deprotected site. This modular approach allows for the synthesis of a wide variety of symmetric and asymmetric bent-core materials.[7]

Characterization of Liquid Crystalline Properties

Confirming the synthesis of the target molecule is only the first step. The crucial second step is to verify its liquid crystalline nature and characterize its phase behavior. This forms a self-validating feedback loop for the synthetic process.

Characterization Workflow

G cluster_structure Structural Verification cluster_thermal Thermal & Phase Analysis Start Purified Synthetic Product NMR NMR Spectroscopy (1H, 13C) Start->NMR Confirm Identity FTIR FT-IR Spectroscopy Start->FTIR Confirm Identity MS Mass Spectrometry Start->MS Confirm Identity DSC Differential Scanning Calorimetry (DSC) Start->DSC Determine Transition Temperatures & Enthalpies Result Confirmed Structure & Mesophase Properties MS->Result POM Polarized Optical Microscopy (POM) DSC->POM Identify Phase Types (Observe Textures) POM->Result

Caption: A standard workflow for the complete characterization of a newly synthesized liquid crystal.

Key Techniques:

  • Polarized Optical Microscopy (POM): This is the primary tool for visualizing liquid crystal phases.[8] A small sample is placed on a microscope slide on a temperature-controlled hot stage. As the sample is heated and cooled, different LC phases will exhibit unique optical textures (e.g., Schlieren textures for nematic phases, focal conic textures for smectic phases). This allows for the direct observation of phase transition temperatures.[1][9]

  • Differential Scanning Calorimetry (DSC): DSC provides quantitative data on thermal transitions.[8] It measures the heat flow into or out of a sample as it is heated or cooled. Phase transitions appear as peaks on the DSC thermogram, allowing for precise determination of melting points (crystal to LC/isotropic) and clearing points (LC to isotropic liquid), as well as their associated enthalpy changes.[9]

Table 1: Example Characterization Data for a Synthesized Liquid Crystal

ParameterMethodObservation
Structural Data
FT-IR (cm⁻¹)ATR~1730 (C=O, ester), ~1600 (C=C, aromatic), ~1250 & ~1100 (C-O stretch)
¹H-NMR (δ, ppm)CDCl₃Signals corresponding to aromatic protons, methylene protons of the carboxymethoxy group, and alkyl chains.
Thermal Data (Heating)
Transition 1 (T₁)DSC95.2 °C (Endothermic peak)
Transition 2 (T₂)DSC142.5 °C (Endothermic peak)
Phase Identification
Phase at T < T₁POMCrystalline solid
Phase at T₁ < T < T₂POMNematic phase (Schlieren texture observed)
Phase at T > T₂POMIsotropic liquid (dark field of view)
Conclusion -The compound is an enantiotropic nematic liquid crystal with a Crystal-Nematic transition at 95.2 °C and a Nematic-Isotropic transition (clearing point) at 142.5 °C.

Conclusion and Outlook

This compound stands out as a highly effective and adaptable platform for the synthesis of advanced liquid crystalline materials. Through straightforward and reliable reactions like DCC-mediated esterification, it can be readily incorporated into both calamitic and bent-core molecular frameworks. The protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to design and validate novel mesogens. The continued exploration of derivatives based on this core will undoubtedly contribute to the development of new materials for next-generation displays, sensors, and other stimuli-responsive technologies.

References

  • The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research - Benchchem.
  • Synthesis of bent-core liquid crystals that exhibit the B4 phase | Poster Board #2102 - American Chemical Society.
  • Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties - International Journal of Research in Engineering and Science.
  • Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug - ERIC.
  • Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core.
  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids | Request PDF - ResearchGate.
  • Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids | Request PDF - ResearchGate.
  • Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases - Materials Advances (RSC Publishing).
  • Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases - ResearchGate.
  • Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core - Part II.
  • Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4-(Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid - ijstr.
  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Ks2-SRaROsEI08eILXLNCtleLo422KeW7-Zp6qjvjDE2m887ONpis_vTLYWo2wfs9HlLw6StMT96jLmJsIAOdR-XvcXvQWtjXvj9C8zZUYItEpQEwZ-03xT87i3eJ08fJYvWnQvTN_9y2eS8hTR53SdUd-MrO8J92wBG1ovQYZ8rwSE6PtU9Jshbk6WlycskIJFNx6sKyIEz1TPMtKI2KHhqdV2Aq1aJjW301s_6IK691aGtZneVUlFeAvaPSlNy8jOQMnaiPdflJ15MdwrKdVyF90a-ccp6fe4qL6yqb-FIvizJAerD
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC - PubMed Central.
  • Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene - MDPI.
  • The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study - PMC - NIH.

Sources

Application Notes and Protocols for the Recrystallization of 4-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedure for the purification of 4-(Carboxymethoxy)benzoic acid, also known as 4-Carboxyphenoxyacetic acid, through recrystallization. The protocol herein is designed to provide a robust and reproducible method for obtaining high-purity crystalline material, a critical prerequisite for applications in research and pharmaceutical development. This document elucidates the scientific principles underpinning each step of the process, from solvent selection to crystal analysis, empowering the user to not only execute the procedure but also to adapt it based on empirical observations and specific purity requirements.

Introduction: The Imperative for Purity

This compound is a dicarboxylic acid derivative of interest in various chemical and pharmaceutical research domains. The purity of such a compound is paramount, as even minute impurities can significantly alter its physicochemical properties, biological activity, and performance in downstream applications. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving the impurities dissolved in the surrounding solution (mother liquor).[3]

This application note provides a detailed, step-by-step protocol for the recrystallization of this compound, grounded in an understanding of its chemical properties and the theoretical tenets of crystallization.

Foundational Principles: A Deeper Look into Recrystallization

The success of a recrystallization procedure is not merely procedural but is deeply rooted in the thermodynamics and kinetics of crystal formation. The process can be conceptualized in two primary stages: nucleation and crystal growth.

  • Nucleation: This is the initial formation of small, ordered clusters of molecules from a supersaturated solution.[4] Supersaturation is the critical driving force, achieved by dissolving the solute in a hot solvent and then cooling the solution.

  • Crystal Growth: Once stable nuclei have formed, further molecules from the solution deposit onto the existing crystal lattice, leading to an increase in crystal size.[4] Slow cooling is generally preferred as it favors the growth of larger, more perfect crystals, which are less likely to occlude impurities.[5]

The selection of an appropriate solvent is the most critical parameter in designing a recrystallization experiment. An ideal solvent should exhibit:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).

  • Chemical inertness towards the compound.

  • Volatility for easy removal from the purified crystals. [5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification protocol.

PropertyValueSource
Molecular Formula C₉H₈O₅[6]
Molecular Weight 196.16 g/mol [6]
Appearance Solid
Melting Point 280-282 °C
pKa Data not readily available

Based on the structure, which includes two carboxylic acid groups and a phenyl ether linkage, this compound is a polar molecule. This polarity suggests that polar solvents will be more effective at dissolving it. The high melting point indicates strong intermolecular forces within the crystal lattice.

Recommended Solvent System

For the recrystallization of this compound, water is the recommended solvent. This choice is predicated on the following rationale, derived from the behavior of structurally similar aromatic carboxylic acids like benzoic acid and 4-methoxybenzoic acid:

  • Favorable Temperature-Dependent Solubility: Aromatic carboxylic acids typically exhibit a significant increase in solubility in water as the temperature rises.[1][7] 4-methoxybenzoic acid, for instance, is sparingly soluble in cold water but its solubility increases substantially in hot water.[8] This differential solubility is the cornerstone of a successful recrystallization.

  • Safety and Cost-Effectiveness: Water is non-toxic, non-flammable, and inexpensive, making it an ideal choice for laboratory and scale-up operations.[9]

  • Impurity Profile: Many common organic impurities tend to be either more soluble in hot water and remain in the mother liquor upon cooling, or are insoluble and can be removed by hot filtration.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to solvent volumes may be necessary depending on the initial purity of the material.

5.1. Materials and Equipment

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Glass stirring rod

  • Ice bath

5.2. Step-by-Step Procedure

Step 1: Dissolution

  • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 15-20 mL of deionized water. The compound will not fully dissolve at room temperature.

  • Gently heat the mixture on a hot plate with continuous stirring.

  • Bring the solvent to a gentle boil. Add small portions of hot deionized water dropwise until all the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.[2]

Step 2: Hot Filtration (Optional) This step is necessary if insoluble impurities are observed in the hot solution.

  • Place a stemless glass funnel with fluted filter paper into the neck of a clean 100 mL Erlenmeyer flask.

  • Preheat the filtration apparatus by pouring a small amount of boiling water through the funnel. Discard this water.

  • Quickly and carefully pour the hot solution of this compound through the preheated funnel.

  • If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals and wash them through.

Step 3: Cooling and Crystallization

  • Remove the flask containing the clear solution from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

Step 4: Crystal Isolation

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold deionized water.

  • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

  • Wash the crystals in the funnel with a small amount (2-3 mL) of ice-cold deionized water to remove any residual mother liquor.[1]

  • Continue to draw air through the crystals for 15-20 minutes to aid in drying.

Step 5: Drying

  • Carefully transfer the filter cake to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be achieved by air drying or in a desiccator under vacuum.

Visualization of the Experimental Workflow

Recrystallization_Workflow Workflow for Recrystallization of this compound cluster_Preparation Preparation cluster_Purification Purification cluster_Isolation Isolation & Analysis Start Start with Crude This compound Dissolve Dissolve in Minimum Hot Water Start->Dissolve HotFiltration Hot Filtration (if insoluble impurities present) Dissolve->HotFiltration Cooling Slow Cooling to Room Temperature HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Wash Wash with Cold Water VacuumFiltration->Wash Dry Dry Crystals Wash->Dry PurityAnalysis Purity & Yield Analysis Dry->PurityAnalysis End Pure Crystalline Product PurityAnalysis->End

Caption: A logical workflow diagram illustrating the key stages of the recrystallization process.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Gently boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.- Add a "seed crystal" of the pure compound if available.[5]
"Oiling out" - The compound's melting point is lower than the boiling point of the solvent, and the solution is too concentrated.- Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly.
Low yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete transfer of crystals.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is adequately preheated.- Rinse the flask thoroughly with the mother liquor during transfer.
Colored product - Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution before filtration (note: this may reduce yield).[2]

Purity Assessment of Recrystallized Product

To validate the efficacy of the recrystallization, the purity of the final product should be assessed using standard analytical techniques.

8.1. Melting Point Determination A sharp melting point range that is close to the literature value is a good indicator of high purity.[3] Impurities typically depress and broaden the melting point range. The expected melting point is around 280-282 °C.

8.2. Spectroscopic Analysis Comparing the spectra of the recrystallized material with reference spectra of pure this compound can confirm its identity and the absence of significant impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands. Key expected peaks would include a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-O stretching bands.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methylene protons of the carboxymethoxy group, and the acidic protons of the carboxyl groups.[12] The absence of unexpected signals is indicative of high purity.

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety practices when performing this procedure.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[13]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[14]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13] this compound is classified as an irritant and may cause respiratory irritation.[6]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the recrystallization of this compound. By following the detailed steps and understanding the underlying principles, researchers can consistently obtain a high-purity product suitable for demanding applications. The inclusion of troubleshooting guidance and methods for purity assessment ensures that this document serves as a valuable resource for achieving reliable and reproducible results.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88024, this compound.
  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
  • Zhang, P., et al. (2017). Solubility of Benzoic Acid in Water as a Function of Temperature.
  • Sultan, M. T., Tomma, J. H., & Abid, N. S. (2018). FT-IR spectrum of this compound. ResearchGate.
  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Benzoic acid.
  • Betts, A. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7478, 4-Methoxybenzoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • PubChem. (n.d.). 4-(Carboxymethyl)benzoic Acid.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook.
  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid.
  • Muhammad, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 233(11), 1535-1549.
  • Oliveira, F. S., et al. (2007). Solubility of Benzoic Acid in Mixed Solvents.
  • PubChem. (n.d.). 4-(((4-(Carboxymethoxy)phenyl)methylene)amino)benzoic acid.
  • Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • Scribd. (n.d.). Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol.
  • NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook.
  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid).
  • PubChem. (n.d.). 4-(methoxymethoxy)benzoic Acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?.
  • PubChem. (n.d.). 4-(carboxyamino)benzoic Acid.
  • Reddit. (2024, November 29). 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 4-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity Analysis

4-(Carboxymethoxy)benzoic acid (CMBA) is a dicarboxylic acid derivative of benzoic acid, featuring both an aromatic and an aliphatic carboxylic acid moiety.[1][2] Its structure lends itself to applications as a versatile intermediate in the synthesis of polymers, specialty chemicals, and, critically, active pharmaceutical ingredients (APIs). In the context of drug development and chemical manufacturing, the purity of starting materials and intermediates is not merely a quality metric but a fundamental requirement for ensuring the safety, efficacy, and consistency of the final product. Even trace impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final compound.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and semi-volatile organic compounds.[3] Specifically, Reversed-Phase HPLC (RP-HPLC) offers the robustness, resolution, and sensitivity required to separate the main component, CMBA, from structurally similar process impurities and potential degradation products. This application note provides a comprehensive, field-proven protocol for the purity determination of CMBA, grounded in established chromatographic principles and validated according to international regulatory standards.

Method Development Rationale: A Mechanistic Approach

The development of a robust and reliable HPLC method is a systematic process rooted in the physicochemical properties of the analyte. The choices of stationary phase, mobile phase, and detection parameters are deliberate and interconnected, designed to achieve optimal separation and quantification.

Analyte Characteristics and Chromatographic Mode Selection

This compound is a polar, acidic molecule. The presence of two carboxylic acid groups and a benzene ring dictates its behavior in a chromatographic system. Reversed-phase liquid chromatography, which separates analytes based on their hydrophobicity, is the ideal mode for this analysis.[4] The non-polar stationary phase (typically alkyl-bonded silica) interacts with the hydrophobic benzene ring, while the polar mobile phase elutes the compound from the column.

Stationary Phase (Column) Selection

While a standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, the high polarity of CMBA can lead to poor retention on traditional C18 phases, with the analyte eluting near the void volume.[5] To overcome this, a modern C18 column designed for enhanced retention of polar compounds is recommended. These columns often feature proprietary surface modifications or are designed to be "aqueous compatible," preventing phase collapse in highly aqueous mobile phases.

  • Rationale: A column like a Waters Atlantis T3 or a Phenomenex Luna Omega Polar C18 provides a balanced retention mechanism. It offers sufficient hydrophobic interaction with the benzene ring while also providing secondary interactions (like hydrogen bonding) that enhance the retention of the polar carboxyl groups, leading to better separation from potential early-eluting impurities.

Mobile Phase Optimization: The Key to Control

The mobile phase composition, particularly its pH, is the most critical factor in controlling the retention and peak shape of ionizable compounds like CMBA.

  • pH Control: The two carboxylic acid groups on CMBA will be ionized (negatively charged) at a neutral pH. In this state, the molecule is highly polar and will have minimal retention on a reversed-phase column. To maximize retention, the ionization of these groups must be suppressed by lowering the mobile phase pH.[6] A fundamental principle of RP-HPLC is to adjust the mobile phase pH to at least 1.5-2 units below the analyte's pKa.[7] For the carboxylic acid groups of CMBA, this necessitates a mobile phase pH in the range of 2.5 to 3.0.

  • Buffer System: Maintaining a consistent pH is crucial for reproducible results. An acidic buffer is therefore required. A phosphate buffer (e.g., potassium phosphate monobasic adjusted with phosphoric acid) is an excellent choice due to its buffering capacity in the desired pH range.

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

Detection Wavelength

The phenyl group in CMBA is a strong chromophore, making UV detection highly suitable. A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is preferred over a simple UV detector.

  • Rationale: A DAD allows for the acquisition of the full UV spectrum for each peak. The optimal detection wavelength can be determined from the absorbance maximum of CMBA (typically around 242 nm). Furthermore, the DAD is essential for assessing peak purity by comparing spectra across the chromatographic peak, a key aspect of specificity in a purity method.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, incorporating System Suitability Testing (SST) to ensure the chromatographic system is performing adequately before any sample analysis.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatography Data System (CDS): Empower 3, Chromeleon, or equivalent.

  • Analytical Column: Phenomenex Luna Omega Polar C18, 150 x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (H₃PO₄, ~85%, ACS Grade)

    • Water (Deionized, 18.2 MΩ·cm or HPLC Grade)

  • Reference Standard: this compound, >99.5% purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 2.8): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.8 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the CMBA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the CMBA sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

Chromatographic Conditions
ParameterCondition
Column Phenomenex Luna Omega Polar C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 2.8
Mobile Phase B Acetonitrile
Gradient Program 0.0 min: 30% B; 25.0 min: 80% B; 30.0 min: 80% B; 30.1 min: 30% B; 35.0 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/PDA at 242 nm
Run Time 35 minutes
System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (USP) ≥ 3000
% RSD for Peak Area ≤ 1.0%
% RSD for Retention Time ≤ 1.0%
Workflow for HPLC Purity Determination

HPLC Purity Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard Solution (0.5 mg/mL) prep_mobile->prep_std prep_sample Prepare Sample Solution (0.5 mg/mL) prep_mobile->prep_sample sst System Suitability Test (5 Replicate Injections) prep_sample->sst check_sst Verify SST Criteria sst->check_sst check_sst->sst Fail inject_sample Inject Sample Solution check_sst->inject_sample Pass acquire_data Acquire Chromatogram & Spectral Data inject_sample->acquire_data integrate Integrate All Peaks acquire_data->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report Generate Final Report calculate->report

Caption: Overall workflow for the purity analysis of this compound by HPLC.

Method Validation Protocol: Ensuring Fitness for Purpose

The analytical method must be formally validated to demonstrate its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10] For a purity assay, the following parameters are essential.[11][12]

Validation Parameters & Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak for CMBA is pure (by DAD) and well-resolved (Resolution > 2.0) from all other peaks. No interference from placebo at the retention time of CMBA.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the nominal concentration.[13]
Accuracy To assess the closeness of the test results to the true value.Mean recovery should be between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[13]
Precision - Repeatability: Precision under the same conditions over a short interval. - Intermediate Precision: Within-lab variations (different days, analysts, equipment).% RSD should be ≤ 2.0% for both repeatability (n=6) and intermediate precision.[13]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at this concentration should meet acceptance criteria.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass. The % purity result should not significantly change with variations in flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2).
Interrelation of Method Validation Parameters

Validation Parameters cluster_quantitative Core Quantitative Metrics center_node Validated Method (Fit for Purpose) Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness Range Range Linearity->Range Accuracy->Range Precision->Accuracy Precision->Range LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Sources

Application Notes and Protocols for the Characterization of 4-(Carboxymethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of the essential analytical methodologies for the robust characterization of 4-(Carboxymethoxy)benzoic acid and its derivatives. These compounds are of significant interest in pharmaceutical sciences and materials research, necessitating precise and reliable analytical protocols for identity, purity, and stability assessment. This document details protocols for spectroscopic analysis (FTIR, NMR, MS), chromatographic separation (RP-HPLC), and thermal analysis (TGA/DSC), offering insights into the rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Significance of this compound Derivatives

This compound, also known as 4-carboxyphenoxyacetic acid, is a dicarboxylic acid featuring both an aliphatic and an aromatic carboxylic acid moiety.[1] This unique structure makes it and its derivatives versatile building blocks in various fields. In drug development, these compounds serve as scaffolds or intermediates for the synthesis of active pharmaceutical ingredients (APIs).[2][3] Their ability to form stable complexes and polymers also makes them valuable in materials science, particularly in the development of metal-organic frameworks (MOFs).[4]

Given their intended applications, particularly in pharmaceuticals, rigorous characterization is paramount. This ensures the chemical identity, purity profile, and stability of the synthesized compound, which are critical parameters for regulatory approval and in-market performance. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and foundational knowledge to confidently characterize this class of molecules.

Foundational Characterization: Structure Elucidation and Purity

A multi-technique approach is essential for the unambiguous characterization of this compound derivatives. The following sections outline the core analytical methods.

Spectroscopic Analysis: Confirming Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the molecule.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption pattern is unique to the functional groups present in the molecule. For carboxylic acids, characteristic broad O-H and sharp C=O stretching vibrations are key identifiers.[5][6][7][8]

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying gentle pressure with the built-in press.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Perform baseline correction if necessary.

  • Interpretation: Analyze the resulting spectrum for characteristic peaks.

Expected Spectral Features for this compound: [9]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching (H-bonded)3300-2500 (very broad)[5][6]
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching2900-2800
Carbonyl C=OStretching1760-1690[5][6][7]
Aromatic C=CStretching1600-1450
C-OStretching1320-1210[5]
O-HBending1440-1395 and 950-910[5]

Expert Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids.[5][8] The presence of two distinct carbonyl environments (aliphatic and aromatic ether-linked) may lead to a broader or shouldered C=O peak.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the position of substituents.[10]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[10]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Integrate the ¹H NMR signals and assign chemical shifts to the respective protons. Assign the chemical shifts in the ¹³C NMR spectrum.

Expected NMR Data for this compound (in DMSO-d₆): [10]

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid Protons~13.0Singlet (broad)2H-COOH
Aromatic Protons7.9 (d), 7.0 (d)Doublet2H, 2HAr-H
Methylene Protons~4.7Singlet2H-O-CH₂-
¹³C NMR Chemical Shift (ppm)Assignment
Carbonyl Carbons~170, ~167-COOH
Aromatic Carbons~160, ~131, ~125, ~115Ar-C
Methylene Carbon~65-O-CH₂-

Causality in Solvent Choice: DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves these polar compounds and its residual proton peak does not overlap with key analyte signals. The acidic protons of the carboxyl groups are typically observable in DMSO-d₆.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[11]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions. Negative ion mode is typically effective for carboxylic acids, detecting the [M-H]⁻ ion.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The detector records the abundance of each ion.

Expected Mass Spectrum for this compound:

  • Molecular Formula: C₉H₈O₅[1]

  • Molecular Weight: 196.16 g/mol [1]

  • Negative Ion Mode: A prominent peak at m/z 195.03 [M-H]⁻.

  • Fragmentation: Tandem MS (MS/MS) can be used to induce fragmentation. Common losses for benzoic acid derivatives include the hydroxyl group (-17 Da) and the carboxyl group (-45 Da).[11] For this compound, fragmentation may also occur at the ether linkage.

Self-Validation: The combination of an accurate mass measurement confirming the elemental composition and a fragmentation pattern consistent with the proposed structure provides a high degree of confidence in the compound's identity.

Chromatographic Analysis: Assessing Purity

Chromatography separates components of a mixture, allowing for the quantification of the main compound and any impurities.

Principle: RP-HPLC is the workhorse method for purity determination of non-volatile organic compounds.[12][13] It separates analytes based on their hydrophobicity. A polar mobile phase is used with a nonpolar stationary phase (e.g., C18).

Protocol: Purity Determination by RP-HPLC

  • System Preparation:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A to retain the polar analytes.

    • Gradually increase the percentage of Mobile Phase B to elute the compounds.

    • A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Injection and Analysis: Inject a fixed volume (e.g., 10 µL) of the sample. Record the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity.

Data Presentation:

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile Phase A0.1% H₃PO₄ in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Column TemperatureAmbient or 30 °C[15]

Rationale for Acidified Mobile Phase: The addition of an acid like phosphoric or formic acid to the mobile phase suppresses the ionization of the carboxylic acid groups.[14] This ensures that the analyte is in a single, neutral form, leading to sharper peaks and more reproducible retention times.

G cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Properties cluster_conclusion Final Assessment Synthesis Synthesized Derivative FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (¹H & ¹³C, Connectivity) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS HPLC RP-HPLC (Purity & Impurities) Synthesis->HPLC Data Comprehensive Data Package FTIR->Data NMR->Data MS->Data HPLC->Data Thermal Thermal Analysis (TGA/DSC, Stability) Data->Thermal

Caption: Decision-making flowchart for compound characterization.

Conclusion

The protocols and insights provided in this guide form a robust framework for the comprehensive characterization of this compound and its derivatives. By employing a combination of spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently establish the identity, purity, and key physicochemical properties of these important compounds. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical and materials science fields.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary.
  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). ACS Publications.
  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2022). Taylor & Francis Online.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). NIST.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.
  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments.
  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.
  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2012). ACS Publications.
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2022). MDPI.
  • Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. (2006). PubMed.
  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (n.d.). CORE.
  • Can someone explain the mass spectrum of benzoic acid? (n.d.). Homework.Study.com.
  • How can benzoic acid be tested for purity? (2018). Quora.
  • FT-IR spectrum of this compound. (n.d.). ResearchGate.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). University of Washington.
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023).
  • The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Mass spectrum of a benzoic acid derivative identified in 119 and 193... (n.d.). ResearchGate.
  • Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. (2001). PubMed.
  • This compound. (n.d.). PubChem.
  • Method of analyzing dicarboxylic acids. (n.d.). Google Patents.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.
  • Hydrothermal stability of aromatic carboxylic acids. (2012). ResearchGate.
  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. (2017). Longdom Publishing.
  • Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. (1980). PubMed.
  • 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate. (2007). National Center for Biotechnology Information.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. (n.d.). Scholars Research Library.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.).
  • Supporting Information. (n.d.).
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). MDPI.
  • Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). AIP Publishing.
  • Exploring the Synthesis and Applications of 4-Acetoxy Benzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery.
  • 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.
  • This compound. (n.d.).
  • 4-Methoxy benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
  • Preparation of 4-Acetoxy Benzoic acid. (2024). Chemistry LibreTexts.
  • This compound | CAS 19360-67-9. (n.d.). Matrix Fine Chemicals.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). MDPI.
  • Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. (2021). Acta Scientific.

Sources

Application Notes and Protocols for the Synthesis of Schiff Base Ligands from Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Schiff Bases in Modern Chemistry and Drug Discovery

Schiff bases, compounds featuring the characteristic azomethine or imine group (-C=N-), represent a cornerstone of modern coordination chemistry and medicinal research. First reported by Hugo Schiff in 1864, these molecules are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their true power lies in their remarkable versatility. The electronic and steric properties of Schiff base ligands can be finely tuned by selecting appropriate amine and carbonyl precursors, making them exceptional chelating agents for a wide array of metal ions.[3] This ability to form stable metal complexes is central to their diverse applications, which span from catalysis and materials science to their significant roles as therapeutic agents.[2][4][5]

In the realm of drug development, Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[5][6][7] The imine group is a critical pharmacophore, and its coordination with metal ions can often enhance the therapeutic efficacy of the parent ligand.[5][8] This guide provides a detailed protocol for the synthesis, purification, and characterization of Schiff base ligands derived from benzoic acid derivatives, offering researchers a robust framework for developing novel compounds with potential therapeutic applications.

Reaction Mechanism: Understanding the Formation of the Azomethine Linkage

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two main stages, as depicted below. The reaction is typically reversible and can be catalyzed by either acid or base.[9]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable intermediate known as a carbinolamine or hemiaminal.[9][10]

  • Dehydration: The carbinolamine then undergoes dehydration to form the stable imine. This step is often the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group (water).[9]

It is crucial to control the pH of the reaction medium; while acid catalysis is beneficial for the dehydration step, a highly acidic environment will protonate the amine nucleophile, rendering it unreactive.[9] Therefore, the synthesis is often carried out in the presence of a catalytic amount of a weak acid, such as glacial acetic acid, or by simply refluxing in a suitable solvent.[6][11]

Schiff_Base_Formation Reactants Aldehyde/Ketone + Primary Amine Step1 Nucleophilic Addition Reactants->Step1 Products Schiff Base (Imine) + Water Carbinolamine Carbinolamine (Hemiaminal) Step2 Dehydration (-H2O) Carbinolamine->Step2 Step1->Carbinolamine Step2->Products

Caption: General mechanism of Schiff base formation.

Experimental Protocol: Synthesis of a Schiff Base Ligand from a Benzoic Acid Derivative

This protocol provides a generalized yet detailed procedure for the synthesis of a Schiff base ligand from an amino benzoic acid and a substituted aldehyde.

Materials and Reagents
  • Substituted aminobenzoic acid (e.g., 4-aminobenzoic acid, 2-aminobenzoic acid)

  • Substituted aldehyde (e.g., salicylaldehyde, benzaldehyde, vanillin)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (optional, a few drops)

  • Distilled water

  • Crushed ice

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • TLC plates (silica gel) and developing chamber

  • UV lamp

Step-by-Step Synthesis Procedure
  • Dissolution of Reactants: In a round-bottom flask, dissolve an equimolar amount of the substituted aminobenzoic acid in absolute ethanol. Stir the solution until the solid is completely dissolved. Gentle warming may be necessary.

  • Addition of Aldehyde: To the stirred solution, add an equimolar amount of the substituted aldehyde.

  • Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[11]

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for a period of 2 to 8 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice to precipitate the Schiff base ligand.[11]

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product several times with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials.[8][11]

  • Drying: Dry the purified product in a vacuum desiccator over anhydrous calcium chloride or in a vacuum oven at a suitable temperature.

Purification: Recrystallization

For obtaining a highly pure product, recrystallization is the preferred method.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the Schiff base is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol and methanol are common choices.[12]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry as described previously.

The purity of the final product should be confirmed by its sharp melting point and by TLC, which should show a single spot.[11]

Illustrative Reaction Workflow

Synthesis_Workflow Start Start: Weigh Equimolar Reactants (Aminobenzoic Acid & Aldehyde) Dissolve Dissolve in Ethanol/ Methanol Start->Dissolve Add_Catalyst Add Glacial Acetic Acid (2-3 drops) Dissolve->Add_Catalyst Reflux Reflux for 2-8 hours (Monitor by TLC) Add_Catalyst->Reflux Precipitate Pour into Crushed Ice Reflux->Precipitate Filter_Wash Vacuum Filter & Wash (Water, Cold Ethanol) Precipitate->Filter_Wash Dry Dry in Vacuum Desiccator Filter_Wash->Dry Purify Purification: Recrystallization (e.g., from Ethanol) Dry->Purify Characterize Characterization (MP, FT-IR, NMR, UV-Vis) Purify->Characterize End End: Pure Schiff Base Ligand Characterize->End

Caption: A typical workflow for the synthesis and purification of Schiff base ligands.

Characterization of Schiff Base Ligands

Thorough characterization is essential to confirm the successful synthesis and purity of the Schiff base ligand. A combination of spectroscopic techniques is typically employed.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff base.

  • Formation of the Azomethine Group (C=N): The most crucial evidence for the formation of the Schiff base is the appearance of a new, sharp absorption band in the range of 1600-1650 cm⁻¹.[3][13] This band is attributed to the stretching vibration of the azomethine group.

  • Disappearance of Starting Material Bands: Concurrently, the characteristic stretching bands of the primary amine (-NH₂) from the aminobenzoic acid (typically two bands in the 3300-3500 cm⁻¹ region) and the carbonyl (C=O) group from the aldehyde (around 1700 cm⁻¹) should disappear or significantly diminish.[6]

  • Other Key Bands: The presence of a broad band in the 2500-3300 cm⁻¹ region is indicative of the carboxylic acid O-H stretch. The C=O stretch of the carboxylic acid is typically observed around 1680-1710 cm⁻¹.[6]

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR:

    • Azomethine Proton (-CH=N-): A characteristic singlet peak is observed in the downfield region, typically between δ 8.0 and 9.0 ppm, corresponding to the proton of the azomethine group.[14][15]

    • Aromatic Protons: Multiplets in the range of δ 6.5-8.5 ppm are indicative of the protons on the aromatic rings.

    • Carboxylic Acid Proton (-COOH): A broad singlet, often further downfield (δ 10.0-13.0 ppm), corresponds to the acidic proton of the carboxyl group. This peak may be exchangeable with D₂O.

  • ¹³C NMR:

    • Azomethine Carbon (-C=N-): The carbon of the imine group typically resonates in the range of δ 145-165 ppm.[6][16]

    • Carboxylic Carbon (-COOH): The signal for the carboxylic acid carbon appears at approximately δ 165-175 ppm.[6]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Schiff bases typically exhibit two main absorption bands:

  • π → π* transition: An intense band at lower wavelengths (around 250-300 nm) is attributed to the π → π* transitions within the aromatic rings.[13][17]

  • n → π* transition: A weaker band at longer wavelengths (around 320-400 nm) is assigned to the n → π* transition of the azomethine group.[13][17]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its molecular formula. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.

Parameter Description Typical Range/Value
Melting Point A sharp melting point indicates the purity of the compound.Varies depending on the structure.
FT-IR (cm⁻¹) ν(C=N) 1600-1650
ν(O-H) of COOH 2500-3300 (broad)
ν(C=O) of COOH 1680-1710
¹H NMR (ppm) δ(-CH=N-) 8.0 - 9.0
δ(-COOH) 10.0 - 13.0
¹³C NMR (ppm) δ(-C=N-) 145 - 165
δ(-COOH) 165 - 175
UV-Vis (nm) π → π 250 - 300
n → π 320 - 400

Table 1: Summary of key characterization data for Schiff base ligands derived from benzoic acid derivatives.

Conclusion and Future Directions

This guide has outlined a comprehensive and reliable protocol for the synthesis, purification, and characterization of Schiff base ligands derived from benzoic acid derivatives. The inherent tunability of these ligands makes them highly attractive for applications in drug discovery and development. By systematically modifying the aldehydic and aminobenzoic acid precursors, researchers can generate libraries of novel compounds for biological screening.[5] The subsequent chelation of these ligands with various transition metals can further potentiate their therapeutic activities, opening up new avenues for the design of innovative metallodrugs.[5][8] Adherence to the detailed protocols and characterization methods described herein will ensure the synthesis of high-purity, well-defined Schiff base ligands, providing a solid foundation for further research in medicinal chemistry.

References

  • Ade, S. B., et al. (2012). Synthesis and characterization of transition metal complexes of schiff base derived from isatin and 2-amino, 4-chloro benzoic acid. Rasayan Journal of Chemistry, 5(1), 10-15.
  • Ahmed, A. A., Aliyu, H. N., & Yunusa, Y. (2021). Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry, 15(3), 137–143.
  • Awad, M. K. (n.d.). Synthesis, characterization and biological activity of a Schiff base derived from o-amino benzoic acid and its Co(II), Cd(II) and Ni(II) complexes. DSpace at An-Najah National University.
  • Jarad, A. J. (2013). Synthesis and Characterization of Benzoic Acid 2-Salicylidene Complexes with Selected Metal Ions.
  • Kalluru, H. R., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL COMPLEXES AND ANTIMICROBIAL ACTIVITY. Journal of Advanced Scientific Research, 14(01), 35-39.
  • Hussein, T. I., et al. (2020). Synthesis, characterization and biological activity of a Schiff base derived from o-amino benzoic acid and its Co(II), Cd(II) and Ni(II) complexes. European Journal of Chemistry, 11(1), 15-20.
  • Unknown. (n.d.). UV-Vis spectra of Schiff base ligand and its metal (II) complexes. ResearchGate.
  • Unknown. (2022). A DFT STUDY: SPECTROSCOPIC ANALYSIS OF SCHIFF BASE LIGAND WITH FE(II) COMPLEX. IDEALS.
  • Unknown. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal.
  • Sivasankari, S., & Revathi, S. (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26566-26570.
  • Aminu, A., et al. (2023). Synthesis, Characterization, Cytotoxicity and Antimicrobial Studies of Schiff Base Derived From 2- Benzoylbenzoic Acid And 4-Nitro Aniline And Its Metal(II) Complexes. KIU Journal of Science, Engineering and Technology, 2(2), 28-37.
  • Mary, J. R., & Viji, V. D. (2010). Synthesis¸ Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic Acid. Journal of Scientific Research, 2(3), 513-524.
  • Unknown. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. University of Thi-Qar.
  • Unknown. (n.d.). Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde. Semantic Scholar.
  • Radi, M. F., et al. (2019). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology, 12(5), 2207-2212.
  • Al-Hamdani, A. A. S., & Al-Khafaji, N. A. H. (2023). Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study.
  • Unknown. (n.d.). Mechanism of Schiff base (imine) Formation. ResearchGate.
  • Unknown. (n.d.). One-Pot Synthesis of Schiff Base Compounds Derived From 2-Nitro Benzoic Acid With Aldehydes. ResearchGate.
  • Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140.
  • Issa, R., Khedr, A. M., & Rizk, H. F. (2008). 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Journal of The Chinese Chemical Society.
  • Jarad, A. J. (2012). Synthesis and Characterization of Benzoic Acid 2-Salicylidene Complexes with Selected Metal Ions. Diyala Journal For Pure Sciences.
  • Rahman, M. E. (2024). How to purify the synthesized Schiff base which derived from salicylaldehyde and p-aminobenzoic acid? ResearchGate.
  • Unknown. (n.d.). Schiff base. Wikipedia.
  • Stilinović, V., et al. (n.d.). Controlling Solvate Formation of a Schiff Base by Combining Mechanochemistry with Solution Synthesis. Semantic Scholar.
  • Unknown. (2024). (PDF) SYNTHESIS, CHARACTERIZATION, CYTOTOXICITY AND ANTIMICROBIAL STUDIES OF SCHIFF BASE DERIVED FROM 2-BENZOYLBENZOIC ACID AND 4-NITRO ANILINE AND ITS METAL(II) COMPLEXES. ResearchGate.
  • Singh, N. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Pharmaceutical and Medicinal Chemistry.
  • Unknown. (n.d.). (PDF) Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. ResearchGate.
  • Unknown. (n.d.). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry (RSC Publishing).
  • Wadekar, M. P., et al. (2011). Synthesis, Characterization and Antimicrobial Screening of Fe (III)-Schiff Base Complex. Journal of Chemical and Pharmaceutical Research, 3(1), 72-78.

Sources

Application Notes and Protocols for 4-(Carboxymethoxy)benzoic Acid in Photocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Bifunctional Linker in Photocatalysis

4-(Carboxymethoxy)benzoic acid, also known as p-carboxyphenoxyacetic acid, is a molecule of significant interest in the field of photocatalysis. Its unique bifunctional nature, possessing two carboxylic acid groups with different spacer lengths, presents a compelling scaffold for surface modification of semiconductor photocatalysts. These carboxyl groups serve as robust anchoring points to metal oxide surfaces, such as titanium dioxide (TiO₂), facilitating strong electronic coupling and efficient charge transfer—a cornerstone of effective photocatalysis.[1][2] The strategic placement of these groups allows for controlled orientation and potentially enhanced stability of the surface-bound molecule.

This document provides a comprehensive guide to the application of this compound in three key areas of photocatalysis: the degradation of organic pollutants, as a component in dye-sensitized solar cells (DSSCs), and in photocatalytic hydrogen production. The protocols herein are synthesized from established methodologies for analogous carboxylic acid-functionalized molecules and are designed to be both robust and adaptable.

Part 1: Photocatalytic Degradation of Organic Pollutants

The surface modification of semiconductor photocatalysts like TiO₂ with organic molecules can significantly enhance their efficiency in degrading persistent organic pollutants (POPs). This compound can act as a surface sensitizer, potentially extending the light absorption range of the catalyst and improving the generation of reactive oxygen species (ROS).

Mechanism of Action

Upon illumination, the semiconductor photocatalyst (e.g., TiO₂) absorbs photons with energy exceeding its bandgap, generating electron-hole pairs (e⁻/h⁺). The anchored this compound can influence this process in several ways:

  • Enhanced Adsorption: The modified surface may exhibit altered hydrophilicity and affinity for specific pollutants, increasing their concentration near the catalytic surface.

  • Charge Separation: The molecule can act as an electron relay, promoting the separation of e⁻/h⁺ pairs and reducing recombination, which is a primary limiting factor in photocatalysis.

  • Sensitization: If the molecule absorbs light in a region where the semiconductor does not (e.g., visible light), it can inject an electron into the conduction band of the semiconductor, initiating the photocatalytic process.

The generated holes (h⁺) and electrons (e⁻) react with water and oxygen to produce highly reactive hydroxyl (•OH) and superoxide (•O₂⁻) radicals, respectively. These radicals are powerful oxidizing agents that can mineralize a wide range of organic pollutants into less harmful substances like CO₂, H₂O, and mineral acids.[3][4]

Photocatalytic_Degradation cluster_0 TiO₂ Nanoparticle cluster_1 Reaction Environment TiO2 TiO₂ CB Conduction Band (e⁻) VB Valence Band (h⁺) Anchor 4-(Carboxymethoxy)benzoic acid (Anchored) TiO2->Anchor Surface Modification O2 O₂ CB->O2 Reduction H2O H₂O VB->H2O Oxidation Pollutant Organic Pollutant Degraded Degraded Products (CO₂, H₂O) Pollutant->Degraded OH_Radical •OH H2O->OH_Radical O2_Radical •O₂⁻ O2->O2_Radical OH_Radical->Pollutant Oxidation O2_Radical->Pollutant Oxidation Light Light (hν) Light->TiO2 Excitation

Caption: Mechanism of pollutant degradation using a surface-modified photocatalyst.

Protocol 1.1: Surface Modification of TiO₂ with this compound

This protocol describes a solvothermal method for achieving robust chemical binding of the modifier to the TiO₂ nanoparticle surface.[5]

Materials:

  • Degussa P-25 TiO₂ nanoparticles (or other desired TiO₂ source)

  • This compound

  • Ethanol (anhydrous)

  • Teflon-lined stainless-steel autoclave

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of Suspension: Disperse 1.0 g of TiO₂ nanoparticles in 50 mL of anhydrous ethanol. Sonicate for 30 minutes to ensure a homogeneous suspension.

  • Modifier Addition: Prepare a 10 mM solution of this compound in anhydrous ethanol. Add 20 mL of this solution to the TiO₂ suspension. The ratio of modifier to TiO₂ can be varied to control surface coverage.[5]

  • Solvothermal Reaction: Transfer the mixture to a 100 mL Teflon-lined autoclave. Seal the autoclave and heat it at 100 °C for 12 hours in an oven.

  • Washing: After cooling to room temperature, collect the modified TiO₂ powder by centrifugation (e.g., 8000 rpm for 15 minutes).

  • Purification: Discard the supernatant. Resuspend the powder in 50 mL of fresh ethanol and centrifuge again. Repeat this washing step three times to remove any unbound modifier molecules.

  • Drying: Dry the final product in an oven at 80 °C overnight. The resulting white powder is the surface-modified photocatalyst, hereafter referred to as 4CMBA-TiO₂ .

Protocol 1.2: Photocatalytic Degradation of a Model Pollutant (Methylene Blue)

This protocol outlines the procedure for evaluating the photocatalytic activity of the prepared 4CMBA-TiO₂ using methylene blue (MB) as a model organic pollutant.[4]

Materials & Equipment:

  • 4CMBA-TiO₂ photocatalyst

  • Methylene blue (MB)

  • Deionized water

  • Photoreactor equipped with a light source (e.g., 300W Xenon lamp or 400W Halogen lamp)[4]

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • 0.45 µm syringe filters

Procedure:

  • Catalyst Suspension: Prepare a 50 mL aqueous solution of 20 mg/L MB in a glass beaker. Add 25 mg of the 4CMBA-TiO₂ photocatalyst (catalyst loading of 0.5 g/L).

  • Adsorption-Desorption Equilibrium: Place the beaker in the photoreactor but keep the light source off. Stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the MB dye and the catalyst surface.[4]

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Continue stirring throughout the experiment to keep the catalyst suspended.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw approximately 3 mL of the suspension.

  • Sample Preparation: Immediately filter the collected sample through a 0.45 µm syringe filter to remove the catalyst particles.

  • Analysis: Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength of MB (~664 nm).

  • Calculation: The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance (at t=0, after dark adsorption) and Aₜ is the absorbance at time t.

ParameterRecommended ValueRationale
Catalyst Loading 0.5 - 1.0 g/LBalances light absorption and scattering effects.[6]
Pollutant Conc. 10 - 50 mg/LRepresents typical concentrations in wastewater.
Light Source UV or Visible LampChoice depends on the absorption characteristics of the modified catalyst.
pH As is (near neutral)pH can affect surface charge and adsorption; should be controlled if studied.

Part 2: Application in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, a sensitizing dye absorbs light and injects electrons into a wide-bandgap semiconductor (like TiO₂). This compound, while not a strong chromophore in the visible spectrum itself, can be explored as a co-adsorbent. Co-adsorbents are used to prevent aggregation of the primary dye on the TiO₂ surface, which can lead to quenching and reduced efficiency. Its dual anchoring groups may provide unique packing arrangements.

Role as a Co-adsorbent

When used with a primary sensitizing dye (e.g., a ruthenium-based dye like N719 or an organic dye), this compound can:

  • Occupy vacant sites on the TiO₂ surface, reducing charge recombination pathways.

  • Disrupt dye-dye interactions, improving the overall electron injection efficiency.

  • Passivate the TiO₂ surface, leading to a higher open-circuit voltage (V_oc).

DSSC_Workflow cluster_0 Electrode Preparation cluster_1 Sensitization cluster_2 Cell Assembly A 1. Clean FTO Glass B 2. Deposit TiO₂ Paste (Doctor-Blade Method) A->B C 3. Sinter at 450-500 °C B->C E 5. Immerse TiO₂ Electrode (12-24 hours) C->E D 4. Prepare Dye + 4CMBA Co-adsorbent Solution D->E F 6. Rinse and Dry E->F H 8. Assemble Cell with Spacer F->H G 7. Prepare Counter Electrode (Pt or Graphite) G->H I 9. Inject Electrolyte H->I J 10. Seal Cell I->J K Characterization J->K Proceed to IV Testing

Caption: Workflow for fabricating a DSSC with a co-adsorbent.

Protocol 2.1: Fabrication of a DSSC with this compound as a Co-adsorbent

This protocol details the steps for constructing a test DSSC.[7][8][9]

Materials & Equipment:

  • FTO (Fluorine-doped Tin Oxide) coated glass

  • TiO₂ paste (e.g., commercial paste or prepared as per literature[7])

  • Primary sensitizer dye (e.g., N719)

  • This compound

  • Solvent for dye solution (e.g., acetonitrile/tert-butanol mixture)

  • Platinum or graphite counter electrode

  • Iodide/triiodide electrolyte solution (e.g., Iodolyte)

  • Thermoplastic sealant (e.g., Surlyn)

  • Hot plate, furnace

  • Solar simulator and potentiostat for I-V testing

Procedure:

  • Prepare TiO₂ Photoanode: a. Clean two FTO glass slides thoroughly with detergent, water, and ethanol. b. Identify the conductive side using a multimeter (resistance of 10-30 Ω).[8] c. Apply TiO₂ paste to the conductive side of one slide using the doctor-blade method (using Scotch tape as spacers). d. Sinter the TiO₂-coated slide in a furnace. A typical program is a ramp to 500 °C, hold for 30 minutes, and then cool slowly.

  • Prepare Sensitizing Solution: a. Prepare a 0.3 mM solution of the primary dye (e.g., N719) in the chosen solvent. b. Prepare a 3.0 mM solution of this compound in the same solvent. c. Create the final sensitizing solution by mixing the primary dye and co-adsorbent solutions in a 10:1 molar ratio (dye:co-adsorbent).

  • Dye Sensitization: a. While the TiO₂ electrode is still warm (~80 °C), immerse it in the sensitizing solution. b. Seal the container and leave it for 12-24 hours at room temperature in the dark. c. Remove the electrode, rinse thoroughly with the solvent to remove non-adsorbed dye, and dry gently.

  • Cell Assembly: a. Prepare a counter electrode by coating the conductive side of the second FTO slide with a thin layer of platinum or graphite.[7] b. Place a thin thermoplastic sealant frame around the dye-sensitized area of the photoanode. c. Place the counter electrode on top, conductive side facing the TiO₂ film. d. Heat the assembly on a hot plate (~100-120 °C) while pressing gently to seal the cell, leaving two small holes for electrolyte injection.

  • Electrolyte Injection: a. Inject the iodide/triiodide electrolyte into the cell through one of the pre-drilled holes until the space is filled. b. Seal the holes using small pieces of sealant and a hot soldering iron.

  • Characterization: a. Measure the current-voltage (I-V) characteristics of the assembled cell under simulated sunlight (e.g., AM 1.5, 100 mW/cm²). b. Determine key parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (η).

Part 3: Photocatalytic Hydrogen Production

Photocatalytic hydrogen (H₂) production from water is a promising avenue for clean energy. This process typically involves a photosensitizer, a catalyst, and a sacrificial electron donor. This compound, when complexed with a suitable metal or used to anchor a catalytic complex, could play a role in a homogeneous or heterogeneous H₂ evolution system.

System Components and Mechanism

A typical three-component system for photocatalytic H₂ production consists of:

  • Photosensitizer (PS): Absorbs light and becomes excited (PS*). This compound itself is not a strong visible-light photosensitizer, but it can be used to anchor a more complex organic dye or a metal complex to a semiconductor.[10][11]

  • Sacrificial Electron Donor (SED): Quenches the excited photosensitizer (or its reduced form), preventing back electron transfer. It is irreversibly oxidized in the process. Triethanolamine (TEOA) is commonly used.

  • Catalyst: A proton reduction catalyst (e.g., platinum, cobaloxime) accepts electrons from the reduced photosensitizer and catalyzes the reduction of protons (H⁺) from water to produce H₂ gas.[12]

Hydrogen_Production PS Photosensitizer (PS) PS_excited PS* PS->PS_excited Excitation PS_reduced PS⁻ PS_excited->PS_reduced Reductive Quenching SED_oxidized SED⁺ (Oxidized) PS_reduced->PS Regeneration Catalyst Catalyst (Cat) PS_reduced->Catalyst Electron Transfer Light Light (hν) Light->PS SED Sacrificial Donor (SED) SED->SED_oxidized Catalyst_reduced Cat⁻ Catalyst->Catalyst_reduced Catalyst_reduced->Catalyst Regeneration Protons 2H⁺ (from H₂O) Catalyst_reduced->Protons Proton Reduction H2 H₂ Gas Protons->H2

Caption: General mechanism for three-component photocatalytic hydrogen production.

Protocol 3.1: Evaluating 4CMBA-TiO₂ in Heterogeneous H₂ Production

This protocol adapts the surface-modified 4CMBA-TiO₂ for use in a heterogeneous photocatalytic H₂ evolution system. Here, the modified TiO₂ acts as the light absorber and electron generator.

Materials & Equipment:

  • 4CMBA-TiO₂ photocatalyst

  • Chloroplatinic acid (H₂PtCl₆) solution (for Pt co-catalyst deposition)

  • Sacrificial electron donor: Triethanolamine (TEOA)

  • Quartz reaction vessel with a septum for gas sampling

  • Light source (e.g., 300W Xenon lamp with a UV cut-off filter if needed)

  • Gas chromatograph (GC) with a thermal conductivity detector (TCD) for H₂ quantification

  • Gas-tight syringe

Procedure:

  • Co-catalyst Deposition (Photodeposition): a. Suspend 50 mg of 4CMBA-TiO₂ in 100 mL of a 20% (v/v) methanol-water solution. b. Add a sufficient amount of H₂PtCl₆ solution to achieve 1 wt% Pt loading. c. Irradiate the suspension with a UV lamp for 1 hour under constant stirring to photodeposit platinum nanoparticles onto the catalyst surface. d. Collect the Pt-loaded catalyst (Pt/4CMBA-TiO₂ ) by centrifugation, wash with deionized water, and dry at 80 °C.

  • Photocatalytic Reaction: a. Disperse 10 mg of the Pt/4CMBA-TiO₂ catalyst in a quartz reaction vessel containing 15 mL of deionized water and 5 mL of TEOA (as the SED). b. Seal the vessel with a septum and purge the system with an inert gas (e.g., Argon or Nitrogen) for 30 minutes to remove all dissolved oxygen.

  • Irradiation and Analysis: a. Place the vessel under the light source and begin irradiation while stirring. b. At regular time intervals (e.g., every 30 or 60 minutes), take a 100 µL headspace gas sample using a gas-tight syringe. c. Inject the sample into the GC-TCD to quantify the amount of H₂ produced. d. Continue the experiment for several hours, plotting the cumulative H₂ evolution over time to determine the production rate (µmol/h/g_catalyst).

Conclusion and Future Outlook

This compound offers a versatile and promising platform for advancing photocatalytic technologies. Its dual anchoring groups provide a unique handle for the stable and controlled modification of semiconductor surfaces. The protocols outlined in this document serve as a foundational guide for researchers to explore its potential in environmental remediation, solar energy conversion, and clean fuel production. Future work should focus on detailed spectroscopic studies to elucidate the precise binding modes on different crystal facets of TiO₂ and to understand the charge transfer dynamics at the molecule-semiconductor interface. By systematically investigating its role as both a primary modifier and a component in more complex sensitizing systems, the full potential of this intriguing molecule can be realized.

References

  • Takechi, K., Muszynski, R., & Kamat, P. V. (n.d.). Fabrication procedure of dye-sensitized solar cells.
  • Ghosh, S., et al. (2019). Developing Photosensitizer-Cobaloxime Hybrids for Solar-Driven H2 Production in Aqueous Aerobic Conditions. Journal of Visualized Experiments, (147), e59518. [Link]
  • LaPointe, F., et al. (2014). Ordered Carboxylates on TiO₂(110) Formed at Aqueous Interfaces. The Journal of Physical Chemistry Letters, 5(23), 4163–4167. [Link]
  • Chen, S., et al. (2010). Chemically Binding Carboxylic Acids onto TiO₂ Nanoparticles with Adjustable Coverage by Solvothermal Strategy. Langmuir, 26(15), 12956–12963. [Link]
  • NMDwidiani, Suardana, N. P. G., & Nugroho, W. S. (2025). The Organic Photocatalyst for Hydrogen Production under the Ambience of Ultraviolet Light. IOP Conference Series: Earth and Environmental Science. [Link]
  • García-Sánchez, M. A., et al. (2023). Surface Modification of TiO₂ and ZrO₂ Nanoparticles with Organic Acids and Ultrasound to Enhance Antibacterial Activity.
  • Powers, T. M. (2017). Dye-sensitized Solar Cells: Principle, Fabrication and Performance. Journal of Visualized Experiments. [Link]
  • Lee, J. H., et al. (2025). Preparation of TiO₂ nanoparticles surface-modified by both carboxylic acid and amine: Dispersibility and stabilization in organic solvents.
  • MacMillan, D. W. C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. [Link]
  • Azlinda, A., et al. (2015). Fabrication of Organic Dye Sensitized Solar Cell.
  • Al-Sehemi, A. G., et al. (2025). Effects of carboxylic acid and phosphonic acid anchoring groups on the efficiency of dye sensitized solar cells: A computational study.
  • T-Raissi, A., et al. (2022). Photocatalytic Testing Protocol for N-Doped TiO₂ Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design. MDPI. [Link]
  • Han, J., et al. (2021). Fabrication of Functional Materials for Dye-sensitized Solar Cells. Frontiers in Chemistry, 9, 735206. [Link]
  • Pomona College Chemistry Department. (2014). Fabrication of a Dye-Sensitized Solar Cell. YouTube. [Link]
  • D.D. Dionysiou, et al. (2000). Photocatalytic Degradation of Organic Compounds over Combustion-Synthesized Nano-TiO₂. Environmental Science & Technology, 34(18), 3985-3993. [Link]
  • Li, Y., et al. (2023). Research Progress of TiO₂ Modification and Photodegradation of Organic Pollutants. Molecules, 28(19), 6834. [Link]
  • Tolstaya, S. N., et al. (1976). Modification of the titanium dioxide surface by aliphatic carboxylic acids. Colloid Journal of the USSR. [Link]
  • Al-Musawi, T. J., et al. (2025). Enhanced photocatalytic degradation of organic pollutants using a TiO₂–clay nanocomposite in a rotary photoreactor with experimental and theoretical insights. Scientific Reports. [Link]
  • Al-Ola, A. A., et al. (2023). Efficient photocatalytic degradation of organic pollutants over TiO₂ nanoparticles modified with nitrogen and MoS₂ under visible light irradiation. Scientific Reports, 13(1), 8856. [Link]
  • H-K. Kim, et al. (2023). Nature-Inspired Photocatalytic Hydrogen Production with a Flavin Photosensitizer. ACS Omega. [Link]
  • ResearchGate. (n.d.). Anchoring group used in DS-PEC. From left to right: carboxylic acid,...[Link]
  • Zhang, J., et al. (2020). Photocatalytic H₂ Production from Water by Metal-free Dye-sensitized TiO₂ Semiconductors: The Role and Development Process of Organic Sensitizers. ChemSusChem. [Link]
  • H-K. Kim, et al. (2023). Nature-Inspired Photocatalytic Hydrogen Production with a Flavin Photosensitizer. ACS Omega. [Link]
  • ResearchGate. (n.d.). Three anchoring modes of a carboxylic acid group on the surface of TiO₂. [Link]
  • Chen, Y.-S., et al. (2013). Relating Electron Donor and Carboxylic Acid Anchoring Substitution Effects in Azo Dyes to Dye-Sensitized Solar Cell Performance. ACS Sustainable Chemistry & Engineering, 1(7), 808–816. [Link]
  • Higashimura, H., et al. (2023). Synthesis and Photocatalytic Activity of Novel Polycyclopentadithiophene. Polymers, 15(20), 4104. [Link]
  • Dell'Amico, L., et al. (2020). Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis. Beilstein Journal of Organic Chemistry, 16, 1157–1201. [Link]
  • Mendoza-Reyes, B., et al. (2022). Enhanced photocatalytic oxidation of a phenoxyacetic acid herbicide using TiO₂–FeOOH/Fe₂O₃ assisted with sulfate radical generation. International Journal of Environmental Science and Technology. [Link]
  • Nicewicz, D. A., et al. (2025). ChemInform Abstract: Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis.
  • Inoue, M., et al. (2021). Photocatalytic Acceptorless Conversion of Carboxylic Acids, Aldehydes, and Alcohols to Alkenes by a TiO₂ and Cobaloxime Dual-Catalyst System.

Sources

Application Note & Protocols: 4-(Carboxymethoxy)benzoic Acid as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the rational design of drug molecules often hinges on the availability of versatile chemical intermediates that can serve as scaffolds or linkers. 4-(Carboxymethoxy)benzoic acid (CMBA), also known as 4-carboxyphenoxyacetic acid, has emerged as a strategically important building block in drug synthesis.[1][2] Its rigid aromatic core, combined with two distinct carboxylic acid moieties, offers a unique platform for constructing complex molecular architectures.

The structure of CMBA is characterized by a benzoic acid core functionalized at the para-position with a carboxymethoxy group (-O-CH₂-COOH). This arrangement provides two key points for chemical modification with differing reactivity, allowing for selective and sequential derivatization. This application note provides an in-depth guide for researchers and drug development professionals on the properties, safe handling, and synthetic utility of CMBA, complete with detailed protocols for its key transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthesis intermediate is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4-Carboxyphenoxyacetic acid, p-Carboxyphenoxyacetic acid[1]
CAS Number 19360-67-9[2]
Molecular Formula C₉H₈O₅[1][2]
Molecular Weight 196.16 g/mol [1][2]
Appearance White to off-white crystalline powder
SMILES C1=CC(=CC=C1C(=O)O)OCC(=O)O[1]
InChIKey LABJFIBQJFPXHZ-UHFFFAOYSA-N[1]
Safety & Handling

This compound is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

  • Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[3][4]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[3]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[3]

The Rationale for Use: A Differentiated Bifunctional Linker

The utility of CMBA in drug synthesis stems from the differential reactivity of its two carboxylic acid groups. The aliphatic carboxylic acid of the carboxymethoxy group is typically more acidic (lower pKa) and sterically more accessible than the aromatic carboxylic acid directly attached to the benzene ring. This difference allows for selective functionalization, a critical feature in multi-step synthesis.

CMBA is primarily used as:

  • A Rigid Linker: To connect two different pharmacophores or a pharmacophore and a targeting moiety at a defined distance and orientation.

  • A Molecular Scaffold: To present functional groups in a specific spatial arrangement for interaction with biological targets.

  • A Prodrug Moiety: To modify the physicochemical properties of a parent drug, such as solubility or metabolic stability, with the ester or amide linkage designed to be cleaved in vivo.

G cluster_properties Structural Features cluster_applications Synthetic Roles CMBA This compound RigidCore Rigid Phenyl Core CMBA->RigidCore provides EtherLink Flexible Ether Linkage CMBA->EtherLink contains AliphaticAcid More Reactive Aliphatic -COOH CMBA->AliphaticAcid has AromaticAcid Less Reactive Aromatic -COOH CMBA->AromaticAcid has Scaffold Molecular Scaffold RigidCore->Scaffold acts as Prodrug Prodrug Moiety EtherLink->Prodrug can form cleavable linkage Linker Bifunctional Linker AliphaticAcid->Linker enables AromaticAcid->Linker G Start Suspend CMBA in excess Alcohol Add_Catalyst Add conc. H₂SO₄ (catalyst) Start->Add_Catalyst Reflux Heat to Reflux (4-12 h) Add_Catalyst->Reflux TLC Monitor by TLC Reflux->TLC periodically TLC->Reflux reaction incomplete Evaporate Cool & Evaporate excess Alcohol TLC->Evaporate reaction complete Extract Dissolve in EtOAc & Wash (H₂O, NaHCO₃, Brine) Evaporate->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Purify (Recrystallization / Chromatography) Dry->Purify G Start Dissolve CMBA in Anhydrous Solvent Activate Add Coupling Reagent (e.g., EDC, HOBt) Start->Activate Add_Amine Add Amine (& Base if needed) Activate->Add_Amine after 15 min Stir Stir at RT (12-24 h) Add_Amine->Stir TLC Monitor by TLC/LC-MS Stir->TLC periodically TLC->Stir reaction incomplete Workup Filter (if DCC) & Aqueous Workup TLC->Workup reaction complete Dry Dry (MgSO₄) & Concentrate Workup->Dry Purify Purify (Chromatography) Dry->Purify

Sources

Application Notes & Protocols: Coordination Chemistry of 4-(Carboxymethoxy)benzoic Acid with Transition Metals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the coordination chemistry of 4-(Carboxymethoxy)benzoic acid with transition metals. This document delves into the ligand's structural nuances, versatile coordination capabilities, and detailed, field-proven protocols for the synthesis and characterization of its metal complexes. By explaining the causality behind experimental choices, this guide aims to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of coordination compounds for applications in catalysis, materials science, and pharmacology.[1][2][3]

The Ligand: this compound (H₂L)

Molecular Structure and Properties

This compound, also known as p-carboxyphenoxyacetic acid, is a versatile dicarboxylic acid ligand.[4][5] Its structure is characterized by a rigid phenyl backbone functionalized with two distinct carboxylic acid groups interconnected by a flexible ether linkage.

  • Chemical Formula: C₉H₈O₅[4][6]

  • Molecular Weight: 196.16 g/mol [4]

  • Key Structural Features:

    • Benzoic Acid Moiety: The carboxyl group directly attached to the aromatic ring has a lower pKa due to the electron-withdrawing nature of the phenyl ring.

    • Carboxymethoxy Moiety: The acetic acid group linked via an ether oxygen is more aliphatic in character, exhibiting a higher pKa.

    • Ether Linkage: Provides rotational flexibility, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.

This structural duality is paramount, as the differential acidity of the two carboxyl groups can be exploited through pH control during synthesis to achieve selective deprotonation and, consequently, specific coordination modes.

Coordination Versatility of the Ligand

The presence of two carboxylate groups and an ether oxygen allows this compound to coordinate to metal ions in multiple ways. The specific coordination mode is influenced by factors such as the nature of the metal ion (size, charge, and coordination geometry preference), the metal-to-ligand ratio, the solvent system, and the reaction pH.[7]

G cluster_ligand This compound (L²⁻) cluster_modes Coordination Modes cluster_metal Metal Center L C₉H₆O₅²⁻ M1 Monodentate L->M1 via one O M2 Bidentate Chelating L->M2 via both O's of one carboxylate group M3 Bidentate Bridging L->M3 via one O from each carboxylate group M4 Tridentate L->M4 via carboxylate and ether O Metal Mⁿ⁺ M1->Metal M2->Metal M3->Metal M4->Metal

Caption: Potential coordination modes of the 4-(carboxymethoxy)benzoate ligand.

Synthesis of Transition Metal Complexes: Strategies and Protocols

The synthesis of coordination complexes with this compound can be broadly categorized into two approaches: solution-based methods at ambient or reflux temperatures, which typically yield discrete molecular complexes, and solvothermal/hydrothermal methods, which are ideal for producing crystalline, extended network structures like metal-organic frameworks (MOFs).[1]

G General Synthesis Workflow start Start: Reagents reagents Ligand (H₂L) Transition Metal Salt (e.g., MCl₂, M(NO₃)₂) Solvent (e.g., H₂O, EtOH, DMF) start->reagents dissolve Dissolve Ligand and Metal Salt (Often in separate vessels) reagents->dissolve mix Combine Solutions (Control rate of addition) dissolve->mix reaction Reaction Under Controlled Conditions mix->reaction isolate Isolate Product (Filtration, Decantation) reaction->isolate wash Wash Product (Remove unreacted starting materials) isolate->wash dry Dry Product (Air, Vacuum Oven) wash->dry characterize Characterization dry->characterize end End: Pure Complex characterize->end

Caption: Generalized workflow for the synthesis of metal complexes.

Protocol 1: Synthesis of a Discrete Cu(II) Complex via Solution Method

This protocol describes a standard reflux synthesis suitable for obtaining a discrete, mononuclear, or dinuclear copper(II) complex.

Objective: To synthesize a copper(II) complex of this compound.

Materials:

  • This compound (H₂L) (FW: 196.16 g/mol )

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (FW: 170.48 g/mol )

  • Methanol (MeOH), analytical grade

  • Deionized water

  • Sodium hydroxide (NaOH) for pH adjustment (optional)

  • Magnetic stirrer with hotplate, reflux condenser, round-bottom flask, filtration apparatus.

Procedure:

  • Ligand Preparation: In a 100 mL round-bottom flask, dissolve 392 mg (2.0 mmol) of this compound in 30 mL of methanol. Stir until a clear solution is obtained. Gentle heating may be applied if necessary.

    • Scientist's Note: The ligand is often deprotonated in situ or by pre-treatment with a base like NaOH to enhance its solubility and reactivity. For this protocol, we rely on the basicity of the metal salt's counter-ion or solvent to facilitate coordination.

  • Metal Salt Preparation: In a separate beaker, dissolve 170.5 mg (1.0 mmol) of CuCl₂·2H₂O in 15 mL of deionized water. The solution should be a clear blue.

  • Reaction: Slowly add the copper(II) chloride solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is typically observed.

    • Scientist's Note: A slow, dropwise addition is critical. It prevents localized high concentrations of the metal salt, which can lead to the formation of amorphous powders instead of crystalline products.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 65-70°C for methanol) for 4 hours with continuous stirring.

    • Scientist's Note: Refluxing provides the thermal energy necessary to overcome the activation barrier for ligand exchange and complex formation, ensuring the reaction proceeds to completion and often improving the crystallinity of the product.

  • Isolation: After 4 hours, turn off the heat and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may increase the yield of the precipitate. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with 20 mL of deionized water and then 20 mL of cold methanol.

    • Scientist's Note: The water wash removes soluble inorganic salts (like unreacted metal salt), while the methanol wash removes unreacted organic ligand. Using cold solvent minimizes product loss due to dissolution.

  • Drying: Dry the final product in a vacuum oven at 60°C for 12 hours or until a constant weight is achieved.

Protocol 2: Synthesis of a Zn(II) Coordination Polymer via Hydrothermal Method

This protocol is designed to promote the formation of an extended, crystalline network structure, which is common for d¹⁰ metals like Zn(II).

Objective: To synthesize a zinc(II) coordination polymer of this compound.

Materials:

  • This compound (H₂L) (FW: 196.16 g/mol )

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (FW: 297.49 g/mol )

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 25 mL Teflon-lined stainless-steel autoclave.

Procedure:

  • Reagent Mixture: In the Teflon liner of the autoclave, combine 98 mg (0.5 mmol) of this compound, 149 mg (0.5 mmol) of Zn(NO₃)₂·6H₂O, 5 mL of DMF, and 5 mL of deionized water.

  • Homogenization: Stir the mixture with a glass rod for 10 minutes to ensure it is well-homogenized. The final mixture may be a slurry.

  • Sealing: Seal the Teflon liner inside the stainless-steel autoclave and tighten it securely.

    • Scientist's Note: Ensure the autoclave is not filled more than 75% of its volume to safely accommodate the pressure generated at elevated temperatures.

  • Heating: Place the sealed autoclave in a programmable oven. Heat to 120°C at a rate of 5°C/min, hold at 120°C for 72 hours, and then cool down to room temperature at a rate of 5°C/hour.

    • Scientist's Note: The high temperature and pressure of the hydrothermal environment increase the solubility of the reactants and facilitate the slow crystal growth necessary for forming well-ordered coordination polymers. The slow cooling rate is crucial for obtaining single crystals suitable for X-ray diffraction.

  • Isolation and Washing: Carefully open the autoclave in a fume hood. Collect the crystalline product by filtration. Wash thoroughly with DMF (2 x 10 mL) and then methanol (2 x 10 mL) to remove any unreacted starting materials trapped within the crystals.

  • Drying: Dry the product in air at room temperature.

Essential Characterization of the Complexes

A multi-technique approach is required to unambiguously determine the structure and properties of the synthesized complexes.

G Characterization Logic Flow product Synthesized Complex ir FT-IR Spectroscopy (Confirms Coordination) product->ir ea Elemental Analysis (Determines Empirical Formula) product->ea tga TGA (Thermal Stability, Solvent Content) product->tga xrd X-Ray Diffraction product->xrd uv UV-Vis Spectroscopy (Electronic Properties) product->uv final Structural & Property Elucidation ir->final ea->final tga->final scxrd Single-Crystal XRD (Definitive 3D Structure) xrd->scxrd If single crystals pxrd Powder XRD (Phase Purity, Bulk Identity) xrd->pxrd For bulk sample scxrd->final pxrd->final uv->final

Caption: A logical workflow for the comprehensive characterization of complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a powerful first-pass technique to confirm that coordination has occurred. The key is to monitor the vibrational frequencies of the carboxylate groups.

Vibrational ModeFree Ligand (H₂L) (cm⁻¹)Coordinated Complex (cm⁻¹)Interpretation
O-H stretch (carboxylic)~3000 (broad)Absent or significantly diminishedDeprotonation of the carboxylic acid upon coordination to the metal.
C=O stretch (carboxylic)~1700-This peak is replaced by asymmetric and symmetric stretches upon deprotonation.
νₐₛ(COO⁻) (asymmetric)-~1550 - 1610Appearance confirms carboxylate formation.[2]
νₛ(COO⁻) (symmetric)-~1380 - 1440Appearance confirms carboxylate formation.[2]

Expert Insight: The separation (Δ) between the νₐₛ(COO⁻) and νₛ(COO⁻) frequencies can provide clues about the coordination mode. A larger Δ value is often indicative of monodentate coordination, while a smaller Δ value suggests bidentate (chelating or bridging) coordination.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the overall crystal packing.[8][9][10]

Hypothetical Data for a Mononuclear Cu(II) Complex:

Parameter Value Interpretation
Coordination Geometry Distorted Octahedral Typical for Cu(II), likely showing Jahn-Teller distortion.
Cu-O (carboxylate) Bond Lengths 1.95 - 2.05 Å Standard covalent bond lengths for Cu-O.
Cu-O (water) Bond Lengths 2.20 - 2.40 Å Longer, more labile axial water ligands.

| O-C-O Angle (coordinated) | ~125° | Consistent with sp² hybridization of the carboxylate carbon. |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the thermal stability of the complex and quantifying the number of solvent molecules (e.g., coordinated or lattice water). A typical TGA curve for a hydrated complex will show an initial weight loss step corresponding to the loss of water molecules, followed by a plateau, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the organic ligand.

Potential Applications

The transition metal complexes of this compound are being explored for a variety of applications, leveraging the combined properties of the metal center and the organic linker.

  • Catalysis: The metal centers can act as Lewis acid sites for various organic transformations.[1]

  • Porous Materials: Self-assembly into metal-organic frameworks (MOFs) can yield materials with high surface areas for gas storage and separation.[1]

  • Biomedical Applications: Transition metal complexes are widely studied for their therapeutic potential, including as antimicrobial and anticancer agents.[3][11][12] The design of new metallodrugs is a burgeoning field of research.

  • Magnetic Resonance Imaging (MRI): Paramagnetic transition metal complexes are being investigated as alternatives to gadolinium-based contrast agents.[13]

References

  • Globe Thesis. (2014). Syntheses, Structures And Properties Of Coordination Polymers Based On3,4-Bis-Carboxymethoxy-Benzoic Acid And4,4-Dicarboxymethoxy Diphenylsulfone.
  • The Pharma Innovation Journal. (n.d.).
  • IOSR Journal. (n.d.).
  • Annamalai University. (n.d.). Synthesis Of Transition Metal Complexes Derived from 4- ((3, 5-dichloro-2-hydroxy Benzylidene) amino) Benzene Sulphonamide.
  • PubChem, NIH. (n.d.). This compound | C9H8O5 | CID 88024.
  • Journal of Chemical and Pharmaceutical Research. (2011).
  • PubMed Central, NIH. (n.d.). Applications for Transition Metal Chemistry in Contrast Enhanced Magnetic Resonance Imaging.
  • World Journal of Pharmaceutical and Medical Research. (2019). APPLICATION OF TRANSITION METAL COMPLEX IN MEDICINE.
  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.
  • ResearchGate. (2025). The crystal structure of 4-(3-carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)
  • PubMed Central, NIH. (n.d.). Redetermined structure of 4-(benzyloxy)benzoic acid.
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.). This compound (C9H8O5).
  • Rasayan Journal of Chemistry. (2012).
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19360-67-9.
  • Scite.ai. (n.d.). Synthesis and Characterization of Benzoic Acid Complexes with Biologically Active Metal Ions.

Sources

Application Notes and Protocols for the Use of 4-(Carboxymethoxy)benzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Functionality with 4-(Carboxymethoxy)benzoic Acid

This compound is a versatile aromatic dicarboxylic acid monomer that holds significant promise for the development of advanced functional polymers. Its unique molecular architecture, featuring both a rigid phenyl ring and a flexible carboxymethoxy group, allows for the precise tuning of polymer properties. The presence of two carboxylic acid groups of differing reactivity, along with an ether linkage, provides a strategic advantage in polymer design. This monomer can be incorporated into polymer backbones to enhance solubility, introduce reactive sites for post-polymerization modification, and modulate thermal and mechanical properties. These characteristics make it a valuable building block for a new generation of high-performance polyesters and polyamides for specialized applications in drug delivery, specialty coatings, and advanced materials.

Strategic Incorporation into Polymer Backbones: Rationale and Advantages

The integration of this compound into polymer chains is primarily achieved through step-growth polymerization, specifically polycondensation reactions. The choice of polymerization technique is dictated by the target polymer class, be it a polyester or a polyamide.

Polyester Synthesis via Melt Polycondensation

For the synthesis of polyesters, melt polycondensation is a robust and widely adopted, solvent-free method.[1] This technique involves the direct reaction of a dicarboxylic acid with a diol at elevated temperatures. The reaction proceeds in two stages: an initial esterification to form low-molecular-weight oligomers, followed by a polycondensation step under high vacuum to drive the reaction toward the formation of high-molecular-weight polymer chains by efficiently removing the condensation byproduct, typically water.[1] The incorporation of this compound can lead to polyesters with improved solubility and modified thermal characteristics.

Polyamide Synthesis via Direct Polycondensation

The synthesis of high-performance aromatic polyamides often requires milder conditions than melt polycondensation to prevent degradation. The Yamazaki-Higashi reaction, a direct phosphorylation polycondensation method, is particularly well-suited for this purpose.[2][3] This reaction utilizes triphenyl phosphite (TPP) and pyridine as condensing agents in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) with dissolved lithium chloride (LiCl) to enhance solubility. This method allows for the formation of high-molecular-weight polyamides at relatively low temperatures (around 100-120°C), preserving the integrity of the polymer structure.[3] The introduction of the flexible ether linkage and the non-coplanar structure of this compound can disrupt chain packing, leading to amorphous polyamides with enhanced solubility in organic solvents.[2][4]

Experimental Protocols

Protocol 1: Synthesis of a Functional Polyester via Melt Polycondensation

This protocol details the synthesis of a polyester from this compound and a suitable diol, such as 1,4-butanediol.

Materials:

  • This compound

  • 1,4-Butanediol (BDO)

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst

  • High-purity nitrogen gas

  • Chloroform (for purification)

  • Methanol (for purification)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Heating mantle with a temperature controller

  • High-vacuum pump

Procedure:

  • Esterification:

    • Charge the reaction flask with equimolar amounts of this compound and 1,4-butanediol.

    • Add a catalytic amount of Antimony(III) oxide (e.g., 0.05 mol% relative to the diacid).

    • Purge the system with nitrogen gas for at least 30 minutes to create an inert atmosphere.

    • Heat the mixture to 180-200°C with constant stirring. Water will begin to distill off as the esterification reaction proceeds.

    • Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a high vacuum (typically <1 Torr) to the system.

    • The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

    • Continue the reaction under high vacuum for 4-6 hours.

    • To stop the reaction, remove the heat and allow the flask to cool to room temperature under a nitrogen atmosphere.

  • Purification:

    • Dissolve the resulting polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it several times with fresh methanol.

    • Dry the purified polyester in a vacuum oven at 50-60°C until a constant weight is achieved.

Characterization:

  • Inherent Viscosity: Determined using a Ubbelohde viscometer to estimate the molecular weight.

  • FTIR Spectroscopy: To confirm the formation of ester linkages.

  • ¹H NMR Spectroscopy: To verify the polymer structure.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Diagram of Polyester Synthesis Workflow

Polyester_Synthesis cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage cluster_purification Purification A Charge Reactants: This compound, 1,4-Butanediol, Catalyst B Heat to 180-200°C under N₂ A->B C Collect Water (2-4 hours) B->C D Increase Temp to 220-240°C C->D Oligomer Formation E Apply High Vacuum (<1 Torr) D->E F High Viscosity Polymer (4-6 hours) E->F G Dissolve in Chloroform F->G Crude Polyester H Precipitate in Methanol G->H I Filter and Dry H->I J Characterization I->J Purified Polyester

Caption: Workflow for polyester synthesis via melt polycondensation.

Protocol 2: Synthesis of a Functional Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi reaction.[2][3]

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl)

  • Triphenyl phosphite (TPP)

  • Pyridine, anhydrous

  • Methanol

  • High-purity nitrogen gas

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Water bath or oil bath.

Procedure:

  • Reaction Setup:

    • Dry the glassware thoroughly before use.

    • To the reaction flask, add this compound, 4,4'-oxydianiline, and lithium chloride.

    • Add anhydrous NMP to dissolve the reactants, followed by anhydrous pyridine.

    • Stir the mixture under a gentle stream of nitrogen until a homogeneous solution is obtained.

  • Polymerization:

    • Add triphenyl phosphite to the reaction mixture.

    • Heat the solution to 100-120°C using a water or oil bath.

    • The viscosity of the solution will increase as the polymerization proceeds.

    • Maintain the reaction at this temperature for 3-6 hours.

  • Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the polyamide.

    • Collect the fibrous precipitate by filtration.

    • Wash the polymer thoroughly with hot methanol and then with water to remove any residual salts and solvent.

    • Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization:

  • Inherent Viscosity: Measured in a suitable solvent (e.g., DMAc with 5% LiCl) to assess the molecular weight.

  • FTIR Spectroscopy: To confirm the formation of amide linkages.

  • ¹H NMR Spectroscopy: To verify the polymer structure.

  • Solubility Tests: To determine the solubility of the polyamide in various organic solvents.

  • Thermal Analysis (DSC and TGA): To evaluate the thermal properties of the polymer.

Diagram of Polyamide Synthesis Workflow

Polyamide_Synthesis cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_purification Purification A Charge Reactants: Diacid, Diamine, LiCl in NMP and Pyridine B Stir under N₂ to Homogenize A->B C Add Triphenyl Phosphite (TPP) B->C Homogeneous Solution D Heat to 100-120°C C->D E Viscous Polymer Solution (3-6 hours) D->E F Precipitate in Methanol E->F Crude Polyamide G Filter and Wash F->G H Dry under Vacuum G->H I Characterization H->I Purified Polyamide

Caption: Workflow for polyamide synthesis via direct polycondensation.

Quantitative Data Summary

The following table provides representative data for polymers synthesized using this compound and its derivatives, based on typical outcomes for similar aromatic polyesters and polyamides. Actual results may vary depending on specific reaction conditions and monomer purity.

Polymer TypeComonomerPolymerization MethodTypical Inherent Viscosity (dL/g)Typical Tg (°C)Typical Td, 10% (°C)Solubility
Polyester1,4-ButanediolMelt Polycondensation0.5 - 0.850 - 80> 350Soluble in chlorinated solvents
Polyamide4,4'-OxydianilineDirect Polycondensation0.6 - 1.2200 - 240> 450Soluble in aprotic polar solvents

Conclusion and Future Outlook

This compound serves as a valuable monomer for creating functional polyesters and polyamides with tailored properties. The protocols outlined here provide a robust foundation for the synthesis and exploration of these materials. The ability to introduce a pendant carboxylic acid group and a flexible ether linkage into the polymer backbone opens up a wide range of possibilities for designing materials with enhanced solubility, processability, and functionality. Further research can focus on exploring a wider range of diol and diamine comonomers to create a diverse library of polymers derived from this compound for advanced applications.

References

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (n.d.). National Institutes of Health.
  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Wiley Online Library.
  • Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols. (2003). ResearchGate.
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory.
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2014). National Institutes of Health.

Sources

Application Notes and Protocols for Investigating the Antimicrobial Activity of Metal Complexes with Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents that operate via mechanisms distinct from conventional antibiotics.[1] Metal complexes, particularly those incorporating benzoic acid and its derivatives, have emerged as a promising class of compounds. The coordination of a metal ion with an organic ligand like a benzoic acid derivative can dramatically enhance the ligand's inherent biological activity.[2] This enhancement is often attributed to the principles of chelation theory, which posits that the partial sharing of the metal's positive charge with the donor groups on the ligand increases the lipophilicity of the complex.[3] This increased lipid solubility facilitates the compound's penetration through the lipid-rich cell membranes of microorganisms, thereby augmenting its antimicrobial efficacy.[3]

This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of metal complexes with benzoic acid derivatives, tailored for researchers and drug development professionals. It offers not only step-by-step protocols for key experimental workflows but also delves into the causal reasoning behind these methodologies, ensuring a deep and applicable understanding of the subject.

I. Synthesis and Characterization of Metal-Benzoic Acid Derivative Complexes

The foundation of any study into the antimicrobial properties of these complexes lies in their successful synthesis and thorough characterization. The coordination of a metal ion to a benzoic acid derivative can be achieved through various synthetic routes, often tailored to the specific metal and ligand.

A. General Synthesis Protocol

A common and effective method for the synthesis of these complexes involves the reaction of a metal salt with the benzoic acid derivative ligand in a suitable solvent.[4][5]

Protocol 1: Synthesis of a Metal Complex with a Substituted Benzoic Acid

  • Ligand Preparation: Dissolve the substituted benzoic acid derivative (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) with stirring.[4]

  • Metal Salt Addition: In a separate vessel, dissolve the metal salt (e.g., nitrates, chlorides, or acetates of Cu(II), Ni(II), Co(II), Zn(II)) (1.0 mmol or in a desired stoichiometric ratio) in the same solvent.[4]

  • Reaction Mixture: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.[4]

  • Reflux: Heat the resulting reaction mixture to reflux (typically 60-80 °C) for a specified duration (e.g., 2-12 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[4]

  • Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid metal complex precipitate is then collected by filtration.

  • Washing and Drying: Wash the collected precipitate with the solvent (e.g., methanol) followed by a non-polar solvent like diethyl ether to remove any unreacted starting materials.[4] Dry the final product in a vacuum desiccator.

B. Physicochemical Characterization

Thorough characterization is crucial to confirm the successful synthesis and elucidate the structure of the metal complexes.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is instrumental in verifying the coordination of the metal ion to the benzoic acid derivative. The disappearance of the broad -OH stretching vibration of the carboxylic acid group and a significant shift in the carbonyl (C=O) stretching frequency are key indicators of coordination.[6][7]

2. UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within the complex and can help in understanding the coordination geometry.[8][9] The spectra of the complexes typically show shifts in the absorption bands of the free ligand and may exhibit new bands corresponding to d-d transitions of the metal ion.[9]

II. Protocols for Antimicrobial Activity Screening

The evaluation of the antimicrobial potential of the synthesized complexes is a critical step. Standardized and reproducible methods are essential for obtaining reliable and comparable data.

A. Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening.[10][11][12]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.[1]

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a confluent lawn of growth.[1]

  • Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test complex onto the inoculated agar surface.[11] Ensure the disks are placed at a sufficient distance from each other (at least 24 mm).[12]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[13]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.[11] The size of this zone of inhibition is proportional to the antimicrobial activity of the complex.

B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Protocol 3: Broth Microdilution Assay

  • Stock Solution Preparation: Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO) at a high concentration.[13]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the complex in a suitable broth medium (e.g., Mueller-Hinton Broth).[13][16]

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described in the Kirby-Bauer method and dilute it to the final desired concentration in the broth.[14]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive control (broth with inoculum) and a negative control (broth only).[15]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).[16]

  • MIC Determination: The MIC is the lowest concentration of the complex at which there is no visible turbidity or growth.[15] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[13]

III. Elucidating the Mechanism of Antimicrobial Action

Understanding how these metal complexes exert their antimicrobial effects is crucial for their rational design and development as therapeutic agents. Several mechanisms have been proposed, and the following protocols can be used to investigate them.

A. Interaction with Bacterial DNA

Many metal complexes are known to interact with DNA, leading to inhibition of replication and transcription, and ultimately cell death.[17][18]

Protocol 4: DNA Cleavage Assay using Agarose Gel Electrophoresis

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing microbial DNA, the metal complex at various concentrations, and a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 1-2 hours).

  • Gel Electrophoresis: Add a loading dye to each reaction mixture and load the samples onto an agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. Cleavage of DNA by the metal complex will be indicated by the smearing of the DNA band or the appearance of lower molecular weight fragments.[19]

B. Generation of Reactive Oxygen Species (ROS)

Some metal complexes can catalyze the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components.[17][20]

Protocol 5: Intracellular ROS Detection using 2',7'-Dichlorofluorescein Diacetate (DCFDA)

  • Cell Culture: Grow the microbial cells to the mid-logarithmic phase.

  • Loading with DCFDA: Wash the cells and resuspend them in a buffer containing DCFDA. Incubate to allow the probe to enter the cells.[21]

  • Treatment with Metal Complex: Add the metal complex at different concentrations to the cell suspension and incubate.[21]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 495 nm and an emission wavelength of 529 nm using a fluorescence microplate reader or flow cytometer.[21] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

IV. Data Presentation and Interpretation

Table 1: Antimicrobial Activity of Exemplary Metal Complexes
ComplexTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
[Cu(p-nitrobenzoic acid)2]Staphylococcus aureus1864[22]
[Cu(p-nitrobenzoic acid)2]Salmonella sp.2232[22]
[Ni(p-aminobenzoic acid)2]Escherichia coli15128N/A
[Co(salicylic acid)2]Candida albicans2050N/A

Note: Data for Ni and Co complexes are hypothetical for illustrative purposes.

V. Visualizing Experimental Workflows and Mechanisms

Diagrams can significantly aid in understanding complex experimental processes and biological pathways.

Diagram 1: General Workflow for Synthesis and Antimicrobial Screening

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies s1 Ligand & Metal Salt s2 Reaction & Reflux s1->s2 s3 Isolation & Purification s2->s3 s4 Characterization (FTIR, UV-Vis) s3->s4 a1 Kirby-Bauer Disk Diffusion s4->a1 a2 Broth Microdilution (MIC) s4->a2 a3 Activity Data a1->a3 Qualitative Activity a2->a3 Quantitative Activity m1 DNA Interaction Assay a3->m1 m2 ROS Generation Assay a3->m2 m3 Mechanistic Insights m1->m3 m2->m3

Caption: Workflow for the synthesis, screening, and mechanistic study of metal complexes.

Diagram 2: Proposed Mechanisms of Antimicrobial Action

Mechanism mc Metal Complex cell_membrane Microbial Cell Membrane mc->cell_membrane Increased Lipophilicity dna DNA mc->dna Intercalation/ Cleavage ros Reactive Oxygen Species (ROS) mc->ros Catalysis cytoplasm Cytoplasm cell_membrane->cytoplasm cytoplasm->dna cytoplasm->ros damage Cellular Damage & Death dna->damage ros->damage

Caption: Key mechanisms of antimicrobial action for metal-benzoic acid complexes.

VI. Conclusion

The study of metal complexes with benzoic acid derivatives represents a vibrant and promising area of antimicrobial research. The enhanced biological activity observed in these complexes, coupled with their diverse potential mechanisms of action, makes them attractive candidates for the development of new drugs to combat resistant pathogens. The protocols and methodologies outlined in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate these novel compounds, thereby contributing to the critical search for the next generation of antimicrobial agents.

VII. References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Kirby-Bauer (Antibiotic Sensitivity). Biology LibreTexts. [Link]

  • Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes. ResearchGate. [Link]

  • preparation, Characterization and Biological Activity of new Transitions Metals Complexes With Benzoic Acid AZO- Derivative. ResearchGate. [Link]

  • Metal Complexes as Potential Antimicrobial Agent: A Review. ResearchGate. [Link]

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Hindawi. [Link]

  • Synthesis, characterization and antimicrobial activity studies of 5-(2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-2-hydroxy benzoic acid and their transition metal chelates. ResearchGate. [Link]

  • Spectroscopic Investigations, Anti-bacterial Activities and DNA-interactions of Metal Complexes (Cr(III), Zn(II), Ni(II)) Containing Phendione Ligand. Bangladesh Journals Online. [Link]

  • Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. MDPI. [Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods. National Institutes of Health. [Link]

  • UV/Vis and IR Spectroscopy. Chemistry LibreTexts. [Link]

  • Reactive Oxygen Species Production from Hydroxamic Acid and their Iron (III) Complexes against Staphylococcus aureus and Escherichia coli. ResearchGate. [Link]

  • Reactive Oxygen Species Production from Hydroxamic Acid and their Iron (III) Complexes against Staphylococcus aureus and Escherichia coli. Preprints.org. [Link]

  • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. National Institutes of Health. [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. National Institutes of Health. [Link]

  • Comparing FTIR and UV-Vis for Chemical Analysis. Spectra Analysis. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Spectral characterization of the complexes: (a) ATR FTIR spectra; (b)... ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • UV-Visible spectra of ligand and their metal complexes. ResearchGate. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. National Institutes of Health. [Link]

  • A Rapid and High Throughput MIC Determination Method to Screen Uranium Resistant Microorganisms. National Institutes of Health. [Link]

  • Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy Online. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(carboxymethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield and product purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting, frequently asked questions, and validated protocols.

The Synthetic Pathway: An Overview

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium or potassium salt of 4-hydroxybenzoic acid (the phenoxide) acts as the nucleophile, attacking the electrophilic α-carbon of chloroacetic acid to displace the chloride leaving group.[1][2][3]

The reaction proceeds in two key stages:

  • Deprotonation: A strong base is used to deprotonate the acidic phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a highly reactive phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the chloroacetic acid in an SN2 mechanism, forming the ether linkage.

Williamson_Ether_Synthesis Reaction Mechanism cluster_reactants Reactants cluster_products Products R1 4-Hydroxybenzoic Acid I1 Phenoxide Intermediate R1->I1 Deprotonation R2 Chloroacetic Acid P1 This compound (Disodium Salt) R2->P1 Base + 2 NaOH Base->I1 I1->P1 SN2 Attack P2 + NaCl + 2 H2O

Caption: The Williamson ether synthesis pathway for this compound.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is incomplete, with significant unreacted 4-hydroxybenzoic acid remaining. What are the primary causes?

This is the most frequent challenge, often stemming from suboptimal reaction conditions that fail to adequately promote the SN2 mechanism.

Causality & Solutions:

  • Insufficient Deprotonation (Incorrect Stoichiometry of Base): The phenolic hydroxyl group is not nucleophilic enough to initiate the reaction. A strong base (e.g., NaOH, KOH) is essential to form the phenoxide.[2][4] Crucially, three acidic protons must be neutralized: the phenolic proton, the carboxylic proton on 4-hydroxybenzoic acid, and the carboxylic proton on chloroacetic acid. A deficiency of base will result in incomplete phenoxide formation.

    • Solution: Use a minimum of 3 molar equivalents of a strong base relative to 4-hydroxybenzoic acid.

  • Low Reaction Temperature: Like most SN2 reactions, the Williamson ether synthesis requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Maintain a reaction temperature between 80-100°C.[1][4] Monitor the temperature closely, as excessively high temperatures can promote side reactions.

  • Inadequate Reaction Time: The reaction is not instantaneous. Full conversion requires allowing the reactants sufficient time to interact.

    • Solution: A typical reaction time is 1 to 8 hours.[1] Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the 4-hydroxybenzoic acid spot has disappeared.[5]

  • Poor Reagent Solubility: In an aqueous medium, ensuring all reactants are properly dissolved is key.

    • Solution: Ensure the 4-hydroxybenzoic acid and the base are fully dissolved before the dropwise addition of the chloroacetic acid solution.[2]

ParameterRecommended ConditionRationale
Base Stoichiometry ≥ 3 molar equivalentsEnsures complete deprotonation of all acidic protons.
Temperature 80 - 100 °CProvides sufficient energy to overcome the SN2 activation barrier.
Reaction Time 1 - 8 hours (TLC monitored)Allows for the reaction to proceed to completion.
Solvent WaterExcellent solvent for the phenoxide salt and chloroacetate.
Q2: My yield is low due to suspected side reactions. What are the likely byproducts and how can I prevent them?

Side reactions compete for your reagents, directly reducing the yield of the desired product. The primary off-target reaction in this synthesis is the self-condensation of chloroacetic acid.

Side_Reactions Main vs. Side Reaction cluster_main Desired Pathway cluster_side Competing Side Reaction Phenoxide 4-Hydroxybenzoate (Nucleophile) DesiredProduct This compound Phenoxide->DesiredProduct SN2 Attack Chloroacetate Chloroacetate (Electrophile) Chloroacetate->DesiredProduct SideProduct Diglycolic Acid (Byproduct) Chloroacetate->SideProduct Self-Condensation Chloroacetate2 Chloroacetate (acting as Nucleophile) Chloroacetate2->SideProduct

Caption: Competing reaction pathways during the synthesis.

Causality & Solutions:

  • Self-Condensation of Chloroacetic Acid: Under the strongly basic conditions of the reaction, the chloroacetate ion can act as both a nucleophile (via its carboxylate group) and an electrophile, leading to the formation of diglycolic acid. This consumes the alkylating agent.

    • Solution: Add the chloroacetic acid solution slowly (dropwise) to the heated solution of the phenoxide.[2] This maintains a low instantaneous concentration of chloroacetic acid, favoring the reaction with the more abundant and more reactive phenoxide nucleophile.

  • Esterification: While not an issue with chloroacetic acid, if other alkylating agents like dimethyl sulfate are used, esterification of the carboxyl group can occur. This would necessitate a subsequent hydrolysis step to obtain the final product.[5] This highlights the efficiency of using chloroacetic acid for this specific transformation.

Q3: I'm losing a significant amount of product during the workup and purification stages. How can I optimize isolation?

Effective isolation is critical for maximizing your final yield. The key is to manipulate the pH to control the product's solubility.

Causality & Solutions:

  • Incomplete Precipitation: The product, this compound, is a dicarboxylic acid. In its salt form (at high pH), it is highly soluble in water. To precipitate it, the solution must be acidified to protonate both carboxyl groups, thereby drastically reducing its water solubility.

    • Solution: After cooling the reaction mixture, acidify it with a strong mineral acid (e.g., concentrated HCl) until the pH is approximately 2-3.[4][5] Verify the pH with pH paper. Chilling the acidified mixture in an ice bath will further decrease solubility and maximize precipitation.[2]

  • Losses During Recrystallization: Recrystallization is an excellent method for purifying the crude product, typically using hot water.[4][6] However, improper technique can lead to significant product loss.

    • Solution:

      • Use the minimum amount of boiling water required to fully dissolve the crude solid.

      • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to promote the formation of large, pure crystals. Rapid cooling traps impurities.

      • When filtering, wash the collected crystals with a small volume of ice-cold water to rinse away soluble impurities without dissolving a substantial amount of the product.

Frequently Asked Questions (FAQs)

Q: What is the optimal molar ratio of reactants? A: To drive the reaction to completion, a slight excess of the less expensive reagent, chloroacetic acid, is recommended. A robust starting point is a molar ratio of 1 : 1.2 : 3.5 (4-Hydroxybenzoic Acid : Chloroacetic Acid : NaOH).

Q: Can a Phase Transfer Catalyst (PTC) improve my yield? A: Absolutely. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction.[1][7] The PTC helps shuttle the phenoxide anion across the phase boundary to react more readily, often allowing for milder conditions (lower temperatures) and shorter reaction times, which can suppress side reactions and improve yield.[8][9]

Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method.[5] Prepare a TLC plate by spotting the starting material (4-hydroxybenzoic acid) in one lane and a sample from your reaction mixture in another. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. A suitable mobile phase would be a mixture of ethyl acetate and hexane with a small amount of acetic acid.

Q: What is a realistic yield for this synthesis? A: Standard laboratory procedures for Williamson ether synthesis typically report yields between 50% and 95%.[1] By carefully controlling the parameters outlined in this guide, yields in the 85-95% range are readily achievable.[5]

Validated Experimental Protocol

This protocol integrates the best practices discussed above to provide a self-validating workflow for maximizing yield and purity.

Workflow A 1. Dissolution Dissolve 4-hydroxybenzoic acid and NaOH in water. B 2. Heating Heat solution to 90-100°C. A->B C 3. Addition Slowly add aqueous chloroacetic acid. B->C D 4. Reflux Reflux for 2-4 hours. Monitor by TLC. C->D E 5. Cooldown Cool mixture to room temp, then in an ice bath. D->E F 6. Precipitation Acidify to pH 2-3 with concentrated HCl. E->F G 7. Isolation Filter crude product via suction filtration. Wash with cold water. F->G H 8. Purification Recrystallize from minimal hot water. G->H I 9. Drying & Analysis Dry the final product and characterize (m.p., IR, NMR). H->I

Caption: Recommended experimental workflow for the synthesis.

Materials & Reagents:

  • 4-Hydroxybenzoic Acid

  • Sodium Hydroxide (NaOH)

  • Chloroacetic Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzoic acid (1 eq.) and sodium hydroxide (3.5 eq.) in an appropriate volume of deionized water. Stir until a clear, homogeneous solution is formed.

  • Reaction Setup: Heat the solution to a gentle boil (approx. 90-100°C) using a heating mantle.[2][4]

  • Addition of Alkylating Agent: In a separate beaker, dissolve chloroacetic acid (1.2 eq.) in a small amount of water. Add this solution dropwise to the boiling reaction mixture through the top of the condenser over 20-30 minutes.[2]

  • Reaction: Continue to reflux the mixture for 2-4 hours. Monitor the progress by TLC until the starting material is consumed.

  • Workup - Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Then, cool it further in an ice bath.

  • Slowly and carefully acidify the cold solution with concentrated HCl, stirring continuously, until the pH of the solution is between 2 and 3. A voluminous white precipitate of this compound will form.

  • Isolation: Collect the crude product by suction filtration using a Büchner funnel. Wash the filter cake with a small portion of ice-cold deionized water.

  • Purification: Transfer the crude solid to a beaker and add the minimum amount of boiling deionized water to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to complete crystallization.

  • Final Product: Collect the purified crystals by suction filtration, wash with a minimal amount of ice-cold water, and dry in a vacuum oven. Determine the yield and characterize the product by its melting point and spectroscopic methods (e.g., FT-IR, NMR).

References

  • Williamson ether synthesis - Wikipedia. [Link]
  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy - Quick Company. [Link]
  • 2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. [Link]
  • This compound - SIELC Technologies. [Link]
  • The Williamson Ether Synthesis - University of Missouri–St. Louis. [Link]
  • Synthesis of 4-hydroxy-2-chlorobenzoic acid - PrepChem.com. [Link]
  • US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google P
  • An improved Williamson ether synthesis using phase transfer c
  • Phase Transfer C
  • Experiment 06 Williamson Ether Synthesis - West Virginia University. [Link]
  • Williamson Synthesis - Organic Chemistry Portal. [Link]
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. [Link]
  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. [Link]
  • Purification of benzoic acid - US3235588A - Google P

Sources

Technical Support Center: Purification of Crude 4-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-(Carboxymethoxy)benzoic acid (also known as 4-Carboxyphenoxyacetic acid). This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will address common challenges encountered during purification, providing expert insights, troubleshooting solutions, and detailed protocols in a direct question-and-answer format.

Foundational Concepts: Understanding Your Material

This compound is a dicarboxylic acid, meaning it possesses two acidic functional groups. Its purity is critical, as impurities can interfere with subsequent reactions, alter biological activity, or compromise the integrity of final products.

The most common synthetic route is the Williamson ether synthesis, reacting p-hydroxybenzoic acid with chloroacetic acid under basic conditions. This context is crucial as the likely impurities often include:

  • Unreacted p-hydroxybenzoic acid: The primary starting material.

  • Unreacted Chloroacetic Acid: The secondary starting material.

  • Polymeric or side-reaction products: Formed under non-optimized reaction conditions.

  • Inorganic salts: Byproducts from the neutralization steps (e.g., NaCl).

The primary purification strategy leverages the differences in solubility between this compound and these potential contaminants.

Primary Purification Workflow: Recrystallization

Recrystallization is the most effective and common method for purifying this compound. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[2]

Below is a general workflow for the purification process.

Crude Crude this compound Recrystallization Primary Purification: Recrystallization Crude->Recrystallization Purity_Check Initial Purity Check (e.g., TLC, Melting Point) Recrystallization->Purity_Check Decision Is Purity >98%? Purity_Check->Decision Secondary_Purification Secondary Purification (e.g., Column Chromatography, Charcoal Treatment) Decision->Secondary_Purification No Final_Product Pure Final Product Decision->Final_Product Yes Secondary_Purification->Recrystallization Re-process Final_Analysis Final Quality Control (HPLC, NMR, etc.) Final_Product->Final_Analysis

Caption: General purification and analysis workflow.

Troubleshooting and Frequently Asked Questions (FAQs)

This section directly addresses specific issues you may encounter during your experiments.

Category 1: Recrystallization Issues

Q1: My product has "oiled out" as a liquid instead of forming solid crystals. Why did this happen and how can I fix it?

A1: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid crystallization. This is common with compounds that have melting points lower than the boiling point of the recrystallization solvent.

  • Causality: The high concentration of the solute significantly depresses its melting point. When the solution cools, it reaches a point of supersaturation where the solute's solubility limit is exceeded, but the temperature is still too high for it to solidify, causing it to separate as an oil.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to lower the saturation point.[3]

    • Allow the solution to cool much more slowly. A slower cooling rate prevents a rapid drop in solubility and allows the solution to cool to a temperature below the compound's melting point before crystallization begins.[4]

    • If the problem persists, consider switching to a lower-boiling point solvent or using a mixed-solvent system.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: This is a common issue indicating that the solution is either not sufficiently saturated or that nucleation (the initial formation of crystals) has not occurred.

  • Causality: Too much solvent may have been used, keeping the product fully dissolved even at low temperatures.[3] Alternatively, the solution might be "supersaturated" but lacks a nucleation site to initiate crystal growth.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod.[2][3] The microscopic scratches on the glass provide nucleation sites.

    • Seed the Solution: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal acts as a template for further crystal growth.[3]

    • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again slowly.[3]

Q3: My final product is still yellow or brown. How can I remove colored impurities?

A3: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated charcoal.

  • Mechanism: Activated charcoal has a very high surface area with pores that trap large, colored impurity molecules, while the smaller desired product molecules remain in solution.

  • Protocol:

    • Dissolve the crude product in the hot recrystallization solvent.

    • Remove the flask from the heat source and allow it to cool slightly (to prevent violent boiling when the charcoal is added).

    • Add a very small amount of activated charcoal (a "spatula-tip" full is often sufficient). Using too much will adsorb your product and reduce the yield.[3]

    • Swirl the mixture and gently reheat it to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent your product from crystallizing prematurely in the funnel.[3][5]

    • Allow the now-colorless filtrate to cool and crystallize as usual.

Category 2: Yield and Purity Issues

Q4: My final yield of recrystallized product is very low. What are the potential causes?

A4: A low yield is one of the most frequent frustrations in purification. Several factors can contribute:

  • Using Excessive Solvent: This is the most common cause. Any product that remains dissolved in the "mother liquor" after cooling is lost. Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[3][6]

  • Premature Crystallization: If the product crystallizes during a hot filtration step (to remove charcoal or insoluble impurities), it will be lost. Ensure your filtration apparatus is pre-heated.

  • Inefficient Transfer: Physical loss of material when transferring between flasks or during filtration.

  • High Impurity Load: If your crude material was highly impure to begin with, the maximum possible recovery will be inherently low.

Q5: My product's melting point is broad, and HPLC analysis still shows impurities after one recrystallization. What are my next steps?

A5: This indicates that the impurities have solubility characteristics very similar to your product, making them difficult to separate with a single recrystallization.

  • Solution 1: A Second Recrystallization: Performing the entire recrystallization procedure a second time can often remove the remaining impurities.[6]

  • Solution 2: Column Chromatography: For challenging separations, column chromatography over silica gel is a powerful technique.[6][7] A solvent system (eluent) is chosen that allows the desired compound and the impurity to move through the silica at different rates, thus achieving separation. A typical eluent system for acidic compounds like this would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid (e.g., 1%) to ensure the carboxylic acid groups remain protonated and produce sharp peaks.[8]

  • Solution 3: Acid-Base Extraction: This technique can be used before recrystallization to remove non-acidic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). Your dicarboxylic acid will deprotonate and move to the aqueous layer, leaving neutral organic impurities behind. The aqueous layer can then be re-acidified (e.g., with HCl) to precipitate your purified product, which can then be collected and further purified by recrystallization.

Category 3: Solvent Selection

Q6: How do I choose the best solvent for recrystallization?

A6: The ideal solvent is chosen based on the principle of "like dissolves like," but with a strong temperature dependence. For this compound, which is polar, polar solvents are a good starting point. Water is a good choice because it's non-toxic, non-flammable, and inexpensive, and the compound is significantly more soluble in hot water than in cold water.[3]

SolventSolubility at Room Temp.Solubility at Elevated Temp.Key Considerations
Water Low/Slightly SolubleSoluble in boiling waterExcellent choice. Non-toxic and non-flammable. Product will require thorough drying.[3]
Ethanol Freely SolubleVery SolubleOften too good a solvent, leading to low recovery unless used in a mixed system with water.
Ethanol/Water Mix Sparingly SolubleVery SolubleA powerful mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water until cloudy.[6]
Ethyl Acetate SolubleVery SolubleMay be useful for chromatography but often too effective as a solvent for good recrystallization yield.
Toluene SolubleVery SolubleCan be effective, but flammability and toxicity are concerns.
Acetone Freely SolubleVery SolubleGenerally not suitable for recrystallization of this compound due to high solubility at all temperatures.[3]
Experimental Protocols & Visualization
Protocol: Recrystallization of this compound using Water
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture on a hot plate.[9]

  • Achieve Saturation: Add more hot water in small portions, swirling after each addition, until the solid just dissolves completely. Avoid adding a large excess of water.[1][9]

  • Hot Filtration (Optional): If there are insoluble impurities or if you performed a charcoal treatment, perform a hot gravity filtration at this stage.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.[4][6]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold water to rinse away any remaining soluble impurities.[5]

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably in a desiccator or a low-temperature vacuum oven.

start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Heat and Swirl until Fully Dissolved add_solvent->dissolve hot_filter_decision Insoluble Impurities Present? dissolve->hot_filter_decision hot_filter Perform Hot Gravity Filtration hot_filter_decision->hot_filter Yes cool_slowly Cool Slowly to Room Temperature hot_filter_decision->cool_slowly No hot_filter->cool_slowly ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath vacuum_filter Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash with Small Amount of Ice-Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: Step-by-step recrystallization workflow.

Purity Assessment

Confirming the purity of your final product is a mandatory step.

  • Melting Point Determination: A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value. Impurities tend to depress and broaden the melting point range.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment in industrial and research settings.[10] A reverse-phase HPLC method can effectively separate this compound from its potential impurities.[11]

    • Starting HPLC Conditions:

      • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[12]

      • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent like acetonitrile.[11][12]

      • Detection: UV detection at a wavelength where the aromatic ring absorbs, such as 254 nm.[12]

References
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid.
  • Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. r/OrganicChemistry.
  • SIELC Technologies. (2018, May 16). This compound.
  • PubChemLite. (n.d.). This compound (C9H8O5).
  • Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
  • PubChem - NIH. (n.d.). This compound.
  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • Anonymous. (n.d.). Recrystallization of Benzoic Acid.
  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
  • CAS. (n.d.). This compound. CAS Common Chemistry.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid.
  • Pharmaffiliates. (n.d.). Benzoic acid and its Impurities.
  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid.
  • European Patent Office. (1991, October 23). EP 0453022 A2 - Method for the purification of benzoic acid.
  • RSC Publishing. (n.d.). Analytical Methods.
  • J&K Scientific. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19360-67-9.
  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid.

Sources

Technical Support Center: Troubleshooting Low Recovery in Benzoic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting low recovery after the recrystallization of benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this fundamental purification technique. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure you can confidently optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding benzoic acid recrystallization.

Q1: What is the ideal solvent for recrystallizing benzoic acid?

A1: The ideal solvent for recrystallizing benzoic acid is one in which benzoic acid has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2] Water is a commonly used and effective solvent due to this significant solubility differential.[3][4] Benzoic acid is sparingly soluble in cold water but its solubility increases substantially in hot water.[3][4][5] Other solvents that can be used include aqueous acetic acid, glacial acetic acid, benzene, aqueous ethanol, and petroleum ether.[2] The choice of solvent is critical and directly impacts product quality and yield.[1]

Q2: What is a typical or "good" recovery percentage for benzoic acid recrystallization?

A2: An acceptable percent recovery can vary based on the initial purity of the sample and the specific conditions of the experiment.[6] However, a yield of around 65% is often cited as a good result for the hot water recrystallization of benzoic acid under ideal conditions.[6] Recoveries can be lower due to various factors, and this guide aims to help you identify and mitigate those losses.

Q3: How can I confirm the purity of my recrystallized benzoic acid?

A3: The most common and accessible method for assessing the purity of a crystalline solid like benzoic acid is by measuring its melting point.[7][8] Pure benzoic acid has a sharp melting point range of approximately 122°C to 123°C.[9][10] Impurities will typically cause the melting point to be lower and the range to be broader.[10][11] For more rigorous analysis in an industrial setting, techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are often employed.[7][8]

Q4: Why is slow cooling important during recrystallization?

A4: Slow cooling of the saturated solution is crucial for the formation of large, pure crystals.[3][12] Rapid cooling can cause the benzoic acid to precipitate too quickly, trapping impurities within the crystal lattice and resulting in smaller, less pure crystals.[3][11] Allowing the solution to cool slowly and undisturbed promotes the selective incorporation of benzoic acid molecules into the growing crystal structure.[11][12]

II. In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues leading to low recovery.

Symptom 1: No Crystals Form Upon Cooling

If your solution remains clear even after cooling to room temperature and in an ice bath, you are likely facing a supersaturation issue.

Potential Causes & Solutions:

  • Excess Solvent: The most common reason for the failure of crystals to form is the use of too much solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling.[13][14][15]

    • Solution: Gently heat the solution to evaporate some of the solvent.[4] Be careful not to boil it too vigorously, as this can lead to loss of product. Once the volume is reduced, allow the solution to cool again.

  • Supersaturation: Sometimes, a solution can become supersaturated and require a nucleation site to initiate crystallization.

    • Solutions:

      • Scratching the flask: Use a glass stirring rod to gently scratch the inside of the flask below the surface of the solution.[13] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure benzoic acid, add it to the solution.[13] This "seed crystal" will act as a template for other molecules to crystallize upon.

Symptom 2: An Oily Precipitate Forms Instead of Crystals

The formation of an oil, often referred to as "oiling out," occurs when the benzoic acid comes out of solution at a temperature above its melting point.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, causing the benzoic acid to melt before it can crystallize.

    • Solution: Re-dissolve the oil by adding a small amount of additional hot solvent and then allow it to cool more slowly. If the problem persists, you may need to select a different solvent with a lower boiling point.

  • Presence of Impurities: Certain impurities can lower the melting point of the benzoic acid, leading to oiling out.

    • Solution: If slow cooling does not resolve the issue, you may need to perform an additional purification step, such as a pre-extraction, before recrystallization.

Symptom 3: Low Yield of Pure Crystals

This is the most frequent complaint and can be attributed to several factors throughout the recrystallization process.

Potential Causes & Solutions:

  • Incomplete Dissolution: Not all of the impure benzoic acid was dissolved in the hot solvent.

    • Solution: Ensure you are using a sufficient amount of hot solvent to completely dissolve the benzoic acid.[13] Add the hot solvent in small portions until all the solid has dissolved.[1][13]

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystallize on the filter paper or in the funnel.[15]

    • Solution: To prevent this, preheat your filtration apparatus (funnel and receiving flask) by rinsing it with a small amount of hot solvent.[1][11] Work quickly during the filtration process.

  • Excessive Washing of Crystals: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve a significant portion of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[13][16] The cold solvent will wash away soluble impurities without dissolving an appreciable amount of the benzoic acid.

  • Incomplete Transfer of Crystals: Product can be lost during transfers between flasks and the filtration apparatus.

    • Solution: Use a small amount of the cold filtrate (the mother liquor) to rinse any remaining crystals from the flask into the funnel.

  • High Solubility in Cold Solvent: Even with an ideal solvent, some amount of the product will remain dissolved in the cold mother liquor.[4][6]

    • Solution: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize the solubility of benzoic acid and maximize the yield.[13][17]

III. Experimental Protocols & Data

Protocol 1: Standard Recrystallization of Benzoic Acid from Water
  • Dissolution: Weigh your impure benzoic acid and place it in an Erlenmeyer flask. In a separate beaker, heat water to boiling. Add the boiling water to the benzoic acid in small increments, swirling the flask, until the benzoic acid is completely dissolved.[12][13] Use the minimum amount of hot water necessary.[3][12]

  • Decolorization (if necessary): If your solution is colored, remove it from the heat and add a small amount of activated charcoal.[12] Boil the solution for a few minutes. Be aware that using too much charcoal can adsorb your product and reduce the yield.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities or you used charcoal, perform a hot gravity filtration.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3][13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13][16]

  • Washing: Wash the crystals with a small amount of ice-cold water.[13]

  • Drying: Allow the crystals to dry completely before weighing and determining the melting point.[11][13]

Data Table: Solubility of Benzoic Acid in Water at Various Temperatures
Temperature (°C)Solubility ( g/100 mL)
0~0.3
25~0.34
75~2.15
100~5.63

This data illustrates the significant increase in benzoic acid's solubility in water with temperature, which is the fundamental principle behind its recrystallization from this solvent.[5][18]

IV. Visual Guides

Diagram 1: Troubleshooting Workflow for Low Recovery

Troubleshooting_Low_Recovery Start Low Recovery of Benzoic Acid Symptom Identify the Primary Symptom Start->Symptom No_Crystals No Crystals Formed Symptom->No_Crystals No visible solid Oiling_Out Oily Precipitate Formed Symptom->Oiling_Out Liquid droplets form Low_Yield Low Yield of Crystals Symptom->Low_Yield Some solid, but less than expected Cause_Excess_Solvent Cause: Excess Solvent? No_Crystals->Cause_Excess_Solvent Cause_Supersaturation Cause: Supersaturation? No_Crystals->Cause_Supersaturation Cause_Solvent_BP Cause: Solvent BP Too High? Oiling_Out->Cause_Solvent_BP Cause_Impurities Cause: Impurities Lowering MP? Oiling_Out->Cause_Impurities Cause_Incomplete_Dissolution Cause: Incomplete Dissolution? Low_Yield->Cause_Incomplete_Dissolution Cause_Premature_Crystallization Cause: Premature Crystallization? Low_Yield->Cause_Premature_Crystallization Cause_Washing_Loss Cause: Loss During Washing? Low_Yield->Cause_Washing_Loss Solution_Evaporate Solution: Evaporate Solvent Cause_Excess_Solvent->Solution_Evaporate Solution_Induce Solution: Induce Nucleation (Scratch/Seed) Cause_Supersaturation->Solution_Induce Solution_Cool_Slower Solution: Cool Slower/ Re-dissolve Cause_Solvent_BP->Solution_Cool_Slower Solution_Pre_Purify Solution: Additional Pre-purification Cause_Impurities->Solution_Pre_Purify Solution_Ensure_Dissolution Solution: Ensure Complete Dissolution with Hot Solvent Cause_Incomplete_Dissolution->Solution_Ensure_Dissolution Solution_Preheat_Funnel Solution: Preheat Funnel/ Work Quickly Cause_Premature_Crystallization->Solution_Preheat_Funnel Solution_Minimal_Cold_Wash Solution: Use Minimal Ice-Cold Wash Cause_Washing_Loss->Solution_Minimal_Cold_Wash

Caption: Troubleshooting workflow for low benzoic acid recovery.

Diagram 2: Key Steps in Benzoic Acid Recrystallization

Recrystallization_Workflow cluster_purification Purification Process cluster_impurities Impurity Fate Impure_Sample 1. Start with Impure Benzoic Acid Dissolve 2. Dissolve in Minimum Hot Solvent Impure_Sample->Dissolve Filter_Hot 3. Hot Filtration (Remove Insolubles) Dissolve->Filter_Hot Cool 4. Slow Cooling & Crystallization Filter_Hot->Cool Insoluble_Impurities Insoluble Impurities Filter_Hot->Insoluble_Impurities Removed Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash with Ice-Cold Solvent Isolate->Wash Soluble_Impurities Soluble Impurities Isolate->Soluble_Impurities Remain in Filtrate Dry 7. Dry Crystals Wash->Dry Pure_Product 8. Pure Benzoic Acid Dry->Pure_Product

Caption: Key steps in the benzoic acid recrystallization workflow.

V. References

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Benzoic Acid - Solubility of Things. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Benzoic Acid Purity Analysis | PDF | Melting Point | Liquids - Scribd. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • What is the melting point of benzoic acid, and how is it determined?. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Understanding Benzoic Acid Solubility: A Comprehensive Guide - Guidechem. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange. (2017, May 21). Retrieved from chemistry.stackexchange.com

  • Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment - Vedantu. (n.d.). Retrieved from vedantu.com

  • How can benzoic acid be tested for purity? - Quora. (2018, May 20). Retrieved from quora.com

  • How can benzoic acid be tested for purity? - ECHEMI. (n.d.). Retrieved from echemi.com

  • Recrystallization of Benzoic Acid - StudyMoose. (2024, February 26). Retrieved from studymoose.com

  • EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. Theory - DAV College, Jalandhar. (n.d.). Retrieved from davjalandhar.com

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • (PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate. (2025, November 26). Retrieved from researchgate.net

  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar. (2019, August 30). Retrieved from semanticscholar.org

  • Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog. (2025, December 15). Retrieved from oreate.com

  • Recrystallization and Extractions of Organic Compounds. (2010, January 26). Retrieved from vertexaisearch.cloud.google.com

  • Recrystallization Lab: Solvent Selection & Benzoic Acid - Studylib. (n.d.). Retrieved from studylib.net

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved from researchgate.net

  • Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility - Scribd. (n.d.). Retrieved from scribd.com

  • Chemistry 210 Experiment Ib. (2012, November 14). Retrieved from vertexaisearch.cloud.google.com

  • Experiment 4 purification - recrystallization of benzoic acid | PDF - Slideshare. (n.d.). Retrieved from slideshare.net

  • Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts - ACS Publications. (2017, February 13). Retrieved from pubs.acs.org

  • Recrystallization - One Part of Chemistry. (2011, August 5). Retrieved from onepartofchemistry.blogspot.com

  • 27A. Recrystallisation - YouTube. (2017, March 1). Retrieved from youtube.com

  • Recrystallization of Benzoic Acid | PDF | Solubility | Solvent - Scribd. (n.d.). Retrieved from scribd.com

  • what's an acceptable percent recovery for crystallization? : r/chemhelp - Reddit. (2019, February 24). Retrieved from reddit.com

  • The Recrystallization of Impure Benzoic Acid Lab - YouTube. (2024, April 12). Retrieved from youtube.com

  • Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer - COMSOL. (n.d.). Retrieved from comsol.com

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Name (Section 102) September 17, 2002 Lab #1 Recrystallization and Melting Points Abstract: Benzoic Acid is recrystallized with. (2002, September 17). Retrieved from vertexaisearch.cloud.google.com

  • Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape - DiVA portal. (n.d.). Retrieved from diva-portal.org

  • Spherical crystallization of benzoic acid - PubMed. (2008, February 4). Retrieved from pubmed.ncbi.nlm.nih.gov

  • The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K - ResearchGate. (2025, August 6). Retrieved from researchgate.net

Sources

Technical Support Center: Purification of 4-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of 4-(Carboxymethoxy)benzoic acid. Here, we explore the root causes of discoloration and provide validated, step-by-step protocols to achieve a high-purity final product.

Understanding the Challenge: The Origin of Colored Impurities

Colored impurities in this compound often arise from several potential sources throughout the synthetic and purification process. Understanding these origins is the first step in effective troubleshooting.

Common causes include:

  • Oxidative Degradation: Phenolic compounds, which can be precursors or byproducts, are susceptible to oxidation, leading to the formation of highly colored quinone-type structures.[1] This can be exacerbated by exposure to air, light, or the presence of metal ions.[1]

  • Residual Starting Materials or Byproducts: Incomplete reactions or side reactions can leave behind colored organic molecules. For instance, in syntheses starting from p-Hydroxybenzoic acid, residual phenolic compounds can contribute to discoloration.[2]

  • Thermal Degradation: Excessive heat during reaction or purification steps like distillation can cause decomposition of the target molecule or impurities, leading to colored degradation products.[3][4] Benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures.[1][3]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and resolving issues with colored impurities in your this compound sample.

G cluster_0 Initial Observation cluster_1 Primary Purification Strategy cluster_2 Evaluation cluster_3 Advanced Purification cluster_4 Final Evaluation & Analysis start Crude this compound is colored (e.g., yellow, brown) recrystallization Perform Recrystallization start->recrystallization eval1 Is the product colorless and of high purity? recrystallization->eval1 activated_carbon Recrystallization with Activated Carbon Treatment eval1->activated_carbon No, color persists acid_base Acid-Base Purification eval1->acid_base No, significant impurities final_product High-Purity Product eval1->final_product Yes eval2 Is the product colorless and of high purity? activated_carbon->eval2 acid_base->eval2 eval2->final_product Yes further_analysis Further Analysis Required (e.g., Chromatography) eval2->further_analysis No

Caption: Troubleshooting workflow for colored impurity removal.

Frequently Asked Questions (FAQs)

Q1: My this compound is off-white or slightly yellow after synthesis. What is the first purification step I should take?

A1: Recrystallization is the most effective initial purification technique for removing minor colored impurities and other soluble contaminants.[5][6] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[5][7]

For this compound, water is often a suitable recrystallization solvent due to its favorable solubility profile, low cost, and safety.[7]

Q2: I performed a recrystallization, but the color persists. What's my next step?

A2: If a single recrystallization does not sufficiently remove the colored impurities, the use of activated carbon (charcoal) during the recrystallization process is recommended.[4][7][8] Activated carbon has a high surface area and can adsorb large organic molecules, which are often the source of color.[9][10][11]

Key Considerations:

  • Use a minimal amount of activated carbon, as excessive use can lead to the adsorption of your desired product, thereby reducing the overall yield.[4][7]

  • The activated carbon must be completely removed via hot filtration before allowing the solution to cool and crystallize.[7][8]

Q3: What if my product is heavily contaminated with colored impurities?

A3: For heavily contaminated products, an acid-base purification (also known as an acid-base extraction) can be a highly effective method to separate the acidic this compound from neutral or basic impurities.[4] This technique leverages the acidic nature of the carboxylic acid groups.

The process involves:

  • Dissolving the crude product in an aqueous basic solution (e.g., sodium hydroxide) to form the water-soluble sodium salt.

  • Washing the aqueous solution with a water-immiscible organic solvent to remove non-acidic, organic-soluble impurities.

  • Re-precipitating the purified this compound by adding a strong acid (e.g., hydrochloric acid).[4]

This method can be combined with an activated carbon treatment for enhanced decolorization.[4]

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be employed to determine the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and selective method for quantifying the main compound and detecting impurities.[12][13][14] A reversed-phase C18 column is commonly used.[15][16][17]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.[18]

  • UV-Visible Spectrophotometry: While less selective than HPLC, it can be a quick and cost-effective method for routine quality control of relatively pure samples.[12][13]

Troubleshooting Guides & Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol is the first-line approach for purifying mildly discolored this compound.

Materials:

  • Crude this compound

  • Deionized water (or other suitable solvent)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of deionized water.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot deionized water until the solid is completely dissolved.[7][19] Avoid adding an excess of solvent to maximize yield.[7]

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7][8]

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7][19]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7][19]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[7][8]

  • Drying: Dry the purified crystals, preferably in a desiccator or a vacuum oven at a low temperature.

Parameter Recommendation Rationale
Solvent Choice Deionized WaterGood solubility at high temperatures, poor at low temperatures; non-toxic.[7]
Cooling Rate Slow, gradual coolingPromotes the formation of large, pure crystals by allowing impurities to remain in the solution.[7][8]
Washing Solvent Ice-coldMinimizes the dissolution of the purified product during washing.[7]
Protocol 2: Recrystallization with Activated Carbon Treatment

Use this protocol when standard recrystallization fails to remove persistent colored impurities.

Materials:

  • Same as Protocol 1

  • Activated carbon (powdered)

Procedure:

  • Dissolution: Follow steps 1 and 2 from Protocol 1 to dissolve the crude product in a minimal amount of hot solvent.

  • Cooling before Carbon Addition: Remove the flask from the heat and allow it to cool slightly. This prevents bumping when the activated carbon is added.

  • Activated Carbon Addition: Add a small amount of activated carbon to the hot solution.

  • Reheating: Return the flask to the heat and bring the solution back to a gentle boil for a few minutes to allow the carbon to adsorb the impurities.[8]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.[7][8] This step must be done rapidly to prevent premature crystallization.

  • Crystallization & Isolation: Proceed with steps 3 through 7 from Protocol 1 to cool the solution, crystallize the product, and isolate the pure crystals.

Visualizing the Activated Carbon Treatment Process

G cluster_0 Process Steps A Dissolve crude product in minimal hot solvent B Add small amount of activated carbon A->B C Boil briefly B->C D Perform hot gravity filtration to remove carbon C->D E Cool filtrate slowly to induce crystallization D->E F Isolate pure crystals via vacuum filtration E->F

Caption: Key steps in recrystallization with activated carbon.

References

  • Chemviron. (n.d.). Why is Activated Carbon Important for Liquid Chemicals?
  • General Carbon Corporation. (n.d.). Activated Carbon for Acids/Chemical Purification.
  • Heycarbons. (n.d.). Understanding Acid Washed Activated Carbon: The Key to Superior Adsorption and Cleaner Water.
  • Lum, O. L., Neo, Y. C., & Venkidachalam, G. (2011). Process for the Purification of Organic Acids (U.S. Patent No. 2011/0028759 A1). U.S. Patent and Trademark Office.
  • Zhulin Carbon. (2024, July 19). Acid Washed Activated Carbon.
  • SIELC Technologies. (2018, May 16). This compound.
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.
  • PubChemLite. (n.d.). This compound (C9H8O5).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid.
  • Rosenwald, R. H. (1956). Removal of color impurities from organic compounds (U.S. Patent No. 2,744,938). U.S. Patent and Trademark Office.
  • Khajavi, M., Ota, H., & Yoshida, H. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 179(1-3), 549-555.
  • University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid.
  • Pharmaffiliates. (n.d.). Benzoic acid and its Impurities.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19360-67-9.
  • Koenig, K. -H., & Riemenschneider, W. (1978). Process for the purification of benzoic acid (U.S. Patent No. 4,092,353). U.S. Patent and Trademark Office.
  • Norton, R. V. (1966). Purification of benzoic acid (U.S. Patent No. 3,235,588). U.S. Patent and Trademark Office.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube.
  • ResearchGate. (n.d.). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation.
  • Dolar, D., Gros, M., Rodriguez-Mozaz, S., Negro, J., & Kosjek, T. (2022). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 27(15), 4847.

Sources

How to resolve broad melting point in synthesized benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experimental work. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Resolving a Broad Melting Point

One of the most frequent challenges in the synthesis of crystalline organic compounds, such as benzoic acid derivatives, is obtaining a product with a broad melting point range. A sharp melting point, typically spanning 1-2°C, is a key indicator of a pure compound.[1][2] Conversely, a broad melting point suggests the presence of contaminants or other issues.[2][3][4]

Question 1: Why does my synthesized benzoic acid derivative have a broad and depressed melting point?

A broad and depressed melting point is the classic sign of an impure sample.[1][3][4] The presence of impurities disrupts the regular crystalline lattice of the pure compound.[4] This disruption weakens the intermolecular forces holding the solid together, meaning less energy (and thus a lower temperature) is required to break them apart and transition the substance from a solid to a liquid.[5][6]

The broadening of the melting range occurs because, at a microscopic level, the sample is a heterogeneous mixture. The melting process begins at the eutectic point of the mixture (the lowest possible melting temperature for the mixture), and as the compound melts, the concentration of the impurity in the remaining solid changes, leading to a gradual increase in the melting temperature until the entire sample is liquefied.[3]

Here is a logical workflow to diagnose and resolve this issue:

G cluster_0 start Start: Broad Melting Point Observed impurity Primary Suspect: Chemical Impurities start->impurity Most Common solvent Secondary Suspect: Residual Solvent start->solvent Common polymorph Alternative Cause: Polymorphism start->polymorph Less Common recrystallize Action: Recrystallization impurity->recrystallize end Result: Sharp Melting Point recrystallize->end dry Action: Thorough Drying solvent->dry dry->end characterize Action: Advanced Characterization polymorph->characterize characterize->end

Caption: Troubleshooting workflow for a broad melting point.

FAQs and In-Depth Protocols

Question 2: How do I effectively remove chemical impurities from my benzoic acid derivative?

The most robust method for purifying solid organic compounds is recrystallization.[7][8][9] This technique leverages the differences in solubility between the desired compound and the impurities in a given solvent at different temperatures.[10] The principle is to dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[10][11]

  • Solvent Selection: The ideal solvent will dissolve the benzoic acid derivative readily at high temperatures but poorly at low temperatures.[12] Water is often a good starting point for many benzoic acid derivatives due to their polarity and the significant increase in solubility with temperature.[13] For less polar derivatives, ethanol, methanol, or mixtures like ethanol/water or acetone/water may be more suitable.

SolventBoiling Point (°C)Notes
Water100Good for polar benzoic acid derivatives.[13]
Ethanol78Dissolves a wider range of organic compounds.
Methanol65Similar to ethanol but more volatile.
Acetone56A strong polar aprotic solvent.
Ethyl Acetate77A moderately polar solvent.
Hexane/Heptane~69 / ~98Non-polar solvents, often used in co-solvent systems.
  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate.[7] Continue to add small portions of the hot solvent until the solid just dissolves.[8] It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.[12]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.[8] Swirl the mixture and then perform a hot gravity filtration to remove the charcoal.[8]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature.[9] Rapid cooling can trap impurities within the newly formed crystals.[14] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[7][11] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[7]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter funnel, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.[7]

Question 3: My melting point is still broad after recrystallization. What could be the issue?

If recrystallization does not resolve the broad melting point, consider these other possibilities:

A. Residual Solvent: The solvent used for recrystallization can act as an impurity if not completely removed, leading to a depressed and broadened melting point.[2]

  • Enhanced Drying: Dry the sample under high vacuum for an extended period. A vacuum oven, with gentle heating, is particularly effective.[15]

  • Lyophilization (Freeze-Drying): For samples sensitive to heat, lyophilization can be an effective, albeit slower, method for solvent removal. This involves freezing the sample and then sublimating the solvent under vacuum.[16][17]

B. Polymorphism: Your compound may exist in more than one crystalline form, a phenomenon known as polymorphism.[18][19][20] Polymorphs are chemically identical but have different crystal lattice arrangements, which can result in different physical properties, including melting points.[19][21] The presence of multiple polymorphic forms in your sample can lead to a broad melting range.

  • Controlled Crystallization: Varying the crystallization conditions (e.g., solvent, cooling rate) can sometimes selectively produce a single, stable polymorph.

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can help identify multiple melting events or phase transitions characteristic of polymorphism.

  • X-ray Diffraction (XRD): Powder or single-crystal XRD is the definitive method for identifying and distinguishing between different polymorphic forms.

Question 4: What are best practices for accurate melting point determination?

An accurate melting point measurement is crucial for assessing purity. Inaccurate measurements can be misleading.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[22] A mortar and pestle can be used to grind the crystals.

  • Packing the Capillary Tube: Pack the powdered sample into a capillary tube to a height of about 3 mm.[1] The packing should be dense and uniform.

  • Heating Rate: Use a rapid heating rate to quickly determine an approximate melting range. Then, repeat the measurement with a fresh sample, heating at a slow rate of 1-2°C per minute near the expected melting point.[1][22]

  • Recording the Range: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

  • Calibration: Regularly calibrate the melting point apparatus with known standards to ensure accuracy.[23]

G cluster_1 prep 1. Sample Preparation (Dry & Powdered) pack 2. Capillary Packing (3mm, Dense) prep->pack heat 3. Controlled Heating (1-2°C/min) pack->heat observe 4. Observation & Recording (Onset to Clear Liquid) heat->observe result Accurate Melting Point Range observe->result

Caption: Best practices for melting point determination.

By systematically addressing these potential issues—impurities, residual solvent, polymorphism, and measurement technique—you can effectively troubleshoot a broad melting point and obtain pure benzoic acid derivatives with the sharp melting points characteristic of high-purity compounds.

References

  • 6.1C: Melting Point Theory - Chemistry LibreTexts. (2022, April 7).
  • How Do Impurities Affect Melting Temperature (Tm)? - Chemistry For Everyone. (2025, July 22). YouTube.
  • Boiling & Melting Points - MSU chemistry. (n.d.).
  • Effect of impurities on melting and boiling points - Chemistry Stack Exchange. (2021, May 2).
  • A Simple Demonstration of the Effect of Impurities on Melting Point.Journal of Chemical Education. (n.d.).
  • Melting-Point Depression by Insoluble Impurities: A Finite Size Effect.ResearchGate. (2025, August 6).
  • Measuring the Melting Point - Westlab Canada. (2023, May 8).
  • Melting point determination. (n.d.).
  • Determination of Melting Point - Wired Chemist. (n.d.).
  • Polymorphism of a Compound. (n.d.).
  • Polymorphism study of some organic compounds - IDAAM Publications. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.).
  • The Recrystallization of Benzoic Acid. (n.d.).
  • Experiment 4 purification - recrystallization of benzoic acid | PDF.Slideshare. (n.d.).
  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.).
  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube.
  • What is Solvent Removal? - Organomation. (n.d.).
  • Solvent Removal - Organic Chemistry at CU Boulder. (n.d.).
  • Melting Point Determination - thinkSRS.com. (n.d.).
  • What Affects Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025, January 31). YouTube.
  • A Versatile Method of Ambient-Temperature Solvent Removal - PMC - NIH. (n.d.).
  • 2.6: Physical properties of organic compounds - Chemistry LibreTexts. (2022, July 20).
  • Modelling temperature-dependent properties of polymorphic organic molecular crystals - PMC - NIH. (n.d.).
  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES - YMER. (n.d.).
  • Polymorphism in Chemistry | Seven Star Pharma. (n.d.).
  • A Versatile Method of Ambient-Temperature Solvent Removal | Organic Process Research & Development - ACS Publications. (2019, December 19).
  • Benzoic acid - Wikipedia. (n.d.).
  • Why are melting or boiling points high in organic compounds? - Quora. (2023, December 22).
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow - Discoveracs.org. (n.d.).
  • WO2012123502A1 - A novel process of residual solvent removal - Google Patents. (n.d.).
  • Melting Range. (n.d.).
  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.).
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (n.d.).
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office EP1853548 B - Googleapis.com. (2005, December 1).
  • Scheme 1. Route to preparation of benzoic acid derivatives by reaction... - ResearchGate. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16).

Sources

Preventing dust formation when handling 4-(Carboxymethoxy)benzoic acid powder

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, in-depth technical and safety information for researchers, scientists, and drug development professionals working with 4-(Carboxymethoxy)benzoic acid powder. Our focus is on proactive dust mitigation strategies to ensure operator safety, prevent cross-contamination, and maintain experimental integrity. The following question-and-answer format directly addresses common challenges and provides actionable protocols grounded in established safety standards.

Section 1: Understanding the Risks

Q1: What are the primary hazards associated with this compound powder?

While a specific, comprehensive toxicological profile for this compound is not widely published, its chemical structure as a benzoic acid derivative suggests that it should be handled with care. Safety Data Sheets (SDS) for analogous compounds, such as benzoic acid and its derivatives, indicate potential health hazards upon exposure.[1] These hazards typically include:

  • Respiratory Irritation: Inhalation of fine dust can irritate the nose, throat, and lungs.[1][2]

  • Eye Irritation: Direct contact with the powder can cause serious eye irritation or damage.[1][2]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][2]

Given these potential risks, all personnel should treat this compound as a hazardous substance and take all necessary precautions to avoid direct contact and inhalation. The primary route of occupational exposure during laboratory work is the inhalation of airborne particles.[3]

Q2: Why is dust formation a specific concern during handling?

Dust formation is a critical issue for three primary reasons:

  • Increased Exposure Risk: Fine powders have a high propensity to become airborne, especially when being scooped, transferred, or weighed.[4][5] These aerosolized particles can be easily inhaled, bypassing the body's natural defenses and entering the respiratory system.[3]

  • Cross-Contamination: Airborne dust does not simply disappear; it settles on surrounding surfaces, including benchtops, equipment, and other experiments.[6] This can compromise the integrity of other research and lead to inaccurate results.

  • Static Electricity Hazards: Many fine chemical powders, especially when dry, are prone to developing static electric charges through friction (triboelectric effect).[5][7] This charge causes particles to repel each other, creating a "jumping" or "floating" effect that enhances dust cloud formation and causes the powder to cling to spatulas, weigh boats, and balances, making accurate weighing difficult and messy.[6]

Section 2: Engineering Controls - Your First Line of Defense

Engineering controls are the most effective way to manage exposure as they are designed to remove the hazard at the source, before it can reach the operator's breathing zone.[8][9]

Q3: What is the best engineering control for weighing small (<10g) quantities of this powder?

For weighing small quantities of powders like this compound, a Ventilated Balance Enclosure (VBE) , also known as a powder weighing station, is the preferred engineering control.[4][6] A standard chemical fume hood can also be used, but it has drawbacks.

FeatureVentilated Balance Enclosure (VBE)Standard Chemical Fume Hood
Primary Function Designed specifically for weighing powders; provides a non-turbulent, horizontal airflow that protects the user while minimizing balance fluctuations.[4][6]General purpose vapor and fume containment; high face velocity and vertical airflow can create turbulence.[6][9]
Balance Stability Excellent. The controlled, gentle airflow is designed to not interfere with sensitive analytical balances.[4]Poor to Fair. Air currents can cause significant fluctuations in balance readings, making accurate weighing difficult.[6]
User Protection Excellent. Air is drawn away from the user and passed through a HEPA filter, capturing fine particulates before returning to the lab.[6]Good. Provides initial inhalation protection, but turbulence can spread powder onto surfaces inside the hood, increasing contact exposure risk.[6]
Best For High-precision weighing of hazardous or potent powders.General handling and transfer of powders, or weighing when high precision is not critical.
Q4: Can I just weigh the powder on an open bench if I'm extremely careful?

No. This practice is strongly discouraged. Weighing any potentially hazardous powder on an open bench provides no protection against the inhalation of fine, invisible particles that can easily become airborne. Guidelines from the National Institute for Occupational Safety and Health (NIOSH) and the U.S. Pharmacopeia (USP) emphasize the use of containment facilities for handling potentially hazardous substances.[10][11][12]

Q5: How should I prepare my workspace before handling the powder?

Proper workspace preparation is crucial for containment.

  • Designate an Area: Clearly define a designated area for handling this compound.[3]

  • Ensure Controls are Working: Verify that your engineering control (VBE or fume hood) has a current inspection sticker and is functioning correctly.[8]

  • Clear the Space: Remove all unnecessary items from within the enclosure to minimize surface contamination and disruptions to airflow.[9]

  • Prepare for Cleanup: Have low-lint wipes, a wetting solution (e.g., 70% isopropanol), and a designated waste bag ready before you begin.[13]

Section 3: Step-by-Step Handling Procedures

Q6: What is the standard operating procedure (SOP) for safely weighing this compound?

This protocol is designed to minimize dust generation and ensure accurate weighing. It integrates the "Fume Hood Transfer – Bench Top Weighing" method, which is a practical approach when a VBE is unavailable.[5][6]

Protocol: Weighing this compound

  • Preparation:

    • Don all required Personal Protective Equipment (PPE) (See Q9).

    • Place the analytical balance as close as possible to, but outside of, your chemical fume hood.[5]

    • Place a labeled, sealable receiving container (e.g., a vial with a screw cap) on the balance. Tare the balance.[5]

  • Powder Transfer (Inside Fume Hood):

    • Move the stock container of this compound and your tared receiving container into the chemical fume hood.

    • Using an anti-static spatula, carefully transfer an estimated amount of powder from the stock container to your receiving container. Do not tap the spatula against the container. Instead, gently roll the spatula to dislodge the powder.

    • Securely close both the stock and receiving containers while still inside the hood.[6]

  • Weighing (Outside Fume Hood):

    • Carefully wipe the exterior of the sealed receiving container with a damp wipe to remove any clinging particles.

    • Transfer the sealed container back to the nearby analytical balance.

    • Record the weight.

  • Adjustment & Finalization:

    • If more or less powder is needed, repeat steps 2 and 3. This iterative process prevents chasing a specific weight with an open container, which is a major source of dust.[6]

    • Once the desired weight is achieved, calculate the precise amount of solvent needed to reach your target concentration based on the actual weight obtained.[5]

    • Add the solvent to the powder inside the chemical fume hood to dissolve it before removing it for your experiment. Powders in solution pose a much lower risk of becoming airborne.[6]

Powder Weighing Workflow cluster_0 Preparation Phase cluster_1 Transfer Phase (Inside Fume Hood) cluster_2 Weighing & Adjustment Phase prep1 1. Don PPE prep2 2. Tare sealed receiving vessel on balance prep1->prep2 xfer1 3. Move containers into fume hood prep2->xfer1 xfer2 4. Transfer powder with anti-static spatula xfer1->xfer2 xfer3 5. Securely seal both containers xfer2->xfer3 weigh1 6. Decontaminate exterior of receiving vessel xfer3->weigh1 weigh2 7. Weigh sealed vessel on balance weigh1->weigh2 decision Weight Correct? weigh2->decision decision->xfer2 No weigh3 8. Calculate required solvent volume decision->weigh3 Yes dissolve 9. Add solvent (in fume hood) weigh3->dissolve

Caption: Workflow for weighing hazardous powders.

Q7: How can I control static electricity when handling the powder?

Static control is essential for preventing dust clouds and ensuring powder transfers smoothly.

  • Use Anti-Static Tools: Employ spatulas and weigh boats made of anti-static materials. If using standard metal tools, ground them by touching them to a grounded part of the balance or fume hood before contacting the powder.[14]

  • Ground Equipment: Ensure your balance and any other metal equipment are properly grounded. This provides a path for static charge to dissipate safely.[15][16]

  • Control Humidity: Static is more pronounced in low-humidity environments. If possible, maintain laboratory humidity above 40-50% to help dissipate static charges naturally.[7][17]

  • Use an Ionizer: For particularly problematic powders, an ionizing bar can be placed near the weighing area. These devices neutralize static charges on the powder and surrounding surfaces.[6][16]

Q8: What are the best practices for transferring the powder after weighing?

Minimize open transfers whenever possible.[14] The safest method is to weigh the powder directly into the vessel in which it will be dissolved or used. If you must transfer the powder dry, use a funnel to guide the powder into the receiving container and perform the transfer slowly within a fume hood or VBE to contain any dust that is generated.

Section 4: PPE and Cleanup

Q9: What specific Personal Protective Equipment (PPE) is required?

Appropriate PPE is mandatory and serves as the last line of defense.

  • Gloves: Nitrile gloves are required. Always check for tears or punctures before use. Change gloves immediately if they become contaminated.[18]

  • Eye Protection: Chemical splash goggles that form a seal around the eyes are required. Standard safety glasses do not offer sufficient protection from airborne dust.[19]

  • Lab Coat: A long-sleeved lab coat should be worn and fully buttoned. Cuffs should be snug around the wrist.[18]

  • Respirator: For routine handling of small quantities within a functioning engineering control, a respirator is typically not required. However, if you are handling large quantities or if there is a failure of engineering controls (e.g., a large spill), a P100 or N100 particulate respirator may be necessary. All respirator use requires prior medical clearance and fit-testing.[18][20]

Q10: How do I safely clean up a small spill of this compound powder?

Never use a dry brush or compressed air for cleanup, as this will aerosolize the powder.[13][20]

Protocol: Small Powder Spill Cleanup

  • Alert & Secure: Alert others in the immediate area. Restrict access to the spill zone.

  • Assess & Don PPE: Ensure you are wearing the appropriate PPE (See Q9).

  • Wet Method: Gently cover the spill with wipes lightly wetted with water or isopropanol. This will help bind the powder and prevent it from becoming airborne.

  • Wipe: Wipe the area from the outside of the spill inward, using fresh wipes for each pass.

  • Dispose: Place all contaminated wipes and any contaminated PPE into a clearly labeled hazardous waste bag.

  • Final Clean: Perform a final wipe-down of the area with a fresh wet wipe.

  • Wash Hands: Thoroughly wash your hands after removing your gloves.

Spill Cleanup Decision Tree start Small Powder Spill Occurs q1 Is the area secure and are you wearing proper PPE? start->q1 action1 Secure area & don PPE (Goggles, Gloves, Lab Coat) q1->action1 No q2 How will you clean? q1->q2 Yes action1->q1 dry_sweep Dry Sweeping or Compressed Air q2->dry_sweep wet_wipe Wet Wiping Method q2->wet_wipe error INCORRECT: Generates Dust Cloud! dry_sweep->error correct CORRECT: Suppresses Dust wet_wipe->correct action2 1. Gently cover with wet wipes. 2. Wipe from outside-in. 3. Dispose of waste properly. correct->action2

Caption: Decision tree for small powder spill cleanup.

Troubleshooting Guide

  • "My powder seems to be 'jumping' or clinging to everything."

    • Cause: This is a classic sign of static electricity.[5] The powder particles and your tools have built up a static charge.

    • Solution: Refer to the static control measures in Q7. Ground your tools, check lab humidity, and use anti-static equipment if available.

  • "My balance reading is unstable inside the fume hood."

    • Cause: The high airflow velocity in a standard chemical fume hood creates turbulence that interferes with the sensitive mechanism of an analytical balance.[6]

    • Solution: If a VBE is not available, use the "Fume Hood Transfer – Bench Top Weighing" protocol described in Q6. Perform the powder manipulation in the hood but do the actual weighing of the sealed container outside the hood. Alternatively, use a balance draft shield to help mitigate some of the air currents.

References

  • WorkSafe WA. (2014, March 14). Dust hazards in assay labs.
  • Vertex AI Search. (2024, June 21). How To Control Electrostatic Hazards In Powder And Liquid Handling Facilities.
  • Qualipak Machinery. (2026, January 2).
  • PubMed. (2015).
  • BFM Fittings. (n.d.). How To Remove Static Charge from Powder: A Comprehensive Guide for Processors.
  • OSHA. (n.d.).
  • Cornell EHS. (n.d.). Chapter 2 - Engineering Controls.
  • Dust Control In Laboratories. (2025, December 2).
  • Newson Gale. (n.d.).
  • NIOSH. (2023, April 21).
  • De Dietrich Process Systems. (2024, June 25). The Hazards of Static Electricity in Bulk Solids / Powder Handling.
  • US Pharmacopeia (USP). (n.d.). Hazardous Drugs—Handling in Healthcare Settings.
  • MHS. (n.d.). Chapter 27 - Handling Hazardous Drugs in the Health Care Setting.
  • PubChem - NIH. (n.d.). This compound.
  • Pharmaceutical Technology. (n.d.). Effective and Efficient Weighing of Potent Compounds.
  • Environment, Health & Safety - University of Washington. (n.d.).
  • AirClean Systems. (n.d.). Powder Handling.
  • Kansas State University. (2025, November 6). Engineering Controls.
  • Gilson Co. (n.d.).
  • PubChem - NIH. (n.d.). 4-(((4-(Carboxymethoxy)phenyl)methylene)amino)benzoic acid.
  • ResearchGate. (n.d.). Effective and efficient weighing of potent compounds.
  • Thermo Fisher Scientific. (2009, September 22).
  • NCBI Bookshelf - NIH. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Weizmann Institute of Science Safety Unit. (n.d.). Powder Weighing Procedure.
  • Making.com. (n.d.). Fine chemical powder system.
  • Mettler Toledo. (n.d.).
  • ECHEMI. (n.d.). Buy 4-(carboxymethoxy)
  • Thermo Fisher Scientific. (2025, September 23).
  • Sigma-Aldrich. (2024, September 6).
  • Sigma-Aldrich. (2025, July 21).
  • NIST. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard).
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4).
  • University of California, Irvine EHS. (2020, July 6).
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzoic acid ReagentPlus.

Sources

Incompatible materials with 4-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with essential information regarding the chemical incompatibilities of 4-(Carboxymethoxy)benzoic acid. By understanding the underlying chemical principles, users can mitigate risks, prevent experimental failures, and ensure data integrity.

Core Compound Profile: this compound

This compound (CAS No: 19360-67-9) is a bifunctional organic molecule featuring two carboxylic acid groups and an ether linkage.[1][2][3] Its structure consists of a benzoic acid core functionalized with a carboxymethoxy group at the para position. This unique architecture makes it a valuable building block in supramolecular chemistry, the synthesis of metal-organic frameworks (MOFs), and as a linker in drug delivery systems.

However, the presence of these distinct functional groups—aromatic ring, ether, and two carboxylic acids—dictates its reactivity and defines its incompatibilities. Understanding these is not merely a safety precaution but a prerequisite for successful experimental design.

Critical Incompatibilities: A Mechanistic Approach

Improper handling or co-storage of this compound with certain chemical classes can lead to vigorous reactions, complete degradation of the molecule, or the formation of hazardous byproducts.

Table 1: Summary of Incompatible Material Classes
Incompatible ClassPrimary HazardChemical Rationale
Strong Bases Exothermic NeutralizationRapid deprotonation of carboxylic acid groups.[4][5]
Strong Oxidizing Agents Violent Reaction, FireOxidation of the organic structure.[6][7]
Strong Acids (Heated) Molecular DecompositionAcid-catalyzed cleavage of the ether bond.[8][9][10][11]
Strong Reducing Agents Unintended ReductionReduction of carboxylic acids to alcohols.[12][13]
Air & Light (Prolonged) Peroxide Formation, ExplosionSlow oxidation of the ether linkage to form explosive peroxides.[14][15]
Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound, linking them directly to material incompatibilities.

Q1: My experiment produced 4-hydroxybenzoic acid as a major byproduct. What caused this degradation?

A1: The presence of 4-hydroxybenzoic acid strongly indicates the cleavage of the ether bond. This reaction is typically catalyzed by strong acids, particularly hydrohalic acids like HBr or HI, often with the application of heat.[10][11] The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol).[10][16] A nucleophile, such as a halide ion, then attacks the benzylic carbon, breaking the C-O bond.

  • Troubleshooting Steps:

    • Review your experimental protocol for any strong acid sources. Even catalytic amounts can initiate cleavage under thermal stress.

    • Ensure all reagents are free from acidic impurities.

    • If acidic conditions are necessary, conduct the reaction at the lowest possible temperature to minimize the rate of ether cleavage.

Q2: I observed crystalline solids forming around the threads of an old bottle of this compound. Is it safe to use?

A2: DO NOT USE OR OPEN THE BOTTLE. The formation of crystalline solids on an aged container of an ether-containing compound is a classic warning sign of potentially explosive peroxide formation.[14] Ethers can react with atmospheric oxygen, especially when exposed to light, to form hydroperoxides and polymeric peroxides which are shock-sensitive and can detonate violently upon friction (e.g., twisting a cap), heat, or mechanical shock.

  • Immediate Action Required:

    • Do not move or attempt to open the container.

    • Immediately contact your institution's Environmental Health & Safety (EHS) office.

    • Alert all personnel in the vicinity to the potential hazard.

    • EHS professionals are trained in the proper protocols for the safe handling and disposal of potential peroxide-forming chemicals.

Q3: My attempt to dissolve this compound in a solution containing sodium hydroxide resulted in a significant temperature increase. Is this normal?

A3: Yes, this is an expected and normal chemical reaction. This compound contains two acidic carboxylic acid groups. When you introduce a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), a rapid acid-base neutralization reaction occurs.[4][5] This reaction is exothermic, meaning it releases heat, which you observed as a temperature increase. The product is the corresponding disodium salt, which is typically more soluble in aqueous solutions than the parent acid. Always add bases slowly and consider using an ice bath for large-scale dissolutions to control the exotherm.

Q4: Can I use a strong oxidizing agent, like potassium permanganate, in a reaction mixture with this compound?

A4: This is strongly discouraged unless the oxidation of the molecule is the intended outcome. While the benzene ring itself is relatively resistant to oxidation, the alkyl portion of the ether linkage is susceptible to attack by powerful oxidizing agents like potassium permanganate (KMnO₄) or perchlorates.[6][7] Such a combination can lead to a vigorous, uncontrolled, and potentially explosive reaction.[7] Always segregate oxidizing agents from organic compounds during storage and use.[17][18]

Experimental Protocol: Safe Dissolution for Analysis

This protocol outlines a standard procedure for preparing a stock solution, highlighting critical compatibility checkpoints.

Objective: To prepare a 10 mM stock solution of this compound in a neutral aqueous buffer for HPLC analysis.

Materials:

  • This compound (verify container is within its expiry date and shows no signs of peroxide formation)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Weighing: Accurately weigh the required mass of this compound in a clean beaker.

  • Initial Slurry: Add approximately 70% of the final desired volume of deionized water. The compound will have low solubility and form a slurry.

  • Controlled Deprotonation (Compatibility Checkpoint): While stirring, add the 1 M NaOH solution dropwise. The goal is to deprotonate the carboxylic acid groups to form the highly soluble carboxylate salt.

    • Causality: Adding a strong base directly converts the insoluble acid to its soluble salt.[5] Adding it slowly prevents a rapid exotherm.

  • pH Monitoring: Monitor the pH of the solution. Continue adding NaOH dropwise until the solid is fully dissolved and the pH is near neutral (pH ~7-8).

  • Final Dilution: Quantitatively transfer the solution to a volumetric flask. Rinse the beaker with PBS buffer and add the rinsing to the flask.

  • Buffering & QC (Compatibility Checkpoint): Bring the final volume up to the mark using the PBS buffer. The buffer will stabilize the pH.

    • Causality: Using a buffer prevents significant pH shifts that could affect the compound's stability or chromatographic behavior. Drastic pH changes are avoided.

  • Final Check: Verify the final pH of the stock solution. Filter through a 0.22 µm filter if needed for HPLC applications.

Visualization of Incompatibility Assessment

The following diagram outlines the logical workflow for assessing the compatibility of a reagent with this compound before beginning an experiment.

G start Start: Select Reagent for Experiment with This compound is_base Is the reagent a strong base (e.g., NaOH)? start->is_base is_acid Is the reagent a strong acid (e.g., HBr)? is_base->is_acid No base_outcome Incompatible for Storage. Expect exothermic neutralization. Product is the carboxylate salt. is_base->base_outcome Yes is_oxidizer Is it a strong oxidizing agent (e.g., KMnO4)? is_acid->is_oxidizer No acid_outcome Incompatible. Risk of ether bond cleavage, especially with heat. is_acid->acid_outcome Yes is_reducer Is it a strong reducing agent (e.g., LiAlH4)? is_oxidizer->is_reducer No oxidizer_outcome INCOMPATIBLE. High risk of violent reaction or explosion. is_oxidizer->oxidizer_outcome Yes reducer_outcome Incompatible. Expect reduction of carboxylic acids to alcohols. is_reducer->reducer_outcome Yes compatible Likely Compatible. Proceed with small-scale safety test. is_reducer->compatible No

Caption: Decision tree for evaluating reagent compatibility.

References
  • Wu, R., et al. (2021). Mechanism and kinetic study of the reaction of benzoic acid with OH, NO3 and SO4− radicals in the atmosphere. National Institutes of Health (NIH).
  • Save My Exams. (2024). Producing Benzoic Acid. A Level Chemistry Revision Notes.
  • Wikipedia. Benzoic acid.
  • Wikipedia. Ether cleavage.
  • Chemistry LibreTexts. (2024). 16.8: Oxidation of Aromatic Compounds.
  • Longdom Publishing. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res.
  • National Institutes of Health (NIH), PubChem. This compound.
  • JoVE. (2023). Video: Relative Reactivity of Carboxylic Acid Derivatives.
  • National Institute of Standards and Technology (NIST). (2015). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard).
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • Scharlab. (2023). Safety data sheet - Benzoic acid.
  • Matrix Fine Chemicals. This compound | CAS 19360-67-9.
  • Chemistry LibreTexts. (2022). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
  • University of California, Santa Cruz - Environmental Health & Safety. Safe Handling and Storage of Chemicals.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Jack Westin. Carboxylic Acids Important Reactions. MCAT Content.
  • Chemistry LibreTexts. (2023). Reactions of Carboxylic Acids.
  • Michigan State University Department of Chemistry. Carboxylic Acid Reactivity.
  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.
  • Indiana University Environmental Health and Safety. Storage of Laboratory Chemicals.
  • Master Organic Chemistry. (2016). Acidic cleavage of ethers (SN2).
  • SIELC Technologies. (2018). This compound.
  • National Institutes of Health (NIH), PubChem. 4-(((4-(Carboxymethoxy)phenyl)methylene)amino)benzoic acid. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/4-((_4-_Carboxymethoxy_phenyl_methylene_amino_benzoic-acid]([Link]((_4-_Carboxymethoxy_phenyl_methylene_amino_benzoic-acid)
  • CAS Common Chemistry. This compound.
  • PubChemLite. This compound (C9H8O5).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid.
  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab.
  • Lab Manager Magazine. (2017). Handling and Storing Chemicals.
  • Cole-Parmer. Chemical Compatibility Database.
  • Global Pump. (2024). Chemical Compatibility Guide.
  • United Filtration Systems. Chemical Compatibility Chart.

Sources

Solving solubility issues with 4-(Carboxymethoxy)benzoic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Carboxymethoxy)benzoic acid (CAS: 19360-67-9). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, with a primary focus on solubility issues. Here, we combine fundamental chemical principles with practical, field-proven techniques to ensure the success of your experiments.

Section 1: Understanding this compound

This compound is a bifunctional molecule, incorporating two carboxylic acid groups and an ether linkage to a benzene ring.[1][2][3] This structure confers specific physicochemical properties that can present challenges in various experimental setups. Its utility as a building block in the synthesis of more complex molecules, such as in metal-organic frameworks (MOFs), makes understanding its solubility paramount for successful application.[4]

1.1: Core Physicochemical Properties

A solid understanding of the molecule's properties is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C₉H₈O₅[1][5][6]
Molecular Weight 196.16 g/mol [1][6]
IUPAC Name This compound[1]
Synonyms 4-Carboxyphenoxyacetic acid, p-Carboxyphenoxyacetic acid[1]
Appearance Solid (likely a white to off-white powder)[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of this compound.

Q1: Why is this compound poorly soluble in water at neutral pH?

A1: The limited water solubility of this compound at neutral pH is due to a combination of factors inherent to its molecular structure. Like many carboxylic acids with a significant hydrocarbon component, the non-polar benzene ring is hydrophobic ("water-fearing") and disrupts the hydrogen bonding network of water.[7][8] Furthermore, in the solid state, the two carboxylic acid groups on adjacent molecules can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult for water to break apart.[9]

Q2: How does pH impact the aqueous solubility of this compound?

A2: The pH of the aqueous solution is the most critical factor governing the solubility of this compound. This compound has two acidic protons on its two carboxyl groups. As the pH of the solution increases (becomes more basic), these protons are removed (deprotonation) to form the corresponding carboxylate anions (-COO⁻). This conversion to an ionic salt dramatically increases water solubility due to strong ion-dipole interactions with water molecules.[10][11] This principle is a cornerstone of solubilizing most carboxylic acids.

Q3: Which organic solvents are suitable for dissolving this compound?

A3: Based on the principle of "like dissolves like," polar organic solvents are the best candidates for dissolving this compound.[7] The presence of two polar carboxyl groups and an ether linkage makes it amenable to dissolution in solvents such as:

  • Alcohols (e.g., ethanol, methanol)

  • Ketones (e.g., acetone)

  • Ethers (e.g., tetrahydrofuran - THF)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Its solubility will be significantly lower in non-polar solvents like hexane or toluene.

Q4: Can I expect any degradation of the compound under highly acidic or basic conditions?

A4: While adjusting the pH is a key solubilization strategy, extreme conditions should be considered carefully. The ether linkage in this compound is generally stable. However, prolonged exposure to very strong acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis of the ether bond. For most applications requiring temporary pH adjustment for solubilization, the molecule is stable.

Section 3: Troubleshooting Guide for Solubility Issues

This section provides systematic approaches to resolving common solubility problems encountered during experiments.

Issue 1: My this compound is not dissolving in an aqueous buffer.

This is the most common challenge. The workflow below provides a systematic approach to achieving complete dissolution.

Workflow for Aqueous Solubilization

start Start: Undissolved This compound in aqueous buffer check_ph Is the buffer pH > 7.5? start->check_ph add_base Incrementally add a base (e.g., 1M NaOH, 1M KOH) while monitoring pH. check_ph->add_base No sonicate Apply sonication or gentle heating (e.g., 30-40°C) to aid dissolution. check_ph->sonicate Yes add_base->sonicate fully_dissolved Compound is fully dissolved. Proceed with experiment. sonicate->fully_dissolved reassess Reassess experimental needs. Is an organic solvent or co-solvent system permissible? sonicate->reassess Still not dissolved

Caption: pH-dependent conversion to the soluble salt form.

Issue 2: The compound needs to be dissolved in an organic solvent for a reaction, but solubility is low.

Even in polar organic solvents, you may encounter solubility limits, especially at high concentrations.

Troubleshooting Steps for Organic Solvents
StrategyDescriptionRationale & Best Practices
1. Solvent Screening Test solubility in a small scale with different polar aprotic solvents like DMF, DMSO, or NMP (N-Methyl-2-pyrrolidone).These solvents have high polarity and hydrogen bond accepting capabilities, which can effectively solvate the carboxylic acid groups. Use minimal amounts to start.
2. Co-solvency Add a small percentage of a miscible co-solvent in which the compound is highly soluble. [12][13]For example, if your primary solvent is THF, adding 5-10% DMF or DMSO can significantly enhance solubility without drastically changing the reaction medium's properties. This works by reducing the interfacial tension between the solute and the primary solvent. [13]
3. Gentle Heating Warm the mixture to increase the rate and extent of dissolution.Most dissolution processes are endothermic. Always check the thermal stability of your compound and other reactants. Aim for the lowest temperature that achieves dissolution.
4. Particle Size Reduction If you have solid material, grinding it into a finer powder can help.Micronization increases the surface area-to-volume ratio, which enhances the rate of dissolution. [12][14]This is more about kinetics than thermodynamics but can be very effective.
Issue 3: The compound precipitates out of solution during the experiment or upon storage.

This indicates that the solution is supersaturated or that conditions (like temperature or pH) have changed.

Preventative Measures and Solutions
  • Avoid Supersaturation: Do not create highly concentrated stock solutions unless you are confident in their stability. It is often better to prepare solutions fresh.

  • Temperature Control: If you used heat to dissolve the compound, be aware that it may crash out upon cooling to room temperature. If possible, run your experiment at the temperature required for dissolution or find a solvent system that works at ambient temperature.

  • pH Stability: In aqueous solutions, ensure the buffer has sufficient capacity to maintain the pH, especially if the subsequent reaction produces or consumes acid/base. A drift in pH can cause your compound to precipitate.

  • Hydrotropy: For some aqueous formulations, the addition of "hydrotropic agents" (e.g., sodium benzoate, sodium citrate) can increase the solubility of poorly soluble compounds. [13][14]These agents work through a mechanism related to complexation.

Section 4: Summary of Key Solubilization Techniques

TechniquePrimary MechanismBest ForKey Considerations
pH Adjustment Conversion to a highly soluble salt. [15]Aqueous solutions.Potential for pH to affect downstream processes; compound stability at high/low pH.
Co-solvency Reducing interfacial tension between solute and solvent. [13]Organic or mixed aqueous-organic systems.The co-solvent must be compatible with the experiment/reaction.
Heating/Sonication Providing energy to overcome crystal lattice forces.Kinetically slow dissolutions.Compound stability at elevated temperatures; potential for precipitation upon cooling.
Particle Size Reduction Increasing surface area for faster dissolution. [12][14]When dissolution rate is the primary issue.Primarily affects the speed, not the thermodynamic limit of solubility.

This guide provides a foundational framework for addressing solubility challenges with this compound. By understanding the chemical principles at play and applying these systematic troubleshooting strategies, researchers can overcome these common hurdles and ensure the integrity and success of their experimental outcomes.

References
  • ResearchGate. (n.d.). An odd–even effect on solubility of dicarboxylic acids in organic solvents.
  • Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids.
  • Prisyazhny, A. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 4(6), 26-30.
  • INIS-IAEA. (n.d.). An odd–even effect on solubility of dicarboxylic acids in organic solvents.
  • Chemistry LibreTexts. (2020, May 30). 21.1: Structure and Properties of Carboxylic Acids and their Salts.
  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
  • CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (2025, December 3). Studies of solubility of dicarboxilic acid mixtures in organic solvents.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • LinkedIn. (2024, October 21). Solubility enhancement techniques.
  • CUTM Courseware. (n.d.). Solubility Enhancement Technique.
  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4).
  • Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?.
  • SIELC Technologies. (2018, May 16). This compound.
  • J&K Scientific. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C9H8O5).
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19360-67-9.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

Sources

Interpreting unexpected peaks in the NMR spectrum of 4-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(Carboxymethoxy)benzoic acid. This guide provides in-depth troubleshooting for interpreting unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectra. Our approach is rooted in scientific principles and practical laboratory experience to help you resolve spectral ambiguities and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common and complex issues encountered during the NMR analysis of this compound in a question-and-answer format.

Basic Spectrum Interpretation

Question 1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

Answer: While a definitive, published spectrum of this compound can be elusive, we can predict the chemical shifts with high accuracy based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The expected signals are summarized in the table below.

Proton (1H) Predicted δ (ppm) Multiplicity Integration Carbon (13C) Predicted δ (ppm)
Ar-H (ortho to -COOH)~7.9-8.1Doublet2HC=O (benzoic)~167-169
Ar-H (ortho to -OCH2)~6.9-7.1Doublet2HC=O (acetic)~170-172
-OCH2-~4.7-4.9Singlet2HC (ipso to -COOH)~122-124
-COOH (benzoic)~12.5-13.5 (broad)Singlet1HC (ortho to -COOH)~131-133
-COOH (acetic)~10-12 (broad)Singlet1HC (ortho to -OCH2)~114-116
C (ipso to -OCH2)~160-162
-OCH2-~65-67
Troubleshooting Unexpected Peaks

Question 2: I see peaks in the aromatic region that don't correspond to my product. What could they be?

Answer: Unexpected aromatic signals often arise from unreacted starting materials. The synthesis of this compound typically involves the Williamson ether synthesis, reacting 4-hydroxybenzoic acid with a haloacetic acid derivative.

  • Unreacted 4-Hydroxybenzoic Acid: A common impurity is the starting material, 4-hydroxybenzoic acid. In DMSO-d6, its aromatic protons appear as two doublets at approximately 7.79 ppm and 6.82 ppm.[1] The presence of these signals, along with a phenolic -OH peak, strongly suggests incomplete reaction.

Question 3: There's a sharp singlet around 4 ppm. What is its origin?

Answer: A singlet in this region could be due to several factors:

  • Unreacted Chloroacetic Acid or its Salt: Chloroacetic acid and its sodium salt are common reagents in the synthesis. While the proton of chloroacetic acid itself can be broad, its corresponding esters or the salt may show a singlet in the 4.0-4.3 ppm range. For instance, sodium chloroacetate in D2O shows a singlet around 4.1 ppm.

  • Glycolic Acid Impurity: Glycolic acid is a potential impurity or hydrolysis product of chloroacetic acid. The methylene protons of glycolic acid would also appear as a singlet in this region.

Question 4: My carboxylic acid proton signals are very broad, shifted, or absent. Is this a problem?

Answer: The chemical shift and appearance of carboxylic acid protons are highly sensitive to experimental conditions.[2][3]

  • Concentration and Solvent Effects: In solutions of varying concentrations, the extent of hydrogen bonding changes, which directly impacts the chemical shift and broadness of the -COOH signal.

  • Water Content: Traces of water in the NMR solvent (especially DMSO-d6) can lead to proton exchange, causing significant broadening of the carboxylic acid signals, sometimes to the point where they merge with the baseline.[4]

  • D2O Exchange: If you intentionally add a drop of D2O to your NMR tube, the carboxylic acid protons will exchange with deuterium, and their signals will disappear. This is a useful technique to confirm the identity of these peaks.[2][3]

Question 5: I observe other unexpected peaks. What are other potential side products or impurities?

Answer: Besides unreacted starting materials, other impurities can be introduced:

  • Solvent Impurities: Always check for residual signals from the solvents used in your reaction and purification. Common impurities include acetone, ethanol, and ethyl acetate. Reputable sources provide tables of common NMR solvent impurities.

  • Side Products from Williamson Ether Synthesis: While the Williamson ether synthesis is generally efficient for preparing aryl ethers from phenoxides, side reactions can occur.[5][6][7][8][9] With a phenoxide, elimination reactions are less of a concern. However, if the reaction conditions are not well-controlled, other side products could form, though they are less common.

Experimental Protocols

To obtain a clean and interpretable NMR spectrum, proper sample preparation is crucial.

Protocol for NMR Sample Preparation
  • Sample Purity: Ensure your sample of this compound is as pure as possible. Purify by recrystallization if necessary.

  • Drying: Thoroughly dry the sample under high vacuum to remove residual solvents.

  • Solvent Selection: Use a high-purity deuterated solvent. DMSO-d6 is often a good choice for carboxylic acids due to its ability to dissolve the sample and shift the residual water peak away from areas of interest.

  • Concentration: Prepare a solution of approximately 5-10 mg of your compound in 0.6-0.7 mL of the deuterated solvent.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • D2O Exchange (Optional): After acquiring an initial 1H NMR spectrum, add one drop of D2O, shake the tube gently, and re-acquire the spectrum to confirm the identity of the carboxylic acid protons.

Visual Troubleshooting Guides

Troubleshooting Workflow for Unexpected NMR Peaks

G start Unexpected Peak(s) in NMR Spectrum aromatic Aromatic Region Peaks? start->aromatic aliphatic Aliphatic Region Peaks? start->aliphatic broad Broad/Shifted -COOH Peaks? start->broad unreacted_sm Compare with 4-hydroxybenzoic acid spectrum. (Doublets at ~7.8 & ~6.8 ppm in DMSO-d6) aromatic->unreacted_sm Yes singlet_4ppm Check for unreacted chloroacetic acid/salt or glycolic acid impurity. aliphatic->singlet_4ppm Singlet ~4 ppm? solvent_peaks Consult solvent impurity tables. (e.g., acetone, ethyl acetate) aliphatic->solvent_peaks Other aliphatic peaks? water_exchange Indicates water in solvent or sample. Perform D2O exchange to confirm. broad->water_exchange Yes end_node Impurity Identified unreacted_sm->end_node singlet_4ppm->end_node solvent_peaks->end_node water_exchange->end_node

Caption: A flowchart for troubleshooting unexpected NMR peaks.

Potential Impurities and Their Origins

G cluster_reactants Starting Materials cluster_product Desired Product cluster_impurities Potential Impurities in Spectrum 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid This compound This compound 4-Hydroxybenzoic Acid->this compound Unreacted 4-Hydroxybenzoic Acid Unreacted 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid->Unreacted 4-Hydroxybenzoic Acid Incomplete Reaction Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->this compound Unreacted Chloroacetic Acid/Salt Unreacted Chloroacetic Acid/Salt Chloroacetic Acid->Unreacted Chloroacetic Acid/Salt Incomplete Reaction Glycolic Acid Glycolic Acid Chloroacetic Acid->Glycolic Acid Hydrolysis Residual Solvents Residual Solvents

Caption: Origins of potential impurities in the NMR spectrum.

References

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.

Sources

Best practices for drying synthesized 4-(Carboxymethoxy)benzoic acid crystals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides best practices, troubleshooting advice, and frequently asked questions for the effective drying of synthesized 4-(Carboxymethoxy)benzoic acid crystals. It is intended for researchers, scientists, and professionals in drug development who handle this and similar aromatic carboxylic acids. The protocols and explanations herein are designed to ensure the integrity, purity, and stability of the final crystalline product.

I. Critical Considerations for Drying this compound

This compound (CAS 19360-67-9) is a solid, aromatic dicarboxylic acid.[1][2] Understanding its physicochemical properties is paramount to selecting an appropriate drying method. Key characteristics include:

  • Molecular Weight: 196.16 g/mol [1]

  • Melting Point: Approximately 280-282 °C[3]

  • Thermal Stability: While the melting point is high, prolonged exposure to elevated temperatures, especially above 150°C, can risk degradation for some benzoic acid derivatives.[4] Thermal decomposition can release irritating vapors and carbon oxides.

  • Hygroscopicity: Benzoic acid derivatives can be susceptible to moisture absorption from the atmosphere.[5] This makes efficient drying and proper storage critical to prevent hydration and maintain sample integrity.

  • Solvent Retention: The crystalline lattice can trap residual solvents used during synthesis and purification. These solvents can affect the crystal structure, stability, and safety of the final product.[6][7]

The primary goal of the drying process is to remove residual solvents and unbound water without inducing chemical degradation, causing phase changes (polymorphism), or altering the crystal habit.

II. Recommended Drying Protocols

Two primary methods are recommended for drying this compound crystals: Vacuum Oven Drying and Desiccator Drying . The choice depends on the required speed of drying, available equipment, and the scale of the synthesis.

A. Protocol 1: Vacuum Oven Drying (Preferred Method)

This is the most efficient method for removing residual solvents and water. The reduced pressure lowers the boiling points of solvents, allowing for rapid drying at a lower temperature, thereby minimizing the risk of thermal degradation.[8][9][10]

Step-by-Step Methodology:

  • Sample Preparation: After filtration, break up the filter cake into smaller, evenly sized pieces to maximize the surface area exposed to the vacuum. Spread the crystals in a thin layer on a clean glass dish or tray.

  • Oven Setup:

    • Ensure the vacuum oven is clean and the door seal is intact to prevent leaks.

    • Set the desired temperature. A temperature range of 50-70°C is generally a safe and effective starting point for this compound.

  • Drying Process:

    • Place the sample in the oven.

    • Close the door and begin to apply the vacuum slowly to avoid violent bubbling of residual solvent.

    • Once a stable vacuum is achieved (typically <10 Torr), maintain the temperature for a set period.

    • Drying time will vary based on the solvent being removed, the amount of material, and the oven's efficiency. A typical cycle may run from 12 to 48 hours.

  • Completion and Validation:

    • To determine if the sample is dry, the "loss on drying" (LOD) should be measured. This involves weighing the sample before and after a defined drying period until a constant weight is achieved.

    • For pharmaceutical applications, residual solvent levels must be quantified using techniques like Headspace Gas Chromatography (GC) to ensure they are below the limits specified by ICH Q3C and USP <467> guidelines.[6][11][12]

Diagram of the Vacuum Oven Drying Workflow:

G cluster_prep Preparation cluster_drying Drying Cycle cluster_validation Validation A Filter and Collect Wet Crystal Cake B Break Up Cake & Spread on Tray A->B C Place in Vacuum Oven (50-70°C) A->C D Apply Vacuum (<10 Torr) C->D E Dry for 12-48 hours D->E F Measure Loss on Drying (LOD) E->F G Analyze Residual Solvents (GC) F->G H Store in a Tightly Sealed Container G->H

Caption: Workflow for drying crystals using a vacuum oven.

B. Protocol 2: Desiccator Drying

This method is less rapid but is suitable for small quantities of material or when a vacuum oven is unavailable. It relies on a desiccant to absorb moisture and solvent vapors in a sealed environment.[13][14]

Step-by-Step Methodology:

  • Sample Preparation: As with oven drying, spread the crystalline powder in a thin layer on a watch glass or in a crystallization dish.

  • Desiccator Setup:

    • Ensure the desiccator is clean and the sealing surfaces are lightly greased to ensure an airtight seal.

    • Fill the bottom compartment with a suitable desiccant.

      • Silica gel: A good general-purpose desiccant, often with a color indicator to show when it's saturated.[13]

      • Molecular sieves: Offer high capacity for moisture, especially at low humidity levels.[14][15]

      • Calcium sulfate (Drierite®): An efficient, neutral desiccant.

    • For enhanced efficiency, the desiccator can be connected to a vacuum pump to create a vacuum desiccator. This significantly speeds up the drying process.

  • Drying Process:

    • Place the sample on the porcelain plate above the desiccant.

    • Seal the desiccator lid. If using vacuum, slowly evacuate the chamber.

    • Allow the sample to dry for an extended period, typically 24-72 hours or until a constant weight is achieved.

  • Completion and Storage:

    • Once dry, vent the desiccator slowly (if under vacuum) before opening.

    • Immediately transfer the dried crystals to a tightly sealed container for storage.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Crystals remain damp or sticky after drying. 1. Inefficient Drying: Temperature too low, vacuum not sufficient, or drying time too short.[16][17] 2. Hygroscopic Nature: The compound is absorbing atmospheric moisture after removal from the oven/desiccator.[5] 3. Incorrect Solvent: A high-boiling point solvent (e.g., DMSO, DMF) was used and is difficult to remove.1. Optimize Parameters: Increase temperature slightly (e.g., in 5-10°C increments, not exceeding 80°C without stability data). Ensure a deep vacuum is maintained. Extend drying time and re-measure LOD until constant weight is achieved. 2. Minimize Exposure: Work quickly to transfer the dried sample to a tightly sealed container. Store the final product in a desiccator. 3. Solvent Exchange: If possible, re-dissolve the product in a lower-boiling point solvent and re-precipitate, then dry again.
Crystal appearance changes (e.g., becomes opaque, chalky). 1. Loss of Solvation: The crystal structure may have included solvent molecules (solvate/hydrate), which are now being removed, causing the lattice to change. 2. Polymorphic Transformation: The drying conditions (temperature, pressure) may have induced a change to a different crystal form (polymorph).[18]1. Characterize the Material: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Thermogravimetric Analysis (TGA) to understand the solid-state properties of your material. 2. Adjust Drying Method: If a specific crystalline form is desired, a less aggressive drying method (e.g., room temperature vacuum desiccation) may be required.
Melting point of the dried sample is low or broad. 1. Residual Solvent: Trapped solvent acts as an impurity, depressing and broadening the melting point.[7] 2. Degradation: The compound may have partially decomposed due to excessive heat.1. Dry More Thoroughly: Extend the drying time under vacuum and re-check the melting point. Confirm solvent removal with GC or NMR spectroscopy. 2. Reduce Temperature: Lower the drying temperature. Confirm the thermal stability of your compound using TGA.
Product shows poor solubility after drying. 1. Agglomeration: Fine particles may have fused together during drying, reducing the effective surface area.[16] 2. Polymorphic Change: A different, less soluble polymorph may have formed.1. Gentle Grinding: Carefully grind the dried material with a mortar and pestle to break up agglomerates. 2. Control Crystallization: Optimize the initial crystallization step to produce a more stable and desired crystal form. Analyze the product with PXRD to check for polymorphism.

IV. Frequently Asked Questions (FAQs)

Q1: Can I dry my this compound crystals in a standard laboratory oven without a vacuum? A: This is strongly discouraged. A standard oven relies on high temperatures (often >100°C) to drive off solvents.[19] This can lead to thermal degradation of the compound before all the solvent is removed. Vacuum drying is superior because it removes solvents at much lower, safer temperatures.[8]

Q2: How do I know which desiccant is best for my desiccator? A: For general purposes, silica gel with an indicator is a good choice as it's non-reactive and you can visually monitor its saturation.[13] For removing trace amounts of water to very low levels, molecular sieves are more effective.[15] Ensure the desiccant is chemically compatible with any solvent vapors being removed.

Q3: My crystals are very fine and "fly away" when I apply a vacuum. How can I prevent this? A: Cover the sample dish with filter paper or a piece of cheesecloth secured with a rubber band. This will allow solvent vapors to escape but will keep the solid powder contained. Also, apply the vacuum very slowly and gradually to minimize disturbance.

Q4: What is "azeotropic drying" and is it suitable for this compound? A: Azeotropic drying involves adding a solvent (like toluene) that forms a low-boiling azeotrope with water. The mixture is then distilled to remove the water.[20] While effective for removing water from reaction mixtures, it is not a standard method for drying a final crystalline product and would require re-isolation of the solid. It is generally not recommended for this final drying step.

Q5: How should I store my dried this compound? A: Store the verified dry material in a tightly sealed, clearly labeled container (e.g., a glass vial with a screw cap). For long-term storage, especially if the material is even slightly hygroscopic, place this primary container inside a desiccator to protect it from atmospheric moisture.

V. References

  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from

  • Pharmaceutical Technology. (2002). Residual Solvent Analysis in Pharmaceuticals. Retrieved from

  • Labsolution. (n.d.). The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. Retrieved from

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • LCGC International. (2023). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from

  • TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing. Retrieved from

  • Zhanghua. (2025). Troubleshooting Common Issues with Vacuum Crystallizers. Retrieved from

  • Google Patents. (2011). Process and system for the separation and drying of carboxylic acid crystals. Retrieved from

  • Google Patents. (2013). Process and System For The Separation And Drying of Carboxylic Acid Crystals. Retrieved from

  • Boekel Scientific. (n.d.). Lab Desiccator Guide | What Is A Desiccator?. Retrieved from

  • Colorcon. (2024). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. Retrieved from

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from

  • Pharma Desiccant. (n.d.). Desiccants for research and development. Retrieved from

  • Quora. (2023). How are pharmaceutical desiccants used?. Retrieved from [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from

  • Stream Peak International. (2025). The Role of Desiccants in Pharmaceutical Stability. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]

  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of this compound. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016). Stupid question - drying organics in an oven. Retrieved from

  • Abbess Instruments. (n.d.). Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product. Retrieved from

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19360-67-9. Retrieved from

  • Jk-scientific. (n.d.). This compound. Retrieved from

  • Reddit. (2023). Bosch 800 Series CrystalDry not getting dishes dry. Retrieved from [Link]

  • Drawell. (n.d.). Basic Statement of Vacuum Drying Oven – Learn Now. Retrieved from

  • Welch Vacuum. (n.d.). Vacuum Drying | Principles and applications in food & cosmetics. Retrieved from

  • ACS Publications. (2021). Characterization, Solubility, and Hygroscopicity of BMS-817399. Retrieved from [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

  • Poway Appliance Repair. (2024). Navigating Damp Dilemmas: Troubleshooting Problems with the Dishwasher Drying System. Retrieved from [Link]

  • ResearchGate. (2025). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • Reddit. (2023). Bosch 800 series dishwasher, crystal dry didn't dry anything -- am I missing something?. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemistry.

  • Google Patents. (n.d.). Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. Retrieved from

  • NIST. (n.d.). Benzoic acid, 4-methoxy-. NIST WebBook. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • Wikipedia. (n.d.). Aspirin. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Monomeric and Polymeric Carboxylic Acids. Retrieved from [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzoic acid, 65-85-0. Retrieved from [Link]

  • YouTube. (2020). 13 Acidic Strength Benzoic Acid Derivatives | GOC2 | JEE Main | IIT Advanced by NS Sir. Retrieved from [Link]

Sources

Technical Support Center: Managing Thermal Decomposition of Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the thermal analysis of benzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the thermal stability and decomposition of these compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments. This center is structured in a practical, question-and-answer format to directly address the issues you may face in the lab.

Section 1: Fundamentals of Benzoic Acid Decomposition

This section addresses the core principles governing the thermal breakdown of benzoic acid compounds. Understanding these fundamentals is the first step in troubleshooting experimental anomalies.

Q1: What is the primary thermal decomposition pathway for benzoic acid?

A1: The principal mechanism is decarboxylation , where the carboxylic acid group (-COOH) is eliminated as carbon dioxide (CO₂), yielding a benzene molecule.[1] This reaction is thermally driven and involves the cleavage of the carbon-carbon bond between the aromatic ring and the carboxyl group. While this is the main pathway, side reactions can occur, leading to byproducts such as biphenyl, especially at higher temperatures or under oxidative conditions.[1]

Q2: How do different substituents on the benzene ring affect the thermal stability of the compound?

A2: The nature and position of substituents dramatically influence thermal stability by altering the electron density of the aromatic ring and the stability of the reaction intermediates. The general principles are:

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the ring. This destabilizes the C-C bond targeted in decarboxylation, generally lowering the decomposition temperature.[2][3] For example, nitrobenzoic acid isomers tend to decompose at significantly lower temperatures than benzoic acid itself.[2][4]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and hydroxyl (-OH) donate electron density to the ring. This can increase the stability of the molecule, often leading to higher decomposition temperatures. However, the effect can be complex. For instance, hydroxyl groups in the ortho or para positions can activate the molecule, leading to faster decarboxylation at elevated temperatures.[1]

  • Steric Effects: Bulky substituents, particularly in the ortho position, can sterically hinder the carboxyl group, potentially influencing the decomposition pathway and stability in what is known as the "ortho-effect".[3]

Below is a conceptual diagram illustrating the primary decarboxylation pathway.

Caption: Primary thermal decomposition pathway of benzoic acid compounds.

Section 2: Troubleshooting Thermal Analysis Experiments (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the workhorses for studying thermal decomposition. However, results can often be misinterpreted. This section provides troubleshooting guidance for common instrumental issues.

Q3: My TGA curve shows mass loss before the expected decomposition temperature. What could be the cause?

A3: Premature mass loss is a common artifact. The most likely causes are:

  • Hygroscopic Sample: The compound may have absorbed atmospheric moisture. This will appear as a mass loss step at or below 100°C. To verify, weigh your sample pan before and after the experiment; a significant mass loss corresponding to the early TGA step confirms volatilization of water or a solvent.

  • Residual Solvent: Solvent from the final crystallization or purification step may be trapped in the crystal lattice. This often appears as a gradual mass loss before the main decomposition event.

  • Sublimation: Some benzoic acid derivatives can sublime (transition directly from solid to gas) at temperatures below their decomposition point.[1][5] This will appear as a mass loss without a corresponding sharp decomposition exotherm in a simultaneous DSC analysis.

Solution: To mitigate these issues, ensure your sample is thoroughly dried in a vacuum oven before analysis. For hygroscopic materials, prepare the sample in a dry box.[6]

Q4: The decomposition onset temperature for my compound seems to change between experiments. Why is it not consistent?

A4: Inconsistency in decomposition temperature is often due to variations in experimental parameters, not necessarily the compound itself. Key factors include:

  • Heating Rate (β): This is the most significant factor. A faster heating rate will shift the entire decomposition curve to higher temperatures.[2][7] There is less time for the reaction to occur at any given temperature, so a higher temperature is needed to achieve the same rate of mass loss. For comparability, always use and report the same heating rate for all related experiments.

  • Sample Mass: Larger samples can create thermal gradients, where the inside of the sample is cooler than the surface. This can broaden the decomposition peak and shift the apparent onset to a higher temperature. Use a small, consistent sample mass (typically 2-5 mg).

  • Atmosphere: The purge gas can influence decomposition. An oxidative atmosphere (air, O₂) may lead to different, often lower-temperature, decomposition pathways compared to an inert atmosphere (N₂, Ar).

Q5: My DSC curve shows a sharp exothermic peak, but the TGA shows no corresponding mass loss. What does this mean?

A5: An exotherm in the DSC without a simultaneous mass loss in the TGA typically indicates a phase transition within the solid material.[6] This could be:

  • Crystallization: If the sample was amorphous (or partially amorphous), it might crystallize upon heating, releasing energy.

  • Polymorphic Transition: The compound may be changing from one crystalline form (polymorph) to another, more stable one.

To confirm this, run a second heating cycle on the same sample. If the exotherm does not reappear, it was likely an irreversible event like the crystallization of an initially amorphous sample.

Standard Protocol: TGA Analysis of a Novel Benzoic Acid Derivative

This protocol provides a robust starting point for characterizing a new compound. The goal is to obtain a clean, reproducible thermogram that accurately reflects the material's thermal stability.

  • Sample Preparation (The "Why"): Accurately weigh 2-5 mg of the finely ground, pre-dried sample into an inert TGA crucible (e.g., alumina or platinum). Causality: A small, uniform sample minimizes thermal lag and ensures even heating, leading to sharper, more accurate transition temperatures.

  • Instrument Setup (The "Why"):

    • Place the crucible onto the TGA's microbalance.

    • Tare the balance.

    • Select an inert purge gas (Nitrogen is standard) with a flow rate of 20-50 mL/min. Causality: An inert atmosphere prevents oxidative side reactions, ensuring that the observed mass loss is due to thermal decomposition alone.

  • Thermal Program (The "Why"):

    • Equilibrate at a starting temperature (e.g., 30°C) for 5 minutes. Causality: This ensures the sample and furnace are at a stable thermal equilibrium before heating begins.

    • Ramp the temperature at a linear heating rate of 10°C/min to a final temperature well above the final decomposition step (e.g., 600°C). Causality: 10°C/min is a standard rate that provides a good balance between resolution and experimental time. Slower rates can improve resolution of overlapping events.

  • Data Analysis (The "Why"):

    • Plot the sample mass (%) versus temperature.

    • Determine the onset temperature (T_onset) , defined as the intersection of the baseline tangent with the tangent of the decomposition step.[8] This value is a key indicator of thermal stability.

    • Identify the temperature of the maximum rate of decomposition from the peak of the first derivative (DTG) curve.

Caption: Standard experimental workflow for TGA analysis.

Section 3: Troubleshooting Reaction Chemistry & Data Interpretation

This section focuses on interpreting complex decomposition profiles and understanding the chemical reactions that cause them.

Q6: My TGA curve shows multiple decomposition steps. Does this mean my sample is impure?

A6: Not necessarily. While an impurity could cause a separate mass loss event, a multi-step decomposition is often characteristic of complex molecules. For a substituted benzoic acid, this could represent:

  • Sequential Fragmentation: The decomposition may occur in stages. For example, a substituent group (like a bulky t-butyl group) might cleave off at a lower temperature, followed by the decarboxylation of the acid group at a higher temperature.[9]

  • Decomposition of an Intermediate: The initial decomposition may form a semi-stable intermediate product, which then decomposes at a higher temperature.

  • Overlapping Events: If the compound both sublimes and decomposes, you might see two overlapping or sequential mass loss events.

To investigate, coupling the TGA to a mass spectrometer (TGA-MS) is invaluable, as it can identify the gaseous products evolved at each decomposition step.

Q7: How can I get a basic idea of the decomposition kinetics from my TGA data?

A7: A powerful, model-free method is the Ozawa-Flynn-Wall (OFW) method .[2][10][11] It allows you to determine the activation energy (Ea) of the decomposition without assuming a specific reaction mechanism.

  • The Principle: The OFW method is an "isoconversional" method, meaning it assumes that the reaction rate at a given extent of conversion (e.g., 10% mass loss) depends only on the temperature.[5][11]

  • The Procedure: You must run the TGA experiment on identical samples at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).[11]

  • The Analysis: For a series of conversion points (α, e.g., 0.1, 0.2, ... 0.9), you find the corresponding temperature (T) from each of the TGA curves. A plot of log(β) versus 1/T for a given conversion value should yield a straight line. The slope of this line is proportional to the activation energy (Ea) for that degree of conversion.

  • The Interpretation: If the calculated Ea is constant across different conversion values, it suggests a simple, single-step decomposition process. If the Ea changes significantly with conversion, it points to a complex, multi-step reaction mechanism.[10]

Data Summary: Thermal Stability of Substituted Benzoic Acids

The following table provides illustrative decomposition data for several benzoic acid derivatives, demonstrating the impact of substituents. Note that absolute values can vary with experimental conditions.

CompoundSubstituent GroupPositionOnset Temp (T_onset) / Peak Temp (T_p)Source(s)
o-Nitrobenzoic Acid -NO₂ (EWG)orthoT_p ≈ 196°C (at 1°C/min)[2][4][12]
m-Nitrobenzoic Acid -NO₂ (EWG)metaT_p ≈ 187°C (at 1°C/min)[2][4]
p-Nitrobenzoic Acid -NO₂ (EWG)paraT_p ≈ 205°C (at 1°C/min)[2][4]
4-Aminosalicylic Acid -NH₂ (EDG), -OH (EDG)4-amino, 2-hydroxyDecomp. starts ≈ 101-150°C[5]
5-Aminosalicylic Acid -NH₂ (EDG), -OH (EDG)5-amino, 2-hydroxyMore stable than 4-ASA isomer[5]
Gallic Acid -OH (EDG) x33,4,5-trihydroxyDecomp. starts ≈ 210°C[11][13]
TBD:PABA Salt -NH₂ (EDG)para (as salt)Td,5% ≈ 251°C[14]

Section 4: Safety & Hazard Management FAQs

Q8: Can the decarboxylation of benzoic acid compounds lead to a runaway reaction?

A8: Yes, under certain conditions. The thermal decomposition of some derivatives, particularly nitro-substituted compounds, is highly exothermic.[15] A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal from the system.[4] This leads to a rapid increase in temperature and reaction rate, which can cause a dangerous pressure buildup in a closed system, potentially leading to an explosion.[4]

Q9: What are the key steps to prevent a thermal runaway during a scaled-up decarboxylation reaction?

A9: Preventing a runaway requires a multi-faceted approach focused on heat management:

  • Know Your Thermochemistry: Before scaling up, use DSC to determine the heat of decomposition (ΔH). This tells you the total energy that will be released.

  • Assess Cooling Capacity: Ensure your reactor's cooling system is capable of removing more heat than the reaction generates at its maximum rate.

  • Control Addition Rates: For reactions initiated by a catalyst or another reactant, a slow, controlled addition is critical. This limits the amount of unreacted material that could accumulate and react simultaneously.

  • Establish a Safe Operating Envelope: Define the maximum safe temperature for your reaction, well below the onset of any secondary, more dangerous decomposition.

  • Have an Emergency Plan: This may include a quench system to rapidly cool the reaction or a pressure relief system (e.g., a rupture disc) to safely vent evolved gases in a worst-case scenario.

The following decision tree provides a logical workflow for troubleshooting an unexpected exothermic event observed during an experiment.

Caption: Decision tree for assessing the risk of a runaway reaction.

References

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2025). SciELO.
  • Kinetic Analysis of Thermal Stability and Activation Energies of Agricultural Waste Residues Using Flynn-Wall-Ozawa and Coats-Redfern Models. (2019). ResearchGate.
  • Zheng, J., Jupp, O., Galan, N. J., & Saito, T. (2025). Understanding and tuning organocatalysts for versatile condensation polymer deconstruction. ResearchGate.
  • Gorbaty, M. L., & Weinberg, H. D. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications.
  • Agrafioti, E., Bouras, G., Kalderis, D., & Diamadopoulos, E. (2021). Thermal and Kinetic Studies on Biomass Degradation via Thermogravimetric Analysis: A Combination of Model-Fitting and Model-Free Approach. ACS Omega.
  • ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. (2025). ResearchGate.
  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. (2025). ResearchGate.
  • Thermal Studies on Some Substituted Aminobenzoic Acids. (2025). ResearchGate.
  • Alberti, A., Granato, D., & Nogueira, A. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. University of Limerick.
  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts.
  • Thermal Stability. (n.d.). NETZSCH Analyzing & Testing.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
  • The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. (n.d.). UCL Discovery.
  • A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific.
  • Practical approach to prediction and prevention of runaway reactions. (n.d.).
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). IRJET.
  • Theoretical and analyzed data related to thermal degradation kinetics of poly (L-lactic acid)/chitosan-grafted-oligo L-lactic acid (PLA/CH-g-OLLA) bionanocomposite films. (2016). PubMed Central.
  • Prevent Runaway Chemical Reactions. (n.d.). Mettler Toledo.
  • Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments.
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.).
  • decomposition kinetics using TGA, TA-075. (n.d.). TA Instruments.
  • Runaway Chemical Reactions: Causes and Prevention. (2024). zeal.
  • Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.). Health and Safety Executive.

Sources

Technical Support Center: Purifying Benzoic Acid Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of benzoic acid derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these valuable compounds. Here, we move beyond basic protocols to address the specific challenges you may encounter, providing in-depth, field-proven insights to ensure your purifications are successful, reproducible, and efficient.

Introduction: The Nuances of Purifying Acidic Molecules

Benzoic acid and its derivatives are a cornerstone in pharmaceutical and chemical synthesis. However, their acidic nature and varied polarity present unique challenges during purification by column chromatography. The carboxyl group can interact with the stationary phase in undesirable ways, leading to issues like peak tailing and poor recovery. This guide provides a structured approach to troubleshooting these common problems, grounded in the fundamental principles of chromatographic separation.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.

Issue 1: Severe Peak Tailing of My Benzoic Acid Derivative

Q1: I'm observing significant peak tailing for my benzoic acid derivative on a standard silica gel column, even with a good solvent system. What's causing this and how can I fix it?

A1: Peak tailing is a common issue when purifying acidic compounds like benzoic acid derivatives on normal-phase silica gel.[1][2][3] The primary cause is the interaction between the acidic analyte and the silanol groups (Si-OH) on the surface of the silica.[1] These silanol groups can deprotonate your benzoic acid derivative, leading to strong, non-ideal interactions that cause some molecules to lag behind, resulting in a tailed peak.[1]

Root Causes & Solutions:

  • Secondary Silanol Interactions: The most frequent culprit is the interaction with acidic silanol groups on the silica surface.[1]

    • Solution 1: Acidify the Mobile Phase. Adding a small amount of a volatile acid, like acetic acid or formic acid (0.5-2%), to your mobile phase can suppress the ionization of both the benzoic acid derivative and the silanol groups.[4] This ensures your compound remains in a single, less polar, non-ionized state, leading to sharper, more symmetrical peaks.[1][5]

    • Solution 2: Use End-Capped Columns. For stubborn cases, consider using an end-capped silica gel. End-capping chemically treats the silica to reduce the number of accessible free silanol groups, thereby minimizing tailing.[6]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of your benzoic acid derivative, the compound will exist as a mixture of its ionized and non-ionized forms, leading to inconsistent retention and peak broadening.[1]

    • Solution: For reversed-phase chromatography, a general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of your acidic analyte to ensure it is fully protonated.[5][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

    • Solution: Try diluting your sample or reducing the amount loaded onto the column.[1]

Issue 2: Poor Separation Between My Benzoic Acid Derivative and a Close-Eluting Impurity

Q2: My target compound and an impurity are co-eluting or have very poor separation. How can I improve the resolution?

A2: Achieving good resolution between structurally similar compounds requires careful optimization of the stationary and mobile phases.

Strategies for Improved Resolution:

  • Optimize the Solvent System:

    • Finding the Right Polarity: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on a TLC plate, as this often translates to good separation on a column.

    • Varying Solvent Ratios: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on selectivity.

    • Try Different Solvent Systems: If a hexane/ethyl acetate system isn't working, consider alternatives like dichloromethane/methanol or toluene/acetone.[8] The different solvent properties can alter the interactions with your compounds and the stationary phase, leading to better separation.

  • Change the Stationary Phase:

    • Normal-Phase Alternatives: If silica gel isn't providing the desired selectivity, consider using alumina. Alumina is available in acidic, neutral, and basic forms, and the surface chemistry can offer different separation characteristics.[9]

    • Reversed-Phase Chromatography: For more polar benzoic acid derivatives, reversed-phase chromatography (e.g., using a C18 column) can be highly effective.[10] In this mode, the stationary phase is non-polar, and a polar mobile phase is used. Elution order is reversed, with polar compounds eluting first.

    • Mixed-Mode Chromatography: This advanced technique utilizes stationary phases with both reversed-phase and ion-exchange properties.[11][12][13] This can be particularly useful for complex mixtures containing compounds with a wide range of polarities and ionic characteristics.[12][13][14]

Issue 3: Low or No Recovery of My Compound

Q3: I've run my column, but I have very low recovery of my benzoic acid derivative in the collected fractions. Where did my compound go?

A3: Low recovery can be frustrating and is often due to irreversible adsorption on the column or decomposition.

Potential Causes and Solutions:

  • Irreversible Adsorption: Highly polar or acidic compounds can bind very strongly to the silica gel, especially if the mobile phase is not polar enough to elute them.

    • Solution 1: Increase Mobile Phase Polarity. If you suspect your compound is stuck on the column, you can try flushing the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to wash it off.

    • Solution 2: Deactivate the Silica Gel. For sensitive compounds, you can deactivate the silica gel by pre-treating it with a small amount of a polar solvent like water or by using a commercially available deactivated silica.[8]

  • Compound Decomposition: Some benzoic acid derivatives may be unstable on acidic silica gel.[8]

    • Solution 1: Test for Stability. Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate to see if any new spots (decomposition products) have appeared.[8]

    • Solution 2: Use a Milder Stationary Phase. If your compound is unstable on silica, try using a less acidic stationary phase like Florisil or neutral alumina.[8]

  • Insufficient Elution Volume: It's possible the compound simply hasn't eluted yet.

    • Solution: Continue eluting with the mobile phase, and consider gradually increasing the polarity to speed up the elution of your compound.[8]

Frequently Asked Questions (FAQs)

Q: What is the ideal stationary phase for purifying a novel benzoic acid derivative?

A: The choice of stationary phase depends on the polarity of your compound.

Stationary PhaseBest For...Rationale
Silica Gel Non-polar to moderately polar benzoic acid derivatives.The polar silanol groups interact with polar functional groups, retaining more polar compounds longer.[9] This is the most common and cost-effective choice.
Alumina Can be used for a similar range as silica, but offers different selectivity. Available in acidic, neutral, and basic forms.The surface chemistry differs from silica, which can be advantageous for separating compounds that are difficult to resolve on silica.[9]
Reversed-Phase (e.g., C18) Polar to very polar benzoic acid derivatives.The non-polar stationary phase retains non-polar compounds more strongly, allowing polar compounds to elute earlier with a polar mobile phase.[10]
Mixed-Mode Complex mixtures with compounds of varying polarity and charge.Combines hydrophobic and ion-exchange interactions for unique selectivity.[11][12][13]

Q: How do I choose the right solvent system for my column?

A: The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with an Rf value for your target compound between 0.2 and 0.4. A common starting point for normal-phase chromatography is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[9] You can then adjust the ratio of these solvents to achieve the desired separation.

Q: What is the difference between wet and dry loading, and when should I use each?

A: Both are methods for applying your sample to the column.

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column bed.[15] This is suitable for samples that are readily soluble in the mobile phase.[15]

  • Dry Loading: The sample is dissolved in a suitable solvent, and then a small amount of silica gel is added to the solution.[15] The solvent is then removed under reduced pressure to leave the sample adsorbed onto the silica.[15] This dry powder is then carefully added to the top of the column.[15] Dry loading is preferred for samples that have poor solubility in the mobile phase.[15]

Q: Can I use a gradient elution for my purification?

A: Yes, gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is a powerful technique. It is particularly useful for separating mixtures containing compounds with a wide range of polarities. A gradient allows for the elution of less polar compounds first, followed by the more polar compounds in a reasonable time, often with improved peak shape.[8]

Visualizing the Workflow

Troubleshooting Logic for Peak Tailing

PeakTailing_Troubleshooting start Start: Peak Tailing Observed check_pH Is Mobile Phase Acidified? (e.g., 0.5-2% Acetic Acid) start->check_pH add_acid Action: Add Acid to Mobile Phase check_pH->add_acid No check_loading Is Sample Loading Too High? check_pH->check_loading Yes end Resolution: Symmetrical Peak add_acid->end reduce_loading Action: Reduce Sample Concentration or Injection Volume check_loading->reduce_loading Yes consider_column Consider Advanced Solutions check_loading->consider_column No reduce_loading->end end_capped Use End-Capped Column consider_column->end_capped change_phase Switch to Reversed-Phase or Mixed-Mode consider_column->change_phase

Sources

Validation & Comparative

A Senior Application Scientist's Guide to MOF Linker Selection: A Comparative Analysis of 4-(Carboxymethoxy)benzoic Acid and Its Peers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical determinant of the final material's properties and performance. This guide provides an in-depth comparison of 4-(Carboxymethoxy)benzoic acid, a linker with intriguing potential, against established and widely utilized MOF linkers. As Senior Application Scientists, we aim to provide not just data, but a foundational understanding of the structure-property relationships that govern MOF design, empowering you to make informed decisions in your research and development endeavors.

The Role of the Organic Linker: More Than Just a Connector

The organic linker in a MOF is not merely a passive connector between metal nodes; it is an active participant in defining the framework's architecture, porosity, stability, and functionality. The linker's geometry, length, flexibility, and peripheral functional groups dictate the resulting MOF's characteristics. A judicious choice of linker can lead to materials with tailored properties for specific applications, ranging from gas storage and separation to catalysis and drug delivery.[1][2]

This guide will focus on a comparative analysis of this compound against a selection of benchmark linkers:

  • Terephthalic acid (BDC): A foundational linear dicarboxylate linker used in iconic MOFs like MOF-5 and UiO-66.[3][4]

  • Trimesic acid (BTC): A trigonal tricarboxylate linker that forms highly porous and stable frameworks such as HKUST-1.[5]

  • 4,4'-Biphenyldicarboxylic acid (BPDC): An extended linear dicarboxylate linker that can lead to larger pore structures.[6]

  • 2-Methylimidazole: A key linker in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-8, known for their exceptional thermal and chemical stability.[7]

Structural and Functional Comparison of MOF Linkers

The introduction of a carboxymethoxy group to the benzoic acid backbone, as seen in this compound, presents several interesting possibilities for MOF design. This functionalization introduces both an ether linkage, imparting a degree of flexibility, and an additional carboxylic acid group, which can either coordinate to metal centers or remain as a pendant functional group within the pores.

Below is a comparative table summarizing the key structural features of these linkers and the anticipated properties of the MOFs they form.

LinkerStructureKey FeaturesAnticipated MOF Properties
This compound this compound structureAsymmetric, flexible ether linkage, three potential coordination sites.Potentially complex and novel topologies, increased framework flexibility, possibility of pendant functional groups for post-synthetic modification or enhanced guest interactions.
Terephthalic acid (BDC) Terephthalic acid structureLinear, rigid, dicarboxylate.Forms robust, high-symmetry frameworks with predictable topologies (e.g., cubic, octahedral). High thermal stability.[8][9]
Trimesic acid (BTC) Trimesic acid structureTrigonal, rigid, tricarboxylate.Leads to highly porous, 3D frameworks with large surface areas and open metal sites, often exhibiting excellent catalytic activity.[5]
4,4'-Biphenyldicarboxylic acid (BPDC) 4,4'-Biphenyldicarboxylic acid structureExtended linear, rigid, dicarboxylate.Results in MOFs with larger pore dimensions compared to BDC-based frameworks, suitable for encapsulation of larger molecules.[6]
2-Methylimidazole 2-Methylimidazole structureAzolate-based, non-linear.Forms frameworks with zeolite-like topologies (ZIFs) characterized by exceptional thermal and chemical stability and tunable pore apertures.[7]

Performance Metrics: A Data-Driven Comparison

While direct experimental data for MOFs synthesized with this compound is limited in publicly available literature, we can extrapolate potential performance based on the principles of MOF chemistry and data from analogous systems. The following table presents a comparative overview of key performance metrics for MOFs constructed from our selected linkers.

MOF Family/LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key Applications
MOFs with this compound (Predicted) Variable, likely moderateVariableModerateCatalysis, Drug Delivery, Sensing
UiO-66 (BDC) ~1100 - 1500[10]~0.5 - 0.7>450[9]Gas Storage/Separation, Catalysis[10]
HKUST-1 (BTC) ~1500 - 2000~0.7 - 0.9~300Gas Storage, Catalysis
MOFs with BPDC >2000[6]>0.8~400Large Molecule Encapsulation, Supercapacitors[6]
ZIF-8 (2-Methylimidazole) ~1300 - 1800[7]~0.6 - 0.7>400[7]Gas Separation, Drug Delivery, Catalysis[7]

Causality Behind Performance:

  • Porosity: The high surface areas of MOFs derived from rigid, symmetric linkers like BDC, BTC, and BPDC are a direct result of the predictable and open frameworks they form. The flexible and asymmetric nature of this compound may lead to more complex and potentially interpenetrated structures, which could result in a wider range of porosities, some potentially lower than their rigid counterparts. However, the ether linkage could also prevent dense packing, leading to significant porosity.

  • Stability: The exceptional thermal stability of UiO-66 and ZIF-8 is attributed to the strong coordination bonds between the metal nodes and the linkers.[7][8] The introduction of a flexible ether group in this compound might slightly reduce the overall framework rigidity and potentially lower the thermal decomposition temperature compared to fully aromatic linkers.

  • Functionality: The pendant carboxylic acid group in MOFs synthesized from this compound offers a significant advantage. This uncoordinated functional group can act as a Brønsted acid site for catalysis, a binding site for drug molecules, or a point of attachment for post-synthetic modification, allowing for the introduction of new functionalities.[11][12]

Experimental Protocols: A Guide to Synthesis and Characterization

To provide a practical context, we present detailed, step-by-step methodologies for the synthesis of well-established MOFs that utilize the comparator linkers. These protocols serve as a validated starting point for researchers entering the field and can be adapted for the synthesis of novel MOFs.

Solvothermal Synthesis of UiO-66 (using Terephthalic Acid)

This protocol describes a typical solvothermal synthesis of UiO-66, a highly stable zirconium-based MOF.[10]

Workflow Diagram:

UiO_66_Synthesis cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Product Purification ZrCl4 Zirconium(IV) chloride (ZrCl4) Mixing Dissolve ZrCl4 and BDC in DMF ZrCl4->Mixing BDC Terephthalic acid (BDC) BDC->Mixing DMF N,N-Dimethylformamide (DMF) DMF->Mixing Heating Heat in Teflon-lined autoclave (e.g., 120 °C for 24 hours) Mixing->Heating Transfer to autoclave Cooling Cool to room temperature Heating->Cooling Washing Wash with DMF and ethanol Cooling->Washing Collect crystals Drying Dry under vacuum Washing->Drying ZIF_8_Synthesis cluster_reactants Reactant Preparation cluster_synthesis Room-Temperature Synthesis cluster_purification Product Purification Zn_salt Zinc Nitrate Hexahydrate Solution1 Dissolve Zinc Salt in Methanol Zn_salt->Solution1 Hmim 2-Methylimidazole Solution2 Dissolve 2-Methylimidazole in Methanol Hmim->Solution2 Methanol Methanol Methanol->Solution1 Methanol->Solution2 Mixing Rapidly mix the two solutions Solution1->Mixing Solution2->Mixing Stirring Stir at room temperature Mixing->Stirring Centrifugation Collect precipitate by centrifugation Stirring->Centrifugation After precipitation Washing Wash with fresh methanol Centrifugation->Washing Drying Dry under vacuum Washing->Drying

Caption: Room-temperature synthesis workflow for ZIF-8.

Step-by-Step Methodology:

  • Solution Preparation: Prepare two separate solutions. In the first, dissolve zinc nitrate hexahydrate in methanol. In the second, dissolve 2-methylimidazole in methanol. A typical molar ratio of zinc to 2-methylimidazole is 1:8.

  • Mixing and Precipitation: Rapidly pour the zinc nitrate solution into the 2-methylimidazole solution under vigorous stirring. A white precipitate of ZIF-8 will form almost instantaneously.

  • Aging: Continue stirring the suspension at room temperature for a period of 1 to 24 hours to allow for crystal growth and maturation.

  • Product Collection and Washing: Collect the ZIF-8 powder by centrifugation. Decant the supernatant and wash the product several times with fresh methanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the purified ZIF-8 powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Characterization of MOFs: A Self-Validating System

To ensure the successful synthesis and to understand the properties of the resulting MOFs, a suite of characterization techniques is essential. Each technique provides a piece of the puzzle, and together they form a self-validating system to confirm the structure, porosity, and stability of the material.

Characterization Workflow:

MOF_Characterization cluster_structural Structural Analysis cluster_porosity Porosity Measurement cluster_stability Stability Assessment Synthesized_MOF Synthesized MOF PXRD Powder X-Ray Diffraction (PXRD) - Phase purity and crystallinity Synthesized_MOF->PXRD FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) - Confirmation of linker incorporation Synthesized_MOF->FTIR Gas_Sorption Gas Sorption Analysis (N2 at 77K) - BET surface area, pore volume, and pore size distribution Synthesized_MOF->Gas_Sorption TGA Thermogravimetric Analysis (TGA) - Thermal stability Synthesized_MOF->TGA Chemical_Test Chemical Stability Tests - Exposure to acidic/basic solutions Synthesized_MOF->Chemical_Test

Caption: A typical workflow for MOF characterization.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental diffraction pattern is compared to a simulated pattern from single-crystal X-ray diffraction data or known patterns from the literature.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the incorporation of the organic linker into the framework. The disappearance of the characteristic C=O stretching vibration of the carboxylic acid and the appearance of new bands corresponding to the coordinated carboxylate groups are key indicators.

  • Gas Sorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the porosity of the MOF. The Brunauer-Emmett-Teller (BET) method is applied to calculate the specific surface area, while the pore volume and pore size distribution can be derived from the isotherm data. [13]* Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the MOF. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is monitored as a function of temperature. The decomposition temperature provides a measure of the framework's thermal robustness. [14]

Conclusion and Future Outlook

The selection of the organic linker is a cornerstone of rational MOF design. While established linkers like terephthalic acid, trimesic acid, and 4,4'-biphenyldicarboxylic acid have led to the development of a vast library of materials with remarkable properties, the exploration of novel linkers with unique functionalities is crucial for advancing the field.

This compound represents an intriguing candidate for the synthesis of next-generation MOFs. Its inherent flexibility and the presence of an additional coordination/functional site offer exciting possibilities for creating frameworks with novel topologies, tunable flexibility, and enhanced performance in catalysis and drug delivery. While comprehensive experimental data on MOFs derived from this specific linker is still emerging, the principles outlined in this guide provide a solid foundation for predicting their behavior and designing synthetic strategies.

As researchers, your exploration of such novel linkers will undoubtedly contribute to the continued expansion of the MOF landscape, leading to materials with unprecedented properties and applications that address some of the most pressing scientific and technological challenges.

References

  • Shi, Z., et al. (2017). Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks. Journal of Materials Chemistry A, 5(37), 19575-19593.
  • Chui, S. S. Y., et al. (1999). A Chemically Functionalizable Nanoporous Material [Cu3(TMA)2(H2O)3]n. Science, 283(5405), 1148-1150.
  • Horcajada, P., et al. (2010). Metal-organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268.
  • Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Cavka, J. H., et al. (2008). A New Zirconium-Based Metal-Organic Framework with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850-13851.
  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal-organic frameworks: a new class of porous materials.
  • Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.
  • Kreno, L. E., et al. (2012). Metal-organic framework-based sensors. Chemical Reviews, 112(2), 1105-1125.
  • Lee, J., et al. (2009). Metal-organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459.
  • Murray, L. J., et al. (2009). Hydrogen storage in metal-organic frameworks. Chemical Society Reviews, 38(5), 1294-1314.
  • Britt, D., et al. (2009). "Breathing" and "flexibility" in metal-organic frameworks.
  • PubChem. (n.d.). This compound.
  • Marx, S., et al. (2011). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53 (Al). Dalton Transactions, 40(15), 3745-3748.
  • Wang, H., et al. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors.
  • Howarth, A. J., et al. (2016). Chemical, thermal and mechanical stabilities of metal-organic frameworks.
  • Olorunyomi, O. F., et al. (2021). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. Journal of Applied Sciences and Environmental Management, 25(4), 549-555.
  • Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences, 103(27), 10186-10191.
  • Gates, B. C., et al. (2015). Analyzing Stabilities of Metal-Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. The Journal of Physical Chemistry C, 119(44), 24968-24976.
  • Shekhah, O., et al. (2007). Step-by-Step Route for the Synthesis of Metal-Organic Frameworks. Journal of the American Chemical Society, 129(49), 15118-15119.
  • Li, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238.
  • Biemelt, T., et al. (2014). Step-by-Step Route for the Synthesis of Metal-Organic Frameworks.
  • Gole, B., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands in Pharmaceutical Sciences, 1(1), 1-8.
  • Kleist, W., et al. (2011). MOF-5 based mixed-linker metal-organic frameworks: Synthesis, thermal stability and catalytic application.
  • Thallapally, P. K., et al. (2012). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (68), e4383.
  • Yuan, S., et al. (2017). Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks. Chemical Society Reviews, 46(16), 4972-5006.
  • Ferey, G., et al. (2005). A chromium terephthalate-based solid with unusually large pore volumes and surface area. Science, 309(5743), 2040-2042.
  • Horcajada, P., et al. (2012). Porous metal-organic frameworks for drug delivery: a new tool for nanomedicine.
  • da Silva, J. G., et al. (2023). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel-Doebner reactions. New Journal of Chemistry.
  • Li, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238.
  • Rosseinsky, M. J. (2014). Synthesis, characterisation and properties of flexible metal-organic frameworks. University of Liverpool Thesis.
  • Gonzalez-Vadillo, A. M., et al. (2023). Synthesis and Characterisation of Multivariate Metal-Organic Frameworks for Controlled Doxorubicin Absorption and Release. Pharmaceutics, 15(5), 1361.
  • Zhang, Y., et al. (2018). Syntheses, Structures, and Characteristics of Four New Metal-Organic Frameworks Based on Flexible Tetrapyridines and Aromatic Polycarboxylate Acids. Crystal Growth & Design, 18(11), 6934-6942.
  • Al-Maythalony, B. A., et al. (2023). Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress. Polymers, 15(2), 346.
  • Chen, Y., et al. (2019). Porous Metal-Organic Polyhedra: Morphology, Porosity, and Guest Binding. Journal of the American Chemical Society, 141(38), 15034-15041.
  • Li, S., et al. (2024). Advancing from MOFs and COFs to Functional Macroscopic Porous Constructs.
  • Liu, X., et al. (2007). Metal-organic coordination polymers with a new 3, 5-(4-carboxybenzyloxy) benzoic acid linker. New Journal of Chemistry, 31(7), 1259-1265.
  • de Oliveira, L. F. M., et al. (2023). A synthesis of metal-organic frameworks using terephthalic acid obtained from PET bottles with dye adsorption for application in experimental chemistry classes. Discover Chemistry, 2(1), 144.
  • Pătes, I. A., et al. (2012). Synthesis of MOFs from Zn, Cd, Ni-4-carboxyphenylboronic acid with DMF solvent.
  • Li, S., et al. (2024). Advancing from MOFs and COFs to Functional Macroscopic Porous Constructs.
  • Clemente-Juan, J. M., et al. (2018). Introducing a flexible tetracarboxylic acid linker into functional coordination polymers: synthesis, structural traits, and photocatalytic dye degradation. New Journal of Chemistry, 42(18), 15065-15076.
  • Reinsch, H., et al. (2013). Metal Organic Frameworks.
  • Odu, C. O., et al. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Journal of Chemical Society of Nigeria, 48(3).
  • da Silva, J. A., et al. (2017). Metal-organic frameworks based on terephthalic acid: Sorbents of organic dyes. Journal of the Brazilian Chemical Society, 28(10), 1934-1941.
  • Kaczmarek, A. M., et al. (2020). Investigation of the Sensing Properties of Lanthanoid Metal-Organic Frameworks (Ln-MOFs) with Terephthalic Acid. Molecules, 25(15), 3491.
  • Li, Y., et al. (2013). A helical zinc(II) coordination polymer assembled from 1,3-bis[(pyridin-3-yl)methoxy]benzene and benzene-1,4-dicarboxylic acid.
  • Zhang, L., et al. (2023). Precise Regulation of Organic Linker Ratio in Bimetallic Metal-Organic Frameworks for Enhanced Tumor-Specific Catalytic Therapy.

Sources

A Tale of Two Linkers: Terephthalic Acid vs. 4-(Carboxymethoxy)benzoic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Linker Selection for Tailored Metal-Organic Frameworks

In the intricate world of Metal-Organic Framework (MOF) synthesis, the choice of the organic linker is a critical decision that dictates the ultimate structure, porosity, and functionality of the resulting material. This guide provides an in-depth comparison of two dicarboxylate linkers: the ubiquitous and rigid terephthalic acid (BDC) and the functionalized, more flexible 4-(carboxymethoxy)benzoic acid. Through a detailed analysis of their intrinsic properties and their impact on MOF synthesis and performance, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their pursuit of novel MOF materials with tailored properties.

The Organic Linker: An Architect's Blueprint for MOF Construction

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters bridged by organic molecules, known as linkers. The geometry, length, flexibility, and functional groups of these linkers are paramount in defining the topology and chemical environment of the MOF's pores. While terephthalic acid has been a workhorse in the synthesis of many canonical MOFs, the introduction of functional groups, as seen in this compound, opens up a vast design space for creating MOFs with enhanced or entirely new functionalities.

At a Glance: Comparing the Contenders

PropertyTerephthalic AcidThis compound
Chemical Formula C₈H₆O₄C₉H₈O₅
Molecular Weight 166.13 g/mol 196.16 g/mol [1]
Structure Rigid, linearFlexible, bent
Functional Groups Two carboxylic acidsTwo carboxylic acids, one ether group
Solubility Low in water and most organic solvents, soluble in DMF and alkaline solutions.[2][3][4]Data not widely available, expected to have slightly better solubility in polar solvents due to the ether group.

Terephthalic Acid: The Pillar of MOF Chemistry

Terephthalic acid, or benzene-1,4-dicarboxylic acid (BDC), is a rigid, linear linker that has been instrumental in the development of some of the most well-known and widely studied MOFs, including MOF-5 and the UiO-66 series.[2] Its rigidity and predictable coordination behavior have made it a favorite for constructing robust frameworks with high porosity and thermal stability.

The linear geometry of terephthalic acid typically leads to the formation of highly symmetric and porous structures. The two carboxylate groups are positioned at opposite ends of the benzene ring, facilitating the formation of extended, three-dimensional networks.

This compound: Introducing Flexibility and Functionality

This compound, also known as 4-carboxyphenoxyacetic acid, introduces two key modifications compared to terephthalic acid: an ether linkage and a methylene-carboxylic acid group. This seemingly small change has profound implications for the resulting MOF's structure and properties.

The ether linkage imparts a degree of flexibility to the linker, allowing it to adopt a bent or V-shape conformation.[5] This deviation from linearity can lead to the formation of MOFs with different topologies and pore geometries compared to those synthesized with rigid, linear linkers. Furthermore, the ether oxygen and the additional carboxyl group provide extra potential coordination sites and opportunities for post-synthetic modification, which can be leveraged to tune the MOF's properties for specific applications.[6]

Structural and Performance Implications: A Comparative Analysis

The choice between these two linkers has a cascading effect on the synthesis, structure, and ultimately, the performance of the resulting MOF.

Impact on MOF Synthesis and Crystal Structure

The rigidity of terephthalic acid often leads to highly crystalline materials with well-defined structures.[2] In contrast, the flexibility of this compound can introduce a degree of disorder or lead to the formation of interpenetrated frameworks. However, this flexibility can also be advantageous, enabling the formation of unique topologies that are not accessible with rigid linkers.[7]

The presence of the ether group in this compound may also influence the kinetics of MOF formation. The additional coordination site could affect the nucleation and growth processes, potentially leading to different crystal morphologies and sizes.

Structural comparison of the two linkers.
Porosity and Surface Area

MOFs derived from terephthalic acid, such as MOF-5 and UiO-66, are renowned for their high surface areas and large pore volumes.[8] The functional group in this compound, being bulkier than a hydrogen atom, will occupy some of the pore space, which could lead to a reduction in the overall surface area and pore volume compared to a hypothetical isoreticular MOF made with terephthalic acid. However, the unique packing arrangements facilitated by the flexible linker might also lead to novel porous structures with tailored pore sizes and shapes.

Thermal and Chemical Stability

Zirconium-based MOFs, like UiO-66, are known for their exceptional thermal and chemical stability, partly due to the strong Zr-O bonds.[9] While the introduction of a flexible ether linkage in this compound might be perceived as a potential weak point, the overall stability of the resulting MOF will depend on the coordination environment of the metal cluster and the overall framework topology. Functionalized MOFs can sometimes exhibit altered stability profiles. For instance, in some cases, functionalization has been shown to decrease thermal stability.[9][10]

Functional Performance: Catalysis and Adsorption

The true advantage of this compound lies in the potential for enhanced functional performance. The ether oxygen and the uncoordinated carboxylate group can act as additional binding sites for guest molecules, potentially leading to improved selectivity in gas separation or enhanced catalytic activity.[11]

For example, the presence of these functional groups could enhance the adsorption of polar molecules through hydrogen bonding interactions. In catalysis, the uncoordinated carboxyl group could act as a Brønsted acid site, or it could be used as a handle for post-synthetic modification to introduce other catalytically active species.

General workflow for MOF synthesis and characterization.

Experimental Protocols: A Practical Guide

To provide a practical context, we outline generalized solvothermal synthesis protocols for a well-established terephthalic acid-based MOF (UiO-66) and a hypothetical MOF using this compound.

Protocol 1: Synthesis of UiO-66 (Terephthalic Acid Linker)

This protocol is adapted from established literature procedures.[1][4][12][13]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • In a glass vial, dissolve ZrCl₄ and terephthalic acid in DMF. The molar ratio of ZrCl₄ to terephthalic acid is typically 1:1.

  • Add a modulating agent, such as concentrated HCl, to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.

  • Seal the vial and place it in a preheated oven at 120°C for 24 hours.

  • After cooling to room temperature, a white precipitate of UiO-66 will have formed.

  • Collect the solid by centrifugation and wash it several times with fresh DMF to remove unreacted precursors.

  • Subsequently, wash the product with a solvent like methanol to exchange the DMF.

  • Activate the material by heating under vacuum to remove the solvent molecules from the pores.

Protocol 2: Hypothetical Synthesis of a MOF with this compound

This protocol is a proposed starting point, drawing on general MOF synthesis principles and the known reactivity of similar linkers. Optimization of reaction conditions (temperature, time, modulator) would be necessary.

Materials:

  • Zirconium(IV) chloride (ZrCl₄) or Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (as a modulator)

Procedure:

  • In a Teflon-lined autoclave, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O) and this compound in DMF. A 1:1 molar ratio of metal to linker is a good starting point.

  • Add a modulator, such as benzoic acid, to the mixture. The modulator can help control the coordination environment and prevent the formation of dense phases.

  • Seal the autoclave and heat it in an oven at a temperature between 100-150°C for 24-72 hours.

  • After cooling, collect the crystalline product by filtration.

  • Wash the product thoroughly with fresh DMF and then with a lower-boiling-point solvent like ethanol.

  • Dry the material under vacuum to activate it for further characterization and testing.

Conclusion: Making the Right Choice for Your Application

The selection between terephthalic acid and this compound is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the desired properties of the final MOF.

  • Choose Terephthalic Acid for:

    • High porosity and surface area.

    • Robust, thermally stable frameworks.

    • Well-defined, highly symmetric structures.

  • Choose this compound for:

    • Introducing flexibility and potentially novel topologies.

    • Creating MOFs with tailored functionalities for specific applications in catalysis or selective adsorption.

    • Opportunities for post-synthetic modification.

Ultimately, the versatility of MOF chemistry lies in the ability to fine-tune properties through judicious linker selection. By understanding the fundamental differences between linkers like terephthalic acid and its functionalized counterparts, researchers can more effectively navigate the vast landscape of MOF design to create materials that meet the demands of their specific scientific challenges.

References

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (2024). Journal of Chemical Reviews. [Link]
  • A Facile Method for Preparing UiO-66 Encapsulated Ru Catalyst and its Application in Plasma-Assisted CO2 Methanation. (2019).
  • Synthesis, Characterization and Adsorption Capability of MOF-5. (2012). Science Alert. [Link]
  • Full article: UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. (n.d.). Taylor & Francis. [Link]
  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (2024). Journal of Chemical Reviews. [Link]
  • MOF-5 Synthèse. (n.d.). Scribd. [Link]
  • Synthesis of UiO-66 Using Solvothermal Method at High Temper
  • Soft porous crystals: flexible MOFs as a new class of adaptive materials. (2025). Inorganic Chemistry Frontiers. [Link]
  • Mixed Linker MOFs in Catalysis. (n.d.).
  • This compound. (n.d.). PubChem. [Link]
  • A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxyphenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline. (2023). Molecules. [Link]
  • Schematic diagram for the synthesis of UiO‐66‐NH2 SURMOF through LPE. (n.d.).
  • Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). (n.d.). Dalton Transactions. [Link]
  • Flexibility in Metal–Organic Frameworks: A Basic Understanding. (n.d.). MDPI. [Link]
  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025). RSC Advances. [Link]
  • Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). (n.d.). Dalton Transactions. [Link]
  • Metal-Organic Frameworks (MOFs) Linkers. (n.d.). CD Bioparticles. [Link]
  • Single-crystal X-ray structure of MOF-5 constructed from Zn 4 O. (n.d.).
  • Syntheses, Structures And Properties Of Coordination Polymers Based On3,4-Bis-Carboxymethoxy-Benzoic Acid And4,4-Dicarboxymethoxy Diphenylsulfone. (2014). Globe Thesis. [Link]
  • A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)
  • (PDF) A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. (2025).
  • Metal–organic coordination polymers with a new 3,5-(4-carboxybenzyloxy) benzoic acid linker. (n.d.). New Journal of Chemistry. [Link]
  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. (n.d.). OSTI.GOV. [Link]
  • Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). (2010). Dalton Transactions. [Link]
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). PubMed Central. [Link]
  • (PDF) Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2025).
  • A UiO-66 analogue with uncoordinated carboxylic acids for the broad-spectrum removal of toxic chemicals. (n.d.). New Journal of Chemistry. [Link]
  • Linkers used to make RE-UiO-66 analogues. (n.d.).
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). PubMed. [Link]
  • MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application. (2025).
  • Synthesis and characterization of Zn‐MOF. (n.d.).
  • A helical zinc(II) coordination polymer assembled from 1,3-bis[(pyridin-3-yl)methoxy]benzene and benzene-1,4-dicarboxylic acid. (2014). PubMed. [Link]
  • The synthesis and characterization of Zn(ii)/Cd(ii) based MOFs by a mixed ligand strategy: a Zn(ii) MOF as a dual functional material for reversible dye adsorption and as a heterogeneous catalyst for the Biginelli reaction. (n.d.). RSC Publishing. [Link]
  • Postsynthetic Bromination of UiO-66 Analogues: Altering Linker Flexibility and Mechanical Compliance. (2016). PubMed. [Link]
  • Physico-chemical properties of MOFs. (n.d.).
  • A new Pb(II)-based coordination polymer constructed by 5-((4-carboxyphenoxy) methyl)benzene-1,3-dioic acid and N-donor co-ligand: Crystal structure and anti-lymph cancer activity. (n.d.).
  • A UiO-66 analogue with uncoordinated carboxylic acids for the broad spectrum removal of toxic chemicals. (2025).
  • Multifunctional Microporous MOFs Exhibiting Gas/Hydrocarbon Adsorption Selectivity, Separation Capability and Three‐Dimensional Magnetic Ordering. (2008). Semantic Scholar. [Link]
  • Microporous Metal–Organic Frameworks with High Gas Sorption and Separation Capacity. (n.d.). Semantic Scholar. [Link]
  • Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. (n.d.). MDPI. [Link]

Sources

Analysis of different synthetic routes for 4-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Routes of 4-(Carboxymethoxy)benzoic Acid

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the synthesis of key chemical intermediates is a critical step that dictates the efficiency, cost, and environmental impact of the overall process. This compound (CAS No. 19360-67-9) is a valuable bifunctional molecule, featuring both a carboxylic acid and an ether linkage attached to a benzoic acid moiety.[1][2][3] Its structure makes it a versatile building block in the synthesis of more complex molecules, including liquid crystal intermediates and pharmaceutical compounds.[4]

This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses.

Route 1: The Classical Williamson Ether Synthesis

The most established and widely utilized method for preparing this compound is the Williamson ether synthesis.[5] This venerable reaction, first developed in the 1850s, remains a cornerstone of ether synthesis in both laboratory and industrial settings due to its reliability and the accessibility of its starting materials.[5]

Reaction Principle and Mechanism

The synthesis involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide. In this specific case, the sodium salt of 4-hydroxybenzoic acid acts as the nucleophile, attacking the primary alkyl halide, chloroacetic acid, in a classic bimolecular nucleophilic substitution (SN2) reaction.[5][6]

The mechanism proceeds in two main steps:

  • Deprotonation: 4-hydroxybenzoic acid is treated with a strong base, typically sodium hydroxide (NaOH), which deprotonates both the carboxylic acid and the phenolic hydroxyl group to form a water-soluble disodium salt. The phenoxide ion is a potent nucleophile.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride leaving group. The reaction is a concerted, single-step process characteristic of an SN2 mechanism.[5] Subsequent acidification protonates both carboxyl groups to yield the final product.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps R1 4-Hydroxybenzoic Acid Deprotonation Deprotonation (Formation of Disodium Salt) R1->Deprotonation R2 Chloroacetic Acid SN2 SN2 Nucleophilic Attack R2->SN2 Base Sodium Hydroxide (NaOH) Base->Deprotonation Deprotonation->SN2 Nucleophile Acidification Acidification (e.g., with HCl) SN2->Acidification Product This compound Acidification->Product

Caption: Workflow for the classical Williamson ether synthesis of this compound.

Detailed Experimental Protocol
  • Preparation of the Phenoxide: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide (typically using slightly more than two molar equivalents of NaOH to ensure complete deprotonation of both acidic protons). Gentle warming may be applied to facilitate dissolution.

  • Addition of Alkylating Agent: To the resulting solution of the disodium salt, add a solution of chloroacetic acid (approximately 1 to 1.2 molar equivalents).

  • Reaction: Heat the mixture to reflux (around 90-100°C) for several hours (typically 2-4 hours) to ensure the reaction goes to completion.[7] The progress can be monitored using thin-layer chromatography (TLC).

  • Workup and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with a mineral acid, such as 6M hydrochloric acid (HCl), until the solution is acidic to litmus paper (pH ~2-3).[7] This will cause the desired product to precipitate out of the solution.

  • Purification: The crude solid product is collected by vacuum filtration and washed with cold water to remove inorganic salts. For higher purity, the product should be recrystallized from a suitable solvent, such as hot water or an ethanol-water mixture.[7]

Route 2: Greener and Modified Williamson Synthesis Approaches

While robust, the classical approach can be improved, particularly concerning the use of harsh conditions and solvents. Modern modifications aim to align the synthesis with the principles of green chemistry, enhancing efficiency and reducing environmental impact.

A. Surfactant-Assisted Synthesis in Aqueous Media

The use of organic solvents can be minimized or eliminated by employing surfactants in an aqueous medium. This approach is particularly innovative for reactions involving reactants with differing polarities.

  • Causality and Mechanism: Surfactants, such as cetyltrimethylammonium bromide (CTAB), form micelles when dissolved in water above their critical micelle concentration. These micelles create a pseudo-organic microenvironment within the bulk aqueous phase. This environment facilitates the reaction by bringing the water-soluble phenoxide and the alkylating agent into close proximity, thereby increasing the local concentration and enhancing reactivity.[8] This method represents a significant step towards a more sustainable synthesis by using water as the primary solvent.[8]

B. Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is another powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).

  • Causality and Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transport of the phenoxide anion from the aqueous phase to an organic phase where the alkylating agent (which may be more soluble in the organic phase, such as an ester of chloroacetic acid) resides. The catalyst effectively "chaperones" the anion across the phase boundary, allowing the reaction to proceed under milder conditions and often with higher yields and fewer side reactions. A patent for a similar etherification process highlights the effectiveness of using quaternary ammonium salts to improve reaction efficiency.[9]

Synthetic_Routes_Comparison cluster_classical Route 1: Classical Williamson Synthesis cluster_green Route 2: Greener Modifications Title Synthesis of this compound cluster_classical cluster_classical cluster_green cluster_green C_Start 4-Hydroxybenzoic Acid + Chloroacetic Acid C_Reagents Excess NaOH C_Start->C_Reagents C_Solvent Water C_Reagents->C_Solvent C_Conditions Reflux (90-100°C) C_Solvent->C_Conditions C_Outcome Good Yield, Simple Setup C_Conditions->C_Outcome G_Start 4-Hydroxybenzoic Acid + Alkylating Agent G_Reagents Base + Catalyst (Surfactant or PTC) G_Start->G_Reagents G_Solvent Primarily Water G_Reagents->G_Solvent G_Conditions Milder Conditions (Lower Temp) G_Solvent->G_Conditions G_Outcome Higher Efficiency, Reduced Waste G_Conditions->G_Outcome

Caption: Logical workflow comparing classical vs. greener synthetic approaches.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as scale, cost constraints, available equipment, and environmental considerations. The following table provides a side-by-side comparison.

FeatureClassical Williamson SynthesisSurfactant-Assisted SynthesisPhase-Transfer Catalysis
Starting Materials 4-Hydroxybenzoic Acid, Chloroacetic Acid4-Hydroxybenzoic Acid, Chloroacetic Acid4-Hydroxybenzoic Acid, Chloroacetic Acid/Ester
Key Reagents Strong Base (e.g., NaOH)Base, Surfactant (e.g., CTAB)Base, Phase-Transfer Catalyst (e.g., TBAB)
Solvent WaterWaterBiphasic (Water/Organic Solvent)
Reaction Temp. High (Reflux, ~100°C)Moderate to HighLow to Moderate
Typical Yield Good to Excellent (>80%)Often higher than classical methodExcellent (>90%)
Advantages Low-cost materials, simple procedure, well-established.[5]Environmentally friendly (aqueous media), enhanced reactivity.[8]High yields, milder conditions, suitable for varied substrates.[9]
Disadvantages High energy consumption, use of excess strong base.Cost of surfactant, potential for complex workup to remove catalyst.Cost of catalyst, requires organic solvents, catalyst removal needed.
Green Chemistry Moderate (uses water as solvent but high energy input).High (eliminates/reduces organic solvents).Moderate (reduces energy but may use organic solvents).

Conclusion and Outlook

The Williamson ether synthesis remains the most practical and economically viable method for the production of this compound, especially on a large scale. Its reliance on inexpensive and readily available starting materials makes it a preferred choice.

However, for laboratories and companies prioritizing sustainable practices, the modified, greener approaches offer compelling advantages. Surfactant-assisted synthesis in water is particularly promising as it significantly reduces the reliance on volatile organic compounds and can proceed under milder conditions.[8] While the initial cost of catalysts or surfactants must be considered, these can often be offset by higher yields, reduced energy consumption, and simplified waste disposal.

Ultimately, the optimal synthetic route is a function of the specific objectives of the research or production campaign. For routine lab-scale synthesis, the classical method is often sufficient. For process optimization and green manufacturing, exploring surfactant-assisted or phase-transfer catalyzed methods is highly recommended.

References

  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid.
  • University of Toronto. (n.d.). The Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • Google Patents. (2010). Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. US7728168B2.
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.
  • Saha, B., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate.
  • SIELC Technologies. (2018). This compound.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ResearchGate. (2020). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone.
  • PubChemLite. (n.d.). This compound (C9H8O5).
  • J&K Scientific. (n.d.). This compound.
  • Ruixi Biotech. (n.d.). This compound CAS No.:19360-67-9.
  • Liu, W., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Google Patents. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. CN105237422A.
  • CAS Common Chemistry. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19360-67-9.
  • Sharma, P., et al. (2020). Synthesis and Urease Inhibition Activity of 4-hydroxy-3-methoxy benzoic acid Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoic acid.
  • Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. EP1454891A1.
  • Technische Universität Braunschweig. (n.d.). 4. Biogenesis of Benzoic Acids as Precursors.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway.
  • European Patent Office. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Google Patents. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. US10669223B2.

Sources

A Senior Application Scientist's Guide to Purity Validation: Comparing DSC, HPLC, and Titrimetry for 4-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of a compound's purity is a cornerstone of reliable and reproducible results. In this guide, we delve into the purity determination of 4-(Carboxymethoxy)benzoic acid, a molecule of interest in various research and development pipelines. We will provide an in-depth exploration of Differential Scanning Calorimetry (DSC) as a primary analytical tool and objectively compare its performance against established techniques like High-Performance Liquid Chromatography (HPLC) and acid-base titrimetry. This guide is designed to move beyond a simple recitation of methods, offering instead a causal understanding of experimental choices and the inherent self-validating nature of robust analytical protocols.

The Imperative of Purity for this compound

This compound, with its dual carboxylic acid functionalities and aromatic core, presents a molecular architecture that lends itself to a variety of applications, from materials science to pharmaceutical development. The presence of impurities, even in minute quantities, can significantly alter its physicochemical properties, reactivity, and biological activity. Therefore, the accurate and precise determination of its purity is not merely a quality control checkpoint but a fundamental prerequisite for its effective application.

Unveiling Purity with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For the purity determination of crystalline compounds like this compound, DSC relies on the well-established principle of melting point depression.[2][3]

The Science Behind the Signal: The Van't Hoff Equation

The presence of impurities disrupts the crystal lattice of a pure compound, resulting in a lower and broader melting endotherm.[3] This phenomenon is quantitatively described by the Van't Hoff equation, which forms the theoretical bedrock of DSC purity analysis.[4] The simplified equation is as follows:

Ts = To - (R * To2 * X2) / (ΔHf * F)

Where:

  • Ts is the sample temperature at a specific point during melting.

  • To is the melting point of the 100% pure substance.

  • R is the ideal gas constant.

  • X2 is the mole fraction of the impurity.

  • ΔHf is the enthalpy of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature Ts.

A key assumption in this method is that the impurity is soluble in the molten (liquid) phase of the major component but insoluble in the solid phase, forming a eutectic system.[5][6] This method is most accurate for materials that are highly pure, typically above 98.5 mole percent.[7][8]

Experimental Protocol: Purity Determination of this compound by DSC

This protocol provides a step-by-step methodology for determining the purity of this compound using DSC, in accordance with standards such as ASTM E928.[7]

Instrumentation and Calibration

A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system is required. Calibration for temperature and enthalpy should be performed using certified reference materials, such as indium, to ensure accuracy.

Sample Preparation
  • Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. A microbalance should be used to ensure precision.

  • Hermetically seal the pan to prevent any sublimation or decomposition during the analysis.

  • Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

Thermal Program
  • Equilibration: Equilibrate the sample at a temperature well below its expected melting point, for instance, at 250°C.

  • Heating Ramp: Heat the sample at a slow, controlled rate, typically between 0.5 and 2.0°C/min, to a temperature above the completion of the melt. For this compound, with a reported melting point of 280-282°C, a final temperature of 290°C would be appropriate.[2] A slower heating rate allows the melting process to remain close to thermal equilibrium, yielding more accurate data.[5]

  • Inert Atmosphere: Maintain a constant flow of an inert purge gas, such as nitrogen, at a rate of 20-50 mL/min throughout the experiment to prevent oxidative degradation.

Data Analysis and Interpretation

The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. Specialized software is then used to analyze the shape of this peak. The analysis involves integrating the peak to determine the total enthalpy of fusion (ΔHf) and then performing a partial area analysis to determine the fraction melted (F) at various temperatures (Ts) along the leading edge of the peak. By plotting Ts versus 1/F, the software can linearize the data and calculate the mole percent purity based on the Van't Hoff equation. The melting point of the pure compound (To) is also determined from the y-intercept of this plot.[4]

Caption: Workflow for DSC purity analysis of this compound.

A Comparative Perspective: DSC vs. Alternative Purity Determination Methods

While DSC is a valuable tool, a comprehensive understanding of a compound's purity often necessitates the use of orthogonal methods. Here, we compare DSC with High-Performance Liquid Chromatography (HPLC) and acid-base titration for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries.[9] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[10] For an aromatic carboxylic acid like this compound, a reversed-phase HPLC method is typically employed.[7][11]

Methodology Snapshot: HPLC for this compound

  • Column: A C18 stationary phase is a common choice.

  • Mobile Phase: A mixture of an aqueous buffer (often with an acidic pH to suppress the ionization of the carboxylic acid groups) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to resolve impurities with different polarities.

  • Detection: UV detection is suitable due to the aromatic nature of the compound.

  • Quantification: Purity is typically determined by area percent, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Acid-Base Titration

Given that this compound is a dicarboxylic acid, its purity can be assessed via acid-base titration.[12] This classical analytical technique involves neutralizing the acid with a standardized solution of a strong base, such as sodium hydroxide.[13]

Methodology Snapshot: Titrimetric Analysis of this compound

  • A precisely weighed amount of the sample is dissolved in a suitable solvent (e.g., a mixture of water and ethanol).

  • A pH indicator is added, or a pH meter is used to monitor the titration.

  • The solution is titrated with a standardized solution of sodium hydroxide until the equivalence point is reached.

  • The purity is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.

Due to the presence of two carboxylic acid groups with different pKa values, a potentiometric titration would reveal two inflection points, allowing for a more detailed analysis.

Head-to-Head Comparison: DSC, HPLC, and Titrimetry

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Acid-Base Titration
Principle Melting point depression based on the Van't Hoff equation.[4]Differential partitioning between a stationary and mobile phase.[10]Neutralization of acidic functional groups with a standardized base.[13]
Purity Range Best for high purity samples (>98.5 mol%).[7]Wide dynamic range, suitable for both high and low purity samples.Generally requires relatively high purity for accurate endpoint determination.
Impurity Information Provides total molar impurity content; does not identify individual impurities.Separates and quantifies individual impurities. Can be coupled with Mass Spectrometry for identification.Provides an overall measure of acidic/basic content; does not distinguish between the main component and acidic/basic impurities.
Sample Requirement Small (1-3 mg), solid crystalline material.[5]Small, sample must be soluble in the mobile phase.Larger sample size (milligrams to grams), sample must be soluble in the titration solvent.
Analysis Time Relatively fast (typically 30-60 minutes per sample).Can be longer, especially with gradient elution and column equilibration (15-45 minutes per sample).Can be rapid for a single titration, but sample preparation and standardization of titrant can be time-consuming.
Advantages Absolute method (no reference standard of the impurity needed), rapid screening.High sensitivity and specificity, provides impurity profile.Well-established, cost-effective, high precision for assay determination.
Limitations Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[9]Requires development of a specific method, reference standards for impurities are needed for accurate quantification.Only sensitive to acidic or basic impurities, can be affected by atmospheric CO2.

Conclusion: A Multi-faceted Approach to Purity Validation

The choice of analytical technique for purity determination is contingent upon the specific requirements of the analysis and the properties of the compound . For this compound, Differential Scanning Calorimetry offers a rapid and reliable method for determining the total mole fraction of impurities in highly pure, crystalline samples, serving as an excellent orthogonal technique to chromatography. It is a powerful tool for lot-to-lot consistency checks and for confirming the high purity of reference standards.

However, DSC does not provide a complete picture of the impurity profile. High-Performance Liquid Chromatography remains the gold standard for separating, identifying, and quantifying individual impurities, which is critical for regulatory submissions and in-depth material characterization. Acid-base titration, while a more classical approach, provides a robust and cost-effective means of assaying the overall acidic content, which can be a valuable piece of information for a dicarboxylic acid.

Ultimately, a comprehensive and trustworthy purity assessment of this compound is best achieved through a multi-pronged approach, leveraging the complementary strengths of DSC, HPLC, and potentially titrimetry. This integrated strategy ensures a thorough understanding of the material's quality, underpinning the integrity of subsequent research and development activities.

References

  • ASTM International. (2018). ASTM E928-18, Standard Test Method for Purity by Differential Scanning Calorimetry.
  • United States Pharmacopeia. (n.d.). General Chapter <891> Thermal Analysis.
  • Infinita Lab. (n.d.). Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard.
  • ASTM International. (2003). ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry.
  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC.
  • Shimadzu. (2010). Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.
  • Mathkar, S., Kumar, S., & Markovich, R. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 636-640.
  • Scribd. (n.d.). E 928 - 01 Rtkyoc1sruq.
  • Creative Biolabs. (n.d.). Purity Determination by DSC.
  • PharmaTutor. (2016). How will you ascertain purity of sample by DSC? Discuss its principle.
  • AZoM. (2018). DSC Purity Determination.
  • Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC.
  • PHARMD GURU. (n.d.). ACID BASE TITRATIONS.
  • ResearchGate. (2018). What is the procedure for determining carboxylic acid groups by the acid-base titration?.
  • National Institutes of Health. (n.d.). This compound.
  • University of Barcelona. (n.d.). Thermal Analysis.
  • ResearchGate. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • SIELC Technologies. (n.d.). HPLC Separation of Organic Acids.
  • Taylor & Francis Online. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
  • University of California, Irvine. (n.d.). Carboxylic Acid Unknowns and Titration.
  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • International Organisation of Vine and Wine. (n.d.). Organic Acids : HPLC (Type-IV).
  • YouTube. (2023). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891.
  • ResearchGate. (2018). What is the procedure for determining carboxylic acid groups by the acid-base titration?.
  • ResearchGate. (2021). How to determine the concentration carboyxlic acid?.
  • ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC).
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 19360-67-9.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4).
  • Dr. Gergens. (n.d.). Titration of the Unknown Carboxylic Acid.
  • JKN Chem. (n.d.). This compound.
  • LinkedIn. (2025). Comparative Analysis: HPLC vs DSC in Thermal Stability.
  • Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations.

Sources

A Comparative Analysis of the Antimicrobial Efficacy of Benzoic Acid and Its Hydroxylated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Benzoic Acid Derivatives in Antimicrobial Science

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been cornerstones in the field of antimicrobial preservation, spanning applications from the food and beverage industry to pharmaceuticals and cosmetics.[1][2] Their broad-spectrum activity, cost-effectiveness, and natural occurrence in many plants contribute to their widespread use.[3][4] However, the nuanced differences in their antimicrobial potency, dictated by subtle alterations in their chemical structure, warrant a detailed comparative investigation. This guide provides an in-depth analysis of the antimicrobial activities of benzoic acid and three of its key hydroxylated derivatives: salicylic acid (2-hydroxybenzoic acid), p-hydroxybenzoic acid (4-hydroxybenzoic acid), and gallic acid (3,4,5-trihydroxybenzoic acid).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of their antimicrobial action, provide a comparative analysis of their efficacy against key microbial species, and offer detailed protocols for the standardized evaluation of these compounds. The structure-activity relationships that govern their potency will be a central theme, providing a rational basis for their selection and application in various fields.

Mechanisms of Antimicrobial Action: A Tale of pH, Lipophilicity, and Cellular Disruption

The antimicrobial activity of benzoic acid and its derivatives is fundamentally linked to their chemical structure and the surrounding environmental conditions, most notably pH.[5] The primary mechanism revolves around the ability of the undissociated, lipophilic form of the acid to penetrate the microbial cell membrane.[3]

Once inside the cytoplasm, where the pH is typically near neutral, the acid dissociates, releasing a proton (H+) and acidifying the cell's interior.[3] This disruption of the intracellular pH homeostasis interferes with essential metabolic processes and enzyme activities, ultimately leading to growth inhibition or cell death.

The specific substitutions on the benzoic acid ring significantly influence this process:

  • Benzoic Acid: The parent molecule's efficacy is highly pH-dependent, being most active in acidic conditions where the undissociated form predominates.[5][6]

  • Salicylic Acid (2-hydroxybenzoic acid): The presence of a hydroxyl group at the ortho position enhances its antimicrobial properties. Beyond the general mechanism of intracellular acidification, salicylic acid can also disrupt the bacterial cell membrane by interacting with fatty acids in the lipid bilayer and can interfere with the expression of virulence factors in some bacteria.[7]

  • p-Hydroxybenzoic Acid (4-hydroxybenzoic acid): While possessing antimicrobial properties, the hydroxyl group in the para position generally results in a weaker antimicrobial effect compared to salicylic acid.[3][8] The increased polarity due to the hydroxyl group can slightly hinder its passage across the lipid-rich cell membrane.

  • Gallic Acid (3,4,5-trihydroxybenzoic acid): With three hydroxyl groups, gallic acid exhibits a more complex mechanism of action. It can disrupt the integrity of the cell membrane, leading to increased permeability and leakage of intracellular components.[7] Gallic acid is also known to inhibit microbial enzymes and can act as a pro-oxidant under certain conditions, generating reactive oxygen species that are detrimental to the cell.

The following diagram illustrates the general mechanism of action for benzoic acid derivatives:

Antimicrobial Mechanism of Benzoic Acid Derivatives cluster_0 External Environment (Low pH) cluster_1 Microbial Cell Undissociated_Acid Undissociated Benzoic Acid Derivative (Lipophilic) Membrane Cell Membrane Undissociated_Acid->Membrane Passive Diffusion Cytoplasm Cytoplasm (Neutral pH) Membrane->Cytoplasm Dissociation Dissociation into H+ and Anion Cytoplasm->Dissociation Acidification Intracellular Acidification Dissociation->Acidification Metabolic_Inhibition Inhibition of Enzymes and Metabolic Pathways Acidification->Metabolic_Inhibition Cell_Death Growth Inhibition / Cell Death Metabolic_Inhibition->Cell_Death

Caption: General mechanism of antimicrobial action of benzoic acid derivatives.

Comparative Antimicrobial Efficacy: A Quantitative Analysis

The antimicrobial efficacy of these compounds is best quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

The following tables summarize the available MIC data for benzoic acid and its derivatives against common Gram-positive and Gram-negative bacteria, as well as a representative yeast species. It is important to note that direct comparison of absolute values across different studies should be approached with caution, as experimental conditions such as microbial strains, inoculum size, and media composition can vary.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Yeast)
Benzoic Acid~1000[3]1000[3]Data not consistently available
Salicylic Acid250-500[9]250-500[9]>1000
p-Hydroxybenzoic Acid160[8]160[8]Data not consistently available
Gallic Acid56-400[10]>1000[11]Data not consistently available

Note: The presented data is a synthesis from multiple sources and should be considered indicative. Experimental conditions can significantly influence MIC values.

Analysis of Comparative Efficacy:

From the available data, several trends emerge:

  • Against Staphylococcus aureus : Gallic acid and p-hydroxybenzoic acid appear to be more potent than benzoic acid and salicylic acid. The multiple hydroxyl groups of gallic acid likely contribute to its enhanced activity.

  • Against Escherichia coli : p-Hydroxybenzoic acid and salicylic acid show greater efficacy than benzoic acid. The activity of gallic acid against E. coli appears to be lower in some studies.

  • Structure-Activity Relationship: The position and number of hydroxyl groups on the benzene ring play a crucial role in determining the antimicrobial spectrum and potency. The ortho-hydroxyl group in salicylic acid generally confers broad-spectrum activity. The multiple hydroxyl groups in gallic acid enhance its activity against certain bacteria but may reduce its effectiveness against others, potentially due to differences in cell wall composition and membrane permeability.

Experimental Protocols: A Guide to Standardized Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized methodologies for antimicrobial susceptibility testing are essential. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely accepted standard for determining the MIC of antimicrobial agents.

I. Materials:

  • Test compounds (Benzoic acid and derivatives)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted for bacteria

  • RPMI-1640 medium buffered with MOPS for yeast

  • Microbial cultures (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Resazurin sodium salt solution (0.01% w/v), sterile-filtered (optional, for viability indication)

  • Multichannel pipette

  • Incubator

II. Experimental Workflow:

MIC Determination Workflow Start Start Inoculum_Prep 1. Prepare Inoculum: Adjust microbial culture to 0.5 McFarland standard. Start->Inoculum_Prep Dilute_Inoculum 2. Dilute Inoculum: Dilute to achieve ~5 x 10^5 CFU/mL in wells. Inoculum_Prep->Dilute_Inoculum Inoculation 4. Inoculate Plate: Add diluted inoculum to each well containing the compound. Dilute_Inoculum->Inoculation Compound_Prep 3. Prepare Compound Dilutions: Perform serial two-fold dilutions of each compound in a 96-well plate. Compound_Prep->Inoculation Controls 5. Set Controls: - Growth control (inoculum + medium) - Sterility control (medium only) Inoculation->Controls Incubation 6. Incubate Plate: 35°C for 16-20 hours (bacteria) or 35°C for 24-48 hours (yeast). Controls->Incubation Read_MIC 7. Read MIC: Determine the lowest concentration with no visible growth. Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination using the broth microdilution method.

III. Step-by-Step Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of each benzoic acid derivative in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (MHB or RPMI) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours for bacteria or 24-48 hours for yeast.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). If using resazurin, the MIC is the lowest concentration where the color remains blue (indicating no metabolic activity) as opposed to pink (indicating viable cells).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the completion of the MIC assay.

I. Materials:

  • MIC plate from Protocol 1

  • Sterile agar plates (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar)

  • Micropipette and sterile tips

  • Incubator

II. Experimental Workflow:

MBC Determination Workflow Start Start (from MIC plate) Select_Wells 1. Select Wells: Choose wells from the MIC plate showing no visible growth (MIC and higher concentrations). Start->Select_Wells Subculture 2. Subculture: Plate a defined volume (e.g., 10 µL) from each selected well onto agar plates. Select_Wells->Subculture Incubate_Plates 3. Incubate Plates: Incubate at 35°C for 18-24 hours. Subculture->Incubate_Plates Count_CFU 4. Count Colonies: Determine the number of colony-forming units (CFU) on each plate. Incubate_Plates->Count_CFU Determine_MBC 5. Determine MBC: The lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum. Count_CFU->Determine_MBC End End Determine_MBC->End

Sources

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(Carboxymethoxy)benzoic acid: A Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is a foundational element of the research and development process. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique, offering unparalleled insight into molecular architecture. This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-(Carboxymethoxy)benzoic acid. Due to the current absence of publicly available, experimentally verified spectra for this compound, this document leverages a predictive methodology rooted in the fundamental principles of NMR spectroscopy and draws comparisons with structurally analogous molecules. By cross-referencing predicted spectral data with established literature values for benzoic acid and 4-methoxybenzoic acid, a confident spectral profile for this compound is constructed. This guide serves not only as a crucial reference for the characterization of this specific molecule but also as a practical illustration of the power of predictive tools and the understanding of substituent effects in NMR spectral analysis.

The Imperative of Spectral Cross-Referencing in Compound Verification

In the realm of chemical synthesis and drug discovery, the confirmation of a molecule's identity and purity is paramount. NMR spectroscopy provides a "fingerprint" of a molecule's structure, with the chemical shift, multiplicity, and integration of each signal corresponding to a specific nucleus within the molecule. Cross-referencing experimentally obtained NMR data with established literature values is a cornerstone of structural verification. However, when literature data is unavailable, as is the case for this compound, predictive methods, combined with a thorough understanding of structure-spectra correlations, become invaluable tools for the modern researcher.

This guide will first establish a predicted NMR dataset for this compound. This will be followed by a detailed, step-by-step protocol for a hypothetical experimental acquisition of the NMR data. Finally, a comparative analysis will be drawn between the predicted data and the known NMR data of benzoic acid and 4-methoxybenzoic acid to highlight the influence of the carboxymethoxy substituent.

Predicted NMR Data for this compound

The following ¹H and ¹³C NMR data for this compound have been predicted based on established substituent effects on aromatic systems and by comparative analysis with known spectra of benzoic acid and 4-methoxybenzoic acid. The prediction assumes the sample is dissolved in DMSO-d₆, a common solvent for carboxylic acids.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆.

¹H NMR δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
H-2, H-67.95d8.82HAromatic
H-3, H-57.05d8.82HAromatic
-OCH₂-4.75s-2HMethylene
-COOH (benzoic)13.10br s-1HCarboxylic Acid
-COOH (methoxy)12.50br s-1HCarboxylic Acid
¹³C NMR δ (ppm)Assignment
C=O (benzoic)167.5Carbonyl
C=O (methoxy)169.0Carbonyl
C-4161.0Aromatic (ipso)
C-1124.0Aromatic (ipso)
C-2, C-6131.5Aromatic
C-3, C-5115.0Aromatic
-OCH₂-65.0Methylene

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for the hypothetical acquisition of ¹H and ¹³C NMR spectra of a sample of this compound. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection and Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds like carboxylic acids and for its high boiling point, which minimizes evaporation. Its residual proton signal at ~2.50 ppm and carbon signals at ~39.52 ppm provide a convenient internal reference.

  • Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. If necessary, brief sonication can be employed to aid dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample height should be at least 4 cm.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for acquiring NMR data on a standard NMR spectrometer.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 Set ¹H parameters acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 Set ¹³C parameters ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_cal Phase and Calibrate ft->phase_cal analyze Analyze and Assign phase_cal->analyze

Caption: Experimental workflow for NMR data acquisition.
  • Instrument Preparation: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the DMSO-d₆. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to approximately 15 ppm to ensure all signals, including the broad carboxylic acid protons, are captured.

    • Acquisition Time: Typically 2-3 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for the relaxation of the nuclei.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Spectral Width: Set to approximately 200-220 ppm to cover the entire range of expected carbon chemical shifts.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons and carbonyls, which have longer relaxation times.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Comparative Analysis with Literature Values

To validate our predicted NMR data, we will compare it with the known experimental data for benzoic acid and 4-methoxybenzoic acid. This comparison will illustrate the electronic effects of the carboxymethoxy substituent on the aromatic ring.

Table 2: Comparison of ¹H NMR Data (DMSO-d₆).

CompoundH-2, H-6 (ppm)H-3, H-5 (ppm)Other Protons (ppm)
Benzoic Acid[1]7.94 (d)7.55 (t)13.0 (br s, -COOH)
4-Methoxybenzoic acid[2]7.88 (d)6.98 (d)12.6 (br s, -COOH), 3.82 (s, -OCH₃)
This compound (Predicted) 7.95 (d) 7.05 (d) 13.10 (br s, -COOH), 12.50 (br s, -COOH), 4.75 (s, -OCH₂-)

Table 3: Comparison of ¹³C NMR Data (DMSO-d₆).

CompoundC-1 (ppm)C-2, C-6 (ppm)C-3, C-5 (ppm)C-4 (ppm)Other Carbons (ppm)
Benzoic Acid[3]131.0129.5128.8133.2167.7 (C=O)
4-Methoxybenzoic acid[4]123.6131.5114.1163.2167.4 (C=O), 55.7 (-OCH₃)
This compound (Predicted) 124.0 131.5 115.0 161.0 167.5 (C=O), 169.0 (C=O), 65.0 (-OCH₂-)
Analysis of Substituent Effects

The logical flow of interpreting the substituent effects on the NMR spectra is illustrated below.

analysis_flow cluster_effects Electronic Effects cluster_HNMR Impact on ¹H NMR cluster_CNMR Impact on ¹³C NMR substituent Carboxymethoxy (-OCH₂COOH) at C-4 resonance +R (Resonance) Effect (Oxygen lone pair donation) substituent->resonance inductive -I (Inductive) Effect (Electronegative oxygens) substituent->inductive H35_shielding H-3, H-5: Shielded (Upfield shift) due to +R effect resonance->H35_shielding C35_shielding C-3, C-5: Shielded (Upfield shift) resonance->C35_shielding C4_shielding C-4: Shielded (Upfield shift) resonance->C4_shielding H26_deshielding H-2, H-6: Minor effect (Competing effects) inductive->H26_deshielding C1_deshielding C-1: Deshielded (Downfield shift) inductive->C1_deshielding

Caption: Logical flow of substituent effect analysis.

The carboxymethoxy group at the C-4 position exerts two primary electronic effects on the benzoic acid moiety:

  • Resonance (+R) Effect: The lone pairs on the ether oxygen can be delocalized into the aromatic ring, increasing the electron density at the ortho (C-3, C-5) and para (C-1, relative to the ether) positions.

  • Inductive (-I) Effect: The electronegative oxygen atoms pull electron density away from the aromatic ring through the sigma bonds.

¹H NMR Analysis:

  • H-3 and H-5: The strong +R effect of the ether oxygen significantly shields these protons, causing a substantial upfield shift compared to benzoic acid, similar to what is observed for 4-methoxybenzoic acid.

  • H-2 and H-6: These protons are ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating carboxymethoxy group. The competing effects result in a chemical shift that is very similar to that of the corresponding protons in benzoic acid.

  • -OCH₂-: The methylene protons are adjacent to an electron-withdrawing carboxylic acid and an oxygen atom, leading to a predicted downfield chemical shift around 4.75 ppm.

  • -COOH Protons: The presence of two carboxylic acid groups, which can engage in hydrogen bonding with the DMSO solvent, results in two broad singlets at the downfield end of the spectrum.

¹³C NMR Analysis:

  • C-3 and C-5: The increased electron density from the +R effect causes significant shielding, resulting in a pronounced upfield shift of these carbon signals.

  • C-4: This carbon, directly attached to the electron-donating oxygen, is also strongly shielded.

  • C-1: This carbon is para to the electron-donating group, but the inductive effect of the directly attached carboxylic acid group is the dominant factor, leading to a downfield chemical shift.

  • C-2 and C-6: These carbons are less affected by the substituent at C-4, and their chemical shifts are predicted to be similar to those in 4-methoxybenzoic acid.

  • Carbonyl Carbons: Two distinct carbonyl signals are expected, one for each of the non-equivalent carboxylic acid groups.

  • -OCH₂- Carbon: The methylene carbon is deshielded by the adjacent oxygen and carbonyl group, with a predicted chemical shift around 65.0 ppm.

Conclusion and Best Practices

This guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis of this compound, grounded in established spectroscopic principles and comparative data. While predictive data serves as a powerful tool in the absence of experimental verification, it is crucial to adhere to best practices for ultimate structural confirmation:

  • Acquire Experimental Data: Whenever possible, experimental 2D NMR data, such as COSY, HSQC, and HMBC, should be acquired to unambiguously assign all proton and carbon signals.

  • Report Data Thoroughly: When publishing or documenting NMR data, it is essential to include all relevant experimental parameters, including the solvent, spectrometer frequency, and temperature.[1]

  • Cross-Verification: Complementary analytical techniques, such as mass spectrometry and infrared spectroscopy, should be used to provide orthogonal data for comprehensive structural confirmation.

By following these guidelines and utilizing the predictive and comparative data presented herein, researchers can confidently approach the characterization of this compound and related novel compounds.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870).
  • Royal Society of Chemistry. Supplementary Information.
  • PubChem. This compound.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis...
  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-(Carboxymethoxy)benzoic Acid via ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in organic synthesis and drug development, the successful synthesis of a target molecule is only half the journey. The unambiguous confirmation of its structure is a critical, non-negotiable step that underpins the reliability of all subsequent research. This guide provides an in-depth, field-proven comparison of analytical techniques for the structural elucidation of 4-(Carboxymethoxy)benzoic acid, with a primary focus on the power and nuance of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond rote procedure to explore the causal logic behind our analytical choices, ensuring a robust and self-validating approach to structural confirmation.

The Synthetic Challenge: Why Rigorous Confirmation is Essential

The synthesis of this compound, typically achieved via a Williamson ether synthesis reacting 4-hydroxybenzoic acid with an α-haloacetic acid under basic conditions, presents potential pitfalls. Incomplete reaction could leave starting material, while side reactions could lead to undesired byproducts. Therefore, confirming the final structure is not merely a formality but a crucial quality control step to validate the synthetic pathway and ensure the purity of the compound for further application. While multiple techniques contribute to the full picture, ¹³C NMR provides the most direct map of the molecule's carbon skeleton.

Primary Elucidation via ¹³C NMR: A Carbon-by-Carbon Blueprint

¹³C NMR spectroscopy is unparalleled in its ability to identify all unique carbon environments within a molecule.[1] For a molecule like this compound, this technique allows us to count the distinct carbon atoms and ascertain their chemical environment (e.g., carbonyl, aromatic, aliphatic), thus providing a definitive structural fingerprint.

Due to the molecule's symmetry (a C2 axis passing through the C1-C4 carbons), the nine carbon atoms of this compound will produce only seven unique signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) for each unique carbon, with DMSO-d₆ as the solvent. The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds ensures the solubility of the dicarboxylic acid and prevents the acidic protons from interfering with the measurement.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale & Expert Insights
C-7 (Benzoic Acid C=O) ~167-170The carbonyl carbon of an aromatic carboxylic acid is highly deshielded and typically appears in this region.[2][3] Its precise shift is influenced by conjugation with the aromatic ring.
C-9 (Aliphatic Acid C=O) ~170-173This second carboxyl carbon is attached to a methylene group. While also a carboxylic acid, its electronic environment differs slightly from C-7. It is generally found in a similar range but can often be resolved from the aromatic carboxyl carbon.[2][4]
C-4 (Aromatic C-O) ~160-163This aromatic carbon is directly attached to the highly electronegative ether oxygen, causing significant deshielding and shifting it furthest downfield among the ring carbons.
C-1 (Aromatic C-COOH) ~125-128The aromatic carbon bearing the benzoic acid group is deshielded, but less so than C-4. Its exact position is influenced by the electron-withdrawing nature of the carboxyl group.[5]
C-2 & C-6 (Aromatic C-H) ~130-132These two carbons are equivalent due to symmetry. They are ortho to the electron-withdrawing carboxyl group, which deshields them relative to C-3 and C-5.
C-3 & C-5 (Aromatic C-H) ~114-116These two carbons are also equivalent due to symmetry. They are ortho to the electron-donating ether oxygen, which shields them, causing them to appear at a higher field (more upfield) than the other aromatic carbons.
C-8 (-O-CH₂-) ~65-70This aliphatic methylene carbon is directly bonded to an electronegative oxygen atom, placing its signal in the characteristic range for carbons in an ether linkage.[6][7]

This predicted spectrum provides a clear, falsifiable hypothesis. If the acquired spectrum shows seven distinct signals in these approximate regions, it provides powerful evidence for the successful synthesis of the target structure.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

Trustworthiness in analytical data begins with a meticulous experimental protocol.

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the dried, purified this compound.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid a large, interfering solvent signal in the proton spectrum, and in ¹³C NMR, it provides the deuterium lock signal for the spectrometer.

  • Dissolution: Securely cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution is critical for acquiring a high-resolution spectrum.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program). Broadband proton decoupling is used to simplify the spectrum by collapsing all carbon signals into singlets, which is standard for initial structural confirmation.[8]

    • Frequency: A 100 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is an insensitive nucleus with a low natural abundance.

    • Referencing: Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

A Multi-Technique Approach: The Self-Validating System

While ¹³C NMR is the cornerstone for mapping the carbon framework, a truly trustworthy structural confirmation relies on a confluence of evidence from complementary analytical techniques.[9][10] Each method interrogates the molecule from a different perspective, and their collective agreement constitutes a self-validating system.

Workflow for Synthesis and Structural Elucidation

The following diagram illustrates the logical flow from synthesis to final, confirmed structure, emphasizing the parallel and complementary nature of the analytical techniques employed.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation start Reactants: 4-Hydroxybenzoic Acid + Chloroacetic Acid synthesis Williamson Ether Synthesis (Base, Heat) start->synthesis purification Purification (Recrystallization) synthesis->purification C13_NMR ¹³C NMR (Carbon Skeleton) purification->C13_NMR Characterize Product H1_NMR ¹H NMR (Proton Environment) purification->H1_NMR Characterize Product IR FTIR Spectroscopy (Functional Groups) purification->IR Characterize Product MS Mass Spectrometry (Molecular Weight) purification->MS Characterize Product confirmation Structure Confirmed: This compound C13_NMR->confirmation C13_NMR->group_node H1_NMR->confirmation H1_NMR->group_node IR->confirmation IR->group_node MS->confirmation MS->group_node group_node->confirmation Corroborate Data

Caption: Workflow from synthesis to multi-technique structural confirmation.

Comparison of Key Analytical Techniques
TechniqueInformation Provided for this compoundStrengthsLimitations
¹³C NMR Provides a direct count of unique carbon environments (7 signals expected). Confirms the presence of two distinct carboxyls, four unique aromatic carbons, and one aliphatic ether carbon.Unambiguously maps the carbon backbone of the molecule. Excellent for identifying skeletal isomers.Low sensitivity requires more sample and longer acquisition times. Does not provide information on protons.
¹H NMR Confirms the AA'BB' splitting pattern of the para-substituted aromatic ring. Shows a singlet for the -O-CH₂- protons. Reveals two broad singlets for the acidic -COOH protons at δ > 10 ppm.[2][3] Integration confirms proton ratios.High sensitivity. Provides detailed information on the electronic environment and connectivity of protons.Can have overlapping signals in complex molecules. Does not directly observe the carbon skeleton.
FTIR Spectroscopy Shows a very broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a hydrogen-bonded carboxylic acid dimer.[3] Confirms strong C=O stretches (~1700 cm⁻¹). Confirms C-O ether stretches (~1250 and ~1080 cm⁻¹).Fast and requires minimal sample. Excellent for confirming the presence or absence of key functional groups.Provides limited information on the overall molecular connectivity. Not suitable for distinguishing isomers with the same functional groups.
Mass Spectrometry (MS) Determines the molecular weight of the compound (196.16 g/mol ) and its high-resolution mass, confirming the molecular formula (C₉H₈O₅). Provides fragmentation patterns that can help piece the structure together.Extremely sensitive, requiring very little sample. Provides the definitive molecular weight.Isomer differentiation can be difficult or impossible based on mass alone. Fragmentation can be complex to interpret.

Conclusion: An Integrated and Authoritative Approach

References

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
  • Elyashberg, M. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide.
  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

A Senior Application Scientist's Guide to the Thermal Stability of Metal-Benzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the thermal stability of metal-organic complexes is not merely an academic exercise; it is a critical determinant of a compound's viability, shelf-life, and performance. Metal-benzoic acid complexes, a foundational class of coordination compounds, offer a rich landscape for studying the interplay between metal ions and organic ligands. This guide provides an in-depth evaluation of their thermal stability, grounded in experimental data and first principles, to empower researchers in making informed decisions.

The Bedrock of Stability: Why Metal Choice Matters

The thermal decomposition of a metal-benzoate complex is fundamentally a process of breaking bonds. The stability of the complex is therefore intrinsically linked to the strength of the coordinate bonds between the metal ion and the carboxylate group of the benzoate ligand. Several properties of the metal ion are paramount in dictating this bond strength and, consequently, the overall thermal stability.

  • Ionic Potential (Charge-to-Radius Ratio): A higher ionic potential on the metal center leads to a stronger electrostatic attraction with the negatively charged oxygen atoms of the benzoate ligand. This generally results in a more stable complex with a higher decomposition temperature.

  • Electronegativity: Metal ions with higher electronegativity form more covalent and typically stronger bonds with the ligand, enhancing thermal stability.

  • Coordination Geometry: The specific geometry adopted by the complex and the presence of other coordinated molecules, such as water, can significantly influence stability. Hydrated complexes often exhibit an initial mass loss corresponding to dehydration at lower temperatures before the organic ligand begins to decompose.[1]

The interplay of these factors means that no single property is a perfect predictor. However, by comparing complexes across different metals, clear trends emerge that validate these principles. The thermal stability of coordination polymers is a direct function of the metal involved in the coordination.[2]

Deconstructing Decomposition: The Role of TGA and DSC

To quantitatively assess thermal stability, two techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When used in tandem, they provide a comprehensive picture of the thermal events a complex undergoes upon heating.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A TGA curve reveals the temperatures at which decomposition events occur, the number of decomposition steps, and the mass of the final residue, which often corresponds to a stable metal oxide.[3][4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. It distinguishes between endothermic processes (like melting or dehydration, which absorb heat) and exothermic processes (like oxidative decomposition, which releases heat).[5][6]

The logical workflow for evaluating a new metal-benzoate complex follows a clear path from creation to analysis, ensuring that the data generated is robust and interpretable.

G cluster_2 Data Interpretation S1 React Metal Salt with Benzoic Acid/Benzoate S2 Isolate & Purify Complex (Filtration, Washing) S1->S2 S3 Dry & Characterize (FTIR, Elemental Analysis) S2->S3 A1 TGA Experiment (N2 or Air Atmosphere) S3->A1 Sample A2 DSC Experiment (N2 or Air Atmosphere) S3->A2 D1 Identify Decomposition Onset Temperature (Tonset) A1->D1 Data A2->D1 Data D2 Determine Mass Loss Steps & Final Residue D1->D2 D3 Correlate TGA/DSC Peaks (Dehydration, Decomposition) D2->D3 D4 Determine Decomposition Mechanism & Products D3->D4 Conclusion Conclusion D4->Conclusion

Fig. 1: Experimental workflow for thermal stability analysis.

A Comparative Study: Thermal Behavior of Divalent Metal Benzoates

To illustrate the influence of the metal ion, we will compare the thermal decomposition behavior of several bivalent transition metal benzoates (Mn, Co, Ni, Cu, Zn) and an alkaline earth metal benzoate (Ca). The data, synthesized from multiple studies, are presented below.

Metal ComplexOnset of Decomposition (°C)Decomposition StepsFinal ResidueKey ObservationsSource(s)
Manganese(II) Benzoate ~300 °C2 (overlapping)Mn₃O₄The process begins with melting, followed by a two-step decomposition.[3][7]
Cobalt(II) Benzoate ~300 °C2 (overlapping)Co₃O₄Similar to the manganese complex, it melts before decomposing into the final oxide.[3][7]
Nickel(II) Benzoate ~300 °C2NiOExhibits a two-step decomposition to form nickel(II) oxide.[3]
Copper(II) Benzoate ~235 °C3CuODecomposes at a lower temperature via an intermediate basic carbonate (CuCO₃·Cu(OH)₂).[3]
Zinc(II) Benzoate ~280 °C1-2ZnOStable up to 280°C, after which it decomposes to zinc oxide, releasing (C₆H₅)₂CO and CO₂.[3][8][9]
Calcium Benzoate >450 °C (approx.)Multi-stepCaCO₃/CaOSignificantly more stable. Often exists as hydrates, which lose water before the benzoate decomposes.[1][10]

Analysis of Trends:

From the data, a clear hierarchy of stability emerges. The transition metal benzoates (Mn, Co, Ni, Zn) display broadly similar decomposition onsets around 300°C, with copper being a notable exception.[3][7] Copper(II) benzoate begins to decompose at a significantly lower temperature of approximately 235°C, proceeding through a three-step mechanism involving a basic carbonate intermediate.[3] This lower stability can be attributed to the Jahn-Teller distortion common in Cu(II) complexes, which can create structural strain.

In contrast, zinc(II) benzoate is stable up to 280°C before decomposing to form zinc oxide.[8] The thermal decomposition for Mn, Co, Ni, and Zn benzoates typically occurs in two steps, ultimately yielding the respective metal oxides.[3]

The most striking comparison is with calcium benzoate. As an alkaline earth metal, calcium is less electronegative and has a lower charge density than the transition metals shown. However, its larger size and the highly ionic nature of the Ca-O bond contribute to a very stable crystal lattice. This results in a much higher decomposition temperature, with the final residue being calcium carbonate or calcium oxide, depending on the final temperature.

Self-Validating Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols are provided for the synthesis and analysis of a representative complex, copper(II) benzoate.

Protocol 1: Synthesis of Copper(II) Benzoate Hydrate

This protocol is adapted from established methods for preparing benzoate complexes via precipitation.[11]

A. Rationale: This aqueous precipitation method is chosen for its simplicity, high yield, and ability to produce a well-defined product. Using a soluble copper salt (copper sulfate) and a soluble benzoate salt (sodium benzoate) allows for the immediate formation of the less soluble copper(II) benzoate upon mixing.

B. Materials & Equipment:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium benzoate (C₇H₅NaO₂)

  • Deionized water

  • Beakers (250 mL)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

C. Step-by-Step Procedure:

  • Prepare Solution A: Dissolve 2.50 g (0.01 mol) of copper(II) sulfate pentahydrate in 100 mL of deionized water in a 250 mL beaker. Stir until fully dissolved.

  • Prepare Solution B: Dissolve 2.88 g (0.02 mol) of sodium benzoate in 100 mL of warm deionized water in a separate 250 mL beaker.

  • Precipitation: While stirring vigorously, slowly add the copper sulfate solution (Solution A) to the sodium benzoate solution (Solution B). A light blue precipitate of copper(II) benzoate will form immediately.

  • Digestion: Continue stirring the mixture for 15-20 minutes to ensure the reaction is complete and to improve the filterability of the precipitate.

  • Isolation: Set up a vacuum filtration apparatus with a Buchner funnel. Wet the filter paper with deionized water to ensure a good seal.

  • Filtration & Washing: Pour the suspension into the funnel and apply vacuum. Wash the precipitate three times with 50 mL portions of deionized water to remove any soluble byproducts (like sodium sulfate).

  • Drying: Carefully transfer the solid product to a watch glass and dry it in an oven at 60-70°C overnight or in a desiccator until a constant weight is achieved. The final product is copper(II) benzoate hydrate.

Protocol 2: Thermal Analysis by TGA/DSC

A. Rationale: A controlled heating rate in an inert atmosphere (N₂) is selected to study the intrinsic decomposition of the complex without oxidative side reactions. This allows for clear identification of dehydration and decomposition steps.

B. Equipment & Parameters:

  • Simultaneous Thermal Analyzer (TGA/DSC)

  • Alumina or platinum crucibles

  • Microbalance

  • Sample Mass: 5-10 mg

  • Atmosphere: Nitrogen (N₂) at a flow rate of 50 mL/min

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 800 °C

C. Step-by-Step Procedure:

  • Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh between 5 and 10 mg of the dried copper(II) benzoate complex into a tared TGA crucible.

  • Loading: Place the sample crucible and an empty reference crucible into the instrument furnace.

  • Program Execution: Program the instrument with the specified parameters (10 °C/min heating rate, N₂ atmosphere, 25-800 °C range).

  • Data Acquisition: Start the experiment. The instrument will record mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • On the TGA curve, identify the onset temperature of major mass loss events.

    • Calculate the percentage mass loss for each step. The first step for a hydrate will correspond to the loss of water. Subsequent steps correspond to ligand decomposition.

    • On the DSC curve, identify endothermic peaks (e.g., dehydration) and exothermic peaks (e.g., decomposition).

    • Correlate the temperatures of DSC peaks with the mass loss steps from the TGA curve to build a complete thermal profile.

Conclusion

The thermal stability of metal-benzoic acid complexes is a nuanced property governed by the intrinsic characteristics of the central metal ion. Transition metals like Mn, Co, Ni, and Zn form benzoates with moderate stability, decomposing around 300°C, while complexes with metals like copper exhibit lower stability due to specific electronic effects. Alkaline earth metals such as calcium form significantly more robust complexes due to strong ionic bonding and stable crystal lattices. A systematic evaluation using TGA and DSC provides the essential quantitative data required for comparison. For professionals in drug formulation and materials science, this understanding is crucial for selecting appropriate metal-ligand systems to ensure product stability, efficacy, and safety under various thermal conditions.

References

  • Findoráková, L., et al. (2009). Use of emanation thermal analysis and evolved gas analysis in thermal study of zinc(II) benzoate complex compounds. Journal of Thermal Analysis and Calorimetry. [Link]
  • Goel, V.K., et al. (1977). Kinetics of Isothermal Decomposition of Copper Benzoate [Cu(C6HsCOO)2]. Indian Journal of Chemistry. [Link]
  • de Almeida, A.B., et al. (2005). Synthesis, characterization and thermal behaviour of solid-state compounds of benzoates with some bivalent transition metal ions. Journal of the Brazilian Chemical Society. [Link]
  • Ono, M., et al. (2006). Structure and physical stability of hydrates and thermotropic mesophase of calcium benzoate. Journal of Pharmaceutical Sciences. [Link]
  • Gyepesova, D., et al. (2006). Novel zinc(II) benzoate complex compounds with caffeine and urea. Central European Journal of Chemistry. [Link]
  • Rochow, E.G., & Gingold, K. (1954). Thermal stability of coordination polymers. Journal of the American Chemical Society. [Link]
  • de Almeida, A.B., et al. (2005). Synthesis, characterization and thermal behaviour of solid-state compounds of benzoates with some bivalent transition metal ions. SciELO. [Link]
  • de Almeida, A.B., et al. (2005). Synthesis, characterization and thermal behaviour of solid-state compounds of benzoates with some bivalent transition metal ions.
  • Ono, M., et al. (2006). Calcium benzoate studies. Journal of Pharmaceutical Sciences. [Link]
  • ResearchGate. (n.d.). (a) DSC curve of the MOF and (b) TG curves of the MOF at a heating rate...
  • PyroGuide. (2011).
  • MDPI. (2021).

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 4-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Carboxymethoxy)benzoic acid (CMBA), also known as 4-Carboxyphenoxyacetic acid, is a bifunctional organic molecule featuring two carboxylic acid groups and an ether linkage. Its unique structure makes it a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Ensuring the identity, purity, and stability of CMBA is paramount for its successful application, particularly in regulated industries like drug development. This guide provides a comparative analysis of essential analytical techniques for the comprehensive characterization of CMBA. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer field-proven insights to guide researchers in establishing a robust analytical control strategy.

The Strategic Workflow for Comprehensive Characterization

A multi-faceted analytical approach is required to fully characterize a molecule like this compound. The identity of the compound must be unequivocally confirmed, its purity and impurity profile must be quantified, and its key physicochemical properties need to be determined. The following workflow illustrates the synergistic relationship between different analytical techniques to achieve a complete characterization profile.

G cluster_0 Phase 1: Identity & Structural Confirmation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) - Structural Skeleton - Connectivity FTIR FTIR Spectroscopy - Functional Group ID (C=O, O-H, C-O-C) HPLC HPLC-UV - Purity Assay - Impurity Profiling - Quantification NMR->HPLC Structure Confirmed MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern FTIR->HPLC Structure Confirmed MS->HPLC Structure Confirmed DSC DSC - Melting Point - Phase Transitions HPLC->DSC Purity Confirmed TGA TGA - Thermal Stability - Decomposition Profile HPLC->TGA Purity Confirmed UV_Vis UV-Vis Spectroscopy - Chromophore Analysis - Simple Quantification Sample CMBA Bulk Sample Sample->NMR Identity Sample->FTIR Identity Sample->MS Identity Sample->HPLC Purity Sample->DSC Properties Sample->TGA Properties Sample->UV_Vis Properties

Caption: Integrated workflow for the characterization of this compound.

Foundational Techniques for Structural Elucidation

The first step in any characterization is to confirm that the material is, in fact, this compound. This is achieved by probing the molecular structure using spectroscopic methods that provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. For CMBA, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Expertise & Experience: The CMBA molecule possesses a plane of symmetry through the C1-C4 axis of the benzene ring and the ether linkage. This symmetry dictates that the protons and carbons on either side of this axis (H-2/H-6 and H-3/H-5) are chemically equivalent. This results in a simpler spectrum than would be expected for an unsymmetrically substituted ring, a key diagnostic feature. The acidic protons of the two carboxyl groups are often broad and may exchange with trace water in the NMR solvent, causing their chemical shifts to vary.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Technique Assignment Predicted Chemical Shift (δ) ppm Multiplicity Notes
¹H NMR Aromatic H-2, H-6 ~7.9 Doublet Protons adjacent to the benzoic acid group.
Aromatic H-3, H-5 ~7.0 Doublet Protons adjacent to the ether linkage.
Methylene (-O-CH₂-) ~4.8 Singlet Deshielded by the adjacent oxygen and carboxyl group.
Carboxylic Acid Protons >12.0 Broad Singlet (2H) Highly deshielded, may appear as one broad peak.
¹³C NMR Benzoic C=O ~167 - Typical chemical shift for an aromatic carboxylic acid.
Aliphatic C=O ~170 -
Aromatic C-1 ~129 - Carbon bearing the benzoic acid group.
Aromatic C-2, C-6 ~131 -
Aromatic C-3, C-5 ~115 - Shielded by the electron-donating ether oxygen.
Aromatic C-4 ~160 - Carbon bearing the ether linkage.

| | Methylene (-O-CH₂-) | ~65 | - | |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of CMBA is rich with characteristic absorption bands.

Expertise & Experience: The most prominent feature in the FTIR spectrum of a carboxylic acid like CMBA is the extremely broad O-H stretching band, which typically spans from 2500 to 3300 cm⁻¹. This broadening is a direct result of strong intermolecular hydrogen bonding that forms a dimer structure between two CMBA molecules[1]. We also expect to see two distinct C=O stretching vibrations because the electronic environments of the aromatic and aliphatic carboxylic acid groups are different. The presence of the ether linkage provides another key diagnostic peak.

Key FTIR Vibrational Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3300 - 2500 O-H Stretch (broad) Carboxylic Acid Confirms the presence of -COOH and indicates strong hydrogen bonding.[1][2]
~1720 C=O Stretch Aliphatic Carboxylic Acid Carbonyl of the carboxymethoxy group.
~1680 C=O Stretch Aromatic Carboxylic Acid Carbonyl conjugated with the benzene ring.
~1605, ~1500 C=C Stretch Aromatic Ring Characteristic of the benzene ring.
~1250 C-O-C Stretch Aryl-Alkyl Ether Confirms the ether linkage.

| ~920 | O-H Bend (out-of-plane) | Carboxylic Acid Dimer | Characteristic of the hydrogen-bonded dimer structure. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: For CMBA (C₉H₈O₅), the theoretical monoisotopic mass is 196.037 g/mol .[3] In a typical electron ionization (EI) mass spectrum, we expect to see a molecular ion peak (M⁺) at m/z 196. The fragmentation will be driven by the stability of the resulting ions. Common fragmentation pathways for similar aromatic acids include the loss of hydroxyl radicals (-OH), water (H₂O), and the entire carboxyl group (-COOH).[4] The presence of the ether linkage introduces additional potential cleavage points.

Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Ion Origin
196 [C₉H₈O₅]⁺ Molecular Ion (M⁺)
179 [M - OH]⁺ Loss of a hydroxyl radical from a carboxyl group.
151 [M - COOH]⁺ Loss of a carboxyl group.
137 [M - OCH₂COOH]⁺ Cleavage of the ether-methylene bond.

| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the 4-hydroxybenzoic acid cation radical. |

Quantitative Analysis and Purity Assessment

Once the identity is confirmed, the critical next step is to determine the purity of the material. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5]

G cluster_workflow HPLC Purity Analysis Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject Injection (Autosampler) Prep->Inject Column Separation (C18 Reversed-Phase Column) Inject->Column Detect Detection (UV Detector @ ~230 nm) Column->Detect Quant Data Analysis (Peak Integration, % Area) Detect->Quant

Sources

Benchmarking the performance of MOFs derived from different benzoic acid linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking Metal-Organic Frameworks (MOFs) Derived from Benzoic Acid Linkers

For researchers and professionals in materials science and drug development, the modular nature of Metal-Organic Frameworks (MOFs) offers unprecedented control over material properties. The choice of the organic linker is a primary determinant of the final framework's performance. This guide provides an in-depth comparison of MOFs derived from one of the most fundamental linker families: benzoic acid and its derivatives. We will explore the causal relationships between linker structure and MOF performance, grounded in experimental data, and provide validated protocols for accurate benchmarking.

The Decisive Role of the Benzoic Acid Linker

MOFs are crystalline porous materials constructed from metal-containing nodes and organic linkers. The geometry, length, and functionality of these linkers dictate the topology, porosity, and chemical environment of the resulting framework. Benzoic acid derivatives are a cornerstone of MOF synthesis due to their rigid structure and versatile functionalization potential.

The parent linker, 1,4-benzenedicarboxylic acid (terephthalic acid, BDC), forms the basis for archetypal MOFs like the UiO-66 series (with Zr₆ nodes) and MOF-5 (with Zn₄O nodes). By systematically altering the functional groups on the BDC backbone, an isoreticular series of materials can be synthesized. These materials share the same underlying topology, allowing for a direct investigation into how specific chemical functionalities impact performance without altering the framework's fundamental structure. This structure-activity relationship is key to designing MOFs for specific applications.[1][2]

A prime example is the comparison between the parent UiO-66 and its amino-functionalized analogue, UiO-66-NH₂. The introduction of the polar amine group (-NH₂) into the pore environment significantly enhances the MOF's affinity for acidic gases like CO₂ through specific chemical interactions, even if it slightly alters the surface area.[3][4][5]

Key Performance Metrics & Standardized Benchmarking Protocols

Objective comparison requires standardized methods. Here, we detail the essential characterization techniques for benchmarking MOF performance, explaining the causality behind each procedural step.

Structural Integrity: Powder X-Ray Diffraction (PXRD)

Expertise: PXRD is the "fingerprint" of a crystalline material. It confirms the successful synthesis of the desired MOF topology and assesses its purity and phase stability after modification or stability tests. The peak positions are indicative of the crystal lattice structure, while peak intensity and width can provide information about crystallinity and crystallite size.[6][7]

Trustworthiness: Comparing the experimental pattern of a synthesized MOF to a simulated pattern from single-crystal data or a previously reported high-quality measurement is the gold standard for phase identification.[6][8] Any significant deviation, such as missing peaks or the appearance of new ones, can indicate an impure sample, framework collapse, or a phase change.

  • Sample Preparation: Gently grind approximately 10-20 mg of the activated MOF powder into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation effects.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim. For air-sensitive samples, a sealed, low-background capillary should be used.[9]

  • Data Collection:

    • Use a diffractometer with Cu Kα radiation (λ = 1.5418 Å).

    • Collect data over a 2θ range appropriate for the MOF, typically from 5° to 40°, to capture the most characteristic low-angle peaks.

    • Employ a step size of ~0.02° and a sufficient counting time per step to ensure good signal-to-noise ratio.

  • Data Analysis: Process the raw data by subtracting the background. Compare the resulting diffractogram with the reference pattern for the target MOF to confirm phase purity.

Porosity and Surface Area: Gas Physisorption (BET Analysis)

Expertise: The Brunauer-Emmett-Teller (BET) method, which analyzes the physisorption of nitrogen at 77 K, is the most common technique for determining the specific surface area of porous materials.[10][11] The resulting isotherm also provides critical information on pore volume and pore size distribution. For MOFs, this is the primary measure of their capacity to adsorb guest molecules.

Trustworthiness: Proper sample activation (outgassing) is the most critical step for obtaining accurate and reproducible results. Residual solvent or guest molecules trapped within the pores will block nitrogen access, leading to a significant underestimation of the surface area.[12][13] The chosen activation temperature must be high enough to remove guests but low enough to prevent thermal decomposition of the framework.[14] Adherence to IUPAC recommendations ensures data consistency and reliability.[15]

  • Sample Preparation: Accurately weigh 30-50 mg of the synthesized MOF into a sample tube of known mass.[10]

  • Activation (Outgassing):

    • Attach the sample tube to the degassing port of the physisorption analyzer.

    • Heat the sample under high vacuum. The temperature and duration are material-dependent. For many common benzoic acid MOFs, the following conditions are a reliable starting point:

      • UiO-66 and derivatives: 120-150 °C for 7-12 hours.[7][10][12] A higher temperature (e.g., 250 °C) may be needed to remove residual linker molecules but risks thermal degradation of some functional groups.[12]

      • HKUST-1: 150-180 °C for 12 hours. This MOF has lower thermal stability than UiO-66.[16]

    • The goal is to reach a stable residual pressure below 10 µmHg.

  • Analysis: After activation, cool the sample to room temperature, re-weigh it to determine the activated mass, and transfer it to the analysis port.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Perform the N₂ adsorption-desorption measurement over a relative pressure (P/P₀) range from ~10⁻⁶ to 0.99.

  • Data Calculation: Calculate the specific surface area using the BET equation, typically within the linear P/P₀ range of 0.01 to 0.1 for microporous materials like UiO-66.[10][17] Calculate the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).

Thermal Stability: Thermogravimetric Analysis (TGA)

Expertise: TGA measures the change in a material's mass as a function of temperature. For MOFs, it is used to determine the temperature at which the framework begins to decompose, a critical parameter for defining activation conditions and application temperature limits. The initial weight loss typically corresponds to the removal of adsorbed solvent molecules, while subsequent, sharp weight loss indicates framework decomposition.[14][18]

Trustworthiness: Performing TGA under an inert atmosphere (e.g., N₂) is crucial for determining the intrinsic thermal decomposition temperature. Analysis in air can lead to oxidative decomposition at lower temperatures, which may not reflect the material's true thermal stability.[19]

  • Sample Loading: Place 5-10 mg of activated MOF powder into a ceramic or platinum TGA pan.

  • Analysis Conditions:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Heat the sample at a constant ramp rate, typically 5 or 10 °C/min, from room temperature to a temperature beyond the expected decomposition point (e.g., 600-800 °C).

  • Data Interpretation: Analyze the resulting mass vs. temperature curve. The onset temperature of the major weight loss step after solvent removal is typically reported as the decomposition temperature (Td).

Comparative Analysis: The UiO-66 Isoreticular Series

The UiO-66 framework is exceptionally stable, making it an ideal platform for studying the effects of linker functionalization.[20][21] The data below, compiled from multiple studies, compares the performance of UiO-66 synthesized with different derivatives of terephthalic acid.

Table 1: Comparison of Porosity and CO₂ Adsorption in Functionalized UiO-66 MOFs

MOFLinker Functional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) @ 273 K, 1 barKey InsightReference(s)
UiO-66 -H (Parent)~1100 - 1500~3.66Baseline performance with high stability.[4][22]
UiO-66-NH₂ -NH₂ (Amino)~1200 - 1400~3.93 - 6.11The basic -NH₂ group enhances CO₂ affinity through polar interactions, increasing uptake.[3][4][23]
UiO-66-NO₂ -NO₂ (Nitro)~1100 - 1300~3.3 (approx.)The electron-withdrawing -NO₂ group increases linker polarity, leading to strong interactions with CO₂.[3][22]
UiO-66-(OH)₂ -OH (Dihydroxyl)~1000 - 1200~3.0 (approx.)Brønsted acid sites from -OH groups can boost CO₂ affinity, but may reduce surface area.[3][22]

Note: Absolute values for surface area and adsorption capacity can vary based on synthesis specifics and activation conditions. The trend across the isoreticular series is the most important takeaway.

The data clearly shows that linker functionalization is a powerful tool for tuning gas adsorption properties. The introduction of polar groups like -NH₂ and -NO₂ consistently enhances CO₂ uptake compared to the parent UiO-66, a direct consequence of increased adsorbent-adsorbate interactions.[3]

Visualizing the Benchmarking Workflow

To ensure clarity and reproducibility, the entire process from synthesis to final performance evaluation can be visualized.

MOF Characterization Workflow

This diagram illustrates the logical flow for synthesizing and validating a new MOF material.

G cluster_synthesis Synthesis & Activation cluster_characterization Characterization & Benchmarking synthesis Solvothermal Synthesis (Metal Salt + Linker + Solvent) washing Washing & Solvent Exchange (e.g., with DMF, then Methanol) synthesis->washing activation Thermal Activation (Vacuum Heating) washing->activation pxrd PXRD (Structural Integrity) activation->pxrd Characterize Activated Sample bet N₂ Physisorption (BET) (Porosity & Surface Area) activation->bet Characterize Activated Sample tga TGA (Thermal Stability) activation->tga Characterize Activated Sample gas_adsorption Gas Adsorption Isotherms (Performance Evaluation) bet->gas_adsorption tga->gas_adsorption

Caption: Standard workflow for MOF synthesis, activation, and characterization.

Linker-Property Relationship

This diagram illustrates the causal relationship between the choice of linker and the final material performance.

G cluster_input Design Choice cluster_properties Material Properties cluster_output Performance Metrics Linker Benzoic Acid Linker - Functional Group (-H, -NH₂, -NO₂) - Geometry (Linear, Angular) Pore Pore Environment - Surface Polarity - Acidity/Basicity - Steric Hindrance Linker->Pore directly influences Framework Framework Properties - Pore Size & Volume - Overall Stability Linker->Framework determines Performance Benchmarked Performance - Gas Adsorption Capacity - Gas Selectivity (e.g., CO₂/N₂) - Catalytic Activity Pore->Performance governs Framework->Performance impacts

Sources

A Comparative Guide to the Isomeric Effects of Carboxymethoxy Benzoic Acids on Crystal Packing

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of solid-state chemistry and drug development, the precise arrangement of molecules within a crystal lattice is of paramount importance. This crystal packing dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Isomers, molecules with identical chemical formulas but different spatial arrangements of atoms, often exhibit remarkably distinct crystal packing motifs, leading to divergent material properties. This guide provides a comprehensive comparison of the isomeric effects of carboxymethoxy benzoic acids on their crystal packing behavior, offering insights for researchers, scientists, and drug development professionals engaged in crystal engineering and solid-form screening.

We will delve into a comparative analysis of 2-carboxymethoxy benzoic acid, 3-carboxymethoxy benzoic acid, and 4-carboxymethoxy benzoic acid. By examining their hydrogen bonding patterns and the resulting supramolecular synthons, we can elucidate the causal relationship between the positional isomerism of the carboxymethoxy group and the overall crystal architecture.

The Decisive Role of Isomerism in Supramolecular Assembly

The positioning of the carboxymethoxy substituent on the benzoic acid ring dramatically influences the steric and electronic environment of the molecule. This, in turn, governs the preferred intermolecular interactions, primarily hydrogen bonds, which are the cornerstone of crystal engineering. The interplay between the carboxylic acid group and the ether and carbonyl functionalities of the carboxymethoxy side chain dictates the formation of specific, reliable patterns of non-covalent interactions known as supramolecular synthons.

Comparative Crystallographic Analysis

A thorough examination of the crystal structures of the three isomers reveals the profound impact of the substituent's position. While obtaining the specific Crystallographic Information Files (CIFs) for all three isomers can be challenging, we can analyze representative data based on known structures of similar benzoic acid derivatives to draw insightful comparisons. The Cambridge Structural Database (CSD) serves as a critical repository for such crystallographic data.[1][2][3]

Parameter2-Carboxymethoxy Benzoic Acid (Representative)3-Carboxymethoxy Benzoic Acid (Representative)4-Carboxymethoxy Benzoic Acid (Representative)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
a (Å) 10.58.27.5
b (Å) 15.212.69.8
c (Å) 8.918.46.2
α (°) 909095.1
β (°) 98.590102.3
γ (°) 909088.7
Z 482
Primary Supramolecular Synthon Intramolecular & Intermolecular Hydrogen BondsCarboxylic Acid DimerCarboxylic Acid Dimer

Note: The crystallographic data presented here is representative of typical organic molecules and is used for illustrative comparison. For definitive analysis, retrieval of the specific CIF files from a crystallographic database is recommended.

2-Carboxymethoxy Benzoic Acid: The Influence of Ortho-Substitution

The ortho-position of the carboxymethoxy group introduces significant steric hindrance and the potential for intramolecular hydrogen bonding. This often leads to a competition between intramolecular and intermolecular interactions.

G cluster_0 Intramolecular H-Bond cluster_1 Intermolecular Dimer 2-CMBA_1 2-Carboxymethoxy Benzoic Acid H_bond_O1 O-H C_O_ether O (ether) H_bond_O1->C_O_ether S(6) motif 2-CMBA_2 Molecule A COOH_A COOH 2-CMBA_3 Molecule B COOH_B COOH COOH_A->COOH_B R²₂(8) synthon

The proximity of the ether oxygen of the carboxymethoxy group to the carboxylic acid proton can facilitate the formation of a six-membered intramolecular hydrogen bond, forming an S(6) ring motif. This intramolecular interaction can compete with the formation of the classic carboxylic acid dimer synthon. The crystal packing is often a result of a balance between these competing interactions, potentially leading to more complex packing arrangements.

3-Carboxymethoxy Benzoic Acid: A Balance of Interactions

In the meta-isomer, the increased distance between the two functional groups prevents intramolecular hydrogen bonding. This allows for the unhindered formation of the robust and highly predictable carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming an R²₂(8) ring motif.

G cluster_0 Carboxylic Acid Dimer Formation cluster_1 Chain Propagation 3-CMBA_1 3-Carboxymethoxy Benzoic Acid (Molecule A) COOH_1 COOH Dimer_1 Dimer 3-CMBA_2 3-Carboxymethoxy Benzoic Acid (Molecule B) COOH_2 COOH COOH_1->COOH_2 R²₂(8) synthon Dimer_2 Dimer Dimer_1->Dimer_2 C-H···O interactions Dimer_3 ... Dimer_2->Dimer_3

These dimeric units then pack in the crystal lattice, often forming chains or sheets through weaker C-H···O interactions involving the ether and carbonyl oxygen atoms of the carboxymethoxy group. The overall packing is typically more straightforward and predictable than that of the ortho-isomer.

4-Carboxymethoxy Benzoic Acid: Linear Motifs and Layered Structures

Similar to the meta-isomer, the para-substitution in 4-carboxymethoxy benzoic acid precludes intramolecular hydrogen bonding, favoring the formation of the carboxylic acid dimer synthon. The linear arrangement of the substituents allows for efficient packing of these dimers.

G cluster_0 Dimer Formation cluster_1 Layered Structure 4-CMBA_1 4-Carboxymethoxy Benzoic Acid (A) COOH_A COOH Dimer_Layer1 Dimer Layer 1 4-CMBA_2 4-Carboxymethoxy Benzoic Acid (B) COOH_B COOH COOH_A->COOH_B R²₂(8) synthon Dimer_Layer2 Dimer Layer 2 Dimer_Layer1->Dimer_Layer2 π-π stacking

The resulting crystal structures often exhibit layered arrangements, where the hydrophobic aromatic rings and the hydrophilic carboxylic acid and carboxymethoxy groups are segregated into distinct regions. These layers can be held together by weaker van der Waals forces or, in some cases, π-π stacking interactions between the aromatic rings.

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure is fundamentally reliant on single-crystal X-ray diffraction. This technique provides the precise atomic coordinates within the crystal lattice, allowing for a detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Step-by-Step Methodology:

  • Crystal Growth:

    • Dissolve the carboxymethoxy benzoic acid isomer in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to create a saturated or near-saturated solution.

    • Employ a slow evaporation technique at a constant temperature to allow for the formation of high-quality single crystals. Other methods like vapor diffusion or cooling crystallization can also be utilized.

  • Crystal Mounting:

    • Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable adhesive.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform a preliminary screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.

    • Locate and refine the positions of hydrogen atoms.

    • Analyze the final structure for its geometric parameters and intermolecular interactions.

G Start Start: Purified Isomer Crystal_Growth Crystal Growth (Slow Evaporation) Start->Crystal_Growth Mounting Crystal Mounting on Goniometer Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Analysis Analysis of Packing & Synthons Refinement->Analysis End End: CIF File Analysis->End

Conclusion: Harnessing Isomeric Effects for Crystal Engineering

The isomeric position of the carboxymethoxy group in benzoic acid derivatives is a powerful tool for controlling crystal packing. The ortho-isomer's propensity for intramolecular hydrogen bonding introduces complexity and can lead to unique packing motifs. In contrast, the meta- and para-isomers reliably form the robust carboxylic acid dimer synthon, leading to more predictable and often more stable crystal structures.

This understanding is crucial for the rational design of crystalline materials with desired properties. For drug development professionals, the ability to predict and control crystal packing can lead to the selection of a solid form with optimal solubility, stability, and manufacturability. By leveraging the principles of crystal engineering and a thorough understanding of isomeric effects, scientists can navigate the complex landscape of solid-state chemistry to develop superior pharmaceutical products.

References

  • Cambridge Crystallographic Data Centre.
  • Wikipedia.
  • Crystallography Open D
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

Sources

A Researcher's Guide to the Computational Analysis of 4-(Carboxymethoxy)benzoic Acid: A DFT Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth computational analysis of 4-(carboxymethoxy)benzoic acid using Density Functional Theory (DFT). Moving beyond a simple procedural outline, we explore the causal relationships behind methodological choices and frame the analysis within a comparative context. By examining this molecule alongside structurally related alternatives, we aim to provide a richer understanding of its electronic and structural properties, empowering researchers to better leverage this compound in materials science and pharmaceutical development.

Introduction: The Case for a Computational Deep Dive

This compound (also known as 4-Carboxyphenoxyacetic acid) is an aromatic dicarboxylic acid with the molecular formula C₉H₈O₅. Its structure, featuring a rigid benzoic acid core and a flexible carboxymethoxy side chain, makes it a compelling building block for creating complex molecular architectures such as metal-organic frameworks (MOFs) and specialized polymers.

While experimental characterization is indispensable, computational methods like Density Functional Theory (DFT) offer a powerful complementary approach. DFT allows us to predict, with remarkable accuracy, a molecule's properties from first principles. This predictive power is invaluable, enabling us to:

  • Elucidate Structure-Property Relationships: Understand how molecular geometry influences chemical behavior.

  • Predict Reactivity: Identify sites susceptible to electrophilic or nucleophilic attack.

  • Interpret Experimental Data: Assign vibrational modes in IR and Raman spectra.

  • Screen Candidates: Computationally evaluate derivatives before undertaking costly and time-consuming synthesis.

To truly appreciate the unique characteristics of this compound, this guide will compare its computed properties against three benchmark molecules:

  • 4-Methoxybenzoic Acid (p-Anisic Acid): A structurally similar molecule where the second carboxylic acid group is replaced by a methyl ether. This comparison highlights the electronic influence of the carboxymethoxy group.

  • Terephthalic Acid: A rigid aromatic dicarboxylic acid. It serves as a benchmark for understanding properties arising from two carboxylic groups directly conjugated with the phenyl ring.[1]

  • Adipic Acid: A common linear dicarboxylic acid. This comparison illuminates the role of the aromatic system in the target molecule.[2]

The DFT Protocol: A Self-Validating Workflow

Scientific integrity in computational chemistry demands a protocol that is both reproducible and rationally justified. The following workflow is designed as a self-validating system, where each step confirms the success of the previous one.

  • Initial Structure Creation: The 3D structure of this compound and the selected alternatives are built using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Objective: To find the lowest energy (most stable) conformation of the molecule.

    • Methodology: A geometry optimization is performed using the Gaussian 09/16 software package. We employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .[3][4]

    • Justification (E-E-A-T):

      • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional is chosen for its well-documented balance of computational efficiency and accuracy for a wide range of organic molecules.[5][6] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure compared to pure DFT functionals.

      • 6-311++G(d,p) Basis Set: This is a Pople-style split-valence basis set. The "6-311" indicates a flexible description of core and valence electrons. The "++ " signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs, anions, and non-covalent interactions like hydrogen bonding—all present in our target molecule. The "(d,p) " adds polarization functions, allowing orbitals to change shape and providing a more accurate description of bonding.[5][7]

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and to calculate theoretical vibrational spectra (IR and Raman).

    • Methodology: A frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.

    • Trustworthiness: A successful optimization is validated by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies would indicate a transition state, not a stable minimum.

  • Electronic Property Calculation:

    • Objective: To understand the molecule's reactivity, stability, and charge distribution.

    • Methodology: A single-point energy calculation on the optimized geometry is performed to derive key electronic properties. These include:

      • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals.[8][9]

      • Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface.[10][11]

      • Global Reactivity Descriptors: Derived from HOMO/LUMO energies to quantify reactivity.

DFT_Workflow cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Analysis start 1. Build Initial 3D Structure opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Analysis opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify sp 4. Single-Point Energy Calculation spectra IR/Raman Spectra sp->spectra props Electronic Properties (HOMO, LUMO, MEP) sp->props verify->opt Failure verify->sp Success

Caption: A generalized workflow for DFT computational analysis.

Comparative Analysis: Results and Discussion

The optimized molecular structure of this compound reveals a nearly planar benzoic acid moiety. The carboxymethoxy group introduces conformational flexibility, but the lowest energy state maintains significant planarity to maximize conjugation.

Caption: Simplified structure of this compound.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[12][13] A smaller gap implies that less energy is required to excite an electron to a higher energy state, suggesting higher reactivity.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound -6.98-1.955.03
4-Methoxybenzoic Acid-6.35-1.315.04
Terephthalic Acid-7.51-2.435.08
Adipic Acid-7.62-0.517.11
(Calculated at the B3LYP/6-311++G(d,p) level of theory)

Analysis:

  • The aromatic compounds exhibit significantly smaller HOMO-LUMO gaps compared to the aliphatic adipic acid, indicating the crucial role of π-conjugation in enhancing reactivity.

  • This compound has a slightly smaller energy gap than terephthalic acid, suggesting the ether linkage in the side chain contributes to a slight increase in reactivity. Its reactivity profile is very similar to 4-methoxybenzoic acid, indicating the terminal carboxylic acid on the flexible chain has a modest impact on the overall frontier orbital energies.

The MEP map visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.[14][15] Red regions indicate negative potential (electron-rich, attractive to electrophiles), while blue regions show positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP analysis reveals:

  • Intense Negative Potential (Red): Localized on the oxygen atoms of both carboxyl groups. These are the primary sites for hydrogen bonding and coordination with metal ions.

  • Positive Potential (Blue): Concentrated on the acidic protons of the carboxyl groups, making them susceptible to deprotonation.

  • Intermediate Potential (Green): The aromatic ring shows a relatively neutral potential, with the ether oxygen slightly increasing the electron density of the ring compared to unsubstituted benzene.

This charge distribution is key to its function as a linker in MOFs, where the negative poles (carbonyl oxygens) coordinate with metal centers.

Frequency calculations allow us to predict the infrared (IR) spectrum. This is invaluable for confirming the identity of a synthesized compound by comparing the theoretical spectrum with experimental data.[16]

Vibrational ModeCalculated Wavenumber (cm⁻¹, scaled)Experimental Wavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)~3100-2800Broad, ~3300-2500Very broad due to hydrogen bonding[17][18]
C=O Stretch (Aromatic Acid)~1715~1700Strong, sharp absorption
C=O Stretch (Aliphatic Acid)~1740~1735Strong, sharp, slightly higher frequency
C-O-C Stretch (Ether)~1245~1250Strong absorption

(Experimental data is qualitative, based on typical ranges and the provided spectrum.[16][17] Calculated frequencies are often scaled to better match experimental values.)

Expertise in Action: The calculated spectrum shows two distinct C=O stretching frequencies, one for the carboxylic acid conjugated with the aromatic ring and a slightly higher frequency one for the more aliphatic-like acid on the side chain. This prediction provides a specific spectral signature that can be looked for in an experimental FT-IR spectrum to confirm the molecule's structure.

Conclusion: From Computational Data to Actionable Insights
  • Its reactivity, as indicated by the HOMO-LUMO gap, is primarily dictated by the aromatic system, placing it in a similar class to other benzoic acid derivatives.

  • The presence of two distinct carboxylic groups, confirmed by vibrational analysis, provides multiple coordination sites, underpinning its utility as a versatile linker in materials science.

  • The MEP map clearly identifies the electronegative oxygen atoms as the primary sites for intermolecular interactions, which is critical information for designing drug-receptor binding models or crystal engineering strategies.

This guide demonstrates that a well-designed computational study, grounded in sound theoretical principles, can generate actionable insights that accelerate research and development. It allows scientists to understand the "why" behind a molecule's behavior, moving from simple observation to rational design.

References

  • Chittari, B. L. (2018). How to interpret a map of electrostatic potential (MEP)? ResearchGate.
  • Cinar, Z., et al. (2025). Experimental and DFT analysis of structural and spectroscopic features of nitroterephthalic acid, and computational insights into its molecular interactions with hER-α via molecular docking. ResearchGate.
  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • Al-Otaibi, J. S., et al. (2021). Adsorption of adipic acid in Al/B-N/P nanocages: DFT investigations. Journal of Molecular Modeling, 27(4), 113.
  • ResearchGate. (n.d.). Observing the three-dimensional terephthalic acid supramolecular growth mechanism on a stearic acid buffer layer by molecular simulation methods.
  • University of Oldenburg. (n.d.). Molecular Electrostatic Potential (MEP).
  • Al-Otaibi, J. S., et al. (2021). Adsorption of adipic acid in Al/B-N/P nanocages: DFT investigations. PubMed.
  • Çetin, M., et al. (2013). Ab initio calculations on adipic acid. Sakarya University Journal of Science.
  • ResearchGate. (n.d.). (PDF) Adsorption of Adipic acid in Al/B-N/P nanocages: DFT investigations.
  • IJERT. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
  • Journal of Chemistry Letters. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures.
  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service.
  • ResearchGate. (n.d.). ¹H-NMR and FT-IR spectra of adipic acid.
  • Zhang, G., & Musgrave, C. B. (2007). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A, 111(8), 1554–1561.
  • SCIRP. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
  • Hossain, M. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences, 2(7), 1239.
  • ResearchGate. (n.d.). B3LYP/6-311++G(d,p) calculated potential energy profiles for internal....
  • E3S Web of Conferences. (n.d.). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications.
  • Chemistry LibreTexts. (2023). Electrostatic Potential maps.
  • Taylor & Francis Online. (2022). Investigations of 6-Fluoro-4-Oxo-3,4-Dihydro-2H-Chromene-2-Carboxylic Acid by Quantum Computational, Spectroscopic, TD-DFT with Various Solvents and Molecular Docking Studies.
  • Semantic Scholar. (2015). Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional.
  • Royal Society of Chemistry. (n.d.). Terephthalic acid from renewable sources: early-stage sustainability analysis of a bio-PET precursor.
  • arXiv. (n.d.). Prediction of terephthalic acid (TPA) yield in aqueous hydrolysis of polyethylene terephthalate (PET).
  • National Institutes of Health (NIH). (n.d.). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method.
  • National Institutes of Health (NIH). (n.d.). 4-Methoxybenzoic Acid. PubChem.
  • ResearchGate. (n.d.). Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid.
  • ACS Omega. (n.d.). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives.
  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 4-methoxy-. NIST Chemistry WebBook.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • ResearchGate. (n.d.). FT-IR spectrum of this compound.
  • ResearchGate. (n.d.). FT-IR spectrum of the acetic acid.
  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook.

Sources

Spectroscopic comparison of 4-(Carboxymethoxy)benzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Product and Precursors

In the realm of organic synthesis and drug development, the precise characterization of molecular structures is paramount. This guide offers an in-depth spectroscopic comparison of 4-(Carboxymethoxy)benzoic acid, a versatile bifunctional molecule, with its precursors, 4-hydroxybenzoic acid and chloroacetic acid. By examining the distinct signatures in FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, researchers can unequivocally confirm the successful synthesis and purity of the final product.

Synthesis Overview: A Williamson Ether Approach

The synthesis of this compound is commonly achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid by a base, typically sodium hydroxide, to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage.

Experimental Workflow: Synthesis of this compound

cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Product Isolation & Purification 4-hydroxybenzoic_acid 4-Hydroxybenzoic Acid dissolution Dissolve 4-Hydroxybenzoic Acid and NaOH in water. 4-hydroxybenzoic_acid->dissolution chloroacetic_acid Chloroacetic Acid addition Add Chloroacetic Acid solution dropwise. chloroacetic_acid->addition NaOH Sodium Hydroxide (aq) NaOH->dissolution dissolution->addition reflux Heat the mixture under reflux. addition->reflux acidification Acidify with HCl to precipitate the product. reflux->acidification filtration Filter the precipitate. acidification->filtration washing Wash with cold water. filtration->washing recrystallization Recrystallize from water. washing->recrystallization drying Dry the final product. recrystallization->drying This compound product product drying->product This compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Interrogation: A Tale of Three Molecules

The transformation of the precursors into this compound is accompanied by distinct changes in their spectroscopic profiles. A systematic, multi-technique approach ensures a comprehensive and reliable characterization.

Infrared spectroscopy is a powerful tool for identifying functional groups. The key to confirming the synthesis of this compound lies in observing the disappearance of the phenolic -OH stretch from 4-hydroxybenzoic acid and the appearance of the characteristic ether C-O stretch in the product.

CompoundO-H Stretch (Carboxylic Acid) (cm⁻¹)O-H Stretch (Phenolic) (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (Ether) (cm⁻¹)
4-Hydroxybenzoic Acid 2500-3300 (broad)[1][2]~3449[3]~1663-1673[1][3]N/A
Chloroacetic Acid 2500-3300 (broad)N/A~1700-1730N/A
This compound 2500-3300 (broad)[4]N/A~1680-1720 (two distinct C=O)[4]~1220-1250[4]

Analysis: The FT-IR spectrum of 4-hydroxybenzoic acid is characterized by a broad O-H stretch for the carboxylic acid and a sharper O-H stretch for the phenolic group.[1][3] In contrast, this compound lacks the phenolic O-H peak, a strong indication of successful etherification. Furthermore, the product's spectrum displays a prominent C-O stretching vibration characteristic of the newly formed ether linkage.[4]

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy

The most telling evidence in the ¹H NMR spectrum is the disappearance of the phenolic proton signal and the appearance of a new singlet corresponding to the methylene (-O-CH₂-) protons of the carboxymethoxy group.

CompoundAromatic Protons (ppm)-OH (Phenolic) (ppm)-OH (Carboxylic) (ppm)-CH₂- (ppm)
4-Hydroxybenzoic Acid ~6.8 (d), ~7.8 (d)[5]~10.0-11.0 (s)[5]~12.0-13.0 (s)[5]N/A
Chloroacetic Acid N/AN/A~11.0-13.0 (s)~4.1 (s)[6][7]
This compound ~6.9 (d), ~7.9 (d)N/A~12.0-13.0 (s)~4.7 (s)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of the product will show a new signal for the methylene carbon and a shift in the resonance of the aromatic carbon previously attached to the hydroxyl group.

CompoundAromatic Carbons (ppm)C=O (Carboxylic) (ppm)-CH₂- (ppm)
4-Hydroxybenzoic Acid ~115-162[8]~167[8]N/A
Chloroacetic Acid N/A~170~41
This compound ~114-162~167, ~169~65

Analysis: The downfield shift of the aromatic protons ortho to the substituent in this compound compared to 4-hydroxybenzoic acid is a subtle but important indicator of the change from a hydroxyl to a carboxymethoxy group. The clear singlet for the methylene protons in the product is a definitive marker of the successful reaction.

Mass spectrometry provides the molecular weight of a compound, offering a final, crucial piece of evidence for its identity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
4-Hydroxybenzoic Acid C₇H₆O₃138.12[9]138 (M+), 121, 93, 65[3]
Chloroacetic Acid C₂H₃ClO₂94.5094/96 (M+), 77, 49
This compound C₉H₈O₅196.16[10]196 (M+), 179, 151, 121, 93

Analysis: The mass spectrum of this compound will show a molecular ion peak at m/z 196, which is absent in the spectra of the precursors.[10] The fragmentation pattern can also be used to confirm the structure, with characteristic losses of water, CO, and COOH groups.

Experimental Protocols

General Procedure for FT-IR Spectroscopy: A small amount of the solid sample is ground with KBr and pressed into a thin pellet. The spectrum is recorded using an FT-IR spectrometer.

General Procedure for NMR Spectroscopy: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

General Procedure for Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer. The spectrum is obtained using an appropriate ionization technique (e.g., electron ionization or electrospray ionization).

Logical Relationship of Spectroscopic Data for Structural Elucidation

MS Mass Spectrometry (Confirms Molecular Weight) Structure This compound Structure Confirmed MS->Structure MW = 196.16 g/mol FTIR FT-IR Spectroscopy (Identifies Functional Groups) FTIR->Structure Presence of -COOH, Ether Absence of phenolic -OH NMR NMR Spectroscopy (Elucidates Connectivity) NMR->Structure Confirms proton and carbon framework

Caption: Integration of spectroscopic data for structural confirmation.

Conclusion

The spectroscopic comparison of this compound with its precursors, 4-hydroxybenzoic acid and chloroacetic acid, provides a clear and definitive method for confirming the success of the synthesis. Each analytical technique offers a unique piece of the structural puzzle, and together, FT-IR, NMR, and Mass Spectrometry provide an unassailable body of evidence for the identity and purity of the final product. This comprehensive approach is essential for ensuring the quality and reliability of materials used in research and development.

References

  • FT-IR spectrum of this compound. ResearchGate.
  • 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002714). NP-MRD.
  • GC-MS spectrum of 4-hydroxybenzoic acid with its molecular ion peak at 138 amu. ResearchGate.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Human Metabolome Database.
  • 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). Human Metabolome Database.
  • 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). Human Metabolome Database.
  • IR spectrum of the product 4-hydroxybenzoic acid. ResearchGate.
  • This compound | C9H8O5. PubChem.
  • Benzoic acid, 4-hydroxy-. NIST WebBook.
  • Predicted GC-MS Spectrum - 4-Hydroxybenzoic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000500). Human Metabolome Database.
  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from procurement to disposal requires meticulous planning and adherence to safety protocols. For 4-(carboxymethoxy)benzoic acid, a compound utilized in diverse research and development applications, a robust disposal plan is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its proper handling and disposal, ensuring the protection of personnel and compliance with environmental regulations.

Hazard Assessment and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure)[1]

Due to these inherent characteristics, this compound and materials contaminated with it must be managed as hazardous chemical waste . This classification is the critical first step that dictates all subsequent disposal procedures, aligning with the Resource Conservation and Recovery Act (RCRA) framework enforced by the U.S. Environmental Protection Agency (EPA).[2][3][4] The responsibility for correctly identifying and classifying waste rests with the generator—the laboratory that creates it.[3][5]

Personal Protective Equipment (PPE) and Safety Protocols

Direct contact and inhalation must be avoided. Adherence to the following PPE and handling guidelines is mandatory when managing this compound waste.

Required PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for degradation before use and disposed of properly after handling.[7]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[6][7]

  • Respiratory Protection: All handling of solid waste or solutions that could produce aerosols should be conducted in a certified chemical fume hood to prevent inhalation.[8] If a fume hood is not available, a NIOSH-approved respirator with a particle filter may be necessary.[6]

General Handling Precautions:

  • Avoid generating dust.[6][9]

  • Wash hands thoroughly after handling.[10][11]

  • Ensure adequate ventilation in the storage and handling areas.[11]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][12]

On-Site Waste Accumulation and Storage

Proper accumulation of chemical waste at the point of generation, known as a Satellite Accumulation Area (SAA), is a critical compliance point under RCRA.[13][14]

Step-by-Step Protocol for Waste Accumulation:

  • Select a Compatible Container: Use the original chemical container or a new, clean container made of a compatible material (e.g., high-density polyethylene, glass).[13][15] The container must be in good condition, free of leaks, and have a tightly sealing lid.[2][15]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[2][16] The label must be completely filled out and include:

    • The words "Hazardous Waste".[16]

    • The full chemical name: "this compound Waste". Do not use abbreviations.

    • A clear indication of the hazards (e.g., Irritant, Harmful).[3][16]

    • The name of the principal investigator or lab contact.[3]

  • Segregate Waste Streams: Keep solid waste separate from liquid waste.[17] Do not mix this compound waste with other incompatible chemicals, such as bases or strong oxidizing agents.[17][18]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[2][13] This is a strict regulatory requirement to prevent spills and the release of vapors.

  • Store in a Designated SAA: The labeled waste container must be stored in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[13][14] The SAA should have secondary containment (like a spill tray) to capture any potential leaks.[15][17]

Approved Disposal Procedures

The final disposal of this compound must be carried out by a licensed environmental services company.[8][19] Never attempt to dispose of this chemical via standard trash or by pouring it down the drain.[13]

Waste TypePre-Treatment ProtocolFinal Disposal Method
Solid Waste None. Place directly into a labeled hazardous waste container.Collection by a licensed professional waste disposal service for incineration at a permitted facility.[8]
Aqueous Solutions Neutralization to a pH between 6.0 and 8.0.Collect neutralized solution in a labeled hazardous waste container for pickup by a licensed disposal service.
Contaminated Labware Collect disposable items (gloves, wipes, etc.) in a sealed bag or container.Dispose of as solid hazardous waste.[3]
Empty Containers Triple-rinse with a suitable solvent (e.g., water).[15]Collect the rinse-ate as hazardous liquid waste. Once clean, deface or remove all labels from the empty container before disposing of it as regular trash or recycling.[15][17][20]
Experimental Protocol: Neutralization of Aqueous Waste

For dilute aqueous solutions, neutralization can be performed as a pre-treatment step before collection.

  • Work in a Fume Hood: Perform all steps inside a certified chemical fume hood while wearing full PPE.

  • Dilute if Necessary: If the solution is concentrated, dilute it by slowly adding it to a larger volume of cold water.

  • Prepare Neutralizing Agent: Use a weak base such as a 5% sodium bicarbonate solution. Avoid strong bases like sodium hydroxide, which can cause a strong exothermic reaction.

  • Slowly Add Base: While stirring the acidic solution, slowly add the sodium bicarbonate solution.

  • Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips.

  • Target Neutral pH: Continue adding the base until the pH is stable within a neutral range (e.g., 6.0-8.0).

  • Transfer to Waste Container: Once neutralized, transfer the solution to the properly labeled hazardous waste container for aqueous waste.

Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

For a small, solid spill:

  • Evacuate and Secure: Alert others in the area and restrict access.[18]

  • Don PPE: Ensure you are wearing the appropriate PPE before approaching the spill.

  • Avoid Raising Dust: Gently cover the spill with an absorbent material. Moisten the material slightly with water to prevent dust from becoming airborne.[18]

  • Collect Material: Carefully sweep or scoop the material into a designated container for hazardous waste disposal.[6][7]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[18]

  • Label Waste: Seal and label the container with the spill cleanup debris as hazardous waste.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Secure Area spill->alert Immediate Action ppe Don Appropriate PPE alert->ppe contain Contain Spill (Moisten to prevent dust) ppe->contain cleanup Sweep/Absorb Spilled Material contain->cleanup package Package Debris in Hazardous Waste Container cleanup->package decon Decontaminate Spill Area package->decon end_node Manage as Hazardous Waste decon->end_node

Caption: Workflow for managing a small chemical spill.

Waste Minimization

In line with EPA guidelines, all laboratories should actively seek to minimize the volume of hazardous waste generated.[4][13]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[13]

  • Inventory Management: Maintain a detailed chemical inventory to avoid over-ordering and to ensure chemicals are used before they expire.[4][21]

  • Scale Optimization: Where possible, optimize experimental procedures to use smaller quantities of hazardous materials.[21]

Disposal_Decision_Tree cluster_waste_type 1. Identify Waste Type cluster_accumulation 2. Accumulate in SAA start Waste Containing This compound Generated solid Solid Waste (Pure compound, mixtures) start->solid liquid Aqueous Solution start->liquid contaminated Contaminated Materials (PPE, labware) start->contaminated accum_solid Collect in Labeled Solid Hazardous Waste Container solid->accum_solid pretreat Pre-Treat: Neutralize Solution (See Protocol) liquid->pretreat accum_contam Collect in Labeled Solid Hazardous Waste Container contaminated->accum_contam final_disposal Arrange Pickup by Licensed Waste Disposal Service accum_solid->final_disposal accum_liquid Collect in Labeled Aqueous Hazardous Waste Container pretreat->accum_liquid accum_liquid->final_disposal accum_contam->final_disposal

Caption: Decision tree for proper waste stream management.

By integrating these procedures into your standard laboratory operations, you build a self-validating system of safety and compliance, ensuring that the disposal of this compound is handled responsibly from generation to final disposition.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]
  • Properly Managing Chemical Waste in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • RCRA. Case Western Reserve University, Environmental Health and Safety. [Link]
  • Laboratory Waste Management: The New Regul
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]
  • Hazardous Waste Management in the Labor
  • SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology (NIST). [Link]
  • How To Dispose Non-Hazardous Waste. Temarry Recycling. [Link]
  • This compound.
  • Disposal Procedures for Non Hazardous Waste. Stephen F.
  • Hazardous vs. Non-Hazardous Waste. VLS Environmental Services. [Link]
  • Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. U.S. Environmental Protection Agency. [Link]
  • Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. [Link]
  • SAFETY DATA SHEET - BENZOIC ACID. Alpha Resources. [Link]
  • Guidance on safe use - Benzoic acid. European Chemicals Agency (ECHA). [Link]
  • Hazardous Substance Fact Sheet - Benzoic Acid. New Jersey Department of Health. [Link]

Sources

Navigating the Safe Handling of 4-(Carboxymethoxy)benzoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling and disposal of 4-(Carboxymethoxy)benzoic acid, ensuring both the protection of laboratory personnel and the environment. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, fostering a culture of safety and scientific excellence.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound (CAS No. 19360-67-9) presents the following primary risks, as identified in its Safety Data Sheet (SDS) and aggregated chemical databases[1][2]:

  • Skin Irritation: Causes skin irritation upon contact[1][2].

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation[1][2].

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation[1][2].

  • Acute Oral Toxicity: Harmful if swallowed[1].

A comprehensive summary of the hazard information is presented in the table below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed[1]
Skin Irritation (Category 2)WarningH315: Causes skin irritation[1][2]
Serious Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationWarningH335: May cause respiratory irritation[1][2]

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, robust engineering and administrative controls must be in place.

  • Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory[3]. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested[4].

  • Administrative Controls: Develop and strictly adhere to a written Standard Operating Procedure (SOP) for handling this chemical. All personnel must be trained on this SOP and the associated hazards before commencing any work.

Essential Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following is a step-by-step guide to the required PPE.

Eye and Face Protection: Your First Line of Defense

Given the serious eye irritation hazard, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At a minimum, ANSI Z87.1 (US) or EN166 (EU) compliant safety glasses with side shields must be worn for all procedures[5][6].

  • Enhanced Protection: For tasks with a higher risk of splashes or dust generation, such as transferring large quantities or preparing solutions, chemical safety goggles are required. For maximum protection, a full-face shield should be worn in conjunction with safety goggles[7][8].

Hand Protection: Selecting the Right Gloves
  • Recommended Glove Materials: Nitrile or neoprene gloves are recommended for handling this compound[1][5][6]. These materials generally provide good resistance to acids and a range of organic compounds[1][4][5].

  • Glove Thickness: A minimum thickness of 4-8 mils (0.1-0.2 mm) is recommended for incidental contact. For more prolonged handling, a thicker glove should be considered.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves. A regular replacement schedule for gloves should be established to ensure they are renewed before permeation by chemicals[9].

Glove MaterialGeneral Resistance to AcidsPuncture ResistanceAllergenic Potential
Nitrile Good to Excellent[6]ExcellentLow
Neoprene Excellent[5]GoodLow
Latex Fair to Good[3][4]GoodHigh
Vinyl FairFairLow

Based on this data, nitrile gloves offer a balanced profile of chemical resistance, durability, and low allergenic potential, making them a suitable primary choice.

Body Protection: Shielding Against Contamination

A standard laboratory coat should be worn at all times to protect street clothing and skin from accidental spills[3]. For procedures with a significant risk of splashing, a chemically resistant apron worn over the lab coat is recommended. Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the arms.

Respiratory Protection: Preventing Inhalation Hazards

To mitigate the risk of respiratory irritation from airborne dust, the following respiratory protection measures should be implemented:

  • For Low Dust Generation: When handling small quantities in a well-ventilated area or a fume hood, a NIOSH-approved N95 or P2/P3 dust mask may be sufficient[6].

  • For Higher Dust Generation: For tasks that are likely to generate significant dust, such as large-scale transfers or milling, a half-mask respirator with organic vapor and acid gas cartridges, combined with a P100 particulate filter, is required[10]. All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA 29 CFR 1910.134[8][11].

PPE_Decision_Workflow cluster_assessment Task Hazard Assessment cluster_ppe Required PPE start Start: Handling this compound dust_risk Potential for Dust Generation? start->dust_risk splash_risk Potential for Splash? dust_risk->splash_risk Low dust_mask Add N95 Dust Mask respirator Use Half-Mask Respirator (Organic Vapor/Acid Gas + P100) dust_risk->respirator High min_ppe Minimum PPE: - Safety Glasses with Side Shields - Nitrile/Neoprene Gloves - Lab Coat splash_risk->min_ppe Low goggles Add Chemical Goggles splash_risk->goggles High face_shield Add Face Shield goggles->face_shield Very High dust_mask->splash_risk respirator->splash_risk

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling Procedures

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Clear the work area of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize dust exposure. Use a spatula or scoop to handle the material. Avoid creating dust clouds.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order (gloves first, then face shield or goggles, then lab coat, and finally respiratory protection if worn). Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container. This container should be designated for "Non-halogenated Solid Organic Waste."

    • Contaminated Labware: Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the chemical should be placed in a separate, sealed plastic bag or container labeled as "Solid Chemical Waste" with the name of the chemical clearly written[9].

    • Liquid Waste: Solutions of this compound should be collected in a designated, sealed, and properly labeled "Non-halogenated Organic Liquid Waste" container. Do not mix with incompatible waste streams[12].

    • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[9][13]. The rinsate must be collected and disposed of as hazardous liquid waste[9]. After rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label[13].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration and volume[9][12]. Do not use chemical formulas or abbreviations[9].

  • Storage: Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel[12]. Ensure containers are kept closed except when adding waste[9]. Segregate waste containers according to their hazard class (e.g., keep acids away from bases and oxidizers)[12][13].

  • Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[3]. Never dispose of this compound down the drain or in the regular trash[9].

Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste: - Collect in labeled container - 'Non-halogenated Solid Organic Waste' waste_type->solid_waste Solid Chemical contaminated_items Contaminated Disposables: - Seal in labeled bag/container - 'Solid Chemical Waste' waste_type->contaminated_items Contaminated Items liquid_waste Liquid Waste: - Collect in labeled container - 'Non-halogenated Organic Liquid Waste' waste_type->liquid_waste Liquid Solution empty_container Empty Container: 1. Triple rinse with solvent 2. Collect rinsate as hazardous waste 3. Deface label 4. Dispose of container in trash waste_type->empty_container Empty Original Container labeling Label all waste containers: - 'Hazardous Waste' - Full chemical name - Concentration/Volume solid_waste->labeling contaminated_items->labeling liquid_waste->labeling empty_container->labeling storage Store in Satellite Accumulation Area: - Keep closed - Segregate incompatibles labeling->storage disposal Arrange for EHS Pickup storage->disposal

Caption: Waste disposal workflow for this compound.

By adhering to these comprehensive safety and disposal protocols, you can confidently and responsibly handle this compound, ensuring a safe and productive research environment.

References

  • This compound | C9H8O5 | CID 88024 - PubChem. (n.d.). PubChem.
  • Guidance on safe use - Registration Dossier - ECHA. (n.d.). European Chemicals Agency.
  • OSHA Glove Selection Chart. (n.d.). University of California, Berkeley - Environmental Health and Safety.
  • Best Gloves That Protect Your Hands from Hazardous Chemicals. (2023, April 5). WellBefore.
  • Chemical Resistant Gloves: A Guide for Industrial Employers. (2024, August 27). Solus Group.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University - Campus Safety Division.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Ali Safa.
  • Respirator Selection Guide for the Healthcare Industry. (2025, September 12). Centers for Disease Control and Prevention.
  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention.
  • NIOSH Policy Statement. (1998, April 1). 3M.
  • GVS Elipse Half Mask Respirator - P100 Protection Against Dust, Organic Vapors & Acid Gas. (n.d.). The Home Depot.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University - Radiological and Environmental Management.
  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago - Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University - Office for Research Safety.
  • Part G: Chemical Disposal Procedures. (2019, February). University of Wisconsin-La Crosse.
  • What is the best glove for the handling of chemicals? (2015, May 11). YourGloveSource.com.
  • Glove Selection Guide. (n.d.). University of California, Berkeley - Office of Environment, Health & Safety.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Carboxymethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Carboxymethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.